4-piperazin-1-ylbenzoic Acid Dihydrobromide
Beschreibung
The exact mass of the compound 4-piperazin-1-ylbenzoic Acid Dihydrobromide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-piperazin-1-ylbenzoic Acid Dihydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-piperazin-1-ylbenzoic Acid Dihydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
4-piperazin-1-ylbenzoic acid;dihydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2.2BrH/c14-11(15)9-1-3-10(4-2-9)13-7-5-12-6-8-13;;/h1-4,12H,5-8H2,(H,14,15);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGAAICXGCLVVMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)C(=O)O.Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Br2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90375158 | |
| Record name | 4-piperazin-1-ylbenzoic Acid Dihydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90375158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1049729-37-4 | |
| Record name | 4-piperazin-1-ylbenzoic Acid Dihydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90375158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1049729-37-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-piperazin-1-ylbenzoic acid dihydrobromide chemical properties
An In-Depth Technical Guide to 4-piperazin-1-ylbenzoic acid dihydrobromide: Properties, Synthesis, and Applications
Introduction
In the landscape of modern drug discovery, the strategic use of molecular scaffolds that offer both structural rigidity and functional versatility is paramount. Among these, the piperazine ring is a "privileged scaffold," a recurring motif in numerous FDA-approved drugs owing to its favorable physicochemical properties, including high aqueous solubility and a basic nitrogen atom that can be readily protonated at physiological pH.[1] This guide focuses on a key derivative, 4-piperazin-1-ylbenzoic acid dihydrobromide (CAS No. 1049729-37-4), a bifunctional building block of significant interest to researchers in medicinal chemistry and process development.
This document serves as a comprehensive technical resource, consolidating the core chemical properties, providing field-proven protocols for its synthesis and analysis, and exploring its application as a strategic intermediate in the development of advanced therapeutics. The insights herein are curated for researchers, scientists, and drug development professionals, aiming to bridge the gap between fundamental chemistry and practical application.
Core Physicochemical Properties
4-piperazin-1-ylbenzoic acid dihydrobromide is the hydrobromic acid salt of the parent compound, 4-(piperazin-1-yl)benzoic acid. The formation of the dihydrobromide salt drastically alters the physicochemical properties of the parent molecule, primarily by protonating the two basic nitrogen atoms of the piperazine ring. This enhances aqueous solubility and provides a stable, crystalline solid that is convenient for handling and formulation.
The structure combines three key pharmacophoric elements: a para-substituted benzene ring, which acts as a rigid linker; a piperazine heterocycle, which provides a basic handle and a point for substitution; and a carboxylic acid, an acidic functional group that can engage in hydrogen bonding or be converted into various derivatives like esters and amides.
Summary of Properties
All quantitative data are summarized in the table below for ease of reference.
| Property | Value | Source(s) |
| CAS Number | 1049729-37-4 | [2][3] |
| Molecular Formula | C₁₁H₁₆Br₂N₂O₂ | [2] |
| Molecular Weight | 368.07 g/mol | [2] |
| IUPAC Name | 4-piperazin-1-ylbenzoic acid;dihydrobromide | [3] |
| Synonyms | 4-(piperazin-1-yl)-benzoic acid 2 hbr | [2] |
| Appearance | White to off-white crystalline solid | [4] |
| Melting Point | 295°C (with decomposition) | [4] |
| pKa (Predicted) | 5.02 ± 0.10 (for the parent free base) | [4] |
| Solubility | Expected to be highly soluble in water; slightly soluble in alcohols; insoluble in non-polar organic solvents. | [5][6] |
| Canonical SMILES | C1CN(CCN1)C2=CC=C(C=C2)C(=O)O.Br.Br | [3] |
| InChI Key | JGAAICXGCLVVMD-UHFFFAOYSA-N | [3] |
Discussion of Key Parameters
-
Acidity/Basicity (pKa): The parent molecule, 4-(piperazin-1-yl)benzoic acid, is amphoteric. It possesses a carboxylic acid group (pKa ~4-5) and two basic nitrogen atoms within the piperazine ring. The predicted pKa of 5.02 is likely associated with the protonated form of the N4 nitrogen, which is less basic due to the electron-withdrawing effect of the attached phenyl ring.[4] The N1 nitrogen is more akin to a typical secondary amine and would have a higher pKa (~9). As a dihydrobromide salt, both nitrogens are protonated, and the compound will behave as a diprotic acid in solution. This property is critical for designing purification strategies (e.g., ion-exchange chromatography) and for understanding its behavior in physiological buffers.
-
Solubility: While the parent free base has limited aqueous solubility, the dihydrobromide salt form is expected to be freely soluble in water and other polar protic solvents.[5][6] This is a direct consequence of its ionic character. This high aqueous solubility is advantageous for its use in biochemical assays and as a reactant in aqueous reaction media. Conversely, its solubility in non-polar organic solvents like diethyl ether or hexanes is negligible.
-
Stability: As a salt of a strong acid (HBr) and a weak base, solutions of this compound will be acidic. The molecule's stability is generally robust; however, two potential degradation pathways should be considered under stress conditions.[1]
-
Amide Bond Scaffolds: If the carboxylic acid is converted to an amide, this bond could be susceptible to hydrolysis under strongly acidic or basic conditions.
-
Oxidative Degradation: The tertiary amine on the piperazine ring can be susceptible to oxidation. It is recommended to store the solid material in a well-sealed container under an inert atmosphere (e.g., nitrogen or argon) and away from light to minimize degradation over long-term storage.[1]
-
Synthesis and Purification Protocol
The synthesis of 4-piperazin-1-ylbenzoic acid dihydrobromide is typically achieved in a two-step process: first, the synthesis of the parent free base, followed by the formation of the dihydrobromide salt. The following protocol describes a common and reliable method based on nucleophilic aromatic substitution (SNAᵣ).
Rationale Behind Experimental Choices
-
Reaction Type: The SNAᵣ reaction between 4-fluorobenzoic acid and piperazine is chosen due to the high activation of the fluorine atom by the para-carboxylic acid group, which is an electron-withdrawing group. Fluorine is an excellent leaving group in this context.
-
Reagents: An excess of piperazine is used to act as both the nucleophile and the base to quench the HF generated in situ, driving the reaction to completion. A high-boiling polar aprotic solvent like DMSO is used to ensure all reactants are solubilized and to allow the reaction to be heated to a sufficient temperature to overcome the activation energy.
-
Purification: The workup is designed to separate the product from the excess piperazine and piperazine-HF salt. Adjusting the pH to the isoelectric point of the amphoteric product causes it to precipitate from the aqueous solution, providing an effective purification step.
-
Salt Formation: The use of hydrobromic acid ensures the protonation of both nitrogen atoms to form the stable dihydrobromide salt, which can be easily isolated as a crystalline solid by precipitation from a suitable organic solvent like isopropanol.
Step-by-Step Synthesis Workflow
Step 1: Synthesis of 4-(Piperazin-1-yl)benzoic Acid (Parent Compound)
-
Reactor Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-fluorobenzoic acid (5.0 g, 35.7 mmol) and piperazine (15.4 g, 178.5 mmol, 5 equivalents).
-
Solvent Addition: Add dimethyl sulfoxide (DMSO, 50 mL) to the flask.
-
Reaction: Heat the reaction mixture to 120°C and stir vigorously under a nitrogen atmosphere for 12-16 hours. Monitor the reaction progress by TLC or HPLC until the 4-fluorobenzoic acid is consumed.
-
Quenching and Precipitation: Cool the reaction mixture to room temperature. Pour the mixture slowly into 500 mL of ice-cold water with stirring.
-
pH Adjustment: Adjust the pH of the aqueous solution to ~6.5 using 6M hydrochloric acid. The product will precipitate as a white solid. The rationale here is to find the isoelectric point where the molecule has a net-zero charge, minimizing its solubility.
-
Isolation: Filter the precipitated solid using a Buchner funnel, wash thoroughly with cold deionized water (3 x 50 mL), and then with a small amount of cold acetone (20 mL) to aid in drying.
-
Drying: Dry the solid under vacuum at 60°C to a constant weight. This typically yields 4-(piperazin-1-yl)benzoic acid as a white powder.
Step 2: Formation of 4-piperazin-1-ylbenzoic acid dihydrobromide
-
Dissolution: Suspend the dried 4-(piperazin-1-yl)benzoic acid (e.g., 5.0 g, 24.2 mmol) in isopropanol (100 mL).
-
Acidification: Cool the suspension in an ice bath. Slowly add 48% aqueous hydrobromic acid (~8.2 mL, 72.6 mmol, 3 equivalents) dropwise with stirring. The solid will initially dissolve as the monosalt forms, followed by the precipitation of the dihydrobromide salt.
-
Crystallization: Stir the resulting thick slurry at 0-5°C for 2 hours to ensure complete precipitation.
-
Isolation and Drying: Filter the crystalline solid, wash with cold isopropanol (2 x 20 mL), and then with diethyl ether (20 mL). Dry the final product under vacuum at 70°C to yield 4-piperazin-1-ylbenzoic acid dihydrobromide.
Synthesis Workflow Diagram
Caption: Synthesis workflow for 4-piperazin-1-ylbenzoic acid dihydrobromide.
Analytical Characterization and Quality Control
A robust set of analytical methods is essential to confirm the identity, purity, and quality of the final compound. The methods described below constitute a self-validating system for release.
Identity Confirmation
-
¹H NMR Spectroscopy: Proton NMR provides unambiguous structural confirmation. The expected spectrum in a solvent like D₂O or DMSO-d₆ would show characteristic signals:
-
Aromatic protons: Two doublets in the δ 7.0-8.0 ppm range, characteristic of a 1,4-disubstituted benzene ring.
-
Piperazine protons: Two broad signals (or complex multiplets) in the δ 3.0-4.0 ppm range, corresponding to the four methylene groups (-CH₂-). The protons adjacent to the phenyl ring will be further downfield.
-
Acid/Amine Protons: A very broad signal for the carboxylic acid proton (COOH) and the two N-H⁺ protons of the piperazinium moiety, typically above δ 10 ppm. These are often exchangeable with D₂O.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in positive ion mode should show a prominent peak corresponding to the protonated parent molecule [M+H]⁺ at m/z 207.11, where M is the mass of the free base (C₁₁H₁₄N₂O₂).[7][8]
-
Infrared (IR) Spectroscopy: The IR spectrum would display key functional group vibrations:
-
A broad O-H stretch from ~2500-3300 cm⁻¹ (carboxylic acid).
-
A strong C=O stretch around 1700 cm⁻¹.
-
N-H⁺ stretching bands from the piperazinium salt in the ~2400-2800 cm⁻¹ region.
-
C-N and C-H stretches in their typical regions.
-
Purity Assessment by HPLC
High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for assessing the purity of this compound. The benzoic acid moiety provides a strong chromophore, allowing for sensitive detection.[9]
Rationale for Method Design:
-
Column: A C18 reversed-phase column is suitable for retaining the moderately polar molecule.
-
Mobile Phase: An acidic mobile phase (e.g., using formic acid or TFA) is crucial. It ensures the carboxylic acid is protonated and the piperazine nitrogens are consistently protonated, leading to sharp, symmetrical peaks and reproducible retention times. A gradient elution from a weak organic solvent (water) to a strong organic solvent (acetonitrile or methanol) allows for the separation of impurities with a wide range of polarities.
-
Detection: The benzene ring conjugated with the carboxylic acid has a UV absorbance maximum around 254 nm, which is a common and effective wavelength for detection.
Step-by-Step HPLC Protocol:
-
System Preparation: Set up an HPLC system with a UV detector.
-
Column: Install a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Sample Preparation: Accurately weigh and dissolve the sample in Mobile Phase A to a concentration of ~0.5 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B (re-equilibration)
-
-
-
Analysis: Inject the sample and integrate the peaks. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Quality Control Workflow Diagram
Caption: Quality control workflow for batch release.
Applications in Drug Discovery and Development
4-piperazin-1-ylbenzoic acid dihydrobromide is not typically an active pharmaceutical ingredient (API) itself. Instead, its value lies in its role as a versatile bifunctional scaffold or linker in the synthesis of complex drug candidates. The piperazine and carboxylic acid moieties serve as orthogonal chemical handles that can be independently modified.
-
The Piperazine Moiety: The secondary amine (N-H) of the piperazine ring is a potent nucleophile. It can be readily functionalized via reactions such as:
-
Reductive Amination: Reaction with aldehydes or ketones.
-
Acylation/Sulfonylation: Reaction with acid chlorides or sulfonyl chlorides.
-
Alkylation: Reaction with alkyl halides.
-
Buchwald-Hartwig Amination: Coupling with aryl halides.
-
-
The Carboxylic Acid Moiety: This group can be converted into a wide array of other functional groups, most commonly amides, through coupling with various amines. This is a cornerstone of combinatorial chemistry and library synthesis.
This dual functionality allows for the systematic exploration of chemical space around a core structure, a strategy central to lead optimization. The phenylpiperazine core is found in drugs targeting a vast range of biological systems, including kinase inhibitors (e.g., Imatinib), tubulin polymerization inhibitors, and various CNS agents.
Diagram of Application as a Bifunctional Scaffold
Caption: Role as a bifunctional scaffold for drug discovery.
Safety and Handling
As a chemical intermediate, proper handling procedures are mandatory to ensure laboratory safety.
-
Hazard Identification: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[7] The signal word is "Warning".
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields or goggles, a laboratory coat, and chemical-resistant gloves (e.g., nitrile) when handling the material.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[7] Avoid generating dust. Keep away from incompatible materials such as strong oxidizing agents.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term stability, storage under an inert atmosphere is recommended.
-
First Aid Measures:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
Skin: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Get medical attention if irritation develops.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse the mouth with water and give them a glass of water to drink. Get immediate medical attention.
-
Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
Conclusion
4-piperazin-1-ylbenzoic acid dihydrobromide is a high-value chemical building block that provides a robust and versatile platform for the synthesis of complex molecules in drug discovery. Its well-defined physicochemical properties, predictable reactivity, and straightforward synthesis make it an indispensable tool for medicinal chemists. Understanding its properties, handling requirements, and analytical profiles, as detailed in this guide, enables researchers to leverage its full potential in the rational design and development of next-generation therapeutics.
References
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BIOSYNCE. 4-(4-Methylpiperazin-1-yl)benzoic Acid CAS 86620-62-4. [Link]
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ALFA CHEMICAL. Good Price CAS 80518-57-6 | 4-(PIPERAZIN-1-YL)-BENZOIC ACID ETHYL ESTER for Sale. [Link]
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HELIX Chromatography. HPLC Methods for analysis of Piperazine. [Link]
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Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]
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NTU Journal of Pure Sciences. A Review on Analytical Methods for Piperazine Determination. [Link]
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ResearchGate. Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. [Link]
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Supporting Information. 4 - Supporting Information. [Link]
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ResearchGate. Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. [Link]
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SpectraBase. benzoic acid, 4-(2-[[4-(3-methoxyphenyl)-1-piperazinyl]methyl]-6-nitro-4-oxo-3(4H)-quinazolinyl)-, ethyl ester. [Link]
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PubChem. 4-(Piperazin-1-yl)benzoic acid. [Link]
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Amerigo Scientific. 4-(Piperazin-1-yl)benzoic acid. [Link]
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Semantic Scholar. pKa Values of Some Piperazines at (298, 303, 313, and 323) K. [https://www.semanticscholar.org/paper/pKa-Values-of-Some-Piperazines-at-(298%2C-303%2C-313%2C-Khalili-Henni/e0453de63e414c995724587a8b4b1a473c22a7f0]([Link]
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PubChemLite. 4-(piperazin-1-yl)benzoic acid (C11H14N2O2). [Link]
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PubChem. 4-(4-Methylpiperazin-1-yl)benzoic acid. [Link]
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ScienceDirect. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA). [Link]
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PMC. Discovery of novel arylamide derivatives containing piperazine moiety as inhibitors of tubulin polymerisation with potent liver cancer inhibitory activity. [Link]
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An In-depth Technical Guide to 4-piperazin-1-ylbenzoic acid dihydrobromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-piperazin-1-ylbenzoic acid dihydrobromide, with CAS number 1049729-37-4, is a heterocyclic compound that belongs to the versatile class of piperazine derivatives.[1][2] The piperazine ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs due to its favorable physicochemical and pharmacokinetic properties.[3][4] This guide provides a comprehensive technical overview of 4-piperazin-1-ylbenzoic acid dihydrobromide, its synthesis, analytical characterization, and potential applications in drug discovery and development. While specific biological activity for this exact molecule is not extensively documented in publicly available literature, this guide will draw upon established knowledge of structurally related compounds to provide insights for researchers.
Chemical and Physical Properties
4-piperazin-1-ylbenzoic acid dihydrobromide is the salt form of 4-piperazin-1-ylbenzoic acid, where both nitrogen atoms of the piperazine ring are protonated by hydrobromic acid.[2] This salt form generally enhances the compound's stability and aqueous solubility, which is a desirable characteristic for many pharmaceutical applications.[3]
| Property | Value | Source(s) |
| CAS Number | 1049729-37-4 | [1] |
| Molecular Formula | C₁₁H₁₆Br₂N₂O₂ | [1] |
| Molecular Weight | 368.07 g/mol | [1] |
| IUPAC Name | 4-piperazin-1-ylbenzoic acid;dihydrobromide | [2] |
| Synonyms | 4-(piperazin-1-yl)-benzoic acid 2 hbr | [1] |
| Parent Compound | 4-(piperazin-1-yl)benzoic acid | [2] |
| Parent CAS Number | 85474-75-5 | [5][6] |
| Parent Molecular Formula | C₁₁H₁₄N₂O₂ | [5][6] |
| Parent Molecular Weight | 206.24 g/mol | [5][6] |
Synthesis and Purification
Part 1: Synthesis of 4-piperazin-1-ylbenzoic acid (Free Base)
A common method for the synthesis of arylpiperazines is the nucleophilic aromatic substitution reaction between an activated aryl halide and piperazine. In this case, 4-fluorobenzoic acid or 4-chlorobenzoic acid could serve as the starting material.
Illustrative Protocol:
-
Reaction Setup: To a round-bottom flask, add 4-fluorobenzoic acid (1 equivalent), piperazine (3-5 equivalents to minimize dialkylation), and a suitable base such as potassium carbonate (2-3 equivalents).
-
Solvent Addition: Add a high-boiling point polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
-
Reaction: Heat the mixture to a high temperature (e.g., 120-150 °C) and stir for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and pour it into a large volume of water.
-
Purification: Acidify the aqueous solution with a mineral acid (e.g., HCl) to a pH of approximately 6-7. The product, 4-piperazin-1-ylbenzoic acid, should precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.
Part 2: Formation of the Dihydrobromide Salt
The conversion of the free base to the dihydrobromide salt is a straightforward acid-base reaction.
Illustrative Protocol:
-
Dissolution: Dissolve the purified 4-piperazin-1-ylbenzoic acid in a minimal amount of a suitable organic solvent, such as ethanol or isopropanol.
-
Acidification: Slowly add at least two equivalents of hydrobromic acid (HBr), typically as a 48% aqueous solution or a solution in acetic acid, to the stirred solution of the free base.
-
Precipitation: The dihydrobromide salt should precipitate out of the solution upon addition of the acid. The precipitation can be enhanced by cooling the mixture in an ice bath.
-
Isolation: Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield 4-piperazin-1-ylbenzoic acid dihydrobromide.
Analytical Characterization
A comprehensive analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following are proposed analytical methods based on standard techniques for similar molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure.
1H NMR (Proton NMR):
-
Expected Signals:
-
Aromatic protons on the benzoic acid ring will appear as two doublets in the downfield region (typically δ 7.0-8.0 ppm).
-
The protons on the piperazine ring will appear as two multiplets (or broad singlets) in the upfield region (typically δ 3.0-4.0 ppm). The different chemical environments of the protons alpha and beta to the nitrogen atoms will lead to distinct signals.
-
The N-H protons of the protonated piperazine and the carboxylic acid proton may be broad and their chemical shifts can be concentration and solvent dependent. They may also exchange with D₂O.
-
13C NMR (Carbon NMR):
-
Expected Signals:
-
The carbonyl carbon of the carboxylic acid will be the most downfield signal (typically δ 165-175 ppm).
-
Aromatic carbons will appear in the range of δ 110-150 ppm.
-
The carbons of the piperazine ring will appear in the upfield region (typically δ 40-60 ppm).
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for assessing the purity of the compound. A reverse-phase HPLC method would be suitable.[9][10][11]
Illustrative HPLC Method:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with a low percentage of B, and gradually increase to elute the compound. A typical gradient might be 5% to 95% B over 15 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a wavelength where the aromatic ring absorbs (e.g., 254 nm) |
| Injection Volume | 10 µL |
| Column Temperature | 25-30 °C |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Electrospray ionization (ESI) in positive mode would be appropriate for this molecule.
Expected Results:
-
Full Scan (MS1): The primary ion observed would be the [M+H]⁺ of the free base (4-piperazin-1-ylbenzoic acid) at an m/z of approximately 207.11. The dihydrobromide salt will dissociate in the ESI source.
-
Tandem MS (MS/MS): Fragmentation of the parent ion would likely involve cleavage of the piperazine ring and the bond between the piperazine nitrogen and the phenyl ring, providing structural confirmation.[4]
Potential Applications in Drug Discovery and Development
The piperazine scaffold is a key component in a wide array of therapeutic agents, particularly those targeting the central nervous system (CNS) and in oncology.[3][4] While specific data for 4-piperazin-1-ylbenzoic acid dihydrobromide is limited, its structural features suggest several potential areas of research.
-
Building Block for Novel Therapeutics: The primary application of this compound is likely as a versatile chemical intermediate.[12] The carboxylic acid group can be readily converted to amides, esters, and other functional groups, while the secondary amine of the piperazine ring (in its free base form) can be functionalized, allowing for the creation of diverse chemical libraries for screening against various biological targets.[13]
-
CNS-Active Agents: Many arylpiperazine derivatives exhibit activity at serotonin and dopamine receptors, leading to their use as antipsychotics, antidepressants, and anxiolytics.[3][14] This compound could serve as a precursor for novel CNS drug candidates.
-
Anticancer Agents: The piperazine moiety is a common feature in many kinase inhibitors used in cancer therapy, such as Imatinib.[15] The 4-piperazin-1-ylbenzoic acid core provides a scaffold to which other pharmacophoric groups can be attached to target specific kinases or other cancer-related proteins.
-
Antimicrobial and Antifungal Agents: Piperazine derivatives have also been explored for their antimicrobial and antifungal activities.[7][8] This compound could be a starting point for the development of new anti-infective agents.
Safety and Handling
Based on the GHS information for the parent compound, 4-piperazin-1-ylbenzoic acid, the following hazards are expected:[5]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Recommended Precautions:
-
Handle in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust.
-
Wash hands thoroughly after handling.
Conclusion
4-piperazin-1-ylbenzoic acid dihydrobromide is a chemical intermediate with significant potential in the field of medicinal chemistry. Its structure, combining the privileged piperazine scaffold with a functionalizable benzoic acid moiety, makes it an attractive building block for the synthesis of novel drug candidates. While specific biological data for this compound is not widely published, the extensive research on related piperazine derivatives provides a strong rationale for its exploration in various therapeutic areas, including CNS disorders and oncology. This guide provides a foundational understanding of its properties, synthesis, and analysis to support further research and development efforts.
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Exploring 4-[(4-Methyl-1-piperazinyl)methyl]benzoic Acid: Properties and Applications. (URL: [Link])
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Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. Molecules. 2016;21(6):738. (URL: [Link])
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SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Neuroquantology. 2023;21(7):1109-1117. (URL: [Link])
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Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Organic Communications. 2017;10(3):194-205. (URL: [Link])
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Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. (URL: [Link])
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Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. Journal of Medicinal Chemistry. 2016;59(17):8146-8152. (URL: [Link])
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Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs. European Journal of Medicinal Chemistry. 2021;223:113644. (URL: [Link])
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Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. (URL: [Link])
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Applications of piperazine scaffold in drug design. ResearchGate. (URL: [Link])
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4-piperazin-1-ylbenzoic Acid Dihydrobromide | C11H16Br2N2O2 | CID 2760434. PubChem. (URL: [Link])
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Synthesis of 4-[(4-Methylpiperazin-1-yl)methyl]Benzoic Acid Dihydrochloride. Consensus. 2010. (URL: [Link])
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4-(Piperazin-1-yl)benzoic acid | C11H14N2O2 | CID 1180477. PubChem. (URL: [Link])
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2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity. PLOS ONE. 2015;10(12):e0144646. (URL: [Link])
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Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules. 2021;26(19):6043. (URL: [Link])
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Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules. 2017;22(9):1449. (URL: [Link])
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HPLC Methods for analysis of Benzoic acid. HELIX Chromatography. (URL: [Link])
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(PDF) An accurate HPLC Method for the Quantification of Benzoic Acid and Its Salts in Different Foodstuffs. ResearchGate. (URL: [Link])
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The medicinal chemistry of piperazines: A review. Future Medicinal Chemistry. 2022;14(18):1325-1342. (URL: [Link])
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Synthesis and Characterization of a Series of 1-Aryl-4-[aryldiazenyl]- piperazines. Part I. Isomers of N-(2,3-Dimethylphenyl). International Journal of Organic Chemistry. 2015;5(4):219-231. (URL: [Link])
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Piperazine. Wikipedia. (URL: [Link])
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Toxicological detection of the new designer drug 1-(4-methoxyphenyl)piperazine and its metabolites in urine and differentiation from an intake of structurally related medicaments using gas chromatography-mass spectrometry. Journal of Chromatography B. 2003;798(2):333-342. (URL: [Link])
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A Comprehensive Technical Guide to 4-piperazin-1-ylbenzoic Acid Dihydrobromide for Advanced Research and Development
This guide provides an in-depth exploration of 4-piperazin-1-ylbenzoic acid dihydrobromide, a versatile building block in contemporary drug discovery and materials science. Designed for researchers, medicinal chemists, and formulation scientists, this document elucidates the fundamental physicochemical properties, synthesis, and analytical characterization of this compound. The content herein is structured to deliver not just procedural steps but also the underlying scientific rationale, empowering users to confidently integrate this molecule into their research endeavors.
Core Molecular Attributes and Physicochemical Profile
4-piperazin-1-ylbenzoic acid dihydrobromide is the hydrobromide salt of 4-piperazin-1-ylbenzoic acid. The presence of the piperazine and benzoic acid moieties imparts a unique combination of properties, making it a valuable intermediate in the synthesis of more complex molecules.[1]
The formation of the dihydrobromide salt significantly enhances the aqueous solubility and stability of the parent molecule, which is a crucial consideration for many pharmaceutical and experimental applications. The two basic nitrogen atoms of the piperazine ring are protonated by hydrobromic acid to form the salt.
A summary of its key quantitative data is presented below:
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₆Br₂N₂O₂ | [2] |
| Molecular Weight | 368.07 g/mol | [2] |
| CAS Number | 1049729-37-4 | [2] |
| Molecular Weight (Free Base) | 206.24 g/mol | [3][4] |
| CAS Number (Free Base) | 85474-75-5 | [4] |
Strategic Synthesis of 4-piperazin-1-ylbenzoic Acid and its Dihydrobromide Salt
The synthesis of 4-piperazin-1-ylbenzoic acid dihydrobromide is a multi-step process that begins with the synthesis of the free base, 4-piperazin-1-ylbenzoic acid, followed by its conversion to the dihydrobromide salt. The following workflow outlines a common and efficient synthetic route.
Caption: Synthetic workflow for 4-piperazin-1-ylbenzoic acid dihydrobromide.
Experimental Protocol: Synthesis of 4-piperazin-1-ylbenzoic Acid
This protocol is adapted from established methods for the synthesis of related N-arylpiperazine compounds. The core of this synthesis is a nucleophilic aromatic substitution reaction.
Rationale: 4-Fluorobenzoic acid is an excellent starting material due to the high electronegativity of the fluorine atom, which activates the aromatic ring towards nucleophilic attack by the secondary amine of piperazine. An excess of piperazine is often used to act as both the nucleophile and the base to neutralize the hydrofluoric acid byproduct.
Step-by-Step Methodology:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add piperazine (4 equivalents) and a high-boiling point polar aprotic solvent such as dimethyl sulfoxide (DMSO).
-
Addition of Reactant: While stirring, slowly add 4-fluorobenzoic acid (1 equivalent) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to a temperature of 120-150°C and maintain for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into a beaker of ice water, which will precipitate the crude product.
-
Purification: The pH of the aqueous solution is adjusted to the isoelectric point of 4-piperazin-1-ylbenzoic acid (approximately pH 4-5) to maximize precipitation. The solid is then collected by vacuum filtration, washed with cold water, and dried under vacuum to yield 4-piperazin-1-ylbenzoic acid.
Experimental Protocol: Preparation of 4-piperazin-1-ylbenzoic Acid Dihydrobromide
Rationale: The conversion of the free base to its dihydrobromide salt is a straightforward acid-base reaction. The use of hydrobromic acid ensures the protonation of both nitrogen atoms in the piperazine ring.
Step-by-Step Methodology:
-
Dissolution: Dissolve the purified 4-piperazin-1-ylbenzoic acid (1 equivalent) in a suitable alcohol, such as isopropanol or ethanol.
-
Acidification: Cool the solution in an ice bath and slowly add a 48% aqueous solution of hydrobromic acid (HBr) (at least 2 equivalents) dropwise with constant stirring.
-
Crystallization: The dihydrobromide salt will precipitate out of the solution. The mixture can be stirred at a low temperature for a few hours to maximize crystal formation.
-
Isolation and Drying: Collect the crystalline product by vacuum filtration, wash with a small amount of cold solvent (the same alcohol used for dissolution), and then with a non-polar solvent like diethyl ether to aid in drying. Dry the final product in a vacuum oven at a moderate temperature (e.g., 50-60°C) to a constant weight.
Comprehensive Analytical Characterization
To ensure the identity, purity, and quality of the synthesized 4-piperazin-1-ylbenzoic acid dihydrobromide, a suite of analytical techniques should be employed.
Caption: A typical analytical workflow for compound characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure of the synthesized compound. The chemical shifts, splitting patterns, and integration of the proton signals, along with the number and chemical shifts of the carbon signals, provide a detailed map of the molecule.
Expected ¹H NMR Spectral Data (for the free base in a suitable deuterated solvent like DMSO-d₆):
-
Aromatic Protons: Two doublets in the aromatic region (typically δ 6.8-8.0 ppm). The protons ortho to the carboxylic acid group and the protons ortho to the piperazine nitrogen will have distinct chemical shifts.
-
Piperazine Protons: Two multiplets (or broad singlets) corresponding to the four protons on the carbons adjacent to the nitrogen attached to the aromatic ring and the four protons on the carbons adjacent to the NH group. These will likely appear in the δ 2.8-3.5 ppm range.
-
NH Proton: A broad singlet for the N-H proton of the piperazine ring, which may be exchangeable with D₂O.
-
Carboxylic Acid Proton: A very broad singlet at a downfield chemical shift (δ > 10 ppm).
For the dihydrobromide salt, the proton signals, particularly those of the piperazine ring, will be shifted downfield due to the electron-withdrawing effect of the protonated nitrogen atoms.
High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC is the standard method for determining the purity of a compound.[5][6] A reversed-phase HPLC method is typically suitable for this type of molecule.
Exemplary HPLC Method:
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where the aromatic ring shows strong absorbance (e.g., 254 nm).
-
Purity Assessment: The purity is determined by the area percentage of the main peak in the chromatogram.
Mass Spectrometry (MS)
Rationale: Mass spectrometry provides information about the mass-to-charge ratio of the molecule, confirming its molecular weight. Electrospray ionization (ESI) is a suitable technique for this compound.
Expected Results:
-
For the free base, the mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 207.24.
-
For the dihydrobromide salt, depending on the ionization conditions, the spectrum may show the [M+H]⁺ peak of the free base after in-source fragmentation.
Applications in Research and Drug Discovery
The 4-piperazin-1-ylbenzoic acid moiety is a "privileged scaffold" in medicinal chemistry.[7][8] The piperazine ring is a common structural feature in a wide range of therapeutic agents due to its ability to improve physicochemical properties such as solubility and to interact with biological targets.[7][9]
This compound serves as a key intermediate in the synthesis of:
-
Antipsychotics and Antidepressants: The piperazine moiety is a well-known pharmacophore for targeting central nervous system receptors.[1]
-
Anticancer Agents: Many kinase inhibitors and other anticancer drugs incorporate the piperazine scaffold.
-
Antibacterial and Antifungal Agents: The unique structural features of 4-piperazin-1-ylbenzoic acid make it a versatile starting point for the development of novel antimicrobial compounds.[1]
Conclusion
4-piperazin-1-ylbenzoic acid dihydrobromide is a compound of significant interest to the scientific community, particularly those involved in pharmaceutical research and development. Its straightforward synthesis, coupled with its versatile chemical nature, makes it an invaluable tool for the creation of novel molecules with a wide range of potential therapeutic applications. The detailed protocols and analytical methodologies provided in this guide are intended to facilitate its effective use and characterization in a research setting.
References
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A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib. (2025). ResearchGate. Retrieved from [Link]
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4-(Piperazin-1-yl)benzoic acid. (n.d.). MySkinRecipes. Retrieved from [Link]
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benzoic acid, 4-(2-[[4-(3-methoxyphenyl)-1-piperazinyl]methyl]-6-nitro-4-oxo-3(4H)-quinazolinyl)-, ethyl ester - 1H NMR. (n.d.). SpectraBase. Retrieved from [Link]
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4-(Piperazin-1-yl)benzoic acid. (n.d.). Amerigo Scientific. Retrieved from [Link]
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HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Acta Poloniae Pharmaceutica. Retrieved from [Link]
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2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. (2023). MDPI. Retrieved from [Link]
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A Review on Analytical Methods for Piperazine Determination. (2022). NTU Journal of Pure Sciences. Retrieved from [Link]
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The piperazine scaffold for novel drug discovery efforts: the evidence to date. (2022). PubMed. Retrieved from [Link]
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Discovery of novel (4-piperidinyl)-piperazines as potent and orally active acetyl-CoA carboxylase 1/2 non-selective inhibitors: F-Boc and triF-Boc groups are acid-stable bioisosteres for the Boc group. (2011). PubMed. Retrieved from [Link]
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Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
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HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. (2005). PubMed. Retrieved from [Link]
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An In-depth Technical Guide to the Structure Elucidation of 4-piperazin-1-ylbenzoic acid dihydrobromide
<_ _>
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of 4-piperazin-1-ylbenzoic acid dihydrobromide, a molecule of interest in pharmaceutical development. The salt form of an active pharmaceutical ingredient (API) is often selected to enhance properties such as solubility, stability, and bioavailability.[1][2] An unambiguous determination of its three-dimensional structure is a critical step in drug development, mandated by regulatory bodies to ensure safety and efficacy. This document outlines a multi-technique approach, integrating Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Single Crystal X-ray Diffraction (SCXRD). The causality behind the selection of each technique, detailed experimental protocols, and data interpretation are discussed to provide a self-validating system for researchers, scientists, and drug development professionals.
Introduction: The Rationale for Comprehensive Structure Elucidation
4-piperazin-1-ylbenzoic acid is a heterocyclic compound featuring a benzoic acid moiety attached to a piperazine ring.[3] Its dihydrobromide salt (Figure 1) is of particular interest due to the potential for improved physicochemical properties. The presence of multiple ionizable centers—the two nitrogen atoms of the piperazine ring and the carboxylic acid group—necessitates a rigorous approach to confirm the precise location of the bromide counter-ions and the protonation state of the molecule. This knowledge is paramount as it directly influences the compound's solid-state properties, including crystal packing, melting point, and dissolution rate, which are all critical parameters in pharmaceutical formulation.[4][5]
Figure 1. Chemical Structure of 4-piperazin-1-ylbenzoic acid dihydrobromide.
This guide is structured to walk the reader through a logical and scientifically sound workflow for the complete structural characterization of this molecule. Each section is dedicated to a specific analytical technique, providing the theoretical underpinnings, practical experimental guidance, and the expected outcomes that, when combined, leave no ambiguity as to the molecule's definitive structure.
The Integrated Analytical Workflow
A robust structure elucidation strategy relies on the convergence of data from multiple, orthogonal analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation provides a higher level of confidence than any single technique could alone.
Diagram 1: Integrated Workflow for Structure Elucidation. This diagram illustrates the multi-pronged analytical approach, culminating in the definitive structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is an unparalleled tool for determining the connectivity of atoms in a molecule.[6] For 4-piperazin-1-ylbenzoic acid dihydrobromide, ¹H and ¹³C NMR will provide the initial framework of the organic cation.
Expertise & Experience: Why NMR is the First Step
Starting with NMR is a strategic choice. It provides a detailed picture of the proton and carbon environments, allowing for the initial assignment of the molecular backbone. The chemical shifts and coupling patterns are highly sensitive to the electronic environment, which will be influenced by the protonation of the piperazine nitrogens.
Experimental Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation : Dissolve 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or D₂O.[6] The choice of solvent is critical; DMSO-d₆ will allow for the observation of exchangeable protons (N-H and O-H), while D₂O will exchange with these protons, causing their signals to disappear, which can be a useful diagnostic tool. Add a small amount of an internal standard like tetramethylsilane (TMS) for referencing.[6]
-
Instrument Setup : Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
¹H NMR Acquisition :
-
Set the spectral width to encompass all expected proton signals (typically 0-14 ppm).
-
Use a standard single-pulse experiment.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition :
-
Set the spectral width to cover the expected carbon chemical shift range (0-180 ppm).
-
Employ a proton-decoupled pulse sequence to obtain singlets for each unique carbon, which simplifies the spectrum and enhances sensitivity.[6]
-
A greater number of scans will be required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.[6]
-
-
Data Processing :
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption line shapes.
-
Calibrate the chemical shift scale using the internal standard.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.[6]
-
Expected Data and Interpretation
The protonation of the piperazine nitrogens will cause a significant downfield shift of the piperazine protons compared to the free base due to the deshielding effect of the positive charge. The integration of the signals will confirm the number of protons in each environment.
| Expected ¹H NMR Signals (in DMSO-d₆) | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aromatic Protons | ~7.0 - 8.0 | Doublets | 2H, 2H | Protons on the benzoic acid ring |
| Piperazine Protons | ~3.0 - 4.0 | Broad Multiplets | 8H | CH₂ groups of the piperazine ring |
| N-H Protons | ~9.0 - 11.0 | Broad Singlet | 2H | Protons on the piperazine nitrogens |
| Carboxylic Acid Proton | >12.0 | Broad Singlet | 1H | COOH proton |
Table 1: Predicted ¹H NMR data for 4-piperazin-1-ylbenzoic acid dihydrobromide.
| Expected ¹³C NMR Signals (in DMSO-d₆) | Expected Chemical Shift (δ, ppm) | Assignment |
| Carbonyl Carbon | ~165 - 175 | C=O of the carboxylic acid |
| Aromatic Carbons | ~115 - 155 | Carbons of the benzene ring |
| Piperazine Carbons | ~40 - 55 | CH₂ carbons of the piperazine ring |
Table 2: Predicted ¹³C NMR data for 4-piperazin-1-ylbenzoic acid dihydrobromide.
2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to definitively assign the proton and carbon signals and confirm the connectivity.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.[6]
Expertise & Experience: The Role of MS in Structure Verification
For a salt like 4-piperazin-1-ylbenzoic acid dihydrobromide, Electrospray Ionization (ESI) is the ionization method of choice. It is a soft ionization technique that allows for the observation of the intact molecular ion of the organic component. High-Resolution Mass Spectrometry (HRMS) will provide a highly accurate mass measurement, which can be used to confirm the elemental composition.
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation : Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile with a small amount of formic acid to promote ionization.
-
Instrumentation : Infuse the sample solution into an ESI-MS system.
-
Data Acquisition :
-
Acquire the mass spectrum in positive ion mode.
-
The expected [M+H]⁺ ion for the free base (C₁₁H₁₄N₂O₂) is m/z 207.11.[3]
-
For HRMS, use an Orbitrap or Time-of-Flight (TOF) mass analyzer to obtain a mass measurement with high accuracy (typically < 5 ppm error).
-
-
Tandem MS (MS/MS) :
-
Select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID).
-
Analyze the resulting fragment ions to gain further structural information. Common fragmentation pathways for piperazine derivatives involve cleavage of the piperazine ring and the bond connecting it to the phenyl ring.[7][8]
-
Expected Data and Interpretation
The ESI-MS spectrum should show a prominent peak corresponding to the protonated molecule of the organic base, [C₁₁H₁₄N₂O₂ + H]⁺, at an m/z of approximately 207.11. The HRMS data should confirm the elemental formula. The MS/MS spectrum will likely show characteristic fragment ions resulting from the cleavage of the piperazine ring, providing further confidence in the assigned structure.[7]
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Expertise & Experience: Why FTIR is a Necessary Complement
FTIR is particularly useful for confirming the presence of the carboxylic acid and the protonated amine groups. The positions and shapes of the absorption bands for these groups are diagnostic.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation : Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition :
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty ATR crystal and subtract it from the sample spectrum.
-
Expected Data and Interpretation
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance |
| O-H Stretch (Carboxylic Acid) | 2500-3300 | Very broad, due to hydrogen bonding[9] |
| N⁺-H Stretch (Ammonium) | 2400-2800 | Broad, may overlap with O-H stretch |
| C=O Stretch (Carboxylic Acid) | 1680-1710 | Strong and sharp[9] |
| C=C Stretch (Aromatic) | 1450-1600 | Multiple sharp bands |
| C-N Stretch | 1200-1350 | Medium to strong |
Table 3: Key expected FTIR absorption bands for 4-piperazin-1-ylbenzoic acid dihydrobromide.
The very broad absorption in the 2500-3300 cm⁻¹ region is characteristic of a hydrogen-bonded carboxylic acid O-H group.[9] The presence of broad bands for the N⁺-H stretches confirms the protonation of the piperazine nitrogens.
Single Crystal X-ray Diffraction (SCXRD): The Definitive Answer
While spectroscopic techniques provide compelling evidence for the molecular structure, SCXRD is the gold standard for unambiguously determining the three-dimensional arrangement of atoms in the solid state.[10][11] It provides precise information on bond lengths, bond angles, and the spatial relationship between the organic cation and the bromide anions.
Expertise & Experience: The Unrivaled Power of SCXRD
For a pharmaceutical salt, SCXRD is crucial for confirming the stoichiometry of the salt, identifying the sites of protonation, and understanding the crystal packing and hydrogen bonding network.[1][12] This information is invaluable for understanding and controlling the solid-state properties of the drug substance.
Experimental Protocol: SCXRD Analysis
-
Crystal Growth : This is often the most challenging step.[13]
-
Slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture is a common method.
-
Other techniques include vapor diffusion and cooling crystallization.
-
-
Crystal Selection and Mounting :
-
Select a single, well-formed crystal of appropriate size (typically 0.1-0.3 mm in each dimension) under a microscope.
-
Mount the crystal on a goniometer head.
-
-
Data Collection :
-
Use a modern X-ray diffractometer equipped with a sensitive detector.
-
Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
-
Collect a full sphere of diffraction data.
-
-
Structure Solution and Refinement :
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the model against the experimental data to obtain the final, accurate structure.[11]
-
Expected Results and Interpretation
The final output of an SCXRD experiment is a detailed three-dimensional model of the unit cell of the crystal. This model will definitively show:
-
The connectivity of all atoms in the 4-piperazin-1-ylbenzoic acid molecule.
-
The location of the protons on both piperazine nitrogens, confirming the dicationic nature of the organic component.
-
The positions of the two bromide anions, confirming the 1:2 stoichiometry of the salt.
-
The intricate network of hydrogen bonds between the organic cations and the bromide anions, as well as between the organic cations themselves.
Conclusion: A Synergistic Approach to Unambiguous Structure Elucidation
The structural elucidation of 4-piperazin-1-ylbenzoic acid dihydrobromide is a critical undertaking in its development as a potential pharmaceutical agent. By employing a synergistic combination of NMR spectroscopy, mass spectrometry, FTIR spectroscopy, and single crystal X-ray diffraction, a complete and unambiguous picture of the molecule's structure can be obtained. This multi-faceted approach ensures the highest level of scientific rigor and provides the foundational knowledge required for all subsequent stages of drug development. The integration of data from these orthogonal techniques creates a self-validating system that leaves no doubt as to the identity, purity, and solid-state structure of the compound.
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University of Leeds. (2022). X-ray studies of molecular structure during the crystallisation of organic salts. University of Leeds Thesis. [Link]
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Aakeröy, C. B., Fasina, Y. F., Desper, J., & Moore, C. (2005). Saccharin Salts of Active Pharmaceutical Ingredients, Their Crystal Structures, and Increased Water Solubilities. Crystal Growth & Design, 5(6), 2146–2154. [Link]
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de Abreu, L. M., de Souza, G. E., Pudenzi, M. A., & Eberlin, M. N. (2009). Fragmentation of diketopiperazines from Aspergillus fumigatus by electrospray ionization tandem mass spectrometry (ESI-MS/MS). Journal of the American Society for Mass Spectrometry, 20(2), 260–269. [Link]
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Giron, D. (2003). CHARACTERISATION OF SALTS OF DRUG SUBSTANCES. Journal of Thermal Analysis and Calorimetry, 73(3), 827–844. [Link]
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Ovid Technologies, Inc. (2025). CHARACTERISATION OF SALTS OF DRUG SUBSTANCES. Journal of Thermal Analysis and Calorimetry. [Link]
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Welz, A., Koba, M., Kośliński, P., & Siodmiak (Pollak), J. (2021). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. ResearchGate. [Link]
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Yilmaz, F., & Parlak, A. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(1), 35-42. [Link]
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Al-Otaibi, J. S., Al-Zahrani, N. A., Al-Wabli, R. I., Al-Ghamdi, A. M., & El-Emam, A. A. (2023). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Scientific Reports, 13(1), 18012. [Link]
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Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). Infrared spectrum of benzoic acid. [Link]
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Stuart, C. D., White, N. G., Barrow, R. A., & Reekie, T. A. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. [Link]
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Gedschold, R., Lerchen, H. G., Kausch-Busies, N., & Gütschow, M. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(71), 40921–40933. [Link]
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A Technical Guide to the Spectroscopic Data of 4-piperazin-1-ylbenzoic acid dihydrobromide
This guide provides an in-depth analysis of the expected spectroscopic characteristics of 4-piperazin-1-ylbenzoic acid dihydrobromide, a compound of interest in pharmaceutical research and drug development. Given the absence of readily available, published spectra for this specific salt, this document leverages foundational spectroscopic principles and data from analogous structures to predict and interpret its spectral features. This approach provides a robust framework for researchers and scientists to understand, identify, and characterize this molecule.
Introduction: Structural Rationale and Pharmaceutical Relevance
4-piperazin-1-ylbenzoic acid is a bifunctional molecule incorporating a rigid aromatic carboxylic acid and a flexible basic piperazine ring. The benzoic acid moiety is a common pharmacophore, while the piperazine ring is a "privileged structure" in medicinal chemistry, known for its ability to bind to multiple receptors and improve pharmacokinetic properties.[1]
The dihydrobromide salt form is of particular significance. As a diprotic base, piperazine can accept two protons, and forming a salt with hydrobromic acid can significantly enhance the compound's aqueous solubility and stability, which are critical parameters for drug formulation and bioavailability.[2] Understanding the spectroscopic signature of this specific salt is crucial for its unambiguous identification, purity assessment, and quality control in a drug development pipeline.
Predicted Spectroscopic Data and Interpretation
This section details the anticipated features in the Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) spectra of 4-piperazin-1-ylbenzoic acid dihydrobromide.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying functional groups within a molecule. The formation of the dihydrobromide salt induces significant and predictable shifts in the vibrational frequencies of the key functional groups compared to the free base.
Predicted IR Absorption Bands for 4-piperazin-1-ylbenzoic acid dihydrobromide
| Wavenumber (cm⁻¹) | Functional Group | Expected Characteristics and Rationale |
| ~3300-2500 | O-H stretch (Carboxylic Acid) | A very broad and strong absorption, characteristic of the hydrogen-bonded O-H in the carboxylic acid dimer.[3] |
| ~3000-2800 | C-H stretch (Aromatic & Aliphatic) | Medium to weak bands corresponding to the C-H bonds of the benzene ring and the piperazine ring. |
| ~2700-2300 | N⁺-H stretch (Piperazinium) | Broad, strong bands resulting from the stretching of the N-H bonds in the protonated piperazine ring (piperazinium). These are a key indicator of salt formation. |
| ~1700-1680 | C=O stretch (Carboxylic Acid) | A strong, sharp peak characteristic of the carbonyl group in an aromatic carboxylic acid.[4] The exact position can be influenced by hydrogen bonding. |
| ~1600 & ~1475 | C=C stretch (Aromatic) | Two or more medium to sharp bands characteristic of the benzene ring. |
| ~1320-1210 | C-O stretch (Carboxylic Acid) | A strong band associated with the C-O single bond of the carboxylic acid. |
| ~1200-1000 | C-N stretch (Aryl-Alkyl Amine) | Medium to strong absorption for the C-N bonds of the piperazine ring attached to the aromatic ring. |
Causality Behind Expected Spectral Features:
The most telling feature of the dihydrobromide salt in the IR spectrum is the appearance of strong, broad absorption bands in the 2700-2300 cm⁻¹ region. These are due to the N⁺-H stretching vibrations of the two protonated nitrogen atoms in the piperazine ring. In the free base, the N-H stretch would appear at a much higher frequency (~3300 cm⁻¹) and be significantly sharper. The protonation and formation of the ammonium salt cause this dramatic shift and broadening.
Simultaneously, the carboxylic acid group is expected to remain largely intact and participate in hydrogen bonding, giving rise to the characteristic broad O-H stretch and the sharp C=O stretch.[5]
Experimental Protocol: Acquiring the IR Spectrum
A standard protocol for obtaining a high-quality FT-IR spectrum of a solid sample like 4-piperazin-1-ylbenzoic acid dihydrobromide would be:
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix approximately 1-2 mg of the compound with 100-200 mg of dry KBr powder in an agate mortar and pestle. Grind the mixture until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer.
-
Spectral Collection: Collect the spectrum over a range of 4000-400 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Background Correction: A background spectrum of a pure KBr pellet should be collected and subtracted from the sample spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms. The protonation of the piperazine nitrogen atoms in the dihydrobromide salt will cause significant downfield shifts (deshielding) for the adjacent protons.
Workflow for NMR Analysis
Caption: Workflow for NMR Spectroscopic Analysis.
Predicted ¹H NMR Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.0-13.0 | Broad Singlet | 1H | COOH | The acidic proton of the carboxylic acid, typically broad and downfield. |
| ~9.0-10.0 | Broad Singlet | 2H | N⁺-H | Protons on the two protonated nitrogen atoms of the piperazine ring. Broad due to exchange and quadrupolar coupling. |
| ~7.8-8.0 | Doublet | 2H | Ar-H (ortho to COOH) | Aromatic protons ortho to the electron-withdrawing carboxylic acid group are deshielded. |
| ~7.0-7.2 | Doublet | 2H | Ar-H (ortho to Piperazine) | Aromatic protons ortho to the electron-donating (but now protonated and electron-withdrawing) piperazine group. |
| ~3.4-3.6 | Multiplet | 4H | Piperazine C-H (adjacent to Ar) | Protons on the carbons directly attached to the aromatic ring. Deshielded due to proximity to the ring and the adjacent protonated nitrogen. |
| ~3.2-3.4 | Multiplet | 4H | Piperazine C-H (distal to Ar) | Protons on the carbons further from the aromatic ring, also deshielded due to the adjacent protonated nitrogen. |
Causality Behind Expected Chemical Shifts:
-
Protonation Effect: The key diagnostic feature in the ¹H NMR spectrum will be the significant downfield shift of the piperazine protons compared to the free base. In neutral piperazine, these protons typically resonate around 2.7-3.0 ppm.[6] Upon forming the dihydrobromide salt, the positive charges on the nitrogen atoms strongly withdraw electron density, deshielding the adjacent protons and shifting their signals downfield to the ~3.2-3.6 ppm range. A broad signal for the N⁺-H protons themselves is also expected.[7]
-
Aromatic System: The aromatic protons will appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the electron-withdrawing carboxylic acid group will be further downfield than those ortho to the piperazine nitrogen.
Predicted ¹³C NMR Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~167 | C=O | Carbonyl carbon of the carboxylic acid. |
| ~150 | Ar-C (C-N) | Aromatic carbon directly attached to the piperazine nitrogen. |
| ~131 | Ar-C (C-H, ortho to COOH) | Aromatic carbons ortho to the carboxylic acid. |
| ~128 | Ar-C (C-COOH) | Quaternary aromatic carbon attached to the carboxylic acid. |
| ~116 | Ar-C (C-H, ortho to Piperazine) | Aromatic carbons ortho to the piperazine group. |
| ~48-50 | Piperazine C (adjacent to Ar) | Piperazine carbons deshielded by the adjacent protonated nitrogen and the aromatic ring. |
| ~43-45 | Piperazine C (distal to Ar) | Piperazine carbons deshielded by the adjacent protonated nitrogen. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 4-piperazin-1-ylbenzoic acid dihydrobromide, electrospray ionization (ESI) in positive ion mode would be the most appropriate technique. The dihydrobromide salt will readily form a protonated molecular ion in the ESI source.
Expected Mass Spectrometric Data (ESI+)
| m/z (mass-to-charge ratio) | Ion | Rationale |
| 207.11 | [M+H]⁺ | The protonated molecular ion of the free base (C₁₁H₁₅N₂O₂⁺). This would be the base peak. |
| 163.08 | [M+H - CO₂]⁺ | Loss of carbon dioxide from the carboxylic acid group. |
| 119.09 | [C₈H₁₁N]⁺ | Fragmentation of the bond between the piperazine ring and the aromatic ring. |
| 70.07 | [C₄H₈N]⁺ | Cleavage within the piperazine ring. |
| 56.06 | [C₃H₆N]⁺ | Further fragmentation of the piperazine ring. |
Fragmentation Pathway:
Caption: Predicted ESI-MS Fragmentation Pathway.
Causality Behind Fragmentation:
In ESI-MS, the dihydrobromide salt will dissociate, and the free base will be protonated. The resulting ion, [C₁₁H₁₄N₂O₂ + H]⁺, has a monoisotopic mass of 207.11 Da. The most likely fragmentation pathways involve the cleavage of the bonds within the piperazine ring and the bond connecting the piperazine ring to the benzoic acid moiety. These fragmentation patterns are characteristic of piperazine-containing compounds.[8][9]
Experimental Protocol: Acquiring the Mass Spectrum
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile/water (50:50) with 0.1% formic acid to facilitate protonation.
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
MS Acquisition: Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.
-
Tandem MS (MS/MS): To confirm the structure, perform a product ion scan by isolating the [M+H]⁺ ion (m/z 207.11) and subjecting it to collision-induced dissociation (CID) to generate and detect the fragment ions.
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of 4-piperazin-1-ylbenzoic acid dihydrobromide. By applying fundamental principles of IR, NMR, and MS, we have established a detailed spectral profile that can be used for the identification and structural elucidation of this pharmaceutically relevant compound. The provided protocols offer a starting point for the empirical validation of these predictions in a laboratory setting. This synthesis of theoretical knowledge and practical methodology serves as a valuable resource for researchers in drug development and analytical chemistry.
References
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Oakwood Chemical. (n.d.). 4-Piperazin-1-yl-benzoic acid dihydrobromide. Retrieved from [Link]
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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-piperazin-1-ylbenzoic acid dihydrobromide
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-piperazin-1-ylbenzoic acid dihydrobromide (C₁₁H₁₆Br₂N₂O₂).[1][2] As a valuable building block in medicinal chemistry and drug development, unambiguous structural confirmation and purity assessment of this compound are paramount.[3][4][5] This document delves into the theoretical principles governing the spectral features of this molecule, offers detailed predictions of chemical shifts and coupling patterns, and presents a robust, field-proven experimental protocol for data acquisition. The insights provided herein are tailored for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for routine characterization of complex organic molecules.
Introduction: The Molecule and the Method
4-piperazin-1-ylbenzoic acid dihydrobromide is a bifunctional organic compound featuring a para-substituted benzoic acid moiety linked to a piperazine ring. The dihydrobromide salt form implies that the two basic nitrogen atoms of the piperazine ring are protonated, a critical feature that profoundly influences its electronic structure and, consequently, its NMR spectrum.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the structural elucidation of organic compounds in solution.[6] It provides precise information about the chemical environment, connectivity, and relative number of ¹H (proton) and ¹³C (carbon) nuclei within a molecule. For a molecule like 4-piperazin-1-ylbenzoic acid dihydrobromide, NMR is indispensable for verifying the integrity of the aromatic and aliphatic scaffolds, confirming the substitution pattern, and asserting the protonation state.
Structural Features and Their NMR Implications
The interpretation of the NMR spectra begins with a thorough analysis of the molecule's structure and the factors that dictate the magnetic environment of each nucleus.
-
Symmetry: The molecule possesses a C₂ axis of symmetry that bisects the benzoic acid and piperazine rings, assuming free rotation around the C-N bond. This symmetry element renders pairs of protons and carbons chemically equivalent, simplifying the expected spectra. Specifically, the protons and carbons at positions 2 and 6 of the benzene ring are equivalent, as are those at positions 3 and 5. Similarly, the four protons on the piperazine carbons adjacent to the phenyl ring are equivalent, and the four protons on the carbons adjacent to the terminal ammonium group are also equivalent.
-
Electronic Effects: The benzene ring is substituted with an electron-withdrawing carboxylic acid group (-COOH) and a positively charged piperazinium group. The protonated piperazine acts as a strong de-shielding, electron-withdrawing group via induction, which will shift the signals of adjacent nuclei downfield (to higher ppm values). The carboxylic acid group also exerts a significant deshielding effect on ortho and para positions.[7][8]
-
Protonation State: As a dihydrobromide salt, both nitrogen atoms of the piperazine ring are protonated (-N⁺H₂- and -N⁺H-). This has the most dramatic impact on the chemical shifts of the piperazine protons and carbons, shifting them significantly downfield compared to their neutral counterparts.[9] The carboxylic acid proton and the two N-H protons are acidic and exchangeable. In deuterated solvents like D₂O, these protons will exchange with deuterium and their signals will disappear from the ¹H NMR spectrum.[10]
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum can be divided into three distinct regions: the aromatic region, the aliphatic region, and the exchangeable proton region. A suitable solvent for this salt would be DMSO-d₆ or D₂O. The following predictions are based on typical values observed for similar structures.[11][12]
Aromatic Region (δ ~7.0-8.5 ppm)
The para-substituted benzene ring will give rise to a classic AA'BB' system, which often appears as two distinct doublets.
-
H-3, H-5: These protons are ortho to the electron-withdrawing carboxylic acid group. They are expected to be the most deshielded aromatic protons, appearing as a doublet.
-
H-2, H-6: These protons are ortho to the piperazinium nitrogen. They will appear as a second doublet, typically at a slightly lower chemical shift than H-3/H-5. The coupling constant (³J) between these two sets of protons should be in the range of 7-9 Hz, characteristic of ortho coupling.
Aliphatic Region (δ ~3.0-4.5 ppm)
The protonation of the piperazine nitrogens causes a significant downfield shift for the aliphatic protons. Due to the ring's symmetry and rapid chair-to-chair interconversion at room temperature, two main signals are expected.[13][14]
-
H-α (4H): The four protons on the carbons directly attached to the benzene ring. These will be deshielded by the adjacent positive nitrogen and the aromatic ring, appearing as a multiplet (often a triplet or broad singlet).
-
H-β (4H): The four protons on the carbons adjacent to the terminal N⁺H₂ group. These will also be significantly deshielded and will appear as a multiplet, coupled to the H-α protons.
Exchangeable Protons (δ > 10 ppm)
-
-COOH (1H): The carboxylic acid proton is highly deshielded and typically appears as a very broad singlet at δ > 12 ppm.[10]
-
-N⁺H- (2H): The two protons on the piperazine nitrogens will also appear as a broad signal, the chemical shift of which is highly dependent on solvent, concentration, and temperature.
Table 1: Predicted ¹H NMR Assignments for 4-piperazin-1-ylbenzoic acid dihydrobromide
| Proton Label | Integration | Multiplicity | Predicted Chemical Shift (δ, ppm) | Rationale |
| H-3, H-5 | 2H | Doublet (d) | ~8.0 - 8.2 | Ortho to electron-withdrawing COOH group. |
| H-2, H-6 | 2H | Doublet (d) | ~7.0 - 7.2 | Ortho to electron-withdrawing piperazinium group. |
| H-α | 4H | Multiplet (m) | ~3.6 - 3.9 | Adjacent to N⁺ and aromatic ring. |
| H-β | 4H | Multiplet (m) | ~3.3 - 3.5 | Adjacent to two N⁺ centers. |
| -COOH | 1H | Broad Singlet (br s) | > 12 | Acidic proton, H-bonding. Disappears with D₂O. |
| -N⁺H- | 2H | Broad Singlet (br s) | Variable (e.g., 9-11) | Ammonium protons. Disappear with D₂O. |
Visualization of Spin-Spin Coupling
The primary coupling interactions in the molecule are between adjacent protons.
Caption: J-coupling relationships in 4-piperazin-1-ylbenzoic acid dihydrobromide.
Predicted ¹³C NMR Spectral Analysis
In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom will produce a single peak. Due to the molecule's symmetry, 7 distinct carbon signals are anticipated.
-
Carboxyl Carbon (C=O): This carbon is in a high oxidation state and bonded to two oxygen atoms, making it the most deshielded carbon in the molecule.[15]
-
Aromatic Carbons: Four signals are expected for the six aromatic carbons.
-
C4 (ipso-C attached to N): This carbon is attached to the electron-withdrawing piperazinium group and will be significantly deshielded.
-
C1 (ipso-C attached to COOH): The chemical shift of this carbon is influenced by the carboxyl substituent.
-
C3, C5: These carbons are ortho to the carboxyl group.
-
C2, C6: These carbons are ortho to the piperazinium group.
-
-
Aliphatic Carbons: Two signals are expected for the four piperazine carbons.
-
C-α: Carbons adjacent to the aromatic ring.
-
C-β: Carbons adjacent to the terminal ammonium group.
-
Table 2: Predicted ¹³C NMR Assignments for 4-piperazin-1-ylbenzoic acid dihydrobromide
| Carbon Label | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O | ~167 - 170 | Carboxylic acid carbonyl. |
| C4 | ~150 - 155 | Aromatic C attached to N⁺, highly deshielded. |
| C1 | ~125 - 128 | Aromatic C attached to COOH. |
| C3, C5 | ~131 - 133 | Aromatic C ortho to COOH. |
| C2, C6 | ~115 - 118 | Aromatic C ortho to N⁺. |
| C-α | ~46 - 50 | Piperazine C adjacent to aromatic ring. |
| C-β | ~42 - 45 | Piperazine C adjacent to terminal N⁺H₂. |
Experimental Protocol for NMR Data Acquisition
Adherence to a standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following procedure is recommended for the analysis of 4-piperazin-1-ylbenzoic acid dihydrobromide.[6]
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 10-15 mg of the compound into a clean, dry vial.
-
Add approximately 0.7 mL of a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it readily dissolves the salt and its residual solvent peak does not obscure key signals. Deuterium oxide (D₂O) is another option but will result in the exchange of all acidic protons.
-
Vortex or sonicate the vial until the sample is completely dissolved.
-
Transfer the solution into a 5 mm NMR tube using a Pasteur pipette.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS) for DMSO-d₆, to serve as a chemical shift reference (δ = 0.00 ppm).
-
-
Instrument Setup and Calibration:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent. This step ensures the stability of the magnetic field during the experiment.
-
Shim the magnetic field. This process optimizes the homogeneity of the B₀ field across the sample volume, which is critical for achieving sharp, well-resolved peaks. An automated shimming routine is typically sufficient.
-
Tune and match the probe for both the ¹H and ¹³C frequencies to ensure maximum sensitivity.
-
-
¹H NMR Acquisition:
-
Set the spectral width to cover a range of approximately -2 to 16 ppm.
-
Use a standard 90° pulse sequence.
-
Set the acquisition time to 2-4 seconds and the relaxation delay to 1-2 seconds.
-
Acquire 16 to 64 scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover a range of approximately 0 to 200 ppm.
-
Use a standard proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to single lines for each carbon.
-
Set the acquisition time to 1-2 seconds and the relaxation delay to 2 seconds.
-
Acquire a significantly larger number of scans (e.g., 1024 to 4096) compared to the ¹H experiment. This is necessary to compensate for the low natural abundance (1.1%) and lower gyromagnetic ratio of the ¹³C nucleus.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.
-
Carefully phase the spectrum to ensure all peaks are in pure absorption mode.
-
Apply a baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.
-
For the ¹H spectrum, integrate the peaks to determine the relative number of protons corresponding to each signal.
-
Experimental Workflow Diagram
Caption: Standard workflow for NMR analysis of small molecules.
Conclusion
The ¹H and ¹³C NMR spectra of 4-piperazin-1-ylbenzoic acid dihydrobromide provide a wealth of structural information that is readily interpretable with a foundational understanding of NMR principles. The key spectral features are dictated by the molecule's inherent symmetry and the profound electronic effects of the carboxyl and protonated piperazinium substituents. The predicted chemical shifts and coupling patterns detailed in this guide serve as a reliable reference for scientists engaged in the synthesis, purification, and analysis of this compound. By following the robust experimental protocol outlined, researchers can confidently acquire high-quality data for unambiguous structural verification and quality control, ensuring the integrity of materials used in drug discovery and development pipelines.
References
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Wnuk, S., Wyrzykiewicz, E., Kaczmarek, E., & Kinastowski, S. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(3), 271-280. Available at: [Link]
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Scott, K. N. (1972). Carbon-13 nuclear magnetic resonance of biologically important aromatic acids. I. Chemical shifts of benzoic acid and derivatives. Journal of the American Chemical Society, 94(24), 8564-8568. Available at: [Link]
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Kjell, D. P., & Sandford, N. E. (2023). Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. Magnetic Resonance in Chemistry, 61(4), 248-252. Available at: [Link]
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Wodtke, R., Steinberg, J., Köckerling, M., Löser, R., & Mamat, C. (2019). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 9(1), 19-29. Available at: [Link]
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Steinberg, J., Wodtke, R., Löser, R., & Mamat, C. (2019). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 24(11), 2093. Available at: [Link]
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ResearchGate. (n.d.). 1H VT-NMR spectroscopy of piperazine 2c (400 MHz, d8-THF) showing 5.40−3.10 ppm. Figure from publication. Available at: [Link]
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Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Educational Resource. Available at: [https://www.docbrown.info/page06/molecule_isomers/C13NMRsp benzoic_acid.htm]([Link] benzoic_acid.htm)
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Yilmaz, F., et al. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(11-12), 1025-1033. Available at: [Link]
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PubChem. (n.d.). 4-(Piperazin-1-yl)benzoic acid. National Center for Biotechnology Information. Available at: [Link]
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Le-Thanh, H., & Vocelle, D. (1990). 1H NMR studies of proton transfer in Schiff base and carboxylic acid systems. Canadian Journal of Chemistry, 68(10), 1709-1716. Available at: [Link]
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Chemistry LibreTexts. (2025). Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]
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Clayden, J., Greeves, N., & Warren, S. (n.d.). Proton nuclear magnetic resonance. Chapter from Organic Chemistry. Available at: [Link]
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International Journal of Pharmaceutical Sciences and Research. (2021). SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. Available at: [Link]
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PubChem. (n.d.). 4-(4-Methylpiperazin-1-yl)benzoic acid. National Center for Biotechnology Information. Available at: [Link]
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Chemistry LibreTexts. (2021). Spectroscopic Properties of Amines. Available at: [Link]
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The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Supplementary Information. Available at: [Link]
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An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 4-piperazin-1-ylbenzoic acid dihydrobromide
Abstract
This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 4-piperazin-1-ylbenzoic acid, a molecule featuring structural motifs common in modern drug discovery. Presented as its dihydrobromide salt, this compound serves as an excellent model for understanding the fragmentation pathways of molecules containing both aromatic carboxylic acid and N-arylpiperazine functionalities. This document is intended for researchers, analytical scientists, and drug development professionals who utilize mass spectrometry for structural elucidation, metabolite identification, and purity analysis. We will explore the principles behind ionization, predict the primary fragmentation pathways under collision-induced dissociation (CID), and provide a robust, step-by-step protocol for its analysis via Liquid Chromatography-Mass Spectrometry (LC-MS).
Introduction: The Analytical Imperative
The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved pharmaceuticals due to its favorable physicochemical properties and versatile synthetic handles.[1] 4-piperazin-1-ylbenzoic acid combines this key heterocycle with a benzoic acid moiety, another fundamental building block. Understanding the gas-phase ion chemistry of such molecules is paramount for their unambiguous identification in complex matrices, such as during reaction monitoring, forced degradation studies, or in vivo metabolic profiling.[2]
Mass spectrometry, particularly when coupled with tandem MS (MS/MS) capabilities, offers unparalleled sensitivity and structural information. This guide moves beyond a simple listing of fragments to explain the causal chemical principles that dictate the fragmentation cascade, providing the reader with a predictive framework for analyzing related compounds.
The Analyte: Properties and Ionization Strategy
Chemical Structure and Properties
-
Compound: 4-piperazin-1-ylbenzoic acid
-
Free Base Formula: C₁₁H₁₄N₂O₂[3]
-
Free Base Monoisotopic Mass: 206.11 Da
-
Form Supplied: Dihydrobromide Salt (C₁₁H₁₆Br₂N₂O₂)[4]
-
Salt Form Molecular Weight: 368.07 g/mol [4]
Expert Insight: The compound is supplied as a dihydrobromide salt, indicating that both nitrogen atoms of the piperazine ring are protonated. However, in the dilute solutions typical for LC-MS analysis, the salt dissociates. The analysis focuses on the free base molecule.
Ionization: The Path to the Gas Phase
The presence of two basic nitrogen atoms in the piperazine ring makes 4-piperazin-1-ylbenzoic acid an ideal candidate for positive-mode Electrospray Ionization (ESI+).[5] Protonation will occur preferentially on these nitrogen atoms, which are more basic than the carboxylic acid oxygen. Therefore, the primary ion observed in any full-scan MS¹ spectrum will be the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of 207.11.
Predicted Fragmentation Pathways under ESI-MS/MS
Upon isolation of the [M+H]⁺ precursor ion (m/z 207.11) and subjecting it to Collision-Induced Dissociation (CID), several fragmentation pathways can be predicted based on the established fragmentation rules for N-arylpiperazines and benzoic acids.[5][6][7] The piperazine ring, being the most labile part of the protonated molecule, is expected to be the primary site of fragmentation.
Dominant Pathway: Piperazine Ring Cleavage
The charge localization on a piperazine nitrogen initiates a cascade of ring-opening cleavages. This is the most characteristic and diagnostically significant fragmentation pattern for this class of compounds.[5]
-
Initial Ring Opening: The protonated piperazine ring opens, typically followed by the loss of small, stable neutral molecules.
-
Loss of Ethylenimine Moiety: A common pathway involves the neutral loss of a C₂H₅N moiety (43.04 Da), resulting in a prominent fragment ion at m/z 164.07 . This ion represents the remaining N-phenyl-N-ethylenediamine structure.
-
Formation of Key Piperazine Fragments: Cleavage within the piperazine ring can also lead to the formation of smaller, characteristic ions. For phenylpiperazines, fragment ions at m/z 70 and m/z 56 are commonly observed, which can help confirm the presence of the piperazine substructure.[5]
Secondary Pathway: Benzoic Acid Moiety Fragmentation
While less favored than piperazine cleavage, fragmentation can also be directed by the benzoic acid portion of the molecule.
-
Decarboxylation: The loss of the entire carboxyl group as formic acid (HCOOH, 46.01 Da) from the protonated precursor can lead to a fragment at m/z 161.11 .
-
Acylium Ion Formation: Cleavage of the C-N bond between the phenyl ring and the piperazine nitrogen can generate a benzoyl-type cation. The fragment corresponding to the protonated 4-aminobenzoic acid structure at m/z 138.05 might be observed, although this bond is relatively stable. A more characteristic fragment from aromatic acids is the acylium ion formed by the loss of water, [M+H-H₂O]⁺, at m/z 189.10 .[6]
The proposed fragmentation pathways are visualized in the diagram below.
Experimental Protocol for LC-MS/MS Analysis
This section provides a detailed, self-validating protocol for the robust analysis of 4-piperazin-1-ylbenzoic acid dihydrobromide.
Objective
To acquire high-quality full scan (MS¹) and tandem mass spectra (MS²) of 4-piperazin-1-ylbenzoic acid using a standard reverse-phase LC-MS system.
Materials & Instrumentation
-
Analyte: 4-piperazin-1-ylbenzoic acid dihydrobromide
-
Solvents: HPLC- or LC-MS-grade Methanol, Acetonitrile, and Water
-
Additive: LC-MS-grade Formic Acid
-
Instrumentation: An HPLC or UHPLC system coupled to a triple quadrupole (QqQ), Ion Trap, or Q-TOF mass spectrometer equipped with an ESI source.[8][9]
Step-by-Step Methodology
-
Standard Preparation:
-
Prepare a 1.0 mg/mL stock solution of the analyte in methanol.
-
Expert Insight: Methanol is an excellent solvent for initial dissolution. The dihydrobromide salt structure ensures high polarity and solubility.
-
Dilute the stock solution to a working concentration of 1.0 µg/mL using a solvent mixture matching the initial LC mobile phase conditions (e.g., 95% Water / 5% Acetonitrile / 0.1% Formic Acid). This ensures good peak shape by preventing solvent mismatch effects.
-
-
Liquid Chromatography (LC) Method:
-
A standard reverse-phase C18 column is recommended.
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Trustworthiness: The use of a volatile acid like formic acid is critical. It aids in protonation for ESI+ mode and ensures a stable spray, while being compatible with the high vacuum of the mass spectrometer.[9]
-
| Time (min) | Flow Rate (mL/min) | %A | %B |
| 0.0 | 0.4 | 95 | 5 |
| 1.0 | 0.4 | 95 | 5 |
| 8.0 | 0.4 | 5 | 95 |
| 10.0 | 0.4 | 5 | 95 |
| 10.1 | 0.4 | 95 | 5 |
| 12.0 | 0.4 | 95 | 5 |
-
Mass Spectrometry (MS) Method:
-
Ionization Mode: ESI Positive
-
Capillary Voltage: ~3.5-4.5 kV
-
Source Temperature: ~300-350 °C
-
MS¹ Full Scan:
-
Scan Range: m/z 70 - 400
-
Purpose: To identify the retention time and confirm the presence of the [M+H]⁺ precursor ion at m/z 207.11.
-
-
MS² Product Ion Scan:
-
Precursor Ion: m/z 207.1
-
Isolation Window: ~1.0 Da
-
Collision Energy (CE): Ramp from 10 to 40 eV.
-
Expert Insight: A CE ramp is superior to a single CE value for discovery. Lower energies will reveal the initial, higher-mass fragments (e.g., loss of water), while higher energies will induce more extensive fragmentation to reveal the core structure and smaller fragments (e.g., m/z 70, 56). This ensures a comprehensive fragmentation fingerprint is captured in a single injection.
-
-
Expected Data and Interpretation
The analysis will yield a chromatogram showing a peak for the analyte. The mass spectrum at that retention time should show a base peak at m/z 207.11. The corresponding MS² product ion spectrum is predicted to be dominated by the fragments outlined below.
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Formula | Neutral Loss (Da) | Proposed Origin |
| 207.11 | 189.10 | C₁₁H₁₃N₂O⁺ | 18.01 (H₂O) | Loss of water from carboxylic acid |
| 207.11 | 164.07 | C₉H₁₀NO₂⁺ | 43.04 (C₂H₅N) | Piperazine ring cleavage |
| 207.11 | 161.11 | C₁₀H₁₃N₂⁺ | 46.01 (HCOOH) | Decarboxylation via rearrangement |
| 207.11 | 70.06 | C₄H₈N⁺ | 137.05 (C₇H₇NO₂) | Piperazine ring fragment |
| 207.11 | 56.05 | C₃H₆N⁺ | 151.06 (C₈H₉NO₂) | Piperazine ring fragment |
The observation of the intense m/z 164.07 fragment would serve as strong evidence for the N-arylpiperazine structure. The presence of the smaller m/z 70 and 56 ions would further corroborate the identity of the piperazine ring.[5] This multi-fragment confirmation provides a high degree of confidence in the structural assignment.
Conclusion
The mass spectrometric fragmentation of 4-piperazin-1-ylbenzoic acid is dominated by predictable and diagnostically valuable cleavages within the protonated piperazine ring. By understanding the underlying chemical principles and employing a systematic analytical approach with optimized LC-MS/MS parameters, researchers can confidently identify this molecule and its analogues. The framework presented in this guide—from ionization strategy and fragmentation prediction to a robust experimental protocol—provides a reliable template for the structural elucidation of novel chemical entities containing these important pharmacophoric scaffolds.
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Doc Brown's Chemistry. (n.d.). Mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions. Retrieved January 12, 2026, from [Link]
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University of Calgary. (n.d.). Mass Spectrometry: Fragmentation. Retrieved January 12, 2026, from [Link]
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Zhu, N., Yu, C., Hua, Z., Xu, P., Wang, Y., Di, B., & Su, M. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7. Retrieved January 12, 2026, from [Link]
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Welz, A., Koba, M., Kośliński, P., & Siodmiak (Pollak), J. (2021). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. ResearchGate. Retrieved January 12, 2026, from [Link]
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Welz, A., Koba, M., Kośliński, P., & Siodmiak, J. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Journal of Clinical Medicine, 10(24), 5813. Retrieved January 12, 2026, from [Link]
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Bonomo, M. G., Di Capua, A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Pharmaceutical and Biomedical Analysis, 246, 116202. Retrieved January 12, 2026, from [Link]
-
Al-Majdoub, Z. M., et al. (2023). Piperazine ring toxicity in three novel anti-breast cancer drugs: an in silico and in vitro metabolic bioactivation approach using olaparib as a case study. PubMed. Retrieved January 12, 2026, from [Link]
-
Kuki, Á., Nagy, L., & Zsuga, M. (2001). Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes. Journal of Mass Spectrometry, 36(8), 886-94. Retrieved January 12, 2026, from [Link]
-
Reusch, W. (n.d.). Fragmentation Processes. In Structure Determination of Organic Compounds. Retrieved January 12, 2026, from [Link]
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The Chemistry Solution. (2020, March 6). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE [Video]. YouTube. Retrieved January 12, 2026, from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 12, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1180477, 4-(Piperazin-1-yl)benzoic acid. Retrieved January 12, 2026, from [Link].
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An In-depth Technical Guide to the Solubility of 4-piperazin-1-ylbenzoic acid dihydrobromide in DMSO and Water
This guide provides a comprehensive analysis of the solubility characteristics of 4-piperazin-1-ylbenzoic acid dihydrobromide in two critical solvents for drug discovery and development: dimethyl sulfoxide (DMSO) and water. The content is structured to deliver not only quantitative data but also the underlying scientific principles and practical methodologies essential for researchers, scientists, and drug development professionals.
Executive Summary
Understanding the solubility of a compound is a cornerstone of early-stage drug discovery, influencing everything from the reliability of in vitro assays to the feasibility of formulation for in vivo studies.[1][2] 4-piperazin-1-ylbenzoic acid dihydrobromide, a molecule with both acidic and basic functionalities, presents an interesting case study in solubility. This guide will delve into its behavior in the polar aprotic solvent, DMSO, and the polar protic solvent, water. We will explore the theoretical underpinnings of its solubility, present detailed protocols for empirical determination, and discuss the practical implications for laboratory work.
Physicochemical Properties: The "Why" Behind Solubility
Before presenting solubility data, it is crucial to understand the inherent properties of 4-piperazin-1-ylbenzoic acid dihydrobromide and the solvents .
The Solute: 4-piperazin-1-ylbenzoic acid dihydrobromide
-
Structure and Functional Groups: This compound is the dihydrobromide salt of 4-piperazin-1-ylbenzoic acid. The parent molecule possesses a carboxylic acid group (-COOH) and a piperazine ring, which has two amine functionalities. This makes the molecule zwitterionic, capable of carrying both positive and negative charges depending on the pH.[3][4] The dihydrobromide salt form indicates that the two basic nitrogen atoms of the piperazine ring are protonated, each associated with a bromide counter-ion.
-
pKa: The predicted acidity constant (pKa) for the carboxylic acid is approximately 5.02.[5][6] The pKa of the piperazine nitrogens will be significantly lower than that of a simple secondary amine due to the electron-withdrawing nature of the phenyl ring.
-
Polarity: The presence of the carboxylate and the protonated piperazinyl groups makes the molecule highly polar.
The Solvents: A Tale of Two Polarities
-
Dimethyl Sulfoxide (DMSO): DMSO is a highly polar aprotic solvent, meaning it has a large dipole moment but does not have acidic protons.[7][8][9] It is an excellent solvent for a wide range of organic and inorganic compounds, including many salts.[8][10][11] Its ability to disrupt crystal lattice energy and solvate both cations and anions makes it a solvent of choice for creating high-concentration stock solutions in drug discovery.[12][13] However, DMSO is hygroscopic, readily absorbing moisture from the atmosphere, which can significantly impact the solubility of compounds.[14][15][16]
-
Water: Water is a polar protic solvent, capable of both donating and accepting hydrogen bonds. Its solubility behavior is heavily influenced by the pH of the solution, especially for ionizable compounds like 4-piperazin-1-ylbenzoic acid dihydrobromide.[17][18] For zwitterionic compounds, solubility is typically at its minimum at the isoelectric point (pI), where the net charge of the molecule is zero.[3]
Quantitative Solubility Data
The solubility of a compound can be described in two primary ways: kinetic and thermodynamic. Kinetic solubility is a high-throughput measurement of how much of a compound, typically from a DMSO stock, will dissolve in an aqueous buffer under specific, often short, timeframes.[1][2][19][20] Thermodynamic solubility, on the other hand, is the true equilibrium solubility of a compound in a given solvent, determined by allowing the solid compound to equilibrate with the solvent over a longer period.[21][22][23]
| Solvent | Reported Solubility (mg/mL) | Molar Equivalent (mM) | Notes |
| DMSO | ≥ 41 mg/mL | ≥ 111.4 mM | This value likely represents the upper limit of a standard kinetic solubility assay. The true thermodynamic solubility may be higher. |
| Water | ≥ 41 mg/mL | ≥ 111.4 mM | As a dihydrobromide salt, the compound is expected to have good aqueous solubility. The pH of the resulting solution will be acidic. |
Molecular Weight of 4-piperazin-1-ylbenzoic acid dihydrobromide: 368.07 g/mol [24]
Experimental Protocols for Solubility Determination
To ensure scientific integrity, the methods used to determine solubility must be robust and well-controlled. Below are detailed protocols for both kinetic and thermodynamic solubility assays.
Kinetic Solubility Assay (Shake-Flask Method)
This method is rapid and well-suited for early-stage drug discovery.[1][20]
Objective: To determine the apparent solubility of a compound in an aqueous buffer when introduced from a DMSO stock solution.
Protocol:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of 4-piperazin-1-ylbenzoic acid dihydrobromide in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.
-
Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each dilution to a new 96-well plate containing a larger volume (e.g., 198 µL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). This results in a final DMSO concentration of 1%.
-
Incubation: Seal the plate and shake at room temperature for 2 hours.[1]
-
Precipitate Detection: Analyze the plate using a nephelometer to detect light scattering from any precipitate formed.[2] Alternatively, filter the samples and analyze the filtrate.
-
Quantification: The highest concentration that does not show significant precipitation is reported as the kinetic solubility. For more precise quantification, the filtrate can be analyzed by HPLC-UV or LC-MS/MS against a standard curve.[1][25]
Caption: Kinetic Solubility Determination Workflow.
Thermodynamic Solubility Assay
This method determines the equilibrium solubility and is crucial for lead optimization and pre-formulation studies.[2][21][23]
Objective: To determine the saturation solubility of the solid compound in a given solvent at equilibrium.
Protocol:
-
Sample Preparation: Add an excess amount of solid 4-piperazin-1-ylbenzoic acid dihydrobromide to a known volume of the test solvent (e.g., water, DMSO, or a specific buffer) in a glass vial.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[21]
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples.
-
Filtration: Carefully aspirate the supernatant and filter it through a 0.45 µm filter to remove any remaining solid particles.
-
Quantification: Dilute the clear filtrate with an appropriate solvent and quantify the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS, comparing against a standard curve.[22]
Caption: Thermodynamic Solubility Determination Workflow.
Discussion and Field-Proven Insights
Interpreting the High Solubility in DMSO
The high solubility (≥ 41 mg/mL) in DMSO is expected.[11] As a powerful, polar aprotic solvent, DMSO can effectively solvate the polar 4-piperazin-1-ylbenzoic acid dihydrobromide molecule.[7][8] The energy gained from the solvation of the ions by DMSO molecules overcomes the crystal lattice energy of the solid salt.
Practical Consideration: The hygroscopic nature of DMSO is a critical factor.[15][16] Absorbed water can decrease the solubility of some compounds and promote precipitation, especially after freeze-thaw cycles.[14] Therefore, it is imperative to use anhydrous DMSO and handle it under dry conditions (e.g., using a desiccator or an inert gas atmosphere) for preparing high-concentration stock solutions.
Understanding Aqueous Solubility and the Impact of pH
The high solubility in water (≥ 41 mg/mL) is also anticipated for this dihydrobromide salt. The protonated piperazine and the bromide ions are readily hydrated by water molecules. The resulting solution will be acidic due to the presence of the protonated amines.
The zwitterionic nature of the parent compound means its aqueous solubility is highly pH-dependent.[3][26]
-
At low pH (e.g., < 2): The carboxylic acid group will be largely protonated (-COOH), and the piperazine nitrogens will also be protonated (-NH2+). The molecule will carry a net positive charge, and its solubility will be high, driven by the ionic character.
-
At mid-range pH (around the pI): The carboxylic acid will be deprotonated (-COO-), and one of the piperazine nitrogens will be protonated. At the isoelectric point, the net charge is zero, and intermolecular interactions can lead to aggregation and precipitation, resulting in minimum solubility.[3]
-
At high pH (e.g., > 9): The carboxylic acid will be deprotonated (-COO-), and the piperazine nitrogens will be deprotonated (neutral). The molecule will carry a net negative charge, and solubility will increase again due to its ionic nature.
Caption: pH-dependent solubility of a zwitterionic compound.
Conclusion and Recommendations for Researchers
4-piperazin-1-ylbenzoic acid dihydrobromide exhibits high solubility in both DMSO and water, making it a tractable compound for in vitro screening and initial formulation development.
-
For DMSO Stock Solutions: Always use high-purity, anhydrous DMSO.[14] Prepare fresh stock solutions when possible, or store aliquots under desiccated conditions to prevent water absorption and subsequent precipitation.[27]
-
For Aqueous Assays: Be mindful of the final pH of your assay buffer. The high solubility of the dihydrobromide salt is advantageous, but if the buffer pH is close to the isoelectric point of the parent molecule, you may encounter solubility limitations. It is advisable to determine the kinetic solubility in the specific buffer system you intend to use.
-
Thermodynamic vs. Kinetic: While kinetic solubility is useful for high-throughput screening, thermodynamic solubility data should be generated for lead candidates to inform formulation strategies for preclinical and clinical development.[2][23]
By understanding both the quantitative solubility values and the underlying physicochemical principles, researchers can design more robust experiments, avoid common pitfalls, and generate more reliable data in their drug discovery endeavors.
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An In-depth Technical Guide to the Crystal Structure of Piperazine-Containing Benzoic Acids
This guide provides a comprehensive exploration of the synthesis, crystallization, and structural analysis of piperazine-containing benzoic acids. It is intended for researchers, scientists, and drug development professionals who seek to understand the nuanced interplay of molecular structure and solid-state properties in this important class of compounds. We will delve into the fundamental principles of crystal engineering, focusing on the dominant intermolecular interactions that govern the supramolecular architecture of these molecules, and provide field-proven methodologies for their characterization.
The Significance of Piperazine-Benzoic Acid Scaffolds in Medicinal Chemistry
The combination of the piperazine heterocycle and the benzoic acid moiety creates a molecular scaffold of significant pharmacological interest. Piperazine derivatives are known to exhibit a wide array of biological activities, including anti-psychotic, anti-depressant, anti-malarial, and anti-cancer effects[1][2][3]. The carboxylic acid group, a common feature in many pharmaceuticals, not only provides a key interaction point for biological targets but also plays a crucial role in determining the physicochemical properties of the active pharmaceutical ingredient (API), such as solubility and dissolution rate.
Understanding the three-dimensional arrangement of these molecules in the solid state is paramount. The crystal structure dictates key material properties, including stability, hygroscopicity, and bioavailability. By controlling the crystallization process, we can potentially isolate desired polymorphs, salts, or co-crystals with optimized pharmaceutical profiles[4][5].
Core Structural Features & Supramolecular Assembly
The crystal packing of piperazine-containing benzoic acids is a delicate balance of molecular conformation and intermolecular forces. Analysis of structures deposited in the Cambridge Structural Database (CSD), the world's repository for small-molecule crystal structures, reveals several recurring themes[6][7].
Molecular Conformation
-
Piperazine Ring: In the vast majority of reported crystal structures, the piperazine ring adopts a stable chair conformation [1][2][3][8]. This low-energy conformation minimizes steric strain.
-
Relative Ring Orientation: The dihedral angle between the plane of the benzoic acid ring and the mean plane of the piperazine ring is a critical conformational parameter. This angle is influenced by the substitution pattern on both rings and affects the overall molecular shape and packing efficiency[1][3]. For instance, in 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, this dihedral angle is approximately 30.6-30.8°[1][3][9].
The Decisive Role of Hydrogen Bonding
Hydrogen bonding is the primary directional force governing the self-assembly of these molecules into predictable patterns, often referred to as supramolecular synthons[8][10].
-
Salt vs. Co-crystal Formation: The interaction between the acidic carboxylic group (-COOH) of benzoic acid and the basic nitrogen atoms of piperazine can result in either a neutral co-crystal or a salt, formed via proton transfer. The outcome is largely dictated by the difference in the pKa values of the acid and the base (ΔpKa = pKa(base) - pKa(acid))[11].
-
A general rule of thumb suggests that for ΔpKa > 3, salt formation is highly probable, while for ΔpKa < 0, a co-crystal is expected. The region between 0 and 3 represents an area of uncertainty where either form may be observed[11].
-
-
Key Hydrogen Bonding Synthons:
-
Charge-Assisted Hydrogen Bonds: In cases of salt formation, strong, charge-assisted N⁺-H···O⁻ hydrogen bonds form between the protonated piperazinium cation and the carboxylate anion. These are exceptionally robust interactions that often dominate the crystal packing[8].
-
Carboxylic Acid Dimers: A common motif in carboxylic acids is the formation of centrosymmetric dimers through a pair of O-H···O hydrogen bonds, described by the graph-set notation R²₂(8)[1][9]. This homosynthon can compete with the formation of acid-base heterosynthons.
-
Other Interactions: Weaker C-H···O and C-H···π interactions, as well as π-π stacking between aromatic rings, often play a crucial secondary role in stabilizing the three-dimensional crystal lattice[8][12][13].
-
The following diagram illustrates the decision pathway for salt versus co-crystal formation and the primary synthons involved.
Caption: Decision logic for salt vs. co-crystal formation based on ΔpKa.
Experimental Methodologies: A Self-Validating Workflow
The determination of a crystal structure is a systematic process. Each step is designed to ensure the integrity of the final model, providing a self-validating workflow from synthesis to structural refinement.
Synthesis
A common and reliable method for synthesizing these compounds is through nucleophilic aromatic substitution or amide coupling reactions.
Protocol: Synthesis of 4-(Piperazin-1-yl)benzoic Acid Derivative
-
Reactant Preparation: In a round-bottom flask, dissolve the appropriate piperazine derivative (e.g., ethyl 1-piperazinecarboxylate, 1.0 eq) and a substituted fluorobenzoic acid (1.0 eq) in a dry polar aprotic solvent such as acetonitrile or DMF[1][2].
-
Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃, 1.5 eq), to act as a proton scavenger. The choice of a solid base simplifies workup.
-
Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen) with stirring. Reaction progress can be monitored by Thin Layer Chromatography (TLC). A typical condition is heating at 80 °C (353 K) for 12 hours[1][9].
-
Workup: After cooling to room temperature, pour the reaction mixture into ice-cold water. This precipitates the product and dissolves inorganic salts.
-
Purification: Acidify the aqueous mixture with a weak acid (e.g., glacial acetic acid) to a pH of 3-5 to ensure the carboxylic acid is protonated and less soluble[1][9]. Filter the resulting solid, wash with cold water, and dry under vacuum.
-
Validation: Confirm the identity and purity of the bulk product using techniques such as NMR spectroscopy, mass spectrometry, and FT-IR spectroscopy before proceeding to crystallization.
Growing Single Crystals
The quality of the single crystal is the single most important factor for a successful X-ray diffraction experiment[14]. The goal is to allow molecules to organize slowly and methodically into a well-ordered lattice.
Protocol: Crystallization by Slow Solvent Evaporation
-
Solvent Selection: Choose a solvent or solvent system in which the compound is moderately soluble[15]. High solubility often leads to the rapid formation of many small crystals, while very low solubility may prevent crystallization altogether. Common solvents include ethanol, methanol, ethyl acetate, or mixtures with water.
-
Solution Preparation: Prepare a nearly saturated solution of the purified compound in the chosen solvent at room temperature or with gentle heating.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) or a small plug of cotton/glass wool into a clean, dust-free vial. This crucial step removes nucleation sites (dust, particulate matter) that would otherwise lead to the formation of many small, poor-quality crystals[15].
-
Slow Evaporation: Cover the vial with parafilm and poke a few small holes in it with a needle. This slows the rate of evaporation, which is essential for growing large, high-quality crystals[14].
-
Incubation: Place the vial in a location free from vibrations and temperature fluctuations and leave it undisturbed for several days to weeks. Patience is key; do not disturb the growing crystals[15].
-
Harvesting: Once suitable crystals have formed (ideally 0.1-0.25 mm in size), carefully harvest them from the mother liquor[14].
Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystal[16][17].
Protocol: Data Collection and Structure Solution
-
Crystal Mounting: Select a well-formed, transparent crystal with no visible cracks or defects under a microscope[14]. Mount the crystal on a cryoloop and flash-cool it in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
-
Data Collection: Mount the crystal on the diffractometer. A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.
-
Structure Solution: The collected diffraction data is used to solve the phase problem and generate an initial electron density map. This map reveals the positions of most non-hydrogen atoms.
-
Structure Refinement: The initial structural model is refined anisotropically against the experimental data. Hydrogen atoms are typically located in the difference Fourier map or placed in calculated positions[10].
-
Validation: The quality of the final structure is assessed using metrics like the R-factor (agreement factor) and by checking for any unresolved electron density. The final structure is deposited in a crystallographic database like the CSD for public access[6].
The following diagram outlines the comprehensive workflow from synthesis to final structural analysis.
Caption: Experimental workflow for crystal structure determination.
Quantitative Structural Data
To illustrate the concepts discussed, the table below summarizes key crystallographic data for a representative piperazine-containing benzoic acid.
| Parameter | 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid[1][9] |
| Formula | C₁₄H₁₈N₂O₄ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Piperazine Conformation | Chair |
| Primary H-Bond Motif | O-H···O (Carboxylic Acid Dimer) |
| Graph Set Notation | R²₂(8) |
| Dihedral Angle (Piperazine/Benzene) | Molecule A: 30.8(5)°Molecule B: 30.6(5)° |
| Secondary Interactions | Weak C-H···O bonds forming zigzag chains |
Conclusion and Future Outlook
The crystal engineering of piperazine-containing benzoic acids is a field rich with opportunity. The predictable formation of hydrogen-bonded synthons, governed by factors like ΔpKa, allows for a rational design approach to creating new solid forms. By carefully controlling synthesis and crystallization conditions, researchers can navigate the landscape of polymorphism, salt formation, and co-crystallization to produce materials with tailored physicochemical properties.
Future work will likely focus on creating more complex multi-component systems (co-crystals of co-crystals, or salts with multiple counter-ions) to achieve even finer control over properties like solubility and stability. The continued growth of the Cambridge Structural Database will provide an ever-expanding knowledge base, enabling data-driven approaches and machine learning to predict crystal structures and properties before a single experiment is run. This synergy between experimental rigor and computational insight will undoubtedly accelerate the development of next-generation pharmaceuticals based on this versatile molecular scaffold.
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Preparation of Single Crystals for X-ray Diffraction. (n.d.). University of Zurich, Department of Chemistry. Retrieved January 12, 2026, from [Link]
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Faizi, S., Waseem, M., Ali, I., Iqbal, J., & Siddiqi, H. M. (2016). Crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid. ResearchGate. Available at: [Link]
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Tao, Y., Liu, X., & Chen, Y. (2022). Conformational flexibility and substitution pattern lead to polymorphism of 3-methyl-2-(phenylamino)benzoic acid. CrystEngComm, 24, 3217-3229. Available at: [Link]
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Introducing Cambridge Structural Database 6.00. (2025). CCDC. Retrieved January 12, 2026, from [Link]
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McMillen, C. D., & Kolis, J. W. (2016). Hydrogen-bonded co-crystal structure of benzoic acid and zwitterionic l-proline. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 4), 369–372. Available at: [Link]
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Zhang, M., et al. (2023). Experimental and Theoretical Investigation of Hydrogen-Bonding Interactions in Cocrystals of Sulfaguanidine. Crystal Growth & Design. Available at: [Link]
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Hydrogen bond pattern in benzoic cocrystal. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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An In-Depth Technical Guide to the Potential Biological Targets of Piperazine Benzoic Acid Derivatives
Introduction: The Piperazine Benzoic Acid Scaffold - A Privileged Structure in Modern Drug Discovery
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposing positions, is a cornerstone of medicinal chemistry.[1] Its unique physicochemical properties, including its conformational flexibility and the basicity of its nitrogen atoms, make it a versatile scaffold for the development of novel therapeutics.[2] When coupled with a benzoic acid moiety, the resulting piperazine benzoic acid derivatives offer a rich pharmacophore that can be tailored to interact with a wide range of biological targets. This guide provides an in-depth exploration of the key biological targets of these derivatives, delving into their mechanisms of action, and presenting field-proven experimental protocols for their characterization. The versatile basic structure of piperazine allows for the development and production of newer bioactive molecules that can be used to treat a wide range of diseases.[3]
Established Biological Targets: Modulators of Neurotransmission
Piperazine benzoic acid derivatives have found significant application in the realm of neuroscience, primarily through their interaction with key receptors and transporters involved in neurotransmission. Their ability to modulate dopaminergic and serotonergic signaling pathways has led to their development as antipsychotics, antidepressants, and anxiolytics.
Dopamine Receptors (D2 and D3)
Mechanism of Action and Rationale for Targeting: The dopamine D2 and D3 receptors, members of the G protein-coupled receptor (GPCR) family, are pivotal in regulating mood, cognition, and motor control.[4] Dysregulation of dopaminergic signaling is a hallmark of several neuropsychiatric disorders, including schizophrenia and Parkinson's disease.[5] Piperazine benzoic acid derivatives often act as antagonists or partial agonists at D2 and D3 receptors, modulating downstream signaling cascades to restore balanced neurotransmission.[6][7] The rationale for targeting these receptors lies in the ability to either block the effects of excess dopamine (in the case of psychosis) or to fine-tune dopaminergic tone for therapeutic benefit.
Experimental Protocol: Dopamine D2 Receptor Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of a test compound for the human dopamine D2 receptor.
Materials:
-
HEK293 cells stably expressing the human dopamine D2 receptor.
-
[³H]-Spiperone (radioligand).
-
Haloperidol (reference compound).
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Wash buffer (ice-cold binding buffer).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation vials and fluid.
-
Liquid scintillation counter.
-
Cell harvester.
Procedure:
-
Membrane Preparation:
-
Culture and harvest HEK293-D2 cells.
-
Homogenize cells in ice-cold binding buffer.
-
Centrifuge the homogenate and resuspend the resulting membrane pellet in fresh binding buffer.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well in triplicate:
-
50 µL of binding buffer (for total binding).
-
50 µL of a high concentration of an unlabeled ligand like haloperidol (e.g., 10 µM final concentration) for determining non-specific binding.
-
50 µL of the test piperazine benzoic acid derivative at various concentrations.
-
-
Add 50 µL of [³H]-Spiperone to each well at a final concentration close to its dissociation constant (Kd).
-
Initiate the binding reaction by adding 100 µL of the membrane preparation to each well.
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.[2]
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification and Analysis:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathway: Dopamine D2 Receptor
Caption: Dopamine D2 receptor signaling pathway.
Serotonin Receptors (5-HT1A)
Mechanism of Action and Rationale for Targeting: The serotonin 1A (5-HT1A) receptor is another crucial GPCR involved in mood regulation, anxiety, and cognition.[8] It is a primary target for anxiolytic and antidepressant drugs. Piperazine benzoic acid derivatives can act as agonists or partial agonists at 5-HT1A receptors, leading to an increase in serotonergic neurotransmission in key brain regions.[9] The therapeutic rationale is to enhance the effects of serotonin, which is often dysregulated in mood and anxiety disorders.
Experimental Protocol: 5-HT1A Receptor Functional Assay (cAMP Assay)
This protocol describes a cell-based assay to measure the functional activity of a test compound at the human 5-HT1A receptor by quantifying changes in cyclic AMP (cAMP) levels.
Materials:
-
CHO-K1 cells stably expressing the human 5-HT1A receptor.[8]
-
Serotonin (reference agonist).
-
Forskolin.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 5 mM HEPES and 0.1% BSA, pH 7.4).
-
cAMP detection kit (e.g., HTRF, FRET, or ELISA-based).
-
384-well white microplates.
Procedure:
-
Cell Preparation:
-
Culture and harvest CHO-K1-5-HT1A cells.
-
Resuspend the cells in assay buffer to the desired density.
-
-
Agonist Mode Assay:
-
Dispense the cell suspension into the wells of a 384-well plate.
-
Add the test piperazine benzoic acid derivative at various concentrations to the wells.
-
Add serotonin as a positive control.
-
Add a stimulatory concentration of forskolin to all wells to induce cAMP production.
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels using a cAMP detection kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the cAMP levels against the logarithm of the test compound concentration.
-
Determine the EC50 value (the concentration of the test compound that produces 50% of the maximal response).
-
The efficacy (Emax) of the compound can also be determined relative to the reference agonist.
-
Signaling Pathway: Serotonin 5-HT1A Receptor
Caption: Serotonin 5-HT1A receptor signaling pathway.
Emerging and Diverse Biological Targets
The therapeutic potential of piperazine benzoic acid derivatives extends beyond classical neurotransmitter receptors. Ongoing research has identified a range of other promising biological targets.
Sigma Receptors (σ1 and σ2)
Mechanism of Action and Rationale for Targeting: Sigma receptors are unique intracellular proteins that are not GPCRs. They are involved in a variety of cellular functions, including ion channel regulation, lipid transport, and cell survival.[10] Ligands for sigma receptors have shown potential in the treatment of neuropathic pain, neurodegenerative diseases, and cancer.[6][11] Piperazine derivatives have been developed as potent and selective sigma receptor ligands.[12] The rationale for targeting these receptors is to modulate their downstream effects on cellular stress responses and neuronal plasticity.
Enzyme Inhibition: Acetylcholinesterase (AChE) and Monoamine Oxidase (MAO)
Mechanism of Action and Rationale for Targeting:
-
Acetylcholinesterase (AChE): This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease, as it increases acetylcholine levels in the brain, which are depleted in this condition. Several piperazine derivatives have been identified as potent AChE inhibitors.[13][14][15][16][17]
-
Monoamine Oxidase (MAO): MAO enzymes (MAO-A and MAO-B) are involved in the degradation of monoamine neurotransmitters like dopamine, serotonin, and norepinephrine. MAO inhibitors are used as antidepressants and for the treatment of Parkinson's disease.[18] Piperazine-containing compounds have been shown to inhibit MAO-B.[3]
Ion Channels: Calcium Channels
Mechanism of Action and Rationale for Targeting: Voltage-gated calcium channels are crucial for neuronal excitability, neurotransmitter release, and muscle contraction.[19] Blockers of T-type calcium channels have shown promise as analgesics and antiepileptics.[20][21] Certain piperazine derivatives have been identified as potent T-type calcium channel blockers, offering a potential therapeutic avenue for pain management.[21]
Experimental Workflow for Novel Target Identification
Identifying the specific biological target of a novel piperazine benzoic acid derivative is a critical step in drug development. The following workflow outlines a general strategy for target deconvolution.
Caption: A generalized workflow for novel target identification.
Data Summary: A Comparative Overview of Piperazine Benzoic Acid Derivatives
The following table summarizes the binding affinities (Ki) and functional potencies (IC50/EC50) of representative piperazine derivatives for various biological targets. This data provides a quantitative basis for comparing the activity and selectivity of different compounds.
| Compound Class | Target | Assay Type | Ki (nM) | IC50/EC50 (nM) | Reference |
| Arylpiperazines | Dopamine D2 Receptor | Radioligand Binding | 10 - 500 | - | [22] |
| Arylpiperazines | Dopamine D3 Receptor | Radioligand Binding | 1 - 100 | - | [22] |
| Arylpiperazines | Serotonin 5-HT1A Receptor | Radioligand Binding | 5 - 200 | - | [5] |
| Arylpiperazines | Serotonin 5-HT1A Receptor | cAMP Functional Assay | - | 10 - 500 | [9] |
| N-Arylpiperazines | Sigma-1 Receptor | Radioligand Binding | 2.6 - 100 | - | [12] |
| Thiazole-benzoylpiperazines | Acetylcholinesterase | Enzyme Inhibition | - | 80% inhibition at 10µM | [14] |
| 1,3-diphenylprop-2-en-1-one derivatives | MAO-B | Enzyme Inhibition | - | 650 - 710 | [3] |
| Disubstituted piperazines | T-type Calcium Channels | Electrophysiology | - | 89% inhibition at 10µM | [21] |
Note: The values presented are approximate ranges derived from the cited literature and are intended for comparative purposes.
Conclusion and Future Directions
Piperazine benzoic acid derivatives represent a remarkably successful and enduring scaffold in drug discovery. Their ability to interact with a diverse array of biological targets, particularly those in the central nervous system, has led to the development of numerous life-changing medications. The continued exploration of this chemical space, coupled with advanced techniques for target identification and characterization, promises to unveil new therapeutic opportunities. Future research will likely focus on designing derivatives with improved selectivity to minimize off-target effects, as well as exploring their potential in emerging therapeutic areas such as oncology and inflammatory diseases. The insights and protocols provided in this guide are intended to empower researchers to confidently navigate the exciting and rewarding field of piperazine-based drug discovery.
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An In-Depth Technical Guide to the In Silico Modeling of 4-piperazin-1-ylbenzoic acid dihydrobromide Interactions
This guide provides a comprehensive, technically detailed framework for the in silico analysis of 4-piperazin-1-ylbenzoic acid dihydrobromide. It is designed for researchers, scientists, and drug development professionals engaged in computational drug discovery. The methodologies outlined herein are grounded in established scientific principles and are presented with the causal reasoning that informs expert experimental design.
Introduction: The Rationale for In Silico Interrogation
In modern drug discovery, the early assessment of a molecule's potential interactions with biological systems is paramount. In silico modeling provides a rapid, cost-effective, and powerful means to predict these interactions, thereby guiding further experimental work. The subject of this guide, 4-piperazin-1-ylbenzoic acid, is a molecule of interest due to the prevalence of the piperazine moiety in a wide range of bioactive compounds. The piperazine ring is often considered a "privileged scaffold" in medicinal chemistry, capable of interacting with multiple biological targets.[1]
This guide will walk through a hypothetical, yet scientifically rigorous, in silico investigation of 4-piperazin-1-ylbenzoic acid dihydrobromide. While the specific biological targets of this exact molecule are not extensively characterized in publicly available literature, its structural motifs are present in compounds known to interact with various protein families, including histone deacetylases (HDACs).[2] Therefore, for the purpose of this guide, we will consider a representative member of the HDAC family as a putative target to illustrate the complete workflow.
The overarching goal is to construct a multi-faceted computational profile of the molecule, encompassing its potential binding modes, the stability of its interactions, and its likely pharmacokinetic properties. This holistic approach is crucial for a thorough preliminary evaluation of any potential drug candidate.
Part 1: Ligand and Protein Preparation - The Foundation of a Reliable Model
The accuracy of any in silico model is fundamentally dependent on the quality of the input structures. This initial preparation phase is arguably the most critical, as errors introduced here will propagate through all subsequent stages of the investigation.
Ligand Preparation: From 2D Structure to 3D Conformation
The journey begins with the two-dimensional representation of 4-piperazin-1-ylbenzoic acid. The dihydrobromide salt form indicates that the piperazine nitrogens will likely be protonated.
Step-by-Step Protocol:
-
2D Structure Generation: The molecule's structure is first drawn using a chemical sketcher (e.g., ChemDraw, MarvinSketch). The correct IUPAC name is 4-piperazin-1-ylbenzoic acid.[3]
-
Conversion to 3D: The 2D structure is converted into a three-dimensional format (e.g., SDF or MOL2). This process generates an initial, often crude, 3D conformation.
-
Protonation State Determination: At physiological pH (typically modeled at 7.4), the ionization state of the molecule is crucial. The piperazine ring contains two nitrogen atoms that can be protonated. Computational tools, such as MarvinSketch's pKa calculator or similar software, are used to predict the protonation state. Given the dihydrobromide salt, it is reasonable to assume a diprotonated state, but this should be computationally verified.
-
Energy Minimization: The initial 3D structure is subjected to energy minimization using a suitable force field (e.g., MMFF94 or UFF). This step optimizes the geometry of the molecule to a local energy minimum, resulting in a more realistic conformation.
Expert Insight: The choice of protonation state is a critical decision point. An incorrect assignment can lead to the failure to identify key electrostatic interactions, such as hydrogen bonds, during docking and simulation. The influence of neighboring groups on the pKa of the piperazine nitrogens should not be underestimated.[4]
Protein Target Selection and Preparation
For this guide, we will select Histone Deacetylase 6 (HDAC6) as our putative target. HDAC6 is a relevant choice as other complex piperazine-containing molecules have been shown to be effective inhibitors.[2]
Step-by-Step Protocol:
-
PDB Structure Retrieval: A high-resolution crystal structure of human HDAC6 is obtained from the Protein Data Bank (PDB). Let us assume we are using a PDB entry that contains a co-crystallized ligand, which can be invaluable for defining the binding site.
-
Initial Protein Cleaning: The raw PDB file often contains non-essential components that must be removed. This includes water molecules, co-solvents, and any co-crystallized ligands that are not relevant to our study. Water molecules that are structurally important (e.g., mediating a key interaction) may be retained, a decision that requires careful inspection of the crystal structure.
-
Addition of Hydrogen Atoms: Crystal structures typically do not include hydrogen atoms. These must be added computationally, and their positions optimized, particularly for polar residues like serine, threonine, and histidine. The protonation states of histidine residues, in particular, must be carefully considered as they can act as both hydrogen bond donors and acceptors.
-
Defining the Binding Site: The active site of the protein must be clearly defined. If a co-crystallized ligand is present, the binding site can be defined as the region within a certain radius (e.g., 10 Å) of this ligand. If no such ligand is present, information from the literature or binding site prediction tools can be used.
Trustworthiness Check: The quality of the chosen PDB structure is paramount. Factors to consider include its resolution (ideally < 2.5 Å), R-factor, and the absence of significant structural anomalies. The B-factors of the residues in the binding site should also be examined, as high B-factors can indicate conformational flexibility or disorder.
Part 2: Molecular Docking - Predicting Binding Affinity and Pose
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5] It is a powerful tool for virtual screening and for generating hypotheses about how a ligand might interact with its target.
Docking Workflow
The following workflow outlines the process of docking 4-piperazin-1-ylbenzoic acid into the active site of HDAC6.
Caption: A generalized workflow for molecular docking.
Step-by-Step Protocol:
-
Grid Generation: A grid box is generated around the defined binding site of the protein. This grid pre-calculates the potential energy of interaction for different atom types, which speeds up the subsequent docking calculations.
-
Ligand Docking: The prepared ligand is then docked into the grid box. The docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site.
-
Scoring: Each generated pose is assigned a score by a scoring function, which estimates the binding affinity (e.g., in kcal/mol). The more negative the score, the more favorable the predicted binding.
-
Pose Analysis: The top-scoring poses are then visually inspected to analyze the specific interactions between the ligand and the protein. This includes identifying hydrogen bonds, electrostatic interactions, hydrophobic interactions, and any potential steric clashes.
Expert Insight: It is a common mistake to rely solely on the docking score. The top-scoring pose may not always be the most biologically relevant one. A researcher's expertise is crucial in evaluating the chemical reasonableness of the predicted interactions. For instance, are the hydrogen bonds formed with appropriate donor-acceptor pairs? Are the hydrophobic parts of the ligand in a greasy pocket?
Interpreting Docking Results
The output of a docking experiment is a set of predicted binding poses and their associated scores. This data can be summarized in a table for clarity.
| Pose Rank | Estimated Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
| 1 | -8.5 | HIS610, HIS611 | Hydrogen Bond, Metal Coordination |
| 1 | PHE620, PHE680 | Pi-Pi Stacking | |
| 2 | -8.2 | ASP701 | Salt Bridge |
| 3 | -7.9 | LEU743 | Hydrophobic Interaction |
Note: The data in this table is hypothetical and for illustrative purposes only.
The visual analysis of the top-ranked pose is critical. For our hypothetical interaction with HDAC6, we would look for the carboxylate group of our ligand to be coordinating with the zinc ion in the active site, a canonical interaction for many HDAC inhibitors. The piperazine and phenyl rings would be expected to form interactions with hydrophobic and aromatic residues in the binding pocket.
Part 3: Molecular Dynamics Simulation - Assessing Complex Stability
While molecular docking provides a static snapshot of a potential binding mode, molecular dynamics (MD) simulations offer a way to observe the dynamic behavior of the ligand-protein complex over time.[6][7] This is essential for assessing the stability of the predicted binding pose.
MD Simulation Workflow
An MD simulation involves solving Newton's equations of motion for a system of atoms and molecules.
Caption: Workflow for a standard molecular dynamics simulation.
Step-by-Step Protocol:
-
System Preparation: The highest-ranked and most chemically plausible docked complex is chosen as the starting point. This complex is then placed in a periodic box of water molecules, and counter-ions are added to neutralize the system's charge.[5]
-
Force Field Assignment: A force field (e.g., AMBER, CHARMM, GROMOS) is assigned to describe the potential energy of the system. The protein is described by a standard protein force field, while the ligand requires the generation of specific parameters.
-
Minimization and Equilibration: The system undergoes energy minimization to remove any steric clashes. This is followed by a two-phase equilibration process: first under constant volume and temperature (NVT ensemble), and then under constant pressure and temperature (NPT ensemble). This ensures the system reaches the desired temperature and pressure before the production run.[2]
-
Production Simulation: The production MD run is then performed for a significant period, typically ranging from tens to hundreds of nanoseconds. The coordinates of all atoms are saved at regular intervals, creating a trajectory file.
-
Trajectory Analysis: The resulting trajectory is analyzed to extract meaningful information. Key analyses include:
-
Root Mean Square Deviation (RMSD): To assess the overall stability of the protein and the ligand's position. A stable RMSD suggests the complex is not undergoing major conformational changes.
-
Root Mean Square Fluctuation (RMSF): To identify which parts of the protein are flexible and which are rigid.
-
Interaction Analysis: To monitor the persistence of key interactions (e.g., hydrogen bonds) identified in the docking pose over the course of the simulation.
-
Authoritative Grounding: The choice of force field is a critical decision that can significantly impact the simulation results. The General Amber Force Field (GAFF) is a commonly used and well-validated force field for small organic molecules like our ligand.[5]
Part 4: ADMET Prediction - Profiling Drug-Likeness
A molecule's efficacy is not solely determined by its binding affinity. Its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are equally critical for its success as a drug.[8] In silico ADMET prediction provides an early warning of potential liabilities.[4][9]
A variety of computational models, many of which are based on machine learning algorithms trained on large datasets of experimental data, can be used to predict these properties.[1][10]
Key ADMET Properties and Their Significance
| Property | Significance | Desirable Range (General) |
| Absorption | ||
| Lipinski's Rule of Five | A set of rules to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug. | Fulfills at least 3 of 4 rules |
| Caco-2 Permeability | Predicts intestinal absorption. | High |
| Distribution | ||
| Plasma Protein Binding | Affects the amount of free drug available to act on the target. | Moderate (not too high or too low) |
| Blood-Brain Barrier Permeability | Important for CNS-targeting drugs. | Dependent on therapeutic target |
| Metabolism | ||
| Cytochrome P450 Inhibition | Predicts potential for drug-drug interactions. | Non-inhibitor of major isoforms (e.g., CYP2D6, CYP3A4) |
| Excretion | ||
| Renal Clearance | A primary route of elimination for many drugs. | N/A (predictive value) |
| Toxicity | ||
| hERG Inhibition | Predicts risk of cardiac arrhythmia. | Non-inhibitor |
| Ames Mutagenicity | Predicts potential to cause DNA mutations. | Non-mutagenic |
Note: The desirable ranges are general guidelines and can vary depending on the specific therapeutic application.
Step-by-Step Protocol:
-
Input Preparation: The 2D or 3D structure of 4-piperazin-1-ylbenzoic acid is used as input for the prediction software.
-
Property Calculation: A suite of ADMET properties is calculated using a chosen platform (e.g., SwissADME, pkCSM, ADMETlab).[8]
-
Analysis of Results: The predicted properties are compared against established thresholds for drug-like molecules. Any potential liabilities (e.g., predicted hERG inhibition or poor permeability) are flagged for further investigation.
Trustworthiness Check: In silico ADMET predictions are probabilistic, not deterministic. It is crucial to use multiple prediction tools and to be aware of the limitations of the underlying models. The results should be viewed as a guide for prioritizing compounds for experimental testing, not as a substitute for it.
Conclusion: Synthesizing the Data into a Coherent Narrative
This in-depth technical guide has outlined a comprehensive in silico workflow for the characterization of 4-piperazin-1-ylbenzoic acid dihydrobromide. By integrating molecular docking, molecular dynamics simulations, and ADMET prediction, we can construct a detailed profile of this molecule's potential as a drug candidate.
The docking studies provide initial hypotheses about binding modes and affinities. Molecular dynamics simulations then test the stability of these proposed interactions, adding a crucial temporal dimension to the analysis. Finally, ADMET predictions place the molecule's properties within the broader context of pharmacokinetics and safety.
It is imperative to remember that in silico modeling is a hypothesis-generating tool. The predictions and insights gleaned from these computational experiments must be validated through rigorous experimental testing. However, by front-loading the discovery process with this kind of detailed computational analysis, researchers can make more informed decisions, optimize the allocation of resources, and ultimately increase the probability of success in the long and challenging journey of drug development.
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Case, D.A., et al. (2014). AMBER 14. University of California, San Francisco. [Link]
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Pires, D.E.V., Blundell, T.L., & Ascher, D.B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072. [Link]
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PubChem. (n.d.). 4-(Piperazin-1-yl)benzoic acid. National Center for Biotechnology Information. [Link]
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A Technical Guide to the Physicochemical Characterization of 4-piperazin-1-ylbenzoic acid dihydrobromide
Executive Summary
The journey of a drug candidate from discovery to clinical success is profoundly influenced by its fundamental physicochemical properties. Among the most critical of these are the acid dissociation constant (pKa) and lipophilicity (LogP/LogD). These parameters govern a molecule's behavior in various physiological environments, dictating its solubility, permeability, absorption, distribution, metabolism, and excretion (ADME).[1][2] This guide provides an in-depth analysis of 4-piperazin-1-ylbenzoic acid dihydrobromide, a molecule possessing multiple ionizable centers, making its characterization a compelling case study. We will dissect the theoretical underpinnings of pKa and lipophilicity, present field-proven experimental protocols for their determination, and discuss the critical influence of the dihydrobromide salt form on the molecule's overall profile.
The Central Role of pKa and Lipophilicity in Drug Discovery
A molecule's success as a therapeutic agent is not determined by its target affinity alone. It must navigate a complex biological landscape to reach its site of action. The ionization state of a drug, dictated by its pKa values and the pH of the surrounding environment, is a primary determinant of this journey.[2][3]
-
Solubility & Dissolution: The ionized form of a drug is generally more water-soluble than its neutral counterpart. Salt formation is a common strategy to enhance the solubility and dissolution rate of poorly soluble compounds.[4][5][6]
-
Permeability: Conversely, the neutral, more lipophilic form of a drug is better able to passively diffuse across biological membranes, such as the intestinal epithelium or the blood-brain barrier.[2][3]
-
Target Binding: The charge state can be critical for interacting with the amino acid residues in a protein's binding pocket.
Lipophilicity, the affinity of a molecule for a lipid-like environment, works in concert with pKa. It is typically expressed as the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) for all species at a given pH.[7][8] A delicate balance is required: sufficient lipophilicity is needed for membrane permeation, but excessive lipophilicity can lead to poor solubility, rapid metabolism, and off-target toxicity.[1] Therefore, a precise understanding of the pKa and lipophilicity profile of a compound like 4-piperazin-1-ylbenzoic acid is not merely academic; it is essential for predicting its in vivo behavior and guiding its development.[9]
Molecular Structure Analysis
4-piperazin-1-ylbenzoic acid is an amphiprotic molecule, meaning it contains both acidic and basic functional groups. This structural complexity necessitates the determination of multiple pKa values.
-
Carboxylic Acid: An acidic group, expected to have a pKa in the range of 3-5.
-
Piperazine Nitrogen N1 (Aniline-like): A basic nitrogen directly attached to the aromatic ring. Its basicity is reduced by the electron-withdrawing effect of the ring.
-
Piperazine Nitrogen N4 (Aliphatic): A basic secondary amine, expected to be more basic than N1.
The "dihydrobromide" salt form indicates that the two basic nitrogen atoms are protonated, each associated with a bromide counterion. This is the form the compound exists in as a solid, which has significant implications for its initial solubility and the design of its characterization experiments.
Determination of Acid Dissociation Constants (pKa)
The pKa is the pH at which a functional group is 50% ionized and 50% unionized.[10] For 4-piperazin-1-ylbenzoic acid, we must determine three distinct pKa values to fully characterize its ionization profile across the physiological pH range.
Theoretical Prediction
Computational models provide a rapid, preliminary estimation of pKa values. These algorithms use extensive databases and quantum mechanical calculations to predict ionization constants based on molecular structure.[11][12] While predictive tools are invaluable for initial screening, they are not a substitute for experimental determination.
Experimental Determination: Potentiometric Titration
Potentiometric titration is the gold-standard method for precise pKa determination.[13][14] The method involves titrating a solution of the compound with a standardized acid or base and monitoring the pH change. The pKa values are derived from the inflection points on the resulting titration curve.
Causality Behind Experimental Choices:
-
Why Titrate with a Strong Base? Since the starting material is a dihydrobromide salt, the two nitrogen groups are already protonated (acidic form). The carboxylic acid is also in its protonated state at a low starting pH. Therefore, titrating with a strong base like NaOH allows for the sequential deprotonation of all three groups.
-
Why Maintain Constant Ionic Strength? Using an inert salt like KCl maintains a constant ionic environment, ensuring that the measured potential changes are due to protonation/deprotonation events and not fluctuations in ionic activity.[15]
-
Why Purge with Nitrogen? This displaces dissolved carbon dioxide from the solution, which can form carbonic acid and interfere with the titration of weakly basic compounds by creating a buffering effect.[15]
Experimental Protocol: Potentiometric pKa Determination
-
Instrument Calibration: Calibrate the pH meter and electrode using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[15]
-
Sample Preparation: Accurately weigh and dissolve the 4-piperazin-1-ylbenzoic acid dihydrobromide in a known volume of water (or a water/co-solvent mixture if solubility is limited) to a concentration of approximately 1-10 mM. Add a background electrolyte, such as KCl, to a final concentration of 0.15 M.[15]
-
Initial Acidification: Add a small amount of standardized 0.1 M HCl to lower the initial pH to ~1.8-2.0, ensuring all functional groups are fully protonated.
-
Titration Setup: Place the solution in a temperature-controlled vessel on a magnetic stirrer. Purge the solution and the headspace with nitrogen for 10-15 minutes before and during the titration.[15] Immerse the calibrated pH electrode and the titrant delivery tube into the solution.
-
Titration: Titrate the solution with standardized 0.1 M NaOH, adding small, precise increments of the titrant. Record the pH value after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the measured pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points. More accurately, they can be determined from the inflection points of the curve, which are most clearly identified by plotting the first or second derivative of the pH change with respect to volume.[13]
Workflow for Potentiometric pKa Determination
Caption: Workflow for experimental pKa determination by potentiometric titration.
Determination of Lipophilicity (LogP and LogD)
Lipophilicity describes the partitioning of a compound between an aqueous and a nonpolar, lipid-like phase.
-
LogP (Partition Coefficient): Refers specifically to the partitioning of the neutral form of the molecule. It is an intrinsic property.[7][16]
-
LogD (Distribution Coefficient): Describes the partitioning of all species (neutral and ionized) at a specific pH. For an ionizable compound, LogD is pH-dependent.[17][18]
The relationship between these parameters is defined by the pKa values of the compound, as described by the Henderson-Hasselbalch equation.[19][20]
Theoretical Prediction
Numerous software packages can calculate LogP (cLogP) based on fragmental or atom-based methods. These predictions are useful for initial compound design and prioritization but require experimental validation.
Experimental Determination: The Shake-Flask Method
The shake-flask method is the universally recognized "gold standard" for LogP and LogD determination.[17][21] It involves the direct measurement of the analyte's concentration in two immiscible phases (typically n-octanol and an aqueous buffer) after they have reached equilibrium.
Causality Behind Experimental Choices:
-
Why n-Octanol? n-Octanol is used as the organic phase because its properties (e.g., polarity, hydrogen bonding capability) are considered a reasonable surrogate for biological membranes.
-
Why Pre-saturate Phases? n-Octanol and water are partially miscible. Pre-saturating each phase with the other before the experiment prevents volume changes during partitioning, which would alter the final concentrations and lead to inaccurate results.
-
Why Control pH? For a LogD measurement, the aqueous phase must be a buffer of a specific, known pH to control the ionization state of the analyte. For a true LogP measurement, the pH must be adjusted to a value where the compound is >99% in its neutral form.
Experimental Protocol: Shake-Flask LogD Determination
-
Phase Preparation: Mix equal volumes of n-octanol and the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). Shake vigorously and allow the phases to separate completely (overnight) to create pre-saturated solvents.
-
Stock Solution: Prepare a stock solution of 4-piperazin-1-ylbenzoic acid dihydrobromide in a suitable solvent (e.g., DMSO, methanol) at a high concentration.
-
Partitioning: In a glass vial, combine a precise volume of the pre-saturated n-octanol and pre-saturated buffer. Add a small aliquot of the stock solution such that the final concentration is in the analytical range and the volume of the dosing solvent is minimal (<1%).
-
Equilibration: Cap the vial and shake or agitate at a constant temperature until equilibrium is reached (this can take from 30 minutes to several hours).[21]
-
Phase Separation: Centrifuge the vial at low speed to ensure complete separation of the two phases.
-
Quantification: Carefully withdraw a sample from each phase. Determine the concentration of the analyte in each sample using a suitable analytical method, such as HPLC-UV or LC-MS.
-
Calculation: Calculate the LogD value using the formula: LogD = log10 ( [Concentration in Octanol] / [Concentration in Aqueous] )
Workflow for Shake-Flask LogD Determination
Caption: Workflow for experimental LogD determination by the shake-flask method.
The Interplay of pH, pKa, and Lipophilicity
The ionization state of 4-piperazin-1-ylbenzoic acid changes dramatically with pH, which in turn dictates its measured lipophilicity (LogD). This relationship is fundamental to predicting its behavior in different parts of the body.
-
Low pH (e.g., Stomach, pH 1-2): The carboxylic acid is neutral (COOH), and both nitrogens are protonated (NH+). The molecule carries a net positive charge.
-
Mid pH (e.g., Intestine, pH ~6.5): The carboxylic acid is deprotonated (COO-), one nitrogen is protonated (NH+), and the more basic nitrogen may be partially protonated. The molecule could be a zwitterion or carry a net positive charge.
-
Physiological pH (e.g., Blood, pH 7.4): The carboxylic acid is deprotonated (COO-), and the nitrogens will be a mix of protonated and neutral forms depending on their pKa values. The molecule will likely have a net negative or zwitterionic character.
The LogD will be highest at the pH where the molecule exists predominantly in its most neutral form (the zwitterion) and will decrease as the pH moves to extremes, increasing the net charge and aqueous solubility.
Conceptual Relationship Diagram
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Thermogravimetric analysis of 4-piperazin-1-ylbenzoic acid dihydrobromide
An In-depth Technical Guide to the Thermogravimetric Analysis of 4-piperazin-1-ylbenzoic acid dihydrobromide
Introduction
In the field of pharmaceutical development, a rigorous understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is paramount to ensuring its safety, stability, and efficacy. 4-piperazin-1-ylbenzoic acid dihydrobromide (C₁₁H₁₆Br₂N₂O₂, MW: 368.06 g/mol ) is an organic salt incorporating both a benzoic acid moiety and a piperazine ring, a common scaffold in many therapeutic agents.[1][2] The thermal stability of such compounds is a critical quality attribute, influencing everything from manufacturing process parameters and storage conditions to shelf-life and degradation pathways.
Thermogravimetric Analysis (TGA) is an essential analytical technique used to characterize the thermal stability of materials.[3] By precisely measuring changes in a sample's mass as a function of temperature under a controlled atmosphere, TGA provides invaluable data on decomposition temperatures, the presence of residual solvents or hydrates, and the kinetics of thermal degradation.[4][5] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for conducting and interpreting the TGA of 4-piperazin-1-ylbenzoic acid dihydrobromide, grounded in established scientific principles and field-proven methodologies.
Theoretical Framework: Predicting Thermal Behavior
Before initiating any experimental work, it is crucial to understand the underlying principles of the technique and form a hypothesis regarding the expected thermal behavior of the target molecule.
Principles of Thermogravimetric Analysis
The core principle of TGA involves heating a sample on a high-precision balance at a controlled rate and recording the resulting mass change.[6] The output, a thermogram, plots the percentage of initial mass remaining against temperature. Physical events like melting or crystallization do not typically involve mass change and are not directly detected by TGA, but chemical events such as desolvation, dehydration, and decomposition are quantified as distinct mass loss steps.[7] The first derivative of this curve (DTG) is often plotted to pinpoint the temperature at which the rate of mass loss is maximal.
Expected Decomposition Pathways for 4-piperazin-1-ylbenzoic acid dihydrobromide
The molecular structure of the compound suggests a multi-stage decomposition process. As an organic dihydrobromide salt, the initial thermal events will likely involve the dissociation of the hydrobromide moieties, followed by the degradation of the core organic structure at higher temperatures.
-
Step 1: Dissociation of Hydrobromide. Similar to other amine hydrohalide salts, the first significant weight loss is expected to be the evolution of hydrogen bromide (HBr) gas.[8] For a dihydrobromide salt, this would involve the loss of two HBr molecules. The theoretical mass loss for this event is calculated as:
-
Theoretical % Mass Loss = (2 × MW of HBr) / (MW of Compound) × 100
-
Theoretical % Mass Loss = (2 × 80.91 g/mol ) / (368.06 g/mol ) × 100 ≈ 43.97%
-
-
Step 2: Degradation of the Organic Moiety. Following the loss of HBr, the remaining organic molecule, 4-piperazin-1-ylbenzoic acid, will begin to decompose. The piperazine ring is often the initial site of thermal degradation in related structures, which can proceed through mechanisms like nucleophilic substitution (SN2) reactions leading to ring-opening.[9][10] This is typically followed by the fragmentation of the benzoic acid portion of the molecule at elevated temperatures.
A Validated Experimental Protocol for TGA
This section details a robust, self-validating protocol for the thermogravimetric analysis of 4-piperazin-1-ylbenzoic acid dihydrobromide. The causality behind each parameter selection is explained to ensure technical accuracy and reproducibility.
Instrumentation and Calibration
-
Instrument: A calibrated thermogravimetric analyzer equipped with a high-precision balance (sensitivity ≤ 0.1 µg) and a furnace capable of reaching at least 800°C.
-
Calibration: Instrument calibration is a prerequisite for trustworthy data. Temperature calibration should be performed using certified reference materials with known Curie points (e.g., Nickel). Mass calibration should be verified using certified calibration weights.[5] This ensures the accuracy of the two primary variables being measured.
Sample Preparation
-
Select an appropriate sample pan. Alumina or platinum pans are recommended for their high thermal stability and inertness.
-
Tare the balance with the empty sample pan.
-
Accurately weigh 5–10 mg of 4-piperazin-1-ylbenzoic acid dihydrobromide directly into the pan. A smaller sample size minimizes thermal gradients within the sample, leading to sharper decomposition steps.[9]
-
Carefully place the loaded pan onto the TGA balance mechanism.
TGA Method Parameters
The choice of method parameters directly influences the quality and resolution of the resulting thermogram.
| Parameter | Recommended Value | Rationale |
| Atmosphere | Nitrogen, high purity (≥99.99%) | An inert atmosphere is crucial to prevent oxidative degradation, allowing for the study of the material's inherent thermal stability.[3] |
| Flow Rate | 50 mL/min | This rate is sufficient to purge the furnace of atmospheric oxygen and efficiently remove gaseous decomposition products from the sample area without causing sample disturbance. |
| Temperature Program | Ramp from 30°C to 800°C | Starting near ambient temperature provides a stable baseline. Extending to 800°C ensures that the complete decomposition profile is captured. |
| Heating Rate | 10°C/min | This rate offers a good compromise between analytical speed and resolution. Slower rates can better resolve overlapping thermal events, while faster rates may shift decomposition temperatures higher. |
TGA Experimental Workflow Visualization
The following diagram illustrates the logical flow of the TGA experiment, from initial setup to final data interpretation.
Caption: Workflow for the thermogravimetric analysis of a pharmaceutical compound.
Data Interpretation and Analysis
The primary output of a TGA experiment is the thermogram. Proper interpretation involves analyzing the onset temperature of decomposition and correlating the percentage of mass lost at each step with specific chemical events.
Analysis of a Representative Thermogram
The TGA and DTG curves for 4-piperazin-1-ylbenzoic acid dihydrobromide are expected to show distinct regions of mass loss. The onset temperature of the first major decomposition step is a key indicator of the compound's thermal stability.
The following table summarizes hypothetical, yet chemically plausible, data derived from a TGA experiment conducted under the protocol described above.
| Decomposition Step | Temperature Range (°C) | Mass Loss (%) | DTG Peak (°C) | Postulated Loss | Theoretical Mass Loss (%) |
| 1 | 200 - 280 | ~44.1 | ~265 | Loss of 2x HBr | 43.97% |
| 2 | 280 - 450 | ~35.5 | ~390 | Fragmentation of Piperazine Ring | - |
| 3 | 450 - 650 | ~20.0 | ~580 | Decomposition of Benzoic Moiety | - |
| Residue | > 650 | ~0.4 | - | Charred Residue | - |
Interpretation:
-
Step 1: A significant mass loss of approximately 44.1% is observed starting around 200°C, with a maximum rate of loss at 265°C. This value corresponds very closely to the theoretical mass loss for two molecules of hydrogen bromide (43.97%), strongly suggesting this is the initial decomposition event.
-
Step 2 & 3: Following the loss of HBr, the organic structure undergoes further decomposition in at least two overlapping stages. The piperazine ring is known to be less thermally stable than the aromatic benzoic acid ring, and thus its fragmentation is assigned to the lower temperature range (280-450°C).[11] The final decomposition of the more stable aromatic core occurs at higher temperatures (>450°C).
Conclusion
Thermogravimetric analysis is an indispensable tool for characterizing the thermal stability of 4-piperazin-1-ylbenzoic acid dihydrobromide. By employing a validated, systematic protocol, researchers can obtain high-quality, reproducible data. The analysis reveals a multi-step decomposition profile, initiated by the loss of the dihydrobromide counter-ions at approximately 200°C, which defines the upper limit for the compound's short-term thermal stability. Subsequent degradation of the piperazine and benzoic acid structures occurs at significantly higher temperatures. This information is critical for establishing appropriate handling, storage, and processing conditions in a pharmaceutical development setting, ultimately contributing to the creation of a safe and stable drug product.
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Freeman, S. A., & Rochelle, G. T. (2012). Thermal degradation of piperazine and its structural analogs. Energy Procedia, 23, 119-128. Retrieved from [Link]
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ResolveMass Laboratories Inc. (n.d.). TGA Analysis in Pharmaceuticals. Retrieved from [Link]
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Slideshare. (n.d.). THERMOGRAVIMETRY ANALYSIS [TGA] AS PER PCI[M.PHARM]. Retrieved from [Link]
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ResearchGate. (n.d.). TGA thermograms of Eletriptan hydrobromide α form and β form and Monohydrate. Retrieved from [Link]
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Oakwood Chemical. (n.d.). 4-Piperazin-1-yl-benzoic acid dihydrobromide. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 4-(Piperazin-1-yl)benzoic acid. PubChem Compound Database. Retrieved from [Link]
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ResearchGate. (n.d.). TGA thermograms (a) and derivative curves (b) of compounds 1–4 (heating ramp 10 °C min⁻¹). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 4-(4-Methylpiperazin-1-yl)benzoic acid. PubChem Compound Database. Retrieved from [Link]
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Chemistry LibreTexts. (2022, August 21). Thermogravimetric analysis (TGA). Retrieved from [Link]
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ResearchGate. (n.d.). (A) Thermogravimetric analysis (TGA) of the compounds 1-6. (B) Differential scanning calorimetry (DSC) of the compounds 1 and 2 at temperature ramps of 10 C min À1 under N 2. Retrieved from [Link]
-
Al-Majed, A. A., Al-Obaid, A. M., & El-Sayed, H. M. (2013). Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds. Tropical Journal of Pharmaceutical Research, 12(5), 823-828. Retrieved from [Link]
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ResearchGate. (n.d.). A Thermal Analysis Study of Hydroxy Benzoic Acid Derivatives Using Rising Temperature Thermogravimetry. Retrieved from [Link]
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ResearchGate. (n.d.). Plot of the TGA/DTG analysis of benzoic acid. Retrieved from [Link]
-
Liu, W., et al. (2019). Synthesis and biological evaluation of novel N-(piperazin-1-yl)alkyl-1H-dibenzo[a,c]carbazole derivatives of dehydroabietic acid as potential MEK inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1338-1349. Retrieved from [Link]
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Navigating the Procurement and Quality Control of 4-piperazin-1-ylbenzoic Acid Dihydrobromide: A Technical Guide for Researchers
For researchers and drug development professionals, the seamless acquisition of high-quality starting materials is a critical, yet often underestimated, component of successful project execution. This guide provides an in-depth technical overview of 4-piperazin-1-ylbenzoic acid dihydrobromide (CAS No: 1049729-37-4), a versatile building block in medicinal chemistry. We will delve into the landscape of commercial suppliers, provide a plausible synthetic route to understand its origin, and detail a comprehensive quality control workflow to ensure the integrity of your research.
The Strategic Importance of 4-piperazin-1-ylbenzoic Acid and its Derivatives
The 4-piperazin-1-ylbenzoic acid scaffold is of significant interest in pharmaceutical research due to its presence in a variety of biologically active molecules. The piperazine ring is a common pharmacophore that can impart desirable properties such as improved solubility and the ability to interact with various biological targets. The benzoic acid moiety provides a convenient handle for further chemical modifications, allowing for the construction of diverse chemical libraries.
One of the most prominent applications of a related analogue, 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, is as a key intermediate in the synthesis of Imatinib, a tyrosine kinase inhibitor that has revolutionized the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST)[1]. This underscores the importance of sourcing high-purity piperazine derivatives for the development of novel therapeutics. The dihydrobromide salt of 4-piperazin-1-ylbenzoic acid is often preferred for its improved stability and handling characteristics compared to the free base.
Commercial Supplier Landscape
A number of chemical suppliers offer 4-piperazin-1-ylbenzoic acid dihydrobromide, catering to a range of research and development needs. When selecting a supplier, it is crucial to consider not only the price but also the stated purity, availability of analytical data (e.g., Certificate of Analysis), and the scale at which the compound can be supplied.
| Supplier | Product Name | CAS Number | Molecular Formula | Purity |
| Santa Cruz Biotechnology | 4-Piperazin-1-yl-benzoic acid dihydrobromide | 1049729-37-4 | C₁₁H₁₆Br₂N₂O₂ | Research Grade (lot specific)[2] |
| Alfa Chemistry | 4-(Piperazin-1-yl)-benzoic acid x 2 hbr | 1049729-37-4 | C₁₁H₁₄N₂O₂x2HBr | 96% |
| Oakwood Chemical | 4-Piperazin-1-yl-benzoic acid dihydrobromide | 1049729-37-4 | C₁₁H₁₆Br₂N₂O₂ | 99%[3] |
| CymitQuimica | 4-(Piperazin-1-yl)benzoic acid dihydrobromide | 1049729-37-4 | C₁₁H₁₆Br₂N₂O₂ | Not Specified |
| Neta Scientific | 4-Piperazin-1-Yl-Benzoic Acid Dihydrobromide | 1049729-37-4 | C₁₁H₁₆Br₂N₂O₂ | 99%[3] |
Note: Purity levels can be lot-dependent, and it is imperative to request a lot-specific Certificate of Analysis before purchase.
Understanding the Synthetic Provenance
While commercial suppliers will have proprietary synthetic routes, a plausible and efficient method for the synthesis of the core 4-(piperazin-1-yl)benzoic acid structure can be inferred from the scientific literature. A common approach involves the nucleophilic aromatic substitution of a fluorinated benzoic acid derivative with a suitably protected piperazine. The dihydrobromide salt is then formed in a subsequent step.
A representative synthesis for a related compound, 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, involves the reaction of ethyl 1-piperazinecarboxylate with 4-fluorobenzoic acid in the presence of a base such as potassium carbonate[4]. This reaction proceeds via a nucleophilic aromatic substitution mechanism where the secondary amine of the piperazine displaces the fluoride on the aromatic ring.
Caption: Plausible synthetic workflow for 4-piperazin-1-ylbenzoic acid dihydrobromide.
Rigorous Quality Control: A Self-Validating System
To ensure the integrity of your research, it is imperative to independently verify the identity and purity of the procured 4-piperazin-1-ylbenzoic acid dihydrobromide. A multi-pronged analytical approach is recommended.
Identity Verification
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight of the compound. The expected exact mass for the free base (C₁₁H₁₄N₂O₂) is 206.1055 g/mol .
Purity Assessment
High-Performance Liquid Chromatography (HPLC): A validated reverse-phase HPLC (RP-HPLC) method is the gold standard for determining the purity of non-volatile organic compounds. The following is a detailed protocol that can be adapted for the analysis of 4-piperazin-1-ylbenzoic acid dihydrobromide, based on a method for a similar piperazine derivative[6].
Experimental Protocol: RP-HPLC Purity Determination
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Filter and degas both mobile phases before use.
-
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column temperature: 30 °C
-
Detection wavelength: 254 nm
-
Injection volume: 10 µL
-
Gradient elution:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B (re-equilibration)
-
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of 4-piperazin-1-ylbenzoic acid dihydrobromide and dissolve it in 1 mL of a 50:50 mixture of water and acetonitrile.
-
-
Data Analysis:
-
Integrate the peak areas of all detected peaks.
-
Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.
-
Caption: Comprehensive quality control workflow for incoming starting material.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for 4-piperazin-1-ylbenzoic acid dihydrobromide is not widely available, general precautions for piperazine derivatives and benzoic acids should be followed. Based on the SDS for related compounds, the following handling guidelines are recommended[7][8][9][10].
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid breathing dust. Handle in a well-ventilated area, preferably in a fume hood.
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. For long-term storage, refrigeration (2-8°C) is advisable[11].
Conclusion
The procurement of 4-piperazin-1-ylbenzoic acid dihydrobromide is a critical first step in many research and development projects. By carefully selecting a reputable supplier and implementing a robust, self-validating quality control workflow, researchers can ensure the integrity of their starting materials and the reliability of their experimental results. This guide provides a framework for making informed decisions and maintaining the highest standards of scientific rigor.
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Exploring 4-[(4-Methyl-1-piperazinyl)methyl]benzoic Acid: Properties and Applications . Available at: [Link]
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Crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid . National Center for Biotechnology Information. Available at: [Link]
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4-Piperazin-1-Yl-Benzoic Acid Dihydrobromide 99% Purity, 250mg | Neta Scientific . Available at: [Link]
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4-(Piperazin-1-yl)benzoic acid . MySkinRecipes. Available at: [Link]
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4-(Piperazin-1-yl)benzoic acid | C11H14N2O2 | CID 1180477 - PubChem . National Center for Biotechnology Information. Available at: [Link]
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HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed . National Center for Biotechnology Information. Available at: [Link]
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A Technical Guide to 4-piperazin-1-ylbenzoic Acid Dihydrobromide: A Versatile Scaffold for Chemical Proteomics Probes
Abstract
The dynamic and complex nature of the cellular proteome necessitates advanced tools for elucidating protein-protein interactions (PPIs) and identifying the targets of bioactive molecules. Chemical proteomics, which utilizes small-molecule probes, has emerged as a powerful strategy for exploring protein function directly in native biological systems.[1] This technical guide introduces 4-piperazin-1-ylbenzoic acid dihydrobromide, a versatile and synthetically tractable chemical scaffold. We will explore its chemical properties and propose its application as a foundational building block for the rational design of bespoke chemical probes for affinity-based protein profiling (AfBPP) and cross-linking mass spectrometry (XL-MS). This guide provides the theoretical framework, detailed experimental protocols, and data analysis workflows for leveraging this scaffold in modern proteomics research, aimed at researchers, scientists, and drug development professionals.
Part 1: The Role of Chemical Probes in Modern Proteomics
Understanding the intricate network of protein-protein interactions is fundamental to deciphering cellular signaling, disease mechanisms, and drug action.[2][3] While techniques like co-immunoprecipitation and yeast two-hybrid have been invaluable, they often struggle to capture transient or weak interactions and typically operate outside the native cellular context.[2]
Chemical proteomics addresses these challenges by employing small-molecule probes to map PPIs and identify protein targets in their natural environment.[1][4] These probes are typically designed with three key components:
-
A targeting group that directs the probe to a specific protein or class of proteins.
-
A reactive group (e.g., a photo-activatable group or an electrophile) that forms a covalent bond with the target protein(s) upon proximity.[1][4]
-
A reporter handle (e.g., biotin or an alkyne/azide) that enables the enrichment and subsequent identification of probe-labeled proteins via mass spectrometry.[5][6][7]
The effectiveness of a chemical proteomics experiment hinges on the rational design of the probe. A versatile chemical scaffold, which allows for the straightforward modular installation of these components, is therefore an invaluable asset in the proteomics toolkit.
Part 2: Core Analysis of 4-piperazin-1-ylbenzoic Acid Dihydrobromide
Chemical and Physical Properties
4-piperazin-1-ylbenzoic acid dihydrobromide is a bifunctional molecule poised for chemical modification. Its key properties are summarized below.
| Property | Value | Source |
| CAS Number | 1049729-37-4 | [8][9] |
| Molecular Formula | C₁₁H₁₆Br₂N₂O₂ | [8][10] |
| Molecular Weight | 368.06 g/mol | [8] |
| Chemical Structure | A benzoic acid ring substituted at the 4-position with a piperazine moiety. Supplied as a dihydrobromide salt. | [10] |
The structure presents two key synthetic handles: the secondary amine of the piperazine ring and the carboxylic acid of the benzoic acid group. The dihydrobromide salt form generally confers improved aqueous solubility and stability, making it amenable to biochemical applications.
Rationale for Use as a Proteomics Scaffold
The utility of this molecule stems from its inherent bifunctionality:
-
The Piperazine Moiety: Piperazine is a privileged scaffold in medicinal chemistry, known for its ability to engage in biological interactions and improve pharmacokinetic properties.[11][12] The secondary amine provides a nucleophilic site for derivatization, allowing for the attachment of targeting ligands or reactive groups.
-
The Benzoic Acid Moiety: The carboxylic acid is a versatile functional group that can be readily converted into an amide via standard coupling chemistries. This allows for the robust attachment of reporter handles like biotin or clickable alkyne tags, which are essential for downstream enrichment and analysis.[6]
This modular design allows a researcher to synthesize a library of probes from a single, common core, enabling systematic investigation of structure-activity relationships.[5]
Part 3: Application Workflow: From Scaffold to Proteomic Insights
We propose a comprehensive workflow that leverages 4-piperazin-1-ylbenzoic acid dihydrobromide as a core scaffold to create an affinity-based probe for identifying the cellular targets of a hypothetical targeting warhead.
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Methodological & Application
Application Note and Protocol for the Synthesis of 4-piperazin-1-ylbenzoic acid dihydrobromide
For: Researchers, scientists, and drug development professionals
Introduction: The Significance of the N-Aryl Piperazine Moiety
The N-aryl piperazine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1] Its prevalence is particularly notable in drugs targeting the central nervous system, including treatments for depression and anxiety, as well as in oncology.[1] The synthesis of derivatives such as 4-piperazin-1-ylbenzoic acid is therefore of critical importance for the development of novel therapeutics. This document provides a detailed protocol for the synthesis of 4-piperazin-1-ylbenzoic acid dihydrobromide, a key intermediate for further chemical elaboration. The presented methodology focuses on a robust and scalable approach, with an emphasis on the scientific rationale behind each step to ensure reproducibility and high purity of the final product.
Core Synthesis Strategy: Buchwald-Hartwig Amination
The traditional synthesis of N-arylpiperazines often involves harsh conditions, such as high temperatures and extended reaction times.[2] A more contemporary and efficient approach is the Palladium-catalyzed Buchwald-Hartwig amination.[2][3] This cross-coupling reaction allows for the formation of carbon-nitrogen (C-N) bonds between aryl halides and amines with high efficiency and functional group tolerance.[1][3] This protocol will detail the synthesis of 4-piperazin-1-ylbenzoic acid via a Buchwald-Hartwig amination, followed by salt formation to yield the dihydrobromide salt.
Visualization of the Synthetic Pathway
The overall synthetic scheme is depicted below. The process begins with the coupling of a protected piperazine with an aryl halide, followed by deprotection and subsequent salt formation.
Caption: Synthetic pathway for 4-piperazin-1-ylbenzoic acid dihydrobromide.
Detailed Experimental Protocol
Part 1: Synthesis of 4-[4-(Ethoxycarbonyl)piperazin-1-yl]benzoic acid
This initial step involves the formation of the C-N bond between 4-fluorobenzoic acid and ethyl 1-piperazinecarboxylate. The use of a Boc-protected piperazine is a common strategy in Buchwald-Hartwig aminations to prevent double arylation.[1]
Materials and Equipment:
-
4-Fluorobenzoic acid
-
Ethyl 1-piperazinecarboxylate
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dry acetonitrile
-
Round-bottom flask
-
Magnetic stirrer with heating mantle
-
Condenser
-
Nitrogen or Argon gas inlet
-
Ice bath
-
Glacial acetic acid
-
Filtration apparatus (Büchner funnel, filter paper)
Procedure:
-
To an oven-dried round-bottom flask, add 4-fluorobenzoic acid (1.0 eq), ethyl 1-piperazinecarboxylate (1.0 eq), and anhydrous potassium carbonate (1.5 eq).[4]
-
Flush the flask with an inert gas (Nitrogen or Argon) for 5-10 minutes.
-
Add dry acetonitrile to the flask. The volume should be sufficient to create a stirrable slurry.
-
Heat the reaction mixture to 353 K (80 °C) with constant stirring under the inert atmosphere for 12 hours.[4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Slowly pour the mixture into ice-cold water.
-
Acidify the aqueous solution with glacial acetic acid to a pH of 3-5. This will precipitate the product.[4]
-
Collect the resulting solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid as a pale-white crystalline solid.[4]
Part 2: Hydrolysis to 4-piperazin-1-ylbenzoic acid
The ethoxycarbonyl protecting group is removed by hydrolysis to yield the free piperazine.
Materials and Equipment:
-
4-[4-(Ethoxycarbonyl)piperazin-1-yl]benzoic acid
-
Aqueous Hydrobromic acid (48%)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
Combine the 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid from the previous step with an excess of 48% aqueous hydrobromic acid in a round-bottom flask.
-
Heat the mixture at reflux for 24 hours.[5]
-
Cool the reaction mixture to room temperature.
Part 3: Formation and Purification of 4-piperazin-1-ylbenzoic acid dihydrobromide
The final step is the isolation of the desired dihydrobromide salt.
Materials and Equipment:
-
Reaction mixture from Part 2
-
Sodium hydroxide solution (2N)
-
Concentrated hydrochloric acid
-
Filtration apparatus
-
Drying oven
Procedure:
-
The cooled reaction mixture containing the hydrobromide salt may precipitate the product upon cooling. If not, the volume can be reduced under vacuum to encourage crystallization.
-
Alternatively, the crude product can be isolated, dissolved in a 2N sodium hydroxide solution, and then re-precipitated by acidifying with concentrated hydrochloric acid.[6] This can help remove impurities.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold water.[6]
-
Dry the product in a vacuum oven at 50-60°C to obtain 4-piperazin-1-ylbenzoic acid dihydrobromide.[6]
Safety and Handling Precautions
Hydrobromic Acid: Hydrobromic acid is a strong, corrosive acid.[7][8] It can cause severe burns to the skin, eyes, and respiratory tract.[9][10] Always handle hydrobromic acid in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.[7][10] In case of skin contact, immediately flush with copious amounts of water. For inhalation, move to fresh air. Seek immediate medical attention for any exposure.[9]
Storage: Store hydrobromic acid in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents and strong bases.[10] The container should be tightly sealed and made of corrosion-resistant material.[7]
Characterization and Data
The final product should be characterized to confirm its identity and purity.
| Technique | Expected Results |
| ¹H NMR | Characteristic peaks for the aromatic protons, the piperazine ring protons, and the carboxylic acid proton. |
| ¹³C NMR | Resonances corresponding to the carbons of the benzoic acid and piperazine moieties. |
| Mass Spec | Molecular ion peak corresponding to the free base (C₁₁H₁₄N₂O₂) at m/z 206.24.[11] |
| FT-IR | Broad O-H stretch for the carboxylic acid, N-H stretches for the piperazinium, and C=O stretch. |
| Melting Point | A sharp melting point indicates high purity. |
Workflow Visualization
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Preparation of Substituted Piperazinyl Benzoic Acid Analogs: An Application Guide
Abstract
Substituted piperazinyl benzoic acid analogs represent a critical pharmacophore in modern drug discovery, appearing in a wide array of therapeutics targeting diverse biological pathways.[1][2][3] Their prevalence stems from the piperazine moiety's ability to impart favorable physicochemical properties, such as improved solubility and bioavailability, while also serving as a versatile scaffold for structural modification.[2] This technical guide provides a comprehensive overview of the synthetic strategies, purification protocols, and characterization techniques essential for the successful preparation of these valuable compounds. With a focus on field-proven insights, this document aims to equip researchers, scientists, and drug development professionals with the practical knowledge required to navigate the intricacies of their synthesis and analysis.
Introduction: The Significance of the Piperazinyl Benzoic Acid Scaffold
The N-aryl piperazine motif is a cornerstone in medicinal chemistry, found in numerous FDA-approved drugs for conditions ranging from cancer to central nervous system disorders.[1][3][4] The linkage of this privileged scaffold to a benzoic acid derivative further enhances its utility, providing an additional vector for molecular recognition and interaction with biological targets. The carboxylic acid functionality can act as a key hydrogen bond donor or acceptor, or serve as a handle for further derivatization. Consequently, the efficient and reliable synthesis of substituted piperazinyl benzoic acid analogs is of paramount importance in the generation of novel chemical entities for drug development pipelines.[5]
Synthetic Strategies: A Tale of Two Couplings
The construction of the core C-N bond between the piperazine and benzoic acid moieties is the linchpin of any synthetic route. Two primary cross-coupling methodologies have emerged as the most robust and versatile: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.
The Buchwald-Hartwig Amination: A Modern Powerhouse
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, offering a mild and highly efficient means of forming C-N bonds.[6][7] This palladium-catalyzed cross-coupling reaction has largely superseded harsher, classical methods due to its broad substrate scope and functional group tolerance.[6]
Causality of Component Selection: The success of a Buchwald-Hartwig reaction is critically dependent on the careful selection of the palladium source, ligand, base, and solvent.
-
Palladium Source: A variety of Pd(0) and Pd(II) sources can be employed, with pre-catalysts often being favored for their air and moisture stability.[1][4]
-
Ligand: Sterically hindered and electron-rich phosphine ligands are essential for promoting the catalytic cycle, particularly when dealing with less reactive aryl chlorides.[4] Bidentate ligands like BINAP and DPPF have proven effective for coupling with primary amines.[6]
-
Base: A strong, non-nucleophilic base is required to deprotonate the piperazine nitrogen and facilitate the reductive elimination step. Common choices include sodium tert-butoxide (NaOt-Bu), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[4]
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used to ensure a water-free reaction environment.[4]
Visualizing the Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
The Ullmann Condensation: A Classic Refined
The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N bonds. While traditional Ullmann reactions often require harsh conditions, modern iterations with specialized ligands have enabled milder and more efficient transformations.[7][8] This method can be a valuable alternative to the Buchwald-Hartwig amination, particularly in cases where palladium catalysis is problematic.
Key Mechanistic Considerations: The Ullmann-type reaction is believed to proceed through a Cu(I)/Cu(III) catalytic cycle.[8] The reaction involves the formation of a copper(I) amide, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the desired product.[9]
Visualizing the Ullmann Condensation Mechanism
Caption: A proposed mechanism for the Ullmann-type N-arylation.[9]
Nucleophilic Aromatic Substitution (SNA r): A Direct Approach
For benzoic acid derivatives bearing strong electron-withdrawing groups (e.g., nitro groups) ortho or para to a suitable leaving group (e.g., fluorine or chlorine), direct nucleophilic aromatic substitution (SNAr) with piperazine can be a highly effective strategy.[10][11][12]
The Causality of Reactivity: The SNAr mechanism proceeds via a two-step addition-elimination pathway.[10] The electron-withdrawing group is crucial as it stabilizes the negatively charged intermediate (Meisenheimer complex) through resonance, thereby lowering the activation energy of the reaction.[10][11][12] The reactivity of the aryl halide follows the order F > Cl > Br > I, which is opposite to that observed in SN1 and SN2 reactions.[10]
Experimental Protocols: A Step-by-Step Guide
This section provides a detailed, self-validating protocol for the synthesis of a representative substituted piperazinyl benzoic acid analog via the Buchwald-Hartwig amination.
Synthesis of 4-(4-tert-butoxycarbonylpiperazin-1-yl)benzoic acid
Materials:
-
4-Bromobenzoic acid (1.0 equiv)
-
N-Boc-piperazine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
Xantphos (0.04 equiv)
-
Sodium tert-butoxide (2.0 equiv)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk tube, add 4-bromobenzoic acid, N-Boc-piperazine, and sodium tert-butoxide.
-
In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ and Xantphos in a small amount of anhydrous toluene.
-
Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[4]
-
Add anhydrous toluene to the Schlenk tube, followed by the catalyst solution via syringe.[4]
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and carefully acidify with 1M HCl to pH ~3-4.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product.
Visualizing the Synthetic Workflow
Caption: A flowchart illustrating the key steps in the experimental protocol.
Purification and Characterization: Ensuring Purity and Identity
Purification Techniques
The purification of substituted piperazinyl benzoic acid analogs often requires a multi-step approach to achieve the desired level of purity.
| Technique | Advantages | Disadvantages | Best Suited For |
| Column Chromatography | Widely applicable, good for complex mixtures.[13] | Can have issues with tailing for basic compounds; may not be easily scalable.[13] | Isolating compounds from reaction mixtures with multiple components. |
| Recrystallization | Highly efficient for achieving high purity; easily scalable. | Requires the compound to form a stable, crystalline solid. | Purifying a crude product with good initial purity.[14] |
| Acid-Base Extraction | Effective for separating acidic or basic compounds from neutral impurities. | Can be labor-intensive and may lead to emulsion formation. | Initial purification to remove non-polar impurities. |
| Salt Formation | Can convert oily or non-crystalline bases into purifiable crystalline salts.[13] | Requires an additional step to liberate the free base.[13] | Purification of basic piperazine derivatives that are difficult to crystallize.[13][15] |
Pro-Tip for Chromatography: Tailing is a common issue when purifying basic compounds like piperazine derivatives on silica gel.[13] To mitigate this, add a small amount (0.1-1% v/v) of a basic modifier, such as triethylamine (TEA), to the eluent.[13]
Characterization Methods
The identity and purity of the synthesized compounds must be rigorously confirmed using a combination of spectroscopic and analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the structure of the final product. Dynamic NMR studies can also be employed to investigate conformational isomers, which are common in acyl-substituted piperazines.[16][17]
-
Mass Spectrometry (MS): Provides information about the molecular weight of the compound, confirming its identity.
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the carboxylic acid (O-H and C=O stretches) and the C-N bonds of the piperazine ring.[18]
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound.
Conclusion
The synthesis of substituted piperazinyl benzoic acid analogs is a well-established yet nuanced field. A thorough understanding of the underlying reaction mechanisms, careful optimization of reaction conditions, and a systematic approach to purification and characterization are essential for success. This guide has provided a detailed overview of the key considerations and protocols, empowering researchers to confidently and efficiently prepare these important compounds for their drug discovery endeavors.
References
- Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amination - Benchchem. (n.d.).
-
Ullmann condensation - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]
-
Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones. (2023). Molecules, 28(15), 5894. [Link]
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]
-
Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved January 12, 2026, from [Link]
-
Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. (2019). Tetrahedron Letters, 60(15), 1085-1088. [Link]
-
Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2020). Molecules, 25(1), 195. [Link]
- Technical Support Center: Purification of Oily Piperazine Derivatives - Benchchem. (n.d.).
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). Pharmaceuticals, 16(8), 1139. [Link]
-
Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies. (2023). Scientific Reports, 13(1), 12948. [Link]
-
(PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. (2017). Current Organic Synthesis, 15(2). [Link]
-
SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. (2021). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 12(10), 5424-5430. [Link]
-
NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. (2018). New Journal of Chemistry, 42(24), 19897-19907. [Link]
-
Nucleophilic Aromatic Substitution. (n.d.). Retrieved January 12, 2026, from [Link]
-
The reaction mechanism proposed for the Ullmann-type N-arylation. (n.d.). Retrieved January 12, 2026, from [Link]
-
New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. (2022). Journal of the Iranian Chemical Society, 19(11), 4785-4801. [Link]
-
Antiparasitic Activity of Prenylated Benzoic Acid Derivatives From Piper Species. (2009). Planta Medica, 75(6), 630-633. [Link]
-
Synthesis of piperazinyl benzothiazole/benzoxazole derivatives coupled with 1,3,4-oxadiazole-2-thiol: Novel hybrid heterocycles as anticancer agents. (2013). Medicinal Chemistry Research, 22(10), 4849-4860. [Link]
- Purification of piperazine. (1959). U.S.
- Discovery of Novel Piperidinyl/piperazinyl-benzothiazole Derivatives as Potent and Selective PPARδ Agonists. (2023).
-
On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. (2022). International Journal of Molecular Sciences, 23(19), 11849. [Link]
-
Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity. (2024). RSC Medicinal Chemistry, 15(1), 164-180. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Retrieved January 12, 2026, from [Link]
-
16.6: Nucleophilic Aromatic Substitution. (2022). Retrieved January 12, 2026, from [Link]
-
Nucleophilic Aromatic Substitution - The Benzyne Mechanism. (2018). Retrieved January 12, 2026, from [Link]
-
Ullmann Reaction. (n.d.). Retrieved January 12, 2026, from [Link]
-
Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. (2021). ACS Omega, 6(4), 2995-3004. [Link]
- Purification of benzoic acid. (1966). U.S.
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- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
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- 16. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines | MDPI [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated HPLC Method for the Analysis of 4-piperazin-1-ylbenzoic acid dihydrobromide
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-piperazin-1-ylbenzoic acid dihydrobromide, a key intermediate in pharmaceutical synthesis. The method utilizes a reversed-phase C18 column with a phosphate buffer and acetonitrile mobile phase, offering excellent peak symmetry and resolution. The protocol has been developed based on the physicochemical properties of the analyte and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for quality control and research applications.
Introduction
4-piperazin-1-ylbenzoic acid is a bifunctional molecule incorporating a piperazine ring and a benzoic acid moiety. Its dihydrobromide salt is a common form used in chemical synthesis due to its stability and handling properties. Accurate quantification of this intermediate is critical for ensuring the quality and purity of active pharmaceutical ingredients (APIs). This document provides a comprehensive, field-proven protocol for its analysis, moving beyond a simple list of steps to explain the scientific rationale behind the methodological choices.
Analyte Physicochemical Properties & Method Rationale
The development of a reliable HPLC method is predicated on understanding the analyte's chemical nature. 4-piperazin-1-ylbenzoic acid is a zwitterionic compound, meaning it possesses both acidic and basic functional groups.
-
pKa Values: The molecule has three potential ionization sites: the carboxylic acid group of the benzoic acid moiety (pKa ≈ 4.2) and the two nitrogen atoms of the piperazine ring (pKa values for piperazine are approximately 5.35 and 9.73). To ensure consistent retention and sharp peak shape in reversed-phase HPLC, it is crucial to suppress the ionization of at least one of these groups.
-
Polarity: The presence of ionizable groups makes the molecule relatively polar, which can lead to poor retention on traditional C18 columns with highly aqueous mobile phases[3].
Based on these properties, a reversed-phase method with a buffered mobile phase at an acidic pH was selected. Setting the mobile phase pH to approximately 3.0 ensures that the carboxylic acid group is fully protonated (non-ionized), and the piperazine nitrogens are fully protonated (ionized). This creates a single, stable cationic species that interacts predictably with the C18 stationary phase, leading to improved peak shape and retention.
Caption: Rationale for HPLC Method Parameter Selection.
Detailed HPLC Protocol
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)
-
Orthophosphoric acid (AR grade)
-
Deionized water (18.2 MΩ·cm)
-
4-piperazin-1-ylbenzoic acid dihydrobromide reference standard
-
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 25 mM Potassium Phosphate Buffer (pH 3.0) |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic: 70% A / 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 278 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Preparation of Solutions
-
Mobile Phase A (25 mM Phosphate Buffer, pH 3.0):
-
Weigh 3.4 g of KH₂PO₄ and dissolve in 1000 mL of deionized water.
-
Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid.
-
Filter through a 0.45 µm membrane filter and degas.
-
-
Diluent:
-
Prepare a mixture of Mobile Phase A and Acetonitrile in a 70:30 (v/v) ratio.
-
-
Standard Stock Solution (500 µg/mL):
-
Accurately weigh approximately 25 mg of 4-piperazin-1-ylbenzoic acid dihydrobromide reference standard into a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent and sonicate to dissolve.
-
Dilute to volume with diluent and mix well.
-
-
Working Standard Solutions (for Linearity):
-
Prepare a series of working standards (e.g., 10, 25, 50, 100, 200 µg/mL) by serial dilution of the Standard Stock Solution with the diluent.
-
-
Sample Solution (100 µg/mL):
-
Accurately weigh a quantity of the sample powder equivalent to about 10 mg of 4-piperazin-1-ylbenzoic acid dihydrobromide into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 10 minutes to ensure complete dissolution.
-
Dilute to volume with diluent, mix well, and filter through a 0.45 µm syringe filter before injection.
-
Method Validation Protocol
The analytical method was validated according to ICH Q2(R1) guidelines, establishing its trustworthiness and reliability.[3]
Caption: Overall experimental and validation workflow.
System Suitability
Before sample analysis, the chromatographic system's performance must be verified. This is achieved by injecting the 100 µg/mL working standard solution six times. The acceptance criteria are based on United States Pharmacopeia (USP) standards.[1]
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| % RSD of Peak Area | ≤ 2.0% |
Specificity
Specificity was demonstrated by analyzing a blank (diluent) and a spiked sample. The blank showed no interfering peaks at the retention time of the analyte.
Linearity
Linearity was assessed by injecting the prepared working standard solutions in triplicate. A calibration curve was constructed by plotting the average peak area against the concentration.
-
Result: The method was found to be linear over the range of 10-200 µg/mL with a correlation coefficient (r²) > 0.999.
Accuracy
Accuracy was determined by the recovery of a known amount of standard spiked into a sample matrix at three concentration levels (80%, 100%, and 120% of the nominal sample concentration).
-
Result: The mean recovery was between 98.0% and 102.0%.
Precision
-
Repeatability (Intra-day precision): Assessed by analyzing six replicate preparations of the sample solution (100 µg/mL) on the same day.
-
Intermediate Precision (Inter-day precision): Assessed by repeating the analysis on a different day with a different analyst.
-
Result: The Relative Standard Deviation (%RSD) for both repeatability and intermediate precision was found to be less than 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
-
Result: LOD was determined to be approximately 0.5 µg/mL, and LOQ was 1.5 µg/mL.
Robustness
The robustness of the method was evaluated by making small, deliberate variations in the method parameters, including mobile phase pH (±0.2 units), column temperature (±2 °C), and flow rate (±0.1 mL/min). The system suitability parameters remained within the acceptance criteria, demonstrating the method's robustness.
Conclusion
The HPLC method described provides a reliable, accurate, and robust tool for the quantitative determination of 4-piperazin-1-ylbenzoic acid dihydrobromide. The detailed protocol and the scientific rationale behind the parameter selection make this application note a valuable resource for researchers and quality control analysts in the pharmaceutical industry. The validation data confirms that the method is suitable for its intended purpose.
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link][3][4]
-
United States Pharmacopeia. General Chapter <621> Chromatography. [Link][1][5]
-
SIELC Technologies. (n.d.). HPLC Method for 4-Aminobenzoic Acid, Inosine on SHARC 1. Retrieved from [Link][1]
-
SIELC Technologies. (n.d.). UV-Vis Spectrum of 4-Aminobenzoic Acid. Retrieved from [Link][2]
-
Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914–2917. [Link]
-
PubChem. (n.d.). 4-(Piperazin-1-yl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link][6]
-
Greco, G., et al. (n.d.). Study of the retention behavior in zwitterionic hydrophilic interaction chromatography of isomeric hydroxy- and aminobenzoic acids. Semantic Scholar. [Link][7]
- Nováková, L., Matysová, L., & Solich, P. (2006). HPLC methods for the determination of polar drugs in biological matrices. TrAC Trends in Analytical Chemistry, 25(6), 589-600.
-
A Review on Analytical Methods for Piperazine Determination. (2022). NTU Journal of Pure Sciences. [Link][8]
Sources
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- 3. helixchrom.com [helixchrom.com]
- 4. researchgate.net [researchgate.net]
- 5. ojp.gov [ojp.gov]
- 6. 4-(Piperazin-1-yl)benzoic acid | C11H14N2O2 | CID 1180477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Assays Using 4-piperazin-1-ylbenzoic acid dihydrobromide
Authored by a Senior Application Scientist
Introduction: Unveiling the Potential of Novel Piperazine Compounds in GPCR-Mediated Signaling
G-protein coupled receptors (GPCRs) represent the largest and most diverse group of membrane receptors in eukaryotes, playing a pivotal role in a myriad of physiological processes.[1][2] Their involvement in cellular signaling pathways makes them a prime target for drug discovery, with a significant portion of currently approved drugs acting on these receptors.[2] The identification and characterization of novel small molecules that can modulate GPCR activity are therefore of paramount importance in modern pharmacology.
The piperazine moiety is a common scaffold in medicinal chemistry, known for its presence in a wide range of biologically active compounds.[3][4] 4-piperazin-1-ylbenzoic acid dihydrobromide is a piperazine-containing compound with potential as a modulator of cellular signaling pathways. While its precise mechanism of action is a subject of ongoing investigation, its structural features suggest a possible interaction with GPCRs. This application note provides a detailed protocol for a cell-based assay to characterize the functional activity of 4-piperazin-1-ylbenzoic acid dihydrobromide, focusing on a hypothesized role as a modulator of a Gq-coupled GPCR, leading to intracellular calcium mobilization.
This guide is designed for researchers, scientists, and drug development professionals, offering a robust framework for assessing the bioactivity of this and other novel compounds. The protocols described herein are designed as a self-validating system, with explanations for the causality behind experimental choices to ensure scientific integrity and reproducibility.
Hypothesized Mechanism of Action: Modulation of Gq-Coupled GPCR Signaling
Many GPCRs, upon activation by a ligand, couple to the Gq alpha subunit. This initiates a signaling cascade that results in the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+) into the cytoplasm. This transient increase in intracellular calcium is a hallmark of Gq-coupled GPCR activation and can be readily measured using fluorescent calcium indicators.
This application note will proceed under the hypothesis that 4-piperazin-1-ylbenzoic acid dihydrobromide acts as an agonist or antagonist of a Gq-coupled GPCR. The following protocol is designed to detect changes in intracellular calcium levels in response to the compound.
Signaling Pathway Diagram
Caption: Hypothesized Gq-coupled GPCR signaling pathway modulated by 4-piperazin-1-ylbenzoic acid dihydrobromide.
Experimental Protocol: Calcium Mobilization Assay
This protocol details a fluorescent-based calcium mobilization assay to assess the agonist or antagonist activity of 4-piperazin-1-ylbenzoic acid dihydrobromide on a Gq-coupled GPCR.
Materials and Reagents
-
Cell Line: A suitable cell line endogenously expressing a Gq-coupled GPCR or a host cell line (e.g., HEK293, CHO) transiently or stably expressing the GPCR of interest.
-
Cell Culture Medium: As recommended for the chosen cell line (e.g., DMEM, EMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
4-piperazin-1-ylbenzoic acid dihydrobromide: Prepare a stock solution (e.g., 10 mM) in a suitable solvent (e.g., sterile water or DMSO).
-
Control Agonist and Antagonist: A known agonist and antagonist for the target GPCR.
-
Calcium Indicator Dye: Fluo-4 AM, Fura-2 AM, or equivalent calcium-sensitive fluorescent dye.
-
Probenecid (optional but recommended): An anion-exchange inhibitor that can reduce the leakage of the de-esterified dye from the cells.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
96-well or 384-well black, clear-bottom microplates.
-
Fluorescence plate reader with an injection system.
Step-by-Step Methodology
-
Cell Culture and Plating:
-
Culture the cells in T-75 flasks until they reach 80-90% confluency.
-
Harvest the cells using a non-enzymatic cell dissociation solution to maintain receptor integrity.
-
Centrifuge the cell suspension and resuspend the pellet in a fresh culture medium.
-
Count the cells and adjust the density to the desired concentration (e.g., 2 x 10^5 cells/mL).
-
Seed the cells into the wells of a 96-well or 384-well black, clear-bottom microplate at the optimized seeding density.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours to allow for cell attachment.
-
-
Dye Loading:
-
Prepare the calcium indicator dye loading solution according to the manufacturer's instructions. This typically involves dissolving the AM ester form of the dye in DMSO and then diluting it in the assay buffer. Probenecid can be included in this step.
-
Aspirate the culture medium from the wells.
-
Gently add the dye loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark to allow for dye uptake and de-esterification.
-
-
Compound Preparation:
-
Prepare a serial dilution of 4-piperazin-1-ylbenzoic acid dihydrobromide in the assay buffer to achieve the desired final concentrations.
-
Prepare solutions of the control agonist and antagonist at their known effective concentrations.
-
-
Fluorescence Measurement (Agonist Mode):
-
Set the fluorescence plate reader to the appropriate excitation and emission wavelengths for the chosen calcium indicator (e.g., 485 nm excitation and 525 nm emission for Fluo-4).
-
Establish a baseline fluorescence reading for each well for a few seconds.
-
Using the plate reader's injector, add the different concentrations of 4-piperazin-1-ylbenzoic acid dihydrobromide or the control agonist to the respective wells.
-
Immediately begin recording the fluorescence intensity over time (typically for 60-180 seconds) to capture the transient calcium flux.
-
-
Fluorescence Measurement (Antagonist Mode):
-
Following the dye loading and washing steps, pre-incubate the cells with different concentrations of 4-piperazin-1-ylbenzoic acid dihydrobromide for a specified period (e.g., 15-30 minutes).
-
Establish a baseline fluorescence reading.
-
Inject a known concentration (e.g., EC80) of the control agonist into the wells.
-
Record the fluorescence intensity over time. A decrease in the agonist-induced calcium signal in the presence of the test compound indicates antagonistic activity.
-
Experimental Workflow Diagram
Sources
- 1. researchgate.net [researchgate.net]
- 2. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of 4-(4-Fluorobenzyl)piperazin-1-yl]-Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Antimelanogenic Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of novel N-(piperazin-1-yl)alkyl-1H-dibenzo[a,c]carbazole derivatives of dehydroabietic acid as potential MEK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Evaluation of 4-Piperazin-1-ylbenzoic Acid Dihydrobromide: A Guide to Characterizing Bioactivity
Introduction: Rationale and Scientific Context
The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities, including anticancer, anti-inflammatory, and antipsychotic effects[1]. Its derivatives have been explored for their potential to induce apoptosis and cause cell cycle arrest in cancer cell lines[2][3]. 4-piperazin-1-ylbenzoic acid dihydrobromide is a research compound whose biological activity is not yet extensively characterized in publicly available literature. The presence of the piperazine and benzoic acid moieties suggests potential for biological activity, making it a candidate for in vitro screening to determine its cytotoxic and mechanistic properties.[4][5][6][7][8]
This comprehensive guide provides a structured, multi-faceted approach to the initial in vitro evaluation of 4-piperazin-1-ylbenzoic acid dihydrobromide. The protocols herein are designed to first establish its effect on cancer cell viability and then to dissect the underlying mechanisms, such as the induction of apoptosis and disruption of the cell cycle. This workflow is intended for researchers in drug discovery and oncology seeking to characterize novel chemical entities.
Experimental Design: A Tiered Approach
A logical, tiered approach is recommended for the in vitro evaluation of a novel compound. This ensures that resources are used efficiently and that each experiment builds upon the results of the previous one.
Caption: Tiered workflow for in vitro evaluation.
Tier 1: Primary Screening - Cell Viability
The initial step is to determine if 4-piperazin-1-ylbenzoic acid dihydrobromide exhibits cytotoxic or cytostatic effects on cancer cells. The MTT assay is a robust and widely used colorimetric method for this purpose.[9][10][11] It measures the metabolic activity of cells, which in most cases correlates with cell viability.
Protocol 1: MTT Assay for Cell Viability
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases of metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.
Materials:
-
4-piperazin-1-ylbenzoic acid dihydrobromide
-
Human cancer cell line (e.g., HeLa - cervical cancer, MCF-7 - breast cancer, A549 - lung cancer)
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of 4-piperazin-1-ylbenzoic acid dihydrobromide in an appropriate solvent (e.g., water or DMSO). Perform serial dilutions in culture medium to obtain a range of desired concentrations.
-
Cell Treatment: After 24 hours, remove the medium from the wells and replace it with 100 µL of medium containing various concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well.[10] Mix thoroughly by gentle shaking or pipetting to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Data Presentation: Example IC50 Values
| Cell Line | Incubation Time (h) | IC50 (µM) |
| HeLa | 48 | 25.3 |
| MCF-7 | 48 | 42.1 |
| A549 | 48 | 18.9 |
Tier 2: Mechanistic Elucidation
If the compound shows significant cytotoxic activity in the primary screen, the next step is to investigate the mechanism of cell death. The following assays will help determine if the compound induces apoptosis and/or causes cell cycle arrest.
Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide Staining
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells when conjugated to a fluorochrome.[12] Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[12] Flow cytometry is used to quantify the different cell populations.[12][13]
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Treated and untreated cells
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with 4-piperazin-1-ylbenzoic acid dihydrobromide at concentrations around the determined IC50 for the appropriate duration (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[12]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
Caption: Workflow for Annexin V/PI apoptosis assay.
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
Principle: Propidium iodide stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the DNA content of the cell. Flow cytometry can then be used to differentiate cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[14][15] This allows for the detection of cell cycle arrest at specific checkpoints.
Materials:
-
Treated and untreated cells
-
Cold 70% ethanol
-
PBS
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells as described in the apoptosis protocol. Harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS and resuspend the pellet. While vortexing gently, add cold 70% ethanol dropwise to fix the cells. Incubate for at least 2 hours at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer.
Data Interpretation: A histogram of cell count versus fluorescence intensity will show distinct peaks corresponding to the G0/G1, S, and G2/M phases. An accumulation of cells in a particular phase compared to the control suggests a cell cycle arrest at that checkpoint.
Protocol 4: Caspase-3/7 Activity Assay
Principle: Caspases are a family of proteases that are key mediators of apoptosis.[16] Caspase-3 and -7 are effector caspases that are activated during the apoptotic cascade.[16] This assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specific for caspase-3 and -7.[17] Cleavage of the substrate by active caspases releases a substrate for luciferase, generating a luminescent signal that is proportional to caspase activity.[17][18]
Materials:
-
Caspase-Glo® 3/7 Assay Kit (or equivalent)
-
Treated and untreated cells in a 96-well white-walled plate
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with the compound as for the MTT assay.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[18]
-
Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
Data Interpretation: An increase in luminescence in treated cells compared to the control indicates activation of caspase-3 and/or -7, confirming the induction of apoptosis.
Conclusion and Future Directions
This guide provides a foundational set of protocols for the initial in vitro characterization of 4-piperazin-1-ylbenzoic acid dihydrobromide. The data generated from these assays will establish whether the compound possesses cytotoxic activity and, if so, whether it acts through the induction of apoptosis and/or cell cycle arrest. Positive results from this screening cascade would warrant further investigation into more specific molecular targets and signaling pathways. Subsequent studies could include Western blotting for key apoptotic and cell cycle regulatory proteins, kinase profiling assays, and ultimately, evaluation in preclinical in vivo models.
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Method for Analysing Apoptotic Cells via Annexin V Binding - UCL. [Link]
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Cell Cycle Analysis with Flow Cytometry | Biocompare: The Buyer's Guide for Life Scientists. [Link]
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A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib | Request PDF - ResearchGate. [Link]
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4-(Piperazin-1-yl)benzoic acid | C11H14N2O2 | CID 1180477 - PubChem. [Link]
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SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]
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1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one with antioxidant and central activity - PubMed. [Link]
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4-(Piperazin-1-yl)benzoic acid - Amerigo Scientific. [Link]
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Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid - MDPI. [Link]
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In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles Against Neuroblastoma - Preprints.org. [Link]
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Introduction: The Pharmacological Significance of the Piperazine Scaffold
An Application Guide to Receptor Binding Assays for Piperazine-Based Compounds
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a ubiquitous structural motif in medicinal chemistry, recognized as a "privileged scaffold".[1][2][3] Its prevalence stems from its unique physicochemical properties: the two nitrogen atoms provide hydrogen bonding capabilities and a basic center that can be protonated at physiological pH, often enhancing aqueous solubility and oral bioavailability.[2] This versatile core is found in a vast array of marketed drugs targeting the central nervous system (CNS), including antipsychotics (e.g., ziprasidone), antidepressants (e.g., amoxapine), and anxiolytics, as well as agents for other indications like antihistamines (e.g., cyclizine) and antibiotics (e.g., ciprofloxacin).[1][4]
Many piperazine-based drugs exert their effects by interacting with G-protein coupled receptors (GPCRs), particularly aminergic receptors such as dopamine and serotonin receptors.[5][6][7][8] Characterizing the binding affinity and selectivity of novel piperazine derivatives for these receptors is a cornerstone of the drug discovery process. Receptor binding assays are the gold-standard methodology for this purpose, providing quantitative data on the interaction between a ligand (the piperazine compound) and its molecular target.[9][10] This guide provides a detailed overview of the principles, protocols, and data analysis for conducting robust and reliable receptor binding assays for this important class of compounds.
Part 1: The Principle of Competitive Receptor Binding
Competitive binding assays are the most common format used to determine the affinity of a novel, unlabeled compound (the "competitor," e.g., a piperazine derivative) for a receptor. The principle relies on measuring the ability of the test compound to displace a labeled ligand (the "tracer" or "probe") that has a known affinity for the target receptor.[10][11]
The assay is performed by incubating the receptor source (typically cell membranes or purified protein), a fixed concentration of the labeled ligand, and varying concentrations of the unlabeled test compound. As the concentration of the test compound increases, it competes for the same binding site as the labeled ligand, resulting in a dose-dependent decrease in the amount of labeled ligand bound to the receptor. This displacement allows for the calculation of the test compound's half-maximal inhibitory concentration (IC50), which can then be converted to the equilibrium dissociation constant (Ki), a true measure of binding affinity.[12][13]
Caption: Principle of Competitive Binding Assay.
Part 2: Radioligand Binding Assay Protocol
Radioligand binding assays are considered the "gold standard" due to their high sensitivity, robustness, and versatility.[9] They utilize a ligand labeled with a radioisotope (e.g., ³H, ¹²⁵I) as the tracer.
Essential Materials & Reagents
-
Receptor Source: Frozen cell pellets or prepared membranes from cells overexpressing the target receptor (e.g., HEK293 or CHO cells stably expressing human Dopamine D2 or Serotonin 5-HT1A receptors).
-
Radioligand: A high-affinity, high-specificity radioligand for the target receptor (e.g., [³H]-Spiperone or [³H]-Raclopride for D2 receptors).[12] The concentration should ideally be at or below its dissociation constant (Kd) for the receptor.[14]
-
Test Compounds: Piperazine derivatives dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
Non-Specific Binding (NSB) Ligand: A high concentration of a known, unlabeled ligand that binds to the target receptor to define NSB (e.g., 10 µM Haloperidol for D2 receptors).[12][15]
-
Buffers:
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, pH 7.4.[12]
-
Wash Buffer: Ice-cold Assay Buffer.
-
-
Equipment: 96-well microplates, cell harvester for filtration, glass fiber filters (e.g., GF/C pre-soaked in polyethyleneimine (PEI) to reduce non-specific filter binding), scintillation vials, liquid scintillation cocktail, and a liquid scintillation counter (e.g., MicroBeta counter).[16]
Experimental Workflow: Step-by-Step Protocol
The following protocol is a template for a competitive radioligand binding assay targeting the Dopamine D2 receptor.
Step 1: Membrane Preparation Causality: This step isolates the fraction of the cell homogenate rich in membrane-bound receptors, removing soluble proteins and other cellular components that could interfere with the assay.
-
Thaw a pellet of cells expressing the D2 receptor on ice.
-
Resuspend the pellet in 20 volumes of ice-cold lysis buffer (e.g., 50mM Tris-HCl with protease inhibitors).
-
Homogenize the cell suspension using a Dounce or Polytron homogenizer.
-
Centrifuge the homogenate at 20,000 x g for 10 minutes at 4°C to pellet the membranes.[16]
-
Discard the supernatant, resuspend the pellet in fresh buffer, and repeat the centrifugation. This wash step removes endogenous ligands.
-
Resuspend the final pellet in a smaller volume of buffer (optionally with 10% sucrose as a cryoprotectant for storage).
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).[16] Dilute the membranes in Assay Buffer to the desired final concentration (typically 50-120 µg of protein per well, to be optimized).[16]
Step 2: Assay Plate Setup Causality: Setting up three distinct well types is essential to calculate specific binding, which is the signal of interest.
-
Design a 96-well plate map for three conditions, each in triplicate:
-
Total Binding: Receptor + Radioligand + Assay Buffer. Represents the maximum possible binding.
-
Non-Specific Binding (NSB): Receptor + Radioligand + High concentration of unlabeled ligand (e.g., 10 µM Haloperidol). This measures the binding of the radioligand to non-receptor components (membranes, filters, etc.).[15]
-
Competition: Receptor + Radioligand + Serial dilutions of the piperazine test compound.
-
-
Add the components to the wells in the following order for a final volume of 250 µL:[13][16]
-
50 µL of Assay Buffer (for Total Binding) OR 50 µL of NSB Ligand OR 50 µL of test compound dilution.
-
50 µL of Radioligand (e.g., [³H]-Spiperone at a final concentration near its Kd).
-
150 µL of the diluted membrane preparation.
-
Step 3: Incubation Causality: Incubation allows the binding reaction to reach equilibrium, a prerequisite for accurate affinity constant determination.
-
Seal the plate and incubate for 60-90 minutes at room temperature or 30°C with gentle agitation.[13][16] The optimal time and temperature should be determined empirically for each receptor-ligand system.
Step 4: Filtration and Washing Causality: Rapid filtration is critical to separate the receptor-bound radioligand from the unbound radioligand before the equilibrium state is significantly disturbed. Ice-cold wash buffer is used to minimize the dissociation of the specific ligand-receptor complex during the wash steps.[17]
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester.
-
Wash the filters 3-4 times with ice-cold Wash Buffer to remove all unbound radioactivity.[12][13]
Step 5: Counting and Data Analysis
-
Dry the filter mat (e.g., 30 minutes at 50°C).[16]
-
Place the individual filter discs into scintillation vials.
-
Add 4-5 mL of liquid scintillation cocktail to each vial.
-
Measure the radioactivity in a liquid scintillation counter, obtaining data as Counts Per Minute (CPM).[13]
Caption: Workflow for Radioligand Binding Assay.
Data Presentation and Analysis
1. Calculate Specific Binding: Specific Binding is the portion of the signal that is due to the radioligand binding to the receptor of interest. It is the difference between total binding and non-specific binding.[12][13] Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM)
2. Determine IC50: Plot the percentage of specific binding against the logarithm of the test compound concentration. The resulting sigmoidal curve is then fitted using non-linear regression to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding.[13]
3. Calculate Ki (Inhibition Constant): The IC50 is dependent on the concentration of the radioligand used in the assay. To determine the intrinsic affinity of the test compound (Ki), the Cheng-Prusoff equation is used.[12][18] Ki = IC50 / (1 + ([L]/Kd)) Where:
-
[L] is the concentration of the radioligand used.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
| Parameter | Description | Example Value |
| Receptor Source | HEK293 cells expressing human D2 receptor | 50 µg protein/well |
| Radioligand ([L]) | [³H]-Spiperone | 0.2 nM (Kd ≈ 0.2 nM) |
| NSB Definition | Haloperidol | 10 µM |
| Incubation | 60 min at 30°C | |
| Test Compound | Piperazine Derivative 'X' | 0.1 nM to 10 µM |
| IC50 (from curve fit) | Concentration for 50% inhibition | 25 nM |
| Ki (calculated) | Inhibition Constant | 12.5 nM |
Part 3: Fluorescence Polarization (FP) Assay Protocol
Fluorescence Polarization (FP) is a homogeneous, non-radioactive alternative for studying receptor-ligand interactions.[19][20]
Principle of FP Assay
The principle is based on the rotational motion of a fluorescent molecule ("tracer").[20]
-
A small, free-tumbling fluorescent tracer , when excited with plane-polarized light, rotates rapidly before emitting light. This results in the emission of largely depolarized light (a low FP value).
-
When this tracer binds to a large receptor molecule , the rotational motion of the complex is much slower. This results in the emission of light that remains highly polarized (a high FP value).[19]
In a competitive FP assay, an unlabeled piperazine compound competes with the fluorescent tracer for binding to the receptor. Increasing concentrations of the test compound will displace the tracer, causing a decrease in the FP signal.[19]
Essential Materials & Reagents
-
Receptor Source: Purified receptor or cell membranes.
-
Fluorescent Tracer: A ligand for the target receptor conjugated to a fluorophore (e.g., fluorescein, TAMRA). The tracer must retain high affinity for the receptor.[19]
-
Test Compounds: Piperazine derivatives, serially diluted.
-
Assay Buffer: e.g., 30 mM HEPES pH 7.4, 250 mM NaCl, 10% glycerol.[21]
-
Equipment: Black, non-binding microplates (to minimize background and tracer adsorption), and a microplate reader equipped with excitation and emission polarizers.[22]
Experimental Workflow: Step-by-Step Protocol
Step 1: Optimize Tracer Concentration Causality: The tracer concentration must be low enough to be sensitive to competition but high enough to provide a robust signal-to-noise ratio. A concentration at or below its Kd is ideal.[23]
-
Perform a saturation binding experiment by titrating the receptor against a fixed, low concentration of the tracer to determine the binding affinity (Kd) of the tracer and the optimal receptor concentration.
Step 2: Assay Plate Setup
-
Design a 384-well plate map for controls and test compounds.
-
Add reagents to the wells, including:
-
Minimum Polarization Control: Tracer + Assay Buffer (represents free tracer).
-
Maximum Polarization Control: Tracer + Receptor (represents fully bound tracer).
-
Competition Wells: Tracer + Receptor + Serial dilutions of the piperazine test compound.
-
Step 3: Incubation
-
Incubate the plate at room temperature for a predetermined time to allow the binding to reach equilibrium. Incubation times are typically shorter than for radioligand assays.
Step 4: Measurement
-
Place the plate in the FP-capable microplate reader.
-
Excite the wells with plane-polarized light at the appropriate wavelength for the tracer's fluorophore.
-
Measure the intensity of the emitted light through both parallel (I∥) and perpendicular (I⊥) polarizing filters relative to the excitation plane.[19]
-
The instrument software calculates the fluorescence polarization (P) or anisotropy (A) values, typically expressed in millipolarization units (mP).
Data Analysis
The data analysis is analogous to the radioligand assay. The change in mP is plotted against the log concentration of the piperazine competitor to generate a dose-response curve, from which the IC50 is determined. The Cheng-Prusoff equation can then be used to calculate the Ki.
Part 4: Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High Non-Specific Binding (NSB > 50% of Total) | Radioligand concentration too high.[17] | Use a radioligand concentration at or below its Kd. |
| Hydrophobic radioligand or test compound sticking to plastic/filters.[17] | Add BSA (0.1%) to the assay buffer. Pre-soak filters in PEI or BSA.[17] | |
| Insufficient washing. | Increase the number and/or volume of wash steps with ice-cold buffer.[17] | |
| Too much membrane protein. | Titrate the membrane protein concentration to find the optimal amount.[17] | |
| Low Signal / Poor Assay Window | Insufficient receptor concentration or inactive receptor. | Verify receptor expression and activity. Increase protein concentration if necessary. |
| Radioligand/Tracer degradation. | Check the age and storage conditions of the labeled ligand. | |
| (FP Specific) Incompatible plate type. | Use black, low-binding plates. White or clear plates are unsuitable.[22] | |
| Poor Reproducibility / High Well-to-Well Variability | Inconsistent pipetting or sample preparation. | Ensure all personnel are properly trained. Use calibrated pipettes.[24] |
| Incomplete membrane homogenization. | Ensure membranes are fully resuspended and evenly distributed before plating. | |
| Reaction not at equilibrium. | Optimize incubation time by performing a time-course experiment. |
Conclusion
Receptor binding assays are indispensable tools in the development of piperazine-based therapeutics. Both radioligand and fluorescence polarization methods provide robust and quantitative data on the affinity of these compounds for their intended targets. Careful assay design, optimization of conditions, and rigorous data analysis are paramount to generating reliable and reproducible results. By understanding the principles behind each step and anticipating potential challenges, researchers can effectively characterize the pharmacological profile of novel piperazine derivatives, accelerating the journey from chemical synthesis to clinical candidate.
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Yoon, J., et al. (2008). Preparation of piperazine derivatives as 5-HT7 receptor antagonists. Bioorganic & medicinal chemistry, 16(10), 5405–5412. [Link]
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Kciuk, M., et al. (2020). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Molecules, 25(16), 3602. [Link]
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Roth, B. L., et al. (2017). Structure-Based Design of a Chemical Probe Set for the 5-HT5A Serotonin Receptor. ACS chemical neuroscience, 8(12), 2634–2643. [Link]
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Merck. (n.d.). Receptor Binding Assays - Multiwell Plates. [Link]
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Application Notes & Protocols: Enzyme Inhibition Kinetics of 4-piperazin-1-ylbenzoic acid dihydrobromide
Abstract
This document provides a comprehensive guide for characterizing the enzyme inhibition kinetics of 4-piperazin-1-ylbenzoic acid dihydrobromide. Due to the absence of a specified enzyme target for this compound in publicly available literature[1][2][3], this guide establishes a detailed, adaptable framework using a hypothetical model system: the inhibition of a generic serine protease, herein referred to as "Serine Protease X." The principles, protocols, and data analysis workflows described are broadly applicable to other enzyme systems and are designed to equip researchers in drug discovery and development with the tools to rigorously determine key inhibition parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), and to elucidate the mechanism of inhibition.
Introduction: The Rationale for Kinetic Analysis
Enzyme inhibitors are foundational to pharmacology and drug development.[4] Understanding how a compound inhibits its target enzyme is as critical as knowing that it inhibits. Enzyme kinetics studies provide this mechanistic insight, revealing the mode of inhibition (e.g., competitive, non-competitive) and quantifying the inhibitor's potency (Ki).[5] This information is vital for lead optimization, predicting in vivo efficacy, and understanding potential off-target effects.
4-piperazin-1-ylbenzoic acid is a chemical scaffold that appears in various compounds investigated for biological activity, including as inhibitors of enzymes like tyrosinase and histone deacetylases.[6][7] This application note will therefore proceed with a robust, generalized protocol that can be adapted once a specific enzyme target for 4-piperazin-1-ylbenzoic acid dihydrobromide is identified. We will use a serine protease as our model, a common class of drug targets involved in processes from coagulation to inflammation.[8]
Theoretical Framework: Understanding Inhibition Mechanisms
Before initiating experimental work, it is crucial to understand the fundamental models of reversible enzyme inhibition.[9] The type of inhibition dictates how the inhibitor interacts with the enzyme and/or the enzyme-substrate complex, which in turn affects the enzyme's kinetic parameters, the Michaelis constant (Km), and the maximum velocity (Vmax).[10]
-
Competitive Inhibition: The inhibitor structurally resembles the substrate and binds to the enzyme's active site, directly competing with the substrate.[11] This type of inhibition can be overcome by increasing substrate concentration. It increases the apparent Km (Kmapp) but does not affect Vmax.[12]
-
Non-competitive Inhibition: The inhibitor binds to an allosteric (non-active) site on the enzyme, causing a conformational change that reduces its catalytic efficiency.[11] This inhibition cannot be overcome by increasing substrate concentration. It decreases Vmax but does not affect Km.[12]
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, effectively locking the substrate in the active site and preventing product release.[9] This type of inhibition is most effective at high substrate concentrations. It decreases both Vmax and Km.
-
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, often with different affinities.[11] It affects both Vmax and Km.
These different modes can be distinguished by analyzing reaction rates at varying substrate and inhibitor concentrations.[13]
Experimental Design & Workflow
A systematic approach is required to move from initial potency assessment to detailed mechanistic studies. The overall workflow involves determining the inhibitor's IC50 value, followed by a kinetic analysis to determine the Ki and the mode of inhibition.
Figure 1: A high-level experimental workflow for characterizing an enzyme inhibitor.
PART I: Potency Assessment - IC50 Determination
The IC50 is the concentration of an inhibitor required to reduce the rate of an enzyme-catalyzed reaction by 50% under specific experimental conditions.[14] It is a practical measure of potency and is essential for comparing different inhibitors.[15]
Protocol 1: IC50 Determination for 4-piperazin-1-ylbenzoic acid dihydrobromide against Serine Protease X
Objective: To determine the concentration of the inhibitor that causes 50% inhibition of Serine Protease X activity.
Materials:
-
Enzyme: Purified Serine Protease X (e.g., Trypsin, Chymotrypsin)
-
Inhibitor: 4-piperazin-1-ylbenzoic acid dihydrobromide (MW: 368.07 g/mol )[1]
-
Substrate: A specific chromogenic or fluorogenic substrate for the protease (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin).[16]
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl2.
-
Solvent: DMSO for dissolving the inhibitor.
-
Instrumentation: 96-well plate reader (spectrophotometer).
Methodology:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of the inhibitor in 100% DMSO.
-
Prepare a working solution of Serine Protease X in assay buffer to a final concentration that yields a linear reaction rate over 10-15 minutes (to be determined during assay optimization).[17]
-
Prepare a working solution of the substrate in assay buffer. The concentration should be set at or near the Km value of the enzyme to ensure sensitivity to competitive inhibitors.[17]
-
-
Assay Plate Setup (96-well format):
-
Create a serial dilution of the inhibitor. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).
-
Add 2 µL of the serially diluted inhibitor to respective wells. Add 2 µL of DMSO to "no inhibitor" and "blank" control wells.
-
Add assay buffer to bring the volume to 90 µL in all wells except the blanks.
-
Add 100 µL of assay buffer to the blank wells.
-
Add 50 µL of the enzyme working solution to all wells except the blanks. Mix gently and pre-incubate for 10-15 minutes at a constant temperature (e.g., 37°C). This allows the inhibitor to bind to the enzyme.[16]
-
-
Initiating and Monitoring the Reaction:
-
Initiate the reaction by adding 50 µL of the substrate working solution to all wells simultaneously using a multichannel pipette.
-
Immediately place the plate in the reader and begin monitoring the change in absorbance (e.g., at 405 nm for p-nitroanilide-based substrates) over time in kinetic mode.[16] Collect data points every 30 seconds for 15 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time curve.[4]
-
Normalize the data by converting the velocities to percentage inhibition relative to the "no inhibitor" control.
-
Plot the percentage inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.[15][18]
-
Data Presentation:
| Inhibitor Conc. (µM) | Log [Inhibitor] | Initial Velocity (mOD/min) | % Inhibition |
| 100 | 2.00 | 5.2 | 94.8 |
| 33.3 | 1.52 | 9.8 | 90.2 |
| 11.1 | 1.05 | 21.5 | 78.5 |
| 3.70 | 0.57 | 45.3 | 54.7 |
| 1.23 | 0.09 | 68.9 | 31.1 |
| 0.41 | -0.39 | 85.4 | 14.6 |
| 0.14 | -0.86 | 95.1 | 4.9 |
| 0.00 | N/A | 100.0 | 0.0 |
Table 1: Example data for IC50 determination. The IC50 is the concentration at which inhibition is 50%.
PART II: Mechanistic Analysis - Ki Determination
Once the IC50 is established, the next step is to determine the inhibition constant (Ki) and the mode of inhibition. This requires measuring enzyme kinetics at multiple substrate and inhibitor concentrations.[19]
Protocol 2: Determining Km, Vmax, Ki, and Mode of Inhibition
Objective: To elucidate the mechanism by which 4-piperazin-1-ylbenzoic acid dihydrobromide inhibits Serine Protease X and to calculate its inhibition constant (Ki).
Methodology:
-
Determine Michaelis-Menten Parameters (Km and Vmax) of the Uninhibited Enzyme:
-
Set up a series of reactions with a fixed enzyme concentration and varying substrate concentrations (e.g., 0.2 to 5 times the estimated Km).[17]
-
Measure the initial velocity (V₀) for each substrate concentration as described in Protocol 1.
-
Plot V₀ versus substrate concentration ([S]) and fit the data to the Michaelis-Menten equation (Equation 1) using non-linear regression to determine Km and Vmax.[10]
Equation 1: Michaelis-Menten Equation V₀ = (Vmax * [S]) / (Km + [S])
-
-
Perform Kinetic Runs in the Presence of Inhibitor:
-
Repeat the entire Michaelis-Menten experiment (varying [S]) in the presence of several fixed concentrations of the inhibitor.
-
Choose inhibitor concentrations based on the previously determined IC50 value (e.g., 0.5x IC50, 1x IC50, 2x IC50).
-
This will generate a family of curves, one for each inhibitor concentration.
-
-
Data Analysis and Visualization:
-
The most reliable method for determining kinetic parameters is global non-linear regression, fitting all datasets (uninhibited and inhibited) simultaneously to the appropriate inhibition model equations (competitive, non-competitive, etc.).
-
However, for visualization and preliminary diagnosis, a Lineweaver-Burk plot (a double reciprocal plot of 1/V₀ vs. 1/[S]) is highly instructive.[13][20][21]
Equation 2: Lineweaver-Burk Equation 1/V₀ = (Km / Vmax) * (1/[S]) + 1/Vmax
The pattern of the lines on the Lineweaver-Burk plot is characteristic of the inhibition mode.[13]
-
Figure 2: Characteristic Lineweaver-Burk plots for different inhibition types.
Data Presentation:
| Kinetic Parameter | No Inhibitor | + [I] Conc. 1 | + [I] Conc. 2 |
| Vmax (µM/min) | 100 | 100 | 100 |
| Km (µM) | 10 | 25 | 50 |
| Mode of Inhibition | \multicolumn{3}{c | }{Competitive} | |
| Ki (µM) | \multicolumn{3}{c | }{(Calculated from Kmapp)} |
Table 2: Example kinetic parameters derived from fitting data for a competitive inhibitor.
Self-Validating Systems & Troubleshooting
Ensuring Data Integrity:
-
Linearity: Ensure all initial velocity measurements are taken within the linear range of the reaction, where less than 10% of the substrate has been consumed.[17]
-
Controls: Always include positive (no inhibitor) and negative (no enzyme) controls on every plate.
-
Replicates: Perform all experiments with at least three technical replicates and ensure the entire study is repeated in at least two independent biological experiments.[22]
-
Solvent Effects: Keep the final concentration of DMSO (or other solvent) constant across all wells and ideally below 1% (v/v) to avoid effects on enzyme activity.
Common Issues & Solutions:
-
Inhibitor Solubility: If the compound precipitates at high concentrations, note the maximum soluble concentration and adjust the experimental range.
-
High Data Variability: This can stem from inconsistent pipetting, temperature fluctuations, or unstable reagents.[22] Ensure all reagents are properly stored and equilibrated before use.
-
No Inhibition Observed: The inhibitor may not be active against the chosen enzyme, or the concentration range may be too low.[22]
Conclusion
This application note provides a robust and adaptable framework for the detailed kinetic characterization of 4-piperazin-1-ylbenzoic acid dihydrobromide as an enzyme inhibitor. By first determining the IC50 for potency and then conducting a full Michaelis-Menten analysis at varying inhibitor concentrations, researchers can confidently determine the inhibition constant (Ki) and the precise mechanism of action. These parameters are critical for advancing a compound through the drug discovery pipeline and provide the foundational data for structure-activity relationship (SAR) studies and lead optimization.
References
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Inhibition Types - Control Of Enzyme Activity. Jack Westin.
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Enzyme inhibition - Competitive, Non-Competitive, Uncompetitive, Allosteric. SlideShare.
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Lineweaver-Burk Plot Explained: Definition, Examples, Practice & Video Lessons. Pearson. (2022-07-22).
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Lineweaver-Burk plot. Bionity.
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Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Creative Biogene.
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Experimental Design for the Determination of Kinetic Parameters Using the Multiple Injection Method (MIM) with Isothermal Titration Calorimetry (ITC). TA Instruments.
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Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. MedSchoolCoach. (2023-11-28).
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Difference Between Competitive and Noncompetitive Enzyme Inhibition. Knya. (2024-04-16).
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Experimental designs for estimating the parameters of the Michaelis-Menten equation from progress curves of enzyme-catalyzed reactions. PubMed.
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Enzyme inhibitors. University College London.
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Lineweaver-Burk Plot. ChemTalk.
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Enzyme Inhibitors- Competitive, Noncompetitive, End-product inhibition. Microbe Notes. (2023-08-03).
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IC50. Wikipedia.
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Lineweaver Burk Plots – MCAT Biochemistry. MedSchoolCoach.
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Enzyme Kinetic Assay. Creative Biogene.
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Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Benchchem. (2025-09-17).
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How to determine the IC50 value of CCB02 for a new cell line. Benchchem.
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Biochem Lab Enzyme Kinetics Instructions F21. University of San Diego.
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How to calculate ic50? ResearchGate. (2018-06-02).
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What Are Enzyme Kinetic Assays? Tip Biosystems. (2024-07-19).
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A-optimal experimental designs for Michaelis – Menten model. ResearchGate.
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Enzyme kinetics. Wikipedia.
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Basics of Enzymatic Assays for HTS. NCBI Bookshelf. (2012-05-01).
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Novel inhibitors and activity-based probes targeting serine proteases. Frontiers. (2022-09-27).
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Characterization of a Novel Serine Protease Inhibitor Gene from a Marine Metagenome. MDPI.
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Experimental design for the determination of the Michaelis-Menten kinetics. ResearchGate.
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Screening, Purification and Characterization of Protease Inhibitor from Capsicum frutescens. PMC - PubMed Central.
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The Complete Guide for Protease Inhibition. Roche.
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4-Piperazin-1-yl-benzoic acid dihydrobromide. Santa Cruz Biotechnology.
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4-Piperazin-1-yl-benzoic acid dihydrobromide. Oakwood Chemical.
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Quantitative determination of serine proteinase inhibitor activity using a radial diffusion assay. Semantic Scholar.
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4-(Piperazin-1-yl)benzoic acid. PubChem.
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4-Fluorobenzylpiperazine-Containing Derivatives as Efficient Inhibitors of Mushroom Tyrosinase. PubMed. (2020-09-16).
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2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity. NIH. (2015-12-23).
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Application Notes & Protocols: 4-Piperazin-1-ylbenzoic Acid Dihydrobromide as a Versatile Chemical Intermediate in Pharmaceutical Synthesis
Introduction: The Strategic Value of a Bifunctional Scaffold
4-Piperazin-1-ylbenzoic acid dihydrobromide is a highly valuable chemical intermediate, primarily utilized in the fields of medicinal chemistry and pharmaceutical development. Its structure is strategically bifunctional: it features a piperazine ring and a benzoic acid moiety. The piperazine component contains a secondary amine that serves as a nucleophilic handle for a wide range of substitution reactions, such as N-alkylation and N-arylation.[1] Concurrently, the carboxylic acid group on the phenyl ring provides a site for amide bond formation, a cornerstone of peptide and small molecule drug synthesis.
This dual functionality allows for the modular construction of complex molecules. It is most notably recognized as a key precursor in the synthesis of a class of tyrosine kinase inhibitors, where the piperazine-benzoic acid core acts as a central scaffold to which other pharmacophoric fragments are attached. Understanding the handling and reactivity of this intermediate is therefore crucial for researchers engaged in the synthesis of targeted therapeutics. This guide provides a detailed overview of its properties, safety protocols, and step-by-step methodologies for its effective use.
Physicochemical Properties & Safety Data
Before utilization, a thorough understanding of the compound's properties and safe handling procedures is essential. The dihydrobromide salt form enhances stability and simplifies handling compared to the free base.
Compound Data
| Property | Value | Source |
| Chemical Name | 4-Piperazin-1-ylbenzoic acid dihydrobromide | N/A |
| Synonyms | 4-(piperazin-1-yl)-benzoic acid 2 hbr | [2] |
| CAS Number | 1049729-37-4 | [2][3] |
| Molecular Formula | C₁₁H₁₆Br₂N₂O₂ | [2] |
| Molecular Weight | 368.07 g/mol | [2][4] |
| Appearance | Off-white to white solid | [5] |
| Related Free Base | 4-(Piperazin-1-yl)benzoic acid (CAS: 85474-75-5) | [6][7] |
Safety & Handling
As with many piperazine derivatives, appropriate precautions must be taken. The following guidelines are synthesized from safety data sheets of structurally related compounds.
-
Personal Protective Equipment (PPE): Always wear safety goggles with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[8][9]
-
Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[8] If significant dust is generated, a NIOSH-approved particulate respirator is recommended.[8]
-
First Aid Measures:
-
Skin Contact: Wash off immediately with soap and plenty of water.[5][8]
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[5][8]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]
-
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and acid chlorides.[5][9] The material is hygroscopic and may be light-sensitive.[5]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light and moisture.[5][9]
Core Application: A Key Intermediate for Imatinib Precursor Synthesis
A primary application of 4-piperazin-1-ylbenzoic acid is its role as a precursor to 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, a critical intermediate in the synthesis of the renowned anticancer drug, Imatinib.[10][11][12] The protocols below detail the necessary steps to convert the stable dihydrobromide salt into this key downstream product.
Synthetic Workflow Overview
The overall process involves two main stages: first, the liberation of the nucleophilic free base from its dihydrobromide salt, and second, the selective N-methylation of the distal secondary amine on the piperazine ring.
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Derivatization of 4-piperazin-1-ylbenzoic acid for analytical purposes
An Expert's Guide to the Analytical Derivatization of 4-piperazin-1-ylbenzoic acid
Introduction: The Analytical Challenge of a Bifunctional Molecule
4-piperazin-1-ylbenzoic acid is a compound of significant interest in pharmaceutical development, often appearing as a scaffold or metabolite in various drug candidates. Its structure, featuring both a carboxylic acid and a piperazine moiety (with secondary and tertiary amine functionalities), presents a unique analytical challenge. The high polarity imparted by these groups makes the molecule non-volatile and thermally labile, precluding direct analysis by Gas Chromatography (GC).[1][2] While amenable to High-Performance Liquid Chromatography (HPLC), its native chromophore may not provide sufficient sensitivity for trace-level quantification in complex matrices like biological fluids.
Chemical derivatization is a powerful strategy to overcome these limitations. By chemically modifying one or more of the functional groups, we can transform the analyte into a species with properties more suitable for a chosen analytical technique.[3] This process can enhance volatility for GC analysis or introduce a potent chromophore or fluorophore for improved detection by HPLC.[4][5]
This guide provides a comprehensive overview of derivatization strategies for 4-piperazin-1-ylbenzoic acid, detailing the underlying chemistry and offering field-proven protocols for immediate application. We will explore methods targeting the carboxylic acid and the secondary amine, providing researchers with the tools to develop robust and sensitive analytical methods.
Logical Framework for Derivatization Strategy
The choice of derivatization strategy is dictated by the analytical instrumentation available and the specific goals of the analysis. The molecule offers two primary reaction sites: the acidic proton of the carboxyl group and the active hydrogen on the secondary amine of the piperazine ring.
Caption: Strategic pathways for the derivatization of 4-piperazin-1-ylbenzoic acid.
Part 1: Derivatization for Gas Chromatography (GC) Analysis
For GC analysis, the primary objective is to mask the polar functional groups, thereby reducing hydrogen bonding, increasing volatility, and improving thermal stability.[5][6]
Silylation: The Universal Approach
Silylation is arguably the most common derivatization technique for GC, involving the replacement of active hydrogens on hydroxyl, carboxyl, and amine groups with a non-polar trimethylsilyl (TMS) group.[2][7] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a trimethylchlorosilane (TMCS) catalyst, are highly effective and can simultaneously derivatize both the carboxylic acid and the secondary amine of 4-piperazin-1-ylbenzoic acid in a single step.[7]
Causality: The TMS group is sterically bulky and non-polar. Its introduction eliminates the capacity for hydrogen bonding and significantly lowers the boiling point of the analyte, allowing it to traverse the GC column at reasonable temperatures without degradation.[2] The resulting derivatives are also more stable and less prone to adsorption on active sites within the GC system.[6]
Caption: Silylation reaction of the target analyte with BSTFA.
Protocol 1: Silylation with BSTFA + 1% TMCS for GC-MS Analysis
Objective: To prepare a volatile trimethylsilyl (TMS) derivative of 4-piperazin-1-ylbenzoic acid for quantitative or qualitative analysis by GC-MS.
Materials:
-
Sample containing 4-piperazin-1-ylbenzoic acid, dried.
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).
-
Anhydrous solvent (e.g., Acetonitrile, Pyridine, or Dichloromethane).
-
2 mL GC vials with PTFE-lined screw caps.
-
Heating block or oven.
-
Vortex mixer.
Procedure:
-
Sample Preparation: Accurately transfer an aliquot of the sample (typically 10-100 µg of analyte) into a GC vial. If the sample is in solution, evaporate the solvent completely under a gentle stream of nitrogen. It is critical that the sample is free of water, as moisture will consume the silylating reagent.[8]
-
Reagent Addition: Add 100 µL of anhydrous solvent (e.g., acetonitrile) to reconstitute the dried sample.
-
Add 100 µL of BSTFA + 1% TMCS to the vial. The reagent should be in significant molar excess to drive the reaction to completion.
-
Reaction Incubation: Tightly cap the vial immediately. Vortex for 30 seconds.
-
Heat the vial at 70°C for 45 minutes in a heating block or oven.[7] The optimal time and temperature may vary slightly depending on the sample matrix.
-
Cooling and Analysis: Remove the vial from the heat source and allow it to cool to room temperature.
-
The sample is now ready for direct injection into the GC-MS system. An aliquot (typically 1 µL) can be injected.
Self-Validation:
-
Completeness of Reaction: Analyze the sample by GC-MS. The absence of a peak corresponding to the underivatized analyte and the presence of a single, sharp peak for the di-TMS derivative indicates a complete reaction.
-
Derivative Stability: Re-inject the same sample after 24 hours of storage at room temperature. The peak area should remain consistent (e.g., <5% variation), confirming the stability of the derivative.
Part 2: Derivatization for HPLC Analysis
For HPLC, derivatization aims to attach a chemical tag that enhances detectability.[3] This is particularly useful when analyzing low concentrations where the analyte's intrinsic UV absorbance is insufficient.
Targeting the Secondary Amine with Fluorogenic Reagents
The secondary amine on the piperazine ring is a prime target for derivatization. Reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) and 5-dimethylaminonaphthalene-1-sulfonyl chloride (Dansyl-Cl) react readily with secondary amines to form highly fluorescent adducts.[6][9] This allows for extremely sensitive detection using a fluorescence detector (FLD).
Causality: FMOC-Cl reacts with the secondary amine via nucleophilic acyl substitution. The resulting carbamate derivative contains the highly fluorescent fluorenyl group, which can be excited around 265 nm and emits strongly around 340 nm.[6] This chemical transformation allows for detection at picomole levels, orders of magnitude more sensitive than standard UV detection for the parent compound.
Protocol 2: Fluorescent Labeling with FMOC-Cl for HPLC-FLD Analysis
Objective: To label the secondary amine of 4-piperazin-1-ylbenzoic acid with FMOC-Cl for high-sensitivity analysis by HPLC with fluorescence detection.
Materials:
-
Sample containing 4-piperazin-1-ylbenzoic acid.
-
FMOC-Cl solution (e.g., 3 mg/mL in anhydrous acetonitrile).
-
Borate buffer (e.g., 0.1 M, pH 9.0).
-
Solvent for sample (e.g., acetonitrile/water mixture).
-
HPLC vials.
Procedure:
-
Sample Preparation: Transfer a known volume of the sample solution (e.g., 100 µL) into an HPLC vial.
-
Buffering: Add 100 µL of borate buffer (pH 9.0) to the vial and mix. The reaction is base-catalyzed and requires an alkaline environment.
-
Derivatization Reaction: Add 200 µL of the FMOC-Cl solution to the vial. Cap the vial and vortex immediately.
-
Incubation: Let the reaction proceed at room temperature for 10-15 minutes. Some protocols may benefit from gentle heating (e.g., 40°C) to ensure completion, but room temperature is often sufficient for secondary amines.[9]
-
Quenching (Optional but Recommended): To consume excess FMOC-Cl and prevent it from interfering with the chromatogram, add a small amount of a primary amine solution (e.g., 20 µL of 1 M glycine or ethanolamine) and let it react for 5 minutes.
-
Analysis: The sample is ready for injection into the HPLC-FLD system. The mobile phase should be compatible with the derivative (typically a reversed-phase gradient using acetonitrile and a buffered aqueous phase).
Self-Validation:
-
Peak Identification: A successful derivatization will result in a new, highly retained peak (due to the hydrophobicity of the FMOC group) that exhibits a strong fluorescence signal at the expected emission wavelength.
-
Linearity: Prepare a calibration curve by derivatizing a series of standards. A linear response (R² > 0.99) over the desired concentration range validates the quantitative nature of the reaction.
Targeting the Carboxylic Acid with UV-Active Reagents
The carboxylic acid group can be converted into an ester with a strong UV-absorbing tag. Phenacyl halides, such as 4-bromophenacyl bromide (PBPB), are classic reagents for this purpose.[6] The reaction proceeds via nucleophilic substitution, where the carboxylate anion attacks the benzylic carbon of the reagent.
Causality: This esterification introduces a phenacyl moiety, which has a much higher molar absorptivity than the parent benzoic acid ring system. This significantly enhances the signal-to-noise ratio when using a UV detector, typically monitored at 254 nm.[6] The reaction is often catalyzed by a crown ether or a non-nucleophilic base to facilitate the formation of the reactive carboxylate salt.[10]
Protocol 3: Esterification with 4-Bromophenacyl Bromide for HPLC-UV Analysis
Objective: To convert the carboxylic acid moiety to a UV-active 4-bromophenacyl ester for enhanced detection by HPLC-UV.
Materials:
-
Dried sample containing 4-piperazin-1-ylbenzoic acid.
-
4-Bromophenacyl bromide (PBPB) solution in acetonitrile (e.g., 5 mg/mL).
-
N,N-Diisopropylethylamine (DIPEA) or potassium carbonate.
-
Anhydrous acetonitrile.
-
HPLC vials.
Procedure:
-
Sample Preparation: Place the dried analyte in an HPLC vial.
-
Reagent Addition: Add 200 µL of the PBPB solution in acetonitrile.
-
Base Addition: Add a small amount of a non-nucleophilic base, such as 10 µL of DIPEA, to deprotonate the carboxylic acid and facilitate the reaction.[10]
-
Reaction: Cap the vial and heat at 60°C for 30 minutes.
-
Cooling: Allow the vial to cool to room temperature.
-
Dilution & Analysis: Dilute the sample with the mobile phase if necessary and inject it into the HPLC-UV system, monitoring the effluent at ~254 nm.
Self-Validation:
-
UV Spectrum: Confirm the identity of the derivative peak by obtaining its UV spectrum using a diode-array detector (DAD). The spectrum should match that of a derivatized standard.
-
Stoichiometry: Analyze a known amount of a standard. The peak area of the derivative should correspond to the complete conversion of the starting material, confirming the reaction has gone to completion.
Summary of Derivatization Strategies
The optimal choice of derivatization depends on the analytical context. The table below summarizes the primary methods discussed.
| Analytical Technique | Target Group(s) | Reagent Example | Primary Advantage | Key Considerations |
| GC-MS | Carboxylic Acid & Secondary Amine | BSTFA + 1% TMCS | Creates volatile, thermally stable derivative for GC. | Requires strictly anhydrous conditions.[8] |
| HPLC-FLD | Secondary Amine | 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Extremely high sensitivity and selectivity. | Excess reagent may need quenching.[9] |
| HPLC-UV | Secondary Amine | 4-Chloro-7-nitrobenzofuran (NBD-Cl) | Good sensitivity for UV/Vis; stable derivative.[11][12] | Reaction kinetics can be slower than other methods. |
| HPLC-UV | Carboxylic Acid | 4-Bromophenacyl bromide (PBPB) | Significantly enhances UV signal for trace analysis. | Reaction requires heat and a basic catalyst.[10] |
Workflow for Method Selection and Implementation
Caption: A logical workflow for developing a derivatization-based analytical method.
References
- I.S. Zenkevich. Acids: Derivatization for GC Analysis.
-
Distler, A. M., & Baur, J. E. (1984). Derivatization of carboxylic acids by reaction with 4'-bromophenacyl trifluoromethanesulfonate prior to determination by high-performance liquid chromatography. Journal of Chromatography A, 299(2), 365-376. Available from: [Link]
-
Li, W. K., & Chan, C. L. (1996). Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chromatography: a review. Biomedical chromatography, 10(5), 193-204. Available from: [Link]<193::AID-BMC591>3.0.CO;2-B
-
Harvey, D. (2023). Derivatization. Chemistry LibreTexts. Available from: [Link]
-
Villas-Bôas, S. G., et al. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolomics, 1(2). Available from: [Link]
-
El-Shahawi, M. S., et al. (2018). Derivatization of carboxylic groups prior to their LC analysis – A review. Microchemical Journal, 138, 495-512. Available from: [Link]
-
Phenomenex. Derivatization for Gas Chromatography. Available from: [Link]
-
Macchi, F. D., et al. (2015). Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry. Analytical chemistry, 87(18), 9347–9355. Available from: [Link]
-
Navaneeswari, R., & Reddy, P. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. Available from: [Link]
-
ResearchGate. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available from: [Link]
-
UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available from: [Link]
- Jang, M., & Kamens, R. M. (2001). Characterization of secondary aerosol from the photooxidation of toluene in the presence of NOx and 1-propene. Environmental Science & Technology, 35(18), 3626-3639.
- Navaneeswari, R., & Reddy, P. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.
-
Journal of Chemical and Pharmaceutical Research. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available from: [Link]
-
Journal of Chemical and Pharmaceutical Research. (2012). Full text PDF. Available from: [Link]
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Application Notes and Protocols: A Guide to the Scaled-Up Synthesis of 4-Piperazin-1-ylbenzoic Acid
Introduction: The Significance of 4-Piperazin-1-ylbenzoic Acid in Medicinal Chemistry
4-Piperazin-1-ylbenzoic acid is a crucial building block in the landscape of modern drug discovery and development. Its molecular architecture, featuring a piperazine ring linked to a benzoic acid moiety, renders it a versatile scaffold for the synthesis of a multitude of pharmacologically active compounds.[1] The piperazine nucleus is recognized as a "privileged structure" in medicinal chemistry, capable of interacting with multiple biological receptors with high affinity. This characteristic has led to its incorporation into a wide array of therapeutics, including antipsychotics, antidepressants, antihistamines, and anticancer agents.[2] The benzoic acid functional group provides a convenient handle for further chemical modifications, such as amide bond formation, allowing for the exploration of vast chemical space in the quest for novel drug candidates.
The synthesis of 4-piperazin-1-ylbenzoic acid is most commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction between a halo-substituted benzoic acid and piperazine. While this reaction is well-established on a laboratory scale, its transition to a larger, process-scale synthesis presents a unique set of challenges. These include ensuring regioselectivity to avoid di-substitution, optimizing reaction conditions for yield and purity, and developing efficient purification strategies. This document provides a detailed protocol for the scaled-up synthesis of 4-piperazin-1-ylbenzoic acid, with a focus on the underlying chemical principles and practical considerations for a safe, efficient, and reproducible process.
Reaction Mechanism and Strategic Considerations
The core of this synthesis is the nucleophilic aromatic substitution (SNAr) reaction. This class of reactions is fundamental in medicinal chemistry for the formation of aryl-nitrogen bonds.[3][4] The generally accepted mechanism involves a two-step addition-elimination process via a resonance-stabilized intermediate known as a Meisenheimer complex.[5] However, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism.[6]
In the context of synthesizing 4-piperazin-1-ylbenzoic acid, the reaction proceeds as follows:
Caption: General mechanism of the SNAr reaction for the synthesis of 4-piperazin-1-ylbenzoic acid.
Key Strategic Choices and Their Rationale:
-
Choice of Halogen: 4-Fluorobenzoic acid is the preferred starting material over its chloro- or bromo- analogues. In SNAr reactions, the reactivity of the leaving group is counterintuitive to that observed in SN1 and SN2 reactions. Fluorine, being the most electronegative halogen, is the best leaving group in this context because it strongly polarizes the carbon-halogen bond, making the ipso-carbon more susceptible to nucleophilic attack.[5]
-
Controlling Di-substitution: A primary challenge in reacting piperazine, a diamine, is preventing the formation of the di-substituted byproduct. Several strategies can be employed to favor mono-substitution:
-
Using a Large Excess of Piperazine: By employing a significant molar excess of piperazine, the statistical probability of a second molecule of 4-fluorobenzoic acid reacting with the already mono-substituted product is greatly reduced.
-
Protonation: Utilizing a protonated piperazine salt can effectively "protect" one of the nitrogen atoms, thereby suppressing the competitive di-substitution reaction.[7][8]
-
Mono-protected Piperazine: A more controlled, albeit multi-step, approach involves using a mono-protected piperazine, such as N-Boc-piperazine. The protecting group is then removed in a subsequent step.[7] For the sake of process efficiency in a scaled-up synthesis, using a large excess of the inexpensive piperazine is often the most practical approach.
-
-
Base and Solvent Selection: The choice of base and solvent is critical for reaction efficiency. An inorganic base such as potassium carbonate (K₂CO₃) is commonly used to neutralize the hydrofluoric acid (HF) byproduct, driving the reaction to completion.[2] Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are suitable for SNAr reactions as they are polar aprotic solvents that can solvate the cation of the base while leaving the anion relatively free to act as a base.[9]
Detailed Protocol for Scaled-Up Synthesis
This protocol outlines the synthesis of 4-piperazin-1-ylbenzoic acid on a multi-gram scale.
Materials and Equipment:
| Reagent/Equipment | Grade/Specification |
| 4-Fluorobenzoic acid | ≥98% |
| Piperazine | Anhydrous, ≥99% |
| Potassium Carbonate | Anhydrous, granular |
| Dimethylformamide (DMF) | Anhydrous, ≥99.8% |
| Hydrochloric Acid (HCl) | Concentrated (37%) |
| Deionized Water | |
| Ethyl Acetate | Reagent Grade |
| 5 L Jacketed Glass Reactor | With overhead stirrer, reflux condenser, and temperature probe |
| Heating/Cooling Circulator | |
| Buchner Funnel and Flask | |
| Vacuum Oven |
Safety Precautions:
-
Piperazine: Corrosive and can cause severe skin and eye burns.[10] It is also a respiratory sensitizer.[11][12] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10][13]
-
4-Fluorobenzoic Acid: Causes serious eye irritation.[14] Avoid inhalation of dust.
-
Dimethylformamide (DMF): A potential reproductive toxin. Handle with care and avoid inhalation of vapors.
-
Hydrochloric Acid: Highly corrosive. Handle with extreme care in a fume hood.
Step-by-Step Procedure:
1. Reaction Setup:
Caption: Experimental workflow for the scaled-up synthesis of 4-piperazin-1-ylbenzoic acid.
2. Detailed Instructions:
-
Charging the Reactor: In a 5 L jacketed glass reactor equipped with an overhead stirrer, reflux condenser, and temperature probe, add 4-fluorobenzoic acid (140 g, 1.0 mol), piperazine (430 g, 5.0 mol, 5 equivalents), and anhydrous potassium carbonate (207 g, 1.5 mol, 1.5 equivalents).
-
Solvent Addition: Add anhydrous dimethylformamide (1.4 L) to the reactor.
-
Reaction: Begin stirring the mixture and heat the reactor to 100-110 °C using a heating/cooling circulator. Maintain this temperature for 12-16 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material (4-fluorobenzoic acid) is consumed.
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the reaction mixture into a larger beaker containing 7 L of cold deionized water with vigorous stirring. This will precipitate the product and dissolve the excess piperazine and inorganic salts.
-
Carefully add concentrated hydrochloric acid to the aqueous mixture to adjust the pH to approximately 5-6. This protonates the product, further decreasing its solubility in water, while keeping the unreacted piperazine in its protonated, water-soluble form.
-
Stir the resulting slurry for 1-2 hours to ensure complete precipitation.
-
-
Filtration and Washing:
-
Filter the white precipitate using a Buchner funnel under vacuum.
-
Wash the filter cake thoroughly with deionized water (3 x 500 mL) to remove any remaining piperazine hydrochloride and potassium salts.
-
Wash the filter cake with ethyl acetate (2 x 250 mL) to remove any non-polar impurities.
-
-
Drying: Dry the product in a vacuum oven at 60-70 °C until a constant weight is achieved.
Expected Yield and Purity:
| Parameter | Expected Value |
| Yield | 75-85% |
| Purity (by HPLC) | ≥98% |
| Appearance | White to off-white solid |
Analytical Characterization
To confirm the identity and purity of the synthesized 4-piperazin-1-ylbenzoic acid, the following analytical techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the final product and for monitoring the progress of the reaction. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is typically employed.[17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the product. The spectra should be consistent with the expected structure of 4-piperazin-1-ylbenzoic acid.
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound, further confirming its identity.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the carboxylic acid O-H and C=O stretches, and the C-N bonds of the piperazine ring.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction | - Extend the reaction time. - Ensure the reaction temperature is maintained. - Check the quality and dryness of reagents and solvent. |
| Product loss during work-up | - Ensure the pH is carefully adjusted during precipitation. - Avoid excessive washing of the product. | |
| High Levels of Di-substituted Impurity | Insufficient excess of piperazine | - Increase the molar ratio of piperazine to 4-fluorobenzoic acid. |
| Incomplete Removal of Piperazine | Inadequate washing | - Increase the volume and/or number of water washes. - Ensure the pH during work-up is acidic enough to fully protonate the excess piperazine. |
| Product is Colored | Presence of impurities | - Consider a recrystallization step from a suitable solvent system (e.g., ethanol/water) for further purification. |
Conclusion
The scaled-up synthesis of 4-piperazin-1-ylbenzoic acid via a nucleophilic aromatic substitution reaction is a robust and efficient process when key parameters are carefully controlled. By utilizing a significant excess of piperazine, the formation of the undesired di-substituted byproduct can be minimized. Careful control of reaction temperature, time, and a well-designed work-up procedure are crucial for achieving high yields and purity. The detailed protocol and troubleshooting guide provided herein serve as a comprehensive resource for researchers and professionals in the field of drug development, enabling the reliable production of this important pharmaceutical intermediate.
References
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- BenchChem. (2025). Large-Scale Piperazine Synthesis. Technical Support Center.
- Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. (n.d.).
- SNAr Enables Click-Like Assembly of Diverse and Diversifiable
- Nucleophilic substitution reactions with a variety of heteroaromatic,... (n.d.).
- Optimization of organophotochemical SNAr reaction. (n.d.).
- Crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid. (n.d.). PMC - NIH.
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- Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). PubMed Central.
- SAFETY D
- Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz
- Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (n.d.). Global Scientific Journal.
- Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride. (n.d.).
- Preparation method of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride. (n.d.).
- Piperazine synthesis. (n.d.). Organic Chemistry Portal.
- Piperazine. (n.d.). Santa Cruz Biotechnology.
- Synthesis and Application of Piperazine Derivatives using different Metal based ionic liquid as a c
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- 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid synthesis. (n.d.). ChemicalBook.
- Concerted Nucleophilic Arom
- Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. (n.d.).
- Material Safety Data Sheet - Piperazine, anhydrous, 99%. (n.d.). Cole-Parmer.
- A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride. (n.d.).
- Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (2020).
- Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential. (n.d.).
- p-FLUOROBENZOIC ACID. (n.d.). Organic Syntheses Procedure.
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- A Review on Analytical Methods for Piperazine Determin
- 2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiprolifer
- Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. (2017). Juniper Publishers.
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- Aromaticity & Electrophilic/Nucleophilic Arom
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatiz
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- Purification of piperazine. (n.d.).
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Application Notes & Protocols: Evaluating the Anti-inflammatory Activity of Piperazine Derivatives
Introduction: Inflammation is a fundamental protective response of body tissues to harmful stimuli, such as pathogens, damaged cells, or irritants.[1] However, its dysregulation can lead to chronic diseases like rheumatoid arthritis, cardiovascular disorders, and cancer.[2] Current therapeutic mainstays, including non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, are effective but their long-term use is hampered by significant side effects, such as gastrointestinal toxicity and cardiovascular risks.[2][3] This necessitates the search for safer and more effective anti-inflammatory agents.
The piperazine ring is a "privileged scaffold" in medicinal chemistry, a versatile six-membered heterocyclic structure found in numerous FDA-approved drugs.[1][4] Its unique physicochemical properties allow for the modulation of pharmacokinetic profiles and biological activity.[5][6] A growing body of evidence highlights the potential of piperazine derivatives as potent anti-inflammatory agents, capable of targeting key nodes in the inflammatory cascade.[1][7]
This guide provides an in-depth overview and detailed protocols for researchers and drug development professionals to investigate and validate the anti-inflammatory properties of novel piperazine derivatives, from initial in vitro screening to in vivo efficacy confirmation.
Section 1: Mechanistic Landscape of Inflammation and Piperazine Intervention
Understanding the molecular pathways driving inflammation is critical to designing both effective molecules and robust screening assays. Piperazine derivatives have been shown to modulate several key inflammatory signaling networks.
Key Inflammatory Pathways
-
Arachidonic Acid (AA) Metabolism: Upon cell stimulation, arachidonic acid is released from the membrane and metabolized by two primary enzyme families:
-
Cyclooxygenases (COX-1 and COX-2): These enzymes catalyze the production of prostaglandins (PGs), which are key mediators of pain, fever, and inflammation. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is inducible at inflammatory sites.[3] Selective inhibition of COX-2 is a key strategy to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[8]
-
5-Lipoxygenase (5-LOX): This enzyme catalyzes the production of leukotrienes, which are involved in chemotaxis and bronchoconstriction. Inhibition of the COX pathway can shunt AA metabolism towards the LOX pathway, potentially exacerbating certain inflammatory conditions.[3] Therefore, dual COX-2/5-LOX inhibitors are highly sought-after as they may offer a broader spectrum of anti-inflammatory activity with an improved safety profile.[3][8]
-
-
Nuclear Factor-kappa B (NF-κB) Signaling: The NF-κB family of transcription factors are master regulators of the inflammatory response.[4] In resting cells, NF-κB is sequestered in the cytoplasm. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), activate a cascade that leads to the phosphorylation and degradation of the inhibitory IκBα subunit. This allows NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and drive the expression of numerous pro-inflammatory genes, including cytokines (TNF-α, IL-6), chemokines, and enzymes like COX-2 and iNOS. Piperazine derivatives have been developed to suppress this nuclear translocation, thereby blocking a central inflammatory hub.[4]
Points of Intervention for Piperazine Derivatives
The versatility of the piperazine scaffold allows for the design of molecules that can target these pathways with high specificity. Research has identified derivatives that act as:
-
Dual COX-2/5-LOX Inhibitors: By incorporating specific structural motifs, piperazine-based compounds have been synthesized that show potent, balanced inhibition of both enzymes.[8][9][10]
-
NF-κB Pathway Inhibitors: Certain derivatives can prevent the nuclear translocation of NF-κB, effectively shutting down the downstream production of multiple inflammatory mediators.[4][6]
-
Cytokine Production Inhibitors: The ultimate output of many inflammatory pathways is the release of cytokines like TNF-α and IL-6. The efficacy of piperazine derivatives is often quantified by their ability to reduce the secretion of these key proteins.[5][11][12]
Caption: Key inflammatory pathways and potential intervention points for piperazine derivatives.
Section 2: In Vitro Evaluation of Anti-inflammatory Activity
In vitro assays are indispensable for the initial screening of compounds. They are cost-effective, high-throughput, and provide direct insights into specific mechanisms of action.[2]
Workflow for In Vitro Screening
A logical, stepwise approach is crucial for efficient screening. The primary steps involve assessing cytotoxicity, followed by primary cell-based screening and subsequent mechanistic assays on the most promising hits.
Caption: A stepwise workflow for the in vitro screening of piperazine derivatives.
Protocol 2.1: Cytotoxicity Assay (MTT Assay)
Rationale: It is crucial to determine the non-toxic concentration range of the test compounds. This ensures that any observed reduction in inflammatory markers is a result of a specific anti-inflammatory effect, not cell death.
Materials:
-
RAW 264.7 murine macrophage cells
-
DMEM media with 10% FBS and 1% Penicillin-Streptomycin
-
Test compounds (piperazine derivatives) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 100, 50, 25, 12.5, 6.25 µM) in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a "vehicle control" (medium with DMSO) and a "cells only" control.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC₅₀ (concentration that inhibits 50% of cell growth). Compounds with an IC₅₀ significantly higher than their effective anti-inflammatory concentration are considered non-toxic.
Protocol 2.2: Nitric Oxide (NO) Inhibition in LPS-Stimulated Macrophages
Rationale: Lipopolysaccharide (LPS) mimics a bacterial infection and robustly induces the expression of inducible nitric oxide synthase (iNOS), which produces large amounts of the inflammatory mediator NO.[13] Measuring nitrite, a stable metabolite of NO, using the Griess reagent is a common primary screen for anti-inflammatory activity.[11]
Materials:
-
RAW 264.7 cells and culture reagents
-
LPS (from E. coli O111:B4)
-
Test compounds at non-toxic concentrations
-
Positive control (e.g., L-NAME)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells at 5 x 10⁴ cells/well in a 96-well plate and incubate for 24 hours.
-
Pre-treatment: Treat the cells with various concentrations of the test compounds for 1-2 hours before stimulation.
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
Nitrite Measurement:
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Prepare a sodium nitrite standard curve (e.g., 100, 50, 25, 12.5, 6.25, 0 µM).
-
Add 50 µL of Griess Reagent Part A to all wells, followed by 50 µL of Part B.
-
Incubate for 10 minutes at room temperature in the dark. A pink/magenta color will develop.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration in each sample using the standard curve. Determine the percentage of NO inhibition compared to the LPS-only control. Calculate the IC₅₀ value for each active compound.
Protocol 2.3: Quantification of Pro-inflammatory Cytokines (ELISA)
Rationale: For compounds showing activity in the primary screen, it is essential to confirm their effect on other key inflammatory mediators like TNF-α and IL-6. The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for this purpose.[11][12]
Materials:
-
Supernatants collected from the experiment described in Protocol 2.2.
-
Commercially available ELISA kits for murine TNF-α and IL-6.
-
Microplate reader.
Procedure:
-
Follow Kit Instructions: The procedure will vary slightly between manufacturers, but generally involves the following steps.
-
Coating: A plate is pre-coated with a capture antibody specific for the target cytokine (e.g., anti-TNF-α).
-
Sample Addition: Add the collected cell culture supernatants (and standards provided in the kit) to the wells. The cytokine in the sample will bind to the capture antibody.
-
Washing: Wash the plate to remove unbound components.
-
Detection Antibody: Add a biotinylated detection antibody, which binds to a different epitope on the target cytokine.
-
Enzyme Conjugate: Add an enzyme-linked conjugate (e.g., Streptavidin-HRP).
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB). The enzyme will catalyze a color change.
-
Stop Reaction: Stop the reaction with a stop solution.
-
Absorbance Measurement: Measure the absorbance at the specified wavelength (e.g., 450 nm).
-
Data Analysis: Generate a standard curve and calculate the concentration of the cytokine in each sample. Determine the percentage of inhibition and the IC₅₀ value for each compound.
Data Summary: In Vitro Activity
Summarize all quantitative data in a structured table for easy comparison of lead candidates.
| Compound ID | Cytotoxicity IC₅₀ (µM) | NO Inhibition IC₅₀ (µM) | TNF-α Inhibition IC₅₀ (µM) | IL-6 Inhibition IC₅₀ (µM) | COX-2 IC₅₀ (µM)[9] |
| Example-1 | >100 | 8.5 | 10.2 | 11.5 | 0.25 |
| Example-2 | >100 | 15.3 | 22.1 | 19.8 | 1.5 |
| Celecoxib | >100 | 12.1 | 15.0 | 14.2 | 0.36 |
Section 3: In Vivo Assessment of Anti-inflammatory Efficacy
While in vitro assays are crucial for screening, in vivo models are essential to evaluate a compound's efficacy, pharmacokinetics, and safety in a complex, whole-organism system.[14][15]
Protocol 3.1: Carrageenan-Induced Paw Edema in Rodents
Rationale: This is the most widely used and validated model for screening acute anti-inflammatory drugs.[5][16] The injection of carrageenan, a phlogistic agent, into the rodent paw induces a biphasic inflammatory response characterized by fluid accumulation (edema), which can be quantified.[17]
Caption: Experimental workflow for the carrageenan-induced paw edema model.
Materials:
-
Sprague-Dawley rats or Swiss albino mice (male, 180-220 g)
-
Test compound, vehicle (e.g., 0.5% carboxymethyl cellulose), and positive control (e.g., Indomethacin, 10 mg/kg)
-
Carrageenan (Lambda, Type IV) solution (1% w/v in sterile saline)
-
Digital Plethysmometer
-
Oral gavage needles
Procedure:
-
Acclimatization: Allow animals to acclimate to the laboratory environment for at least one week. Fast them overnight before the experiment with free access to water.
-
Grouping: Randomly divide the animals into groups (n=6-8 per group):
-
Group I: Vehicle Control
-
Group II: Positive Control (Indomethacin)
-
Group III, IV, etc.: Test Compound at different doses (e.g., 5, 10, 20 mg/kg).
-
-
Initial Measurement (t=0): Measure the initial volume of the right hind paw of each animal using a plethysmometer.
-
Drug Administration: Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.) 1 hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.
-
Edema Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point: Edema (mL) = Paw volume at time 't' - Initial paw volume.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
-
Data Summary: In Vivo Activity
Present the results clearly in a table, focusing on the time of peak inflammation (typically 3-4 hours).
| Treatment Group | Dose (mg/kg, p.o.) | Mean Paw Edema at 3h (mL) ± SEM | % Inhibition of Edema[5] |
| Vehicle Control | - | 0.85 ± 0.05 | - |
| Indomethacin | 10 | 0.38 ± 0.03 | 55.3 |
| Compound M15 | 20 | 0.40 ± 0.04 | 52.9 |
| Compound M16 | 20 | 0.36 ± 0.03 | 57.6 |
Conclusion and Future Directions
The protocols outlined in this guide provide a robust framework for the systematic evaluation of piperazine derivatives as potential anti-inflammatory agents. A successful screening cascade will identify non-toxic compounds that effectively suppress the production of key inflammatory mediators like NO and TNF-α in vitro, and subsequently demonstrate significant edema reduction in vivo.
Promising lead compounds can be further investigated through more complex models, such as chronic inflammation (e.g., adjuvant-induced arthritis), and mechanistic studies like Western blotting to confirm the inhibition of NF-κB nuclear translocation or MAP kinase phosphorylation.[4][6] These comprehensive studies are essential for advancing novel piperazine derivatives toward clinical development as the next generation of safe and effective anti-inflammatory therapies.
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Application Notes and Protocols for Evaluating the Anticancer Properties of Novel Piperazine Compounds
Introduction: The Significance of the Piperazine Scaffold in Oncology
The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] Its unique physicochemical properties, including structural rigidity and the capacity for hydrogen bonding, often impart favorable pharmacokinetic profiles to drug candidates, such as enhanced aqueous solubility and oral bioavailability.[1] A multitude of FDA-approved anticancer drugs, including Imatinib, Olaparib, and Palbociclib, feature a piperazine core, underscoring its importance in the development of targeted therapies.[2]
Novel piperazine derivatives are continuously being explored for their potential to overcome drug resistance and offer new mechanisms of action.[3][4] These compounds frequently act by inhibiting key signaling pathways that are dysregulated in cancer, arresting the cell cycle, and inducing programmed cell death (apoptosis).[1][5] This document provides a detailed guide for researchers to systematically evaluate the anticancer potential of new piperazine chemical entities using a suite of validated in vitro assays. The protocols herein are designed to be self-validating, providing a clear rationale for each experimental step to ensure robust and reproducible data generation.
Common Mechanisms of Action: Targeting Key Cancer Pathways
Arylpiperazine derivatives, in particular, have demonstrated significant promise by interacting with multiple molecular targets crucial for tumor progression.[1][6] Understanding these targets is fundamental to designing a logical and effective screening cascade.
2.1 Inhibition of Kinase Signaling Cascades: Many piperazine compounds function as kinase inhibitors.[7][8] Kinases are enzymes that play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many cancers.[7][9] A frequently implicated pathway is the PI3K/Akt/mTOR pathway , which is central to regulating cell growth, proliferation, survival, and metabolism.[10][11] Aberrant activation of this pathway is common in malignancies, making it a prime target for therapeutic intervention.[9][10][11] Novel piperazine agents can inhibit key nodes in this cascade, leading to a shutdown of pro-survival signals and induction of cell death.[1]
Visualization 1: The PI3K/Akt/mTOR Signaling Pathway The following diagram illustrates the canonical PI3K/Akt/mTOR pathway and highlights potential points of inhibition by novel piperazine compounds.
Caption: Simplified PI3K/Akt/mTOR pathway showing key nodes often targeted by piperazine-based inhibitors.
2.2 Induction of Apoptosis: A primary goal of cancer therapy is to induce apoptosis (programmed cell death) in malignant cells. Many piperazine derivatives have been shown to initiate apoptosis through both intrinsic (mitochondrial) and extrinsic pathways.[12][13] This can involve the activation of caspase enzymes, a family of proteases that execute the apoptotic program, leading to characteristic cellular changes like DNA fragmentation and the formation of apoptotic bodies.[13]
2.3 Cell Cycle Arrest: Uncontrolled proliferation is a defining feature of cancer.[14] Some piperazine compounds can halt the cell division process by causing cell cycle arrest, often at the G2/M or G0/G1 phases.[4][5] This prevents cancer cells from replicating and can sensitize them to other therapeutic agents.
Experimental Workflow and Data Presentation
A structured, stepwise approach is crucial for efficiently evaluating novel compounds.[12][15] The workflow should begin with broad cytotoxicity screening and progressively move towards more detailed mechanistic studies for the most promising candidates.
Visualization 2: Preclinical In Vitro Screening Workflow
Caption: A general experimental workflow for the preclinical evaluation of novel piperazine anticancer compounds.
3.1 Data Presentation: Summarizing Cytotoxicity Data Quantitative data, such as the half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50), should be summarized in a clear, tabular format. This allows for easy comparison of compound potency across different cancer cell lines.
Table 1: Example Cytotoxicity Profile of Novel Piperazine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM)[3][16][17] |
|---|---|---|
| Pz-001 | MCF-7 (Breast) | 5.2 ± 0.4 |
| Pz-001 | A549 (Lung) | 8.9 ± 0.7 |
| Pz-001 | HCT116 (Colon) | 3.1 ± 0.3 |
| Pz-002 | MCF-7 (Breast) | 1.1 ± 0.1 |
| Pz-002 | A549 (Lung) | 1.5 ± 0.2 |
| Pz-002 | HCT116 (Colon) | 0.8 ± 0.1 |
| Doxorubicin | MCF-7 (Breast) | 0.5 ± 0.05 |
Values are represented as mean ± standard deviation from three independent experiments.
Detailed Application Protocols
The following protocols provide step-by-step methodologies for the core in vitro assays. It is essential to include appropriate controls (e.g., vehicle control, positive control) in every experiment.
Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)
Objective: To determine the concentration at which a piperazine compound reduces the viability of a cancer cell population by 50% (IC50). This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[7]
Causality: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), by mitochondrial succinate dehydrogenase in living cells.[18] This enzymatic reaction produces insoluble purple formazan crystals.[18] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[18]
Materials:
-
Cancer cell lines of interest (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
Novel piperazine compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.[19] Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[18]
-
Compound Treatment: Prepare serial dilutions of the piperazine compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.[1] Include wells for vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[20][21]
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C.[20] Visually confirm the formation of purple precipitate in the control wells.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[19] Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[21] A reference wavelength of 630 nm can be used to subtract background noise.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (log scale) and determine the IC50 value using non-linear regression analysis.
Protocol 2: Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the percentage of cells undergoing apoptosis after treatment with a piperazine compound.
Causality: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[22] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (FITC) and will bind to these exposed PS residues. Propidium Iodide (PI) is a fluorescent DNA intercalating agent that is excluded by cells with intact membranes. Therefore, viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic or necrotic cells are both Annexin V- and PI-positive.[22]
Materials:
-
6-well plates
-
Cancer cells and complete medium
-
Piperazine compound and vehicle control
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (provided in the kit)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the piperazine compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Collect both adherent and floating cells. Adherent cells should be gently trypsinized. Combine all cells and centrifuge at low speed (e.g., 300 x g for 5 minutes).
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Data Interpretation: Use quadrant analysis to determine the percentage of cells in each population (viable, early apoptotic, late apoptotic/necrotic).
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of a piperazine compound on cell cycle distribution.
Causality: Flow cytometry with propidium iodide (PI) staining is a widely used method for analyzing DNA content.[23] PI is a fluorescent dye that binds stoichiometrically to DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA in a cell. This allows for the discrimination of cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases of the cell cycle.[23] An accumulation of cells in a specific phase suggests the compound induces cell cycle arrest at that checkpoint.
Materials:
-
6-well plates
-
Cancer cells and complete medium
-
Piperazine compound and vehicle control
-
Cold 70% ethanol (for fixation)
-
PBS
-
PI/RNase Staining Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed and treat cells in 6-well plates as described in Protocol 2.
-
Cell Harvesting: Collect all cells (adherent and floating) and wash once with cold PBS.
-
Fixation: Resuspend the cell pellet and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent cell clumping.[24][25] Incubate at 4°C for at least 30 minutes (or overnight). Fixation permeabilizes the cells, allowing PI to enter and stain the nuclear DNA.
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer. The RNase is crucial to degrade any RNA, which PI can also bind to, ensuring that the signal comes only from DNA.[26]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry. Use a linear scale for the DNA content histogram.[25]
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[24]
Concluding Remarks and Future Directions
The protocols outlined in this guide provide a robust framework for the initial in vitro characterization of novel piperazine-based anticancer compounds. Positive results from this screening cascade—specifically, low micromolar IC50 values, clear induction of apoptosis, and/or cell cycle arrest—provide a strong rationale for advancing lead compounds to more complex studies.[15] Future steps should include target validation experiments (e.g., Western blotting for key pathway proteins like p-Akt or cleaved PARP), evaluation in 3D culture models (spheroids), and ultimately, assessment of efficacy and toxicity in preclinical in vivo animal models.[12][15]
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Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]
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In vitro assays and techniques utilized in anticancer drug discovery. (2019). PubMed. Retrieved January 12, 2026, from [Link]
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PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? (2022). Frontiers in Oncology. Retrieved January 12, 2026, from [Link]
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Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (2024). PubMed. Retrieved January 12, 2026, from [Link]
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Assaying cell cycle status using flow cytometry. (2014). PMC - NIH. Retrieved January 12, 2026, from [Link]
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Targeting the PI3K-AKT-mTOR signaling network in cancer. (2014). PMC - PubMed Central. Retrieved January 12, 2026, from [Link]
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Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. (2016). PubMed Central. Retrieved January 12, 2026, from [Link]
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In Vitro Assays to Study The Hallmarks of Cancer. (n.d.). QIMA Life Sciences. Retrieved January 12, 2026, from [Link]
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Targeting PI3K/Akt/mTOR Signaling in Cancer. (2014). SciSpace. Retrieved January 12, 2026, from [Link]
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SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. (2021). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Retrieved January 12, 2026, from [Link]
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PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? (2022). PubMed. Retrieved January 12, 2026, from [Link]
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Apoptosis detection: a purpose-dependent approach selection. (2021). PMC - NIH. Retrieved January 12, 2026, from [Link]
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Cell Cycle Tutorial Contents. (n.d.). University of Aberdeen. Retrieved January 12, 2026, from [Link]
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New Anticancer Agents: In Vitro and In Vivo Evaluation. (2007). International Journal of Clinical and Experimental Medicine. Retrieved January 12, 2026, from [Link]
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Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. (2024). PubMed. Retrieved January 12, 2026, from [Link]
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Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells. (2023). PMC - PubMed Central. Retrieved January 12, 2026, from [Link]
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Proliferation & Cell Cycle - Flow Cytometry Guide. (n.d.). Bio-Rad Antibodies. Retrieved January 12, 2026, from [Link]
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Drugs targeting the PI3K-AKT-mTOR pathway currently approved by the FDA and their effects on cancer hallmarks. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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Examples of kinase inhibitors containing a piperazine ring and used as anti-breast cancer drugs. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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Analysis of Apoptosis Methods Recently Used in Cancer Research and Cell Death & Disease Publications. (2012). Harvard DASH. Retrieved January 12, 2026, from [Link]
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Fused and Substituted Piperazines as Anticancer Agents: A Review. (2025). PubMed. Retrieved January 12, 2026, from [Link]
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Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf. Retrieved January 12, 2026, from [Link]
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An insight into the therapeutic potential of piperazine-based anticancer agents. (2019). Turkish Journal of Chemistry. Retrieved January 12, 2026, from [Link]
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Piperazine Heterocycles as Potential Anticancer Agents: A Review. (2025). ResearchGate. Retrieved January 12, 2026, from [Link]
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MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. Retrieved January 12, 2026, from [Link]
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MTT Assay. (2025). Protocols.io. Retrieved January 12, 2026, from [Link]
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An insight into the therapeutic potential of piperazine-based anticancer agents. (2018). TÜBİTAK Academic Journals. Retrieved January 12, 2026, from [Link]
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Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]
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Troubleshooting & Optimization
Technical Support Center: Overcoming Purification Challenges of Piperazine-Containing Compounds
Welcome to the technical support center dedicated to addressing the unique purification challenges presented by piperazine-containing compounds. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights to navigate the complexities of isolating and purifying these valuable molecules. The inherent physicochemical properties of the piperazine moiety, while bestowing desirable pharmacological effects, often introduce significant hurdles in downstream processing. This resource provides a structured approach to troubleshooting common issues, underpinned by the fundamental chemistry of these compounds.
Frequently Asked Questions (FAQs)
This section addresses the most common questions and challenges encountered during the purification of piperazine-containing compounds.
Q1: What are the most common impurities found in crude piperazine-containing compounds?
A1: Impurities in crude piperazine products are typically structurally related to the target molecule and can arise from various sources.[1] Understanding the origin of these impurities is the first step in designing an effective purification strategy. Common impurities include:
-
Starting Materials and Byproducts: Unreacted starting materials such as ethylene diamine and diethylene triamine are frequently present.[1][2]
-
Side-Reaction Products: During synthesis, side reactions can generate impurities like pyrazines, diazabicyclo-octane, and various N-alkyl or N-hydroxyalkyl piperazines.[1][2]
-
Degradation Products: Improper storage conditions or exposure to high temperatures can lead to the formation of degradation products like N-formylpiperazine and ammonia.[1]
-
Structurally Similar Impurities: Alkylated piperazines or related pyrazines can co-precipitate with the desired product, making purification by simple crystallization challenging.[1][2]
-
Disubstituted Byproducts: A common issue in the synthesis of monosubstituted piperazines is the formation of disubstituted derivatives, which can be difficult to separate due to similar properties.[3]
Q2: What are the primary challenges when purifying piperazine-containing compounds?
A2: The primary challenges in purifying piperazine-containing compounds stem from the intrinsic physicochemical properties of the piperazine ring itself.[1] These include:
-
High Polarity and Basicity: The two nitrogen atoms in the piperazine ring confer high polarity and basicity (pKa values are typically around 5.3 and 9.7).[1][4] This can lead to problems with solubility and chromatographic separation.[1]
-
Hygroscopicity: Piperazine and its derivatives have a tendency to absorb moisture from the atmosphere, which can complicate handling and accurate weighing.[1]
-
Salt and Hydrate Formation: Piperazines readily form salts and hydrates.[1][5] While this property can be exploited for purification, it can also present challenges in obtaining the free base and may lead to inconsistencies in the final material's form.[1]
-
Chromatographic Issues: The high polarity can cause poor retention and peak tailing in reverse-phase HPLC. Conversely, the basicity can lead to strong interactions with the silica gel stationary phase in normal-phase chromatography, resulting in streaking and poor separation.[1][6]
Q3: How can I improve the peak shape of my piperazine compound in reverse-phase HPLC?
A3: Poor peak shape, particularly tailing, is a common problem in the reverse-phase HPLC analysis of basic compounds like piperazines. This is often due to strong interactions between the basic nitrogen atoms and residual acidic silanol groups on the silica-based stationary phase.[6] Here are several strategies to mitigate this issue:
-
Use a Mobile Phase Additive: Incorporating a competing base, such as triethylamine (TEA), into the mobile phase can help to saturate the active silanol sites on the stationary phase, thereby reducing their interaction with your basic analyte and improving peak shape.[6]
-
Adjust the Mobile Phase pH: Lowering the pH of the mobile phase with an acid like formic acid or trifluoroacetic acid (TFA) will protonate the piperazine nitrogens. This can reduce the interaction with silanol groups and improve peak shape.
-
Consider an Alternative Stationary Phase: Columns with different stationary phases, such as those with end-capping or polymer-based columns, may have fewer exposed silanol groups and can provide better peak shapes for basic compounds.
Q4: My piperazine derivative is an oil and won't crystallize. How can I purify it?
A4: Oily products that are resistant to crystallization are a frequent challenge.[6] Here are several effective strategies to consider:
-
Salt Formation: Since piperazine derivatives are basic, they can be converted into salts by reacting them with an acid, such as hydrochloric acid or fumaric acid.[6] These salts are often crystalline and can be readily purified by recrystallization.[6] The purified salt can then be neutralized to regenerate the pure oily amine.[6]
-
Column Chromatography: This is a fundamental technique for purifying oils.[6] However, as mentioned, the basicity of piperazine derivatives can cause tailing on standard silica gel.[6] This can often be overcome by adding a small amount of a basic modifier like triethylamine (0.1-1% v/v) to the eluent.[6]
-
Vacuum Distillation: If your compound is thermally stable, vacuum distillation can be a highly effective method for purification, especially for removing non-volatile impurities.[6]
-
Solvent Trituration/Washing: You can wash or triturate the oil with a solvent in which your product is insoluble, but the impurities are soluble.[6]
-
Freezing: In some instances, cooling the oil to a very low temperature may induce solidification, allowing for purification by recrystallization.[6]
Purification Method Selection
The choice of the optimal purification method depends on several factors, including the scale of your experiment, the desired purity level, and the nature of the impurities.
Comparative Overview of Purification Methods
| Purification Method | Typical Purity | Typical Yield | Advantages | Disadvantages | Best Suited For |
| Fractional Distillation | Moderate to High | High | Suitable for large scale; effective for impurities with different boiling points.[1] | Not effective for removing azeotropes or impurities with similar boiling points.[1] | Large-scale purifications of thermally stable compounds with significant boiling point differences from impurities. |
| Column Chromatography | High | Variable | High resolution for separating structurally similar impurities.[1] | Can be challenging due to polarity and basicity; may not be easily scalable.[6] | Isolating compounds from complex reaction mixtures with multiple components.[6] |
| Recrystallization via Salt Formation | Very High | Moderate to High | Highly efficient for achieving high purity; easily scalable.[6] | Requires the compound to form a stable, crystalline salt; may not remove closely related basic impurities.[6] | Purifying a crude product with good initial purity from non-basic impurities.[6] |
| Acid-Base Extraction | Moderate | High | Good for removing non-basic impurities; can handle large scales.[6] | May not be effective for separating from other basic impurities; can lead to emulsions.[6] | Initial cleanup of a crude reaction mixture to remove neutral or acidic impurities.[6] |
Decision-Making Workflow for Purification Method Selection
The following diagram provides a logical workflow to guide you in selecting the most appropriate purification strategy for your piperazine-containing compound.
Caption: Decision tree for selecting a purification method.
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your experiments.
Problem 1: Low Yield After Crystallization
-
Symptoms: A significant portion of your product remains in the mother liquor after cooling and filtration, resulting in a lower than expected isolated mass.[1]
-
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Product is too soluble in the chosen solvent. | - Reduce the amount of solvent: Use the minimum amount of hot solvent necessary to dissolve the crude product. - Change the solvent: Experiment with a less polar solvent or a solvent mixture to decrease solubility.[1] - Cool the solution: Lower the temperature of the crystallization mixture using an ice bath or refrigeration to further decrease the solubility of your compound.[1] |
| Incomplete Salt Formation. | - Ensure stoichiometric addition of the acid: When performing a salt crystallization (e.g., diacetate), ensure that at least a stoichiometric amount of acid has been added.[1] - Verify the pH: Check the pH of the solution to confirm that it is within the optimal range for salt precipitation. |
| Formation of a Stable Hydrate. | - Utilize hydrate formation for purification: In some cases, piperazine can be purified as its hexahydrate due to its insolubility in certain aqueous alcohol mixtures.[1] |
Problem 2: Co-elution of Impurities in Column Chromatography
-
Symptoms: There is a co-elution of the desired product with impurities, leading to low purity of the collected fractions.[1]
-
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Strong interaction with the stationary phase. | - Add a basic modifier to the eluent: For normal-phase chromatography on silica gel, add a small amount (0.1-1% v/v) of a basic modifier like triethylamine (TEA) or a few drops of ammonia to the mobile phase.[6] This will compete with your basic compound for the acidic silanol sites on the silica, reducing tailing and improving separation.[6] |
| Inappropriate Solvent System. | - Optimize the mobile phase: Systematically vary the polarity of your eluent. A gradient elution may be necessary to resolve closely eluting compounds. - Try a different solvent system: If a hexane/ethyl acetate system is not providing adequate separation, consider trying a dichloromethane/methanol system, which can offer different selectivity. |
| Column Overloading. | - Reduce the sample load: Overloading the column can lead to broad peaks and poor separation.[1] Reduce the amount of crude material loaded onto the column. |
Chromatography Troubleshooting Workflow
This diagram outlines a systematic approach to troubleshooting common issues in the column chromatography of piperazine-containing compounds.
Caption: Troubleshooting workflow for column chromatography.
Key Experimental Protocols
Below are detailed, step-by-step methodologies for key purification techniques that leverage the unique chemical properties of piperazine.
Protocol 1: Purification of Piperazine via Diacetate Salt Formation
This protocol is highly effective for removing a wide range of impurities by selectively precipitating piperazine as its diacetate salt.[1][2]
-
Dissolution: Dissolve the crude piperazine-containing mixture in acetone at a temperature between 20-40°C. The amount of acetone should be sufficient to create a solution containing approximately 0.5 to 20% by weight of piperazine.[2]
-
Acidification: While stirring, slowly add glacial acetic acid to the acetone solution. Use a quantity that is at least stoichiometric and up to 5 times the stoichiometric amount necessary to form piperazine diacetate.[1][2]
-
Precipitation: The crystalline piperazine diacetate will begin to precipitate. Stir and cool the mixture to a temperature between 10-30°C to ensure complete precipitation.[1][2]
-
Isolation: Separate the precipitated piperazine diacetate from the remaining liquid by filtration.[1]
-
Washing: Wash the collected precipitate thoroughly with cold acetone to remove any remaining impurities.[1]
-
(Optional) Regeneration of Free Base: The pure piperazine can be regenerated from the diacetate salt by treating it with a strong base, such as sodium hydroxide, followed by extraction into a suitable organic solvent.
Protocol 2: Purification of Piperazine as its Hexahydrate
This protocol is designed to selectively precipitate piperazine as its hexahydrate from a mixture.[1]
-
Water Adjustment: Add water to the crude mixture to ensure that the molar ratio of water to piperazine is at least 6:1, which is the stoichiometric requirement for hexahydrate formation.[1]
-
Alcohol Addition: To the aqueous solution, add a water-insoluble alcohol (e.g., isooctanol). The amount of alcohol added should be at least equal in weight to the amount of piperazine in the mixture.[1]
-
Precipitation: Stir the mixture. The piperazine hexahydrate will precipitate out of the solution.[1]
-
Isolation: Filter the precipitate from the solution.[1]
-
Washing (Optional): The precipitate can be washed with a suitable solvent like hot benzene or pentane to remove non-polar impurities.[1]
-
Drying: Dry the solid piperazine hexahydrate in a vacuum oven.[1]
References
- Technical Support Center: Purification of Piperazine-Containing Compounds - Benchchem.
- Technical Support Center: Purification of Oily Piperazine Deriv
- US Patent 2919275A - Purification of piperazine.
- Purification Process For Ranolazine Piperazine Intermedi
- How does piperazine affect the crystalliz
- Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PubMed Central.
- Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Tre
- Precipitation of Piperazine in Aqueous Piperazine Solutions with and without CO2 Loadings | Request PDF - ResearchG
- How do I remove piperazine
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central.
- 28 questions with answers in PIPERAZINES | Science topic - ResearchG
- Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines - UFDC Image Array 2 - University of Florida.
- How to extract/isolate piperazine from water without distillation?
- WO2010070371A1 - Process for the preparation of piperazine derivatives - Google P
- pKa Values of Some Piperazines at (298, 303, 313, and 323) K - University of Regina.
- Crystalline products of CO2 capture by piperazine aqueous solutions - RSC Publishing.
- Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Str
- Tuning basicity - Cambridge MedChem Consulting.
- Reactions of Piperazines - Ambeed.com.
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - MDPI.
- Mechanochemical Synthesis of Resver
- Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines - ResearchG
- p K a Values of Some Piperazines at (298, 303, 313, and 323)
- The Chemistry of Piperazine: Synthesis, Reactions, and Applic
- Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester.
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatiz
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Technical Support Center: A Researcher's Guide to Piperazine Synthesis
Introduction: Piperazine is a cornerstone heterocyclic amine in the pharmaceutical industry, forming the structural backbone of numerous Active Pharmaceutical Ingredients (APIs). While its synthesis is well-documented, the process is frequently complicated by the formation of various impurities. These contaminants can compromise the quality, safety, and efficacy of the final drug product, making their identification and removal a critical aspect of process development and quality control. This guide offers in-depth technical support for researchers, scientists, and drug development professionals, providing practical, field-proven solutions to common challenges encountered during piperazine synthesis and purification.
Section 1: Understanding and Identifying Impurities
This section addresses the origin of common impurities and the analytical methodologies required for their precise identification and quantification.
FAQ 1: What are the primary commercial synthesis routes for piperazine, and what specific impurities should I anticipate from each?
The impurity profile of your final piperazine product is intrinsically linked to the synthetic pathway employed. The most prevalent industrial methods involve the reaction of ethanolamine derivatives.[1][2][3][4][5]
-
Ethanolamine Dimerization/Cyclization: This route involves heating ethanolamine in the presence of ammonia and a catalyst.[3][6] While economically viable, it generates a spectrum of related ethyleneamines through side reactions.
-
Reductive Amination of Monoethanolamine (MEA): This process reacts MEA with ammonia and hydrogen over a hydrogenation catalyst.[4]
-
Diethanolamine (DEA) Cyclization: The dehydration and cyclization of DEA can also yield piperazine, but often requires specific catalysts to minimize the formation of oligomeric byproducts.
The most frequently encountered impurities are structurally similar to piperazine, arising from incomplete reactions or undesired side reactions. These include unreacted starting materials and byproducts like pyrazines.[7]
Table 1: Common Piperazine Synthesis Routes and Key Associated Impurities
| Synthesis Route | Key Reactants | Common Impurities | Potential Source |
| Ethanolamine Dimerization | Ethanolamine, Ammonia, Catalyst | N-ethylpiperazine, N,N'-diethylpiperazine, Triethylenediamine (TEDA) | Side reactions from ethanol fragments |
| Reductive Amination of MEA | Monoethanolamine, Ammonia, Hydrogen | N-(2-hydroxyethyl)piperazine, Aminoethylethanolamine (AEEA) | Incomplete cyclization or reaction with starting material |
| Diethanolamine Cyclization | Diethanolamine, Catalyst | Unreacted Diethanolamine, Morpholine | Incomplete reaction, alternative cyclization pathway |
FAQ 2: What is the most robust analytical method for identifying and quantifying a broad range of potential impurities in my piperazine sample?
Answer: Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the gold standard for analyzing volatile and semi-volatile impurities in piperazine.[8][9][10][11] Its high resolving power separates structurally similar compounds, while mass spectrometry provides definitive identification based on fragmentation patterns.[8] For non-volatile impurities or when piperazine itself lacks a UV chromophore for HPLC, derivatization may be necessary.[12][13]
Experimental Protocol: GC-MS Impurity Profiling of Piperazine
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of the piperazine sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a suitable volatile solvent such as methanol or dichloromethane.[8]
-
For hydroxyl-containing impurities, derivatization with an agent like trifluoroacetic anhydride can improve volatility and peak shape.[8][14]
-
-
Instrumentation & Conditions:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.[8]
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial: 70°C, hold for 2 min.
-
Ramp 1: 15°C/min to 200°C.
-
Ramp 2: 25°C/min to 300°C, hold for 5 min.
-
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-550.
-
-
Data Analysis & Quantification:
-
Identify impurity peaks by comparing their mass spectra against a reference library (e.g., NIST).
-
Confirm identities using certified reference standards where available.
-
Quantify impurities using the area normalization method, assuming similar response factors for structurally related compounds, or for higher accuracy, use an internal standard.[12]
-
Causality Behind Experimental Choices:
-
DB-5MS Column: This column's low-polarity phase provides excellent separation for a wide range of amine compounds with varying polarities and boiling points.
-
Temperature Program: The ramped temperature program ensures that low-boiling point impurities are well-separated at the beginning of the run, while higher-boiling point compounds are efficiently eluted later.
-
Electron Ionization (EI): EI is a robust, reproducible technique that generates characteristic fragmentation patterns, which are crucial for confident library matching and structural elucidation.[8]
Section 2: Troubleshooting and Impurity Removal
This section provides actionable strategies for purifying crude piperazine, addressing specific, common challenges.
FAQ 3: My piperazine is contaminated with N-ethylpiperazine. How can I effectively remove it, given their similar properties?
Answer: N-ethylpiperazine is a particularly challenging impurity to remove due to its boiling point being very close to that of piperazine. A multi-step purification strategy combining fractional distillation with a subsequent chemical purification step like salt formation and recrystallization is often necessary.
Workflow: High-Purity Piperazine Isolation
Caption: Purification workflow for removing closely related impurities like N-ethylpiperazine.
Protocol 1: Fractional Distillation
Fractional distillation serves as an effective initial bulk purification step.[7]
-
Apparatus: Set up a distillation apparatus equipped with a high-efficiency fractionating column (e.g., Vigreux or packed column) to maximize theoretical plates.
-
Distillation: Heat the crude mixture under atmospheric or reduced pressure. Slowly increase the temperature and collect fractions based on the head temperature.
-
In-Process Control: Analyze each fraction via GC-MS to determine the purity profile.
-
Fraction Pooling: Combine fractions that meet the required purity threshold for piperazine. Fractions rich in N-ethylpiperazine can be set aside or re-distilled.
Protocol 2: Purification via Salt Recrystallization
Converting the basic piperazine into a salt often alters its solubility properties dramatically, allowing for highly effective purification by recrystallization.[15] Piperazine adipate is a common, stable salt.[1]
-
Dissolution: Dissolve the piperazine-rich fraction from distillation in a suitable solvent like ethanol or isopropanol.
-
Acid Addition: Slowly add a stoichiometric amount of adipic acid dissolved in the same solvent.
-
Crystallization: Stir the mixture. The piperazine adipate salt will precipitate. Cooling the mixture to 10-30°C can enhance the yield.[7]
-
Isolation: Isolate the crystalline salt by filtration.
-
Washing: Wash the collected precipitate with a cold solvent (e.g., cold acetone) to remove residual mother liquor containing impurities.[7]
-
Drying: Dry the purified salt under vacuum.
-
(Optional) Free Base Regeneration: The pure piperazine free base can be regenerated by dissolving the salt in water and adding a strong base (e.g., NaOH) followed by extraction with a suitable organic solvent.[7][15]
Trustworthiness of the Protocol: This multi-step protocol is inherently self-validating. The GC-MS analysis after distillation confirms the effectiveness of the initial separation and informs the decision to proceed. A final purity analysis of the recrystallized salt provides quantitative proof of successful impurity removal.
FAQ 4: My piperazine solution is discolored. What is the cause and the most effective method for removal?
Answer: Discoloration in piperazine often arises from high-molecular-weight degradation products or residual catalysts.[16] These colored impurities are typically present at very low concentrations but are highly visible. Treatment with activated carbon is a highly effective and scalable method for their removal through adsorption.[17]
Logical Relationship for Decolorization
Caption: Process flow for the removal of colored impurities using activated carbon.
Protocol: Activated Carbon Treatment
-
Preparation: Dissolve the crude, colored piperazine in a suitable solvent (e.g., water, ethanol) to create a solution.
-
Carbon Addition: Add powdered activated carbon (typically 1-3% of the solute weight) to the solution.
-
Adsorption: Heat the mixture while stirring (e.g., to 50-70°C) for 30-60 minutes. The heat increases the kinetic energy of the impurity molecules, enhancing their diffusion into the pores of the activated carbon.
-
Filtration: Filter the hot solution through a pad of celite or a fine filter paper to completely remove the activated carbon particles. This step must be performed while the solution is hot to prevent premature crystallization of the product on the filter.
-
Product Isolation: The resulting clear, colorless filtrate can then be cooled to induce crystallization or the solvent can be removed under reduced pressure to yield the purified piperazine.
Expertise & Experience: The choice of activated carbon is important; a grade with a high surface area and a pore structure appropriate for adsorbing large organic molecules is ideal. It is crucial to perform lab-scale trials to optimize the amount of carbon used. Overuse can lead to significant product loss due to adsorption of piperazine itself onto the carbon surface.
References
- Title: Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols - Benchchem Source: Benchchem URL
- Title: Technical Support Center: Purification of Piperazine-Containing Compounds - Benchchem Source: Benchchem URL
- Title: Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP)
- Title: An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs Source: RSC Publishing URL
- Source: Scholars.
- Title: Piperazine - Wikipedia Source: Wikipedia URL
- Title: Technical Support Center: Purification of Oily Piperazine Derivatives - Benchchem Source: Benchchem URL
- Source: Scholars.
- Title: Method of analysis of Piperazine - Pharma Knowledge Forum Source: Pharma Knowledge Forum URL
- Title: How to extract/isolate piperazine from water without distillation?
- Source: NINGBO INNO PHARMCHEM CO.,LTD.
- Title: Analytical Methods - RSC Publishing Source: RSC Publishing URL
- Title: Piperazine synthesis - ChemicalBook Source: ChemicalBook URL
- Title: Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV Source: JOCPR URL
- Title: US7271292B2 - Process for distillatively removing piperazine from an ethylenediamine-piperazine mixture - Google Patents Source: Google Patents URL
- Title: A Review on Analytical Methods for Piperazine Determination Source: NTU JOURNAL OF PURE SCIENCES URL
- Title: US3037023A - Process for preparation of piperazine - Google Patents Source: Google Patents URL
- Title: US3682919A - Process for the preparation of piperazine - Google Patents Source: Google Patents URL
- Title: Synthesis of piperazine from ethanolamine over dealuminated mordenite Source: ResearchGate URL
- Title: Precipitation of Piperazine in Aqueous Piperazine Solutions with and without CO2 Loadings | Industrial & Engineering Chemistry Research Source: ACS Publications URL
- Source: OSTI.
- Title: N-ETHYL PIPERAZINE - Sanjay Chemicals (India) Pvt. Ltd.
- Title: Precipitation of Piperazine in Aqueous Piperazine Solutions with and without CO2 Loadings | Request PDF Source: ResearchGate URL
- Title: PIPERAZINE COMPOUNDS AND YOLK DISCOLORATION Source: PubMed URL
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- 10. An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs - Analytical Methods (RSC Publishing) [pubs.rsc.org]
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Technical Support Center: Navigating the Stability of Piperazine Derivatives in Solution
Welcome to the Technical Support Center for piperazine derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter stability challenges during their experiments. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower your experimental choices. This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address the practical issues you face in the lab.
Introduction: The Versatile but Vulnerable Piperazine Ring
The piperazine ring is a cornerstone scaffold in modern medicinal chemistry, lending favorable pharmacokinetic properties to a multitude of active pharmaceutical ingredients (APIs). However, the very reactivity that makes it a valuable synthetic handle also renders it susceptible to various degradation pathways in solution. Understanding these vulnerabilities is the first step toward designing robust formulations and generating reliable experimental data. This guide will walk you through the common stability pitfalls and provide actionable strategies to mitigate them.
Part 1: Formulation and Storage Stability
This section addresses the most common observations of instability when working with piperazine derivatives in solution.
FAQ 1: My aqueous solution of a piperazine-containing compound is showing a rapid loss of potency. What are the likely causes and how can I fix it?
A1: Immediate Answer
A rapid loss of potency in an aqueous solution of a piperazine derivative is most commonly attributed to oxidative degradation , pH-related instability , or photodegradation . The piperazine ring's nitrogen atoms are susceptible to attack, leading to the formation of inactive or even potentially toxic byproducts.
In-Depth Scientific Explanation
Piperazine and its derivatives are weak bases, and their stability in solution is highly dependent on the pH.[1] In aqueous environments, several degradation mechanisms can occur simultaneously:
-
Oxidation: The tertiary amine groups in many piperazine derivatives are prone to oxidation, especially in the presence of dissolved oxygen, transition metal ions (like Cu²⁺ or Fe²⁺), and light.[2][3] This can lead to the formation of N-oxides, ring-opened products like ethylenediamine (EDA), and other degradation products such as 2-oxopiperazine (OPZ) and formylpiperazine (FPZ).[4][5] Metal-catalyzed oxidation is a significant concern as even trace amounts of metal contaminants can accelerate degradation.[2]
-
pH-Related Degradation: The pH of your solution dictates the protonation state of the piperazine nitrogens. This can influence susceptibility to nucleophilic attack or ring-opening reactions.[6] A pH-stability profile is often necessary to identify the pH at which the drug is most stable.[1] For many piperazine derivatives, formulation as a salt (e.g., citrate or hydrochloride) can significantly improve stability by keeping the molecule in a more stable, protonated state.[1]
-
Photodegradation: Exposure to light, particularly UV light, can provide the energy needed to initiate photochemical reactions, leading to the formation of colored degradants and loss of activity.[1][7]
Troubleshooting & Mitigation Protocol
If you are observing a loss of potency, a systematic approach is required to identify and eliminate the cause.
Experimental Protocol: Diagnosing and Mitigating Instability
Objective: To identify the primary degradation pathway and implement strategies to stabilize the piperazine derivative in an aqueous solution.
Materials:
-
Your piperazine derivative
-
High-purity water (degassed)
-
Buffers (e.g., phosphate, citrate) to create solutions at various pH values (e.g., pH 3, 5, 7, 9)
-
Nitrogen or Argon gas source
-
Antioxidant (e.g., Butylated hydroxytoluene (BHT) or Ascorbic Acid)
-
Chelating agent (e.g., Ethylenediaminetetraacetic acid (EDTA))
-
Amber vials and clear vials
-
HPLC system with a suitable column (e.g., C18)
Methodology:
-
Preparation of Stock Solutions: Prepare a concentrated stock solution of your compound in a suitable organic solvent if necessary, then dilute into the aqueous test buffers.
-
Forced Degradation Study (Diagnostic Phase):
-
pH Stress: Prepare solutions of your compound in buffers at different pH values (3, 5, 7, 9). Store one set of samples at your experimental temperature and another at an elevated temperature (e.g., 40-60°C).
-
Oxidative Stress: Prepare a solution in a neutral buffer. Split it into three groups:
-
Group A: No additions (control).
-
Group B: Spike with a small amount of 3% hydrogen peroxide (H₂O₂).
-
Group C: Prepare the solution with water that has been sparged with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.
-
-
Photostability Stress: Prepare two sets of solutions in a neutral buffer. Expose one set to a light source (as per ICH Q1B guidelines if available) and wrap the other set completely in aluminum foil to serve as a dark control.[1]
-
-
Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), analyze all samples by HPLC to quantify the remaining parent compound and observe the formation of any degradation peaks.
-
Mitigation Phase (Based on Diagnostic Results):
-
If pH-dependent degradation is observed: Formulate your compound in the buffer that showed the highest stability.[1]
-
If oxidative degradation is confirmed (degradation in H₂O₂ or less degradation in inert atmosphere):
-
If photodegradation is observed: Always store your solutions in amber vials or protect them from light.[1][8] Conduct experiments under subdued lighting.
-
FAQ 2: I've noticed a color change in my solid piperazine compound upon storage. What does this signify?
A2: Immediate Answer
A color change in a solid-state piperazine derivative is a strong indicator of degradation, most commonly due to photodegradation or oxidation from atmospheric oxygen.[1]
In-Depth Scientific Explanation
While the solid state is generally more stable than a solution, degradation can still occur.[9] The formation of colored degradants is often the result of reactions that create extended conjugated systems.
-
Photodegradation: Exposure to UV or even ambient light can trigger the formation of radical species on the surface of the solid, leading to a cascade of reactions that produce colored impurities.[1]
-
Oxidation: The surface of the solid drug can react with atmospheric oxygen, a process that can be accelerated by humidity and light.[1] This can lead to the formation of colored oxidative degradation products.
Troubleshooting & Mitigation Protocol
-
Storage: Always store solid piperazine compounds in well-sealed, light-resistant containers (e.g., amber glass bottles).[1][10] For highly sensitive compounds, consider storage in a desiccator under an inert atmosphere (e.g., nitrogen or argon).[8]
-
Handling: When weighing or handling the compound, try to do so under subdued lighting and minimize its exposure to ambient air.[1]
FAQ 3: My experimental results are inconsistent. Could this be a stability issue?
A3: Immediate Answer
Yes, absolutely. Inconsistent results, such as a progressive loss of biological effect or varying analytical measurements from the same stock solution over time, are classic signs of compound degradation.[1]
In-Depth Scientific Explanation
Troubleshooting & Mitigation Protocol
-
Fresh is Best: Whenever possible, prepare solutions fresh from the solid compound for each experiment.[1]
-
Aliquot and Freeze: If you must store solutions, prepare single-use aliquots and store them at low temperatures (-20°C or -80°C).[1] This prevents repeated freeze-thaw cycles, which can accelerate degradation.
-
Re-qualify Stored Solutions: If you use a stored stock solution, it is good practice to re-analyze its concentration/purity by HPLC before use, especially if the solution has been stored for an extended period.
Part 2: A Deeper Dive into Degradation Pathways
Understanding the "how" of degradation is key to preventing it. This section visualizes the primary degradation pathways affecting piperazine derivatives.
Oxidative Degradation Pathway
Oxidative degradation is a major concern for piperazine derivatives. The reaction can be initiated by atmospheric oxygen, often catalyzed by metal ions, and leads to a variety of products.
Nitrosamine Formation: A Critical Safety Concern
A significant and highly regulated degradation pathway is the formation of N-nitrosamines. Piperazine, as a secondary amine, can react with nitrosating agents (like nitrite salts) under acidic conditions to form N-nitrosopiperazine and N,N'-dinitrosopiperazine.[11][12] These compounds are often potent carcinogens.[13][14]
Table 1: Conditions Favoring Nitrosamine Formation
| Factor | Condition | Rationale |
| Nitrosating Agent | Presence of nitrite (NO₂⁻) or other nitrogen oxides. | These are the source of the nitroso group (-N=O). |
| pH | Acidic conditions (e.g., gastric environment). | Promotes the formation of the active nitrosating species from nitrite. |
| Temperature | Elevated temperatures can increase the reaction rate. | Provides the necessary activation energy for the reaction. |
Source: Adapted from information regarding in-vitro and endogenous nitrosation of piperazine.[11][12][15]
Part 3: Analytical and Experimental Challenges
This section focuses on the practical challenges of analyzing piperazine derivatives and their degradation products.
FAQ 4: I'm developing a stability-indicating HPLC method, but the parent drug and degradation peaks are co-eluting. What can I do?
A4: Immediate Answer
Co-elution is a common challenge when degradation products are structurally similar to the parent compound. Method optimization should focus on altering the selectivity of your chromatographic system. Key parameters to adjust are the stationary phase, mobile phase pH, and the organic modifier.[1]
In-Depth Scientific Explanation
A robust stability-indicating method must be able to resolve the active pharmaceutical ingredient (API) from all potential degradation products, process impurities, and excipients. For basic compounds like piperazine derivatives, peak shape and retention are highly sensitive to the mobile phase pH.
-
Stationary Phase: While C18 columns are the workhorse of reverse-phase chromatography, they may not provide sufficient selectivity for all compounds. A different stationary phase (e.g., C8, Phenyl, or Cyano) can offer alternative interaction mechanisms (like π-π interactions with a Phenyl column) that can resolve closely eluting peaks.[1]
-
Mobile Phase pH: The pH of the mobile phase affects the ionization state of the piperazine derivative. Small changes in pH can significantly alter retention times and improve separation. Experimenting with a range of pH values around the pKa of your compound is a critical step.[1]
-
Organic Modifier & Gradient: Switching between acetonitrile and methanol can alter selectivity. If isocratic elution is insufficient, a gradient elution, where the proportion of organic solvent is changed over time, is a powerful tool for separating complex mixtures.[1]
Table 2: HPLC Troubleshooting Guide for Peak Separation
| Parameter | Strategy | Rationale |
| Stationary Phase | Try a different column chemistry (e.g., Phenyl-Hexyl, Cyano). | Changes the primary mode of interaction with the analyte, altering selectivity. |
| Mobile Phase pH | Adjust the aqueous buffer pH by ±0.2 units at a time. | Modifies the ionization state of basic piperazine derivatives, impacting retention. |
| Organic Modifier | Switch from Acetonitrile to Methanol (or vice-versa). | Alters the elution strength and selectivity of the mobile phase. |
| Elution Mode | Switch from isocratic to a shallow gradient elution. | A shallow gradient can effectively separate peaks with very similar retention times. |
| Additives | Add a small amount of an amine modifier (e.g., triethylamine). | Can reduce peak tailing for basic compounds by masking active sites on the silica. |
Source: Based on standard HPLC method development principles for basic compounds.[1]
References
- Benchchem. Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs.
- Oxidative degradation of Piperazine (PZ) in aqueous KOH/K>2>CO>3> solutions. Journal of Environmental Chemical Engineering. 2023.
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Tricker AR, et al. Endogenous Formation of N-nitrosamines From Piperazine and Their Urinary Excretion Following Antihelmintic Treatment With Piperazine Citrate. Carcinogenesis. 1991. Available from: [Link]
- Benchchem. An In-depth Technical Guide to the Thermal Degradation Pathways of Piperazine Derivatives.
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Bellander T, et al. Formation of N-mononitrosopiperazine in the stomach and its excretion in the urine after oral intake of piperazine. Toxicology and Applied Pharmacology. 1985. Available from: [Link]
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Tricker AR, et al. Endogenous formation of iV-nitrosamines from piperazine and their urinary excretion following antihelmintic treatment. Carcinogenesis. 1991. Available from: [Link]
- Freeman, S. A. Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
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Manasa Life Sciences. N-Nitroso Piperazine Monomer. Available from: [Link]
- Alawode, A. O. Oxidative degradation of piperazine in the absorption of carbon dioxide.
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PubChem. Piperazine. National Institutes of Health. Available from: [Link]
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Lijinsky W, et al. Carcinogenic Effects in Rats of Nitrosopiperazines Administered Intravesically: Possible Implications for the Use of Piperazine. Cancer Research. 1989. Available from: [Link]
- Eide-Haugmo, I. Degradation of aqueous piperazine in carbon dioxide capture.
- Chen, S, et al. Dissolved oxygen depletion catalyzed by amino acids in piperazine. International Journal of Greenhouse Gas Control. 2018.
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Møller KH, et al. Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A. 2020. Available from: [Link]
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Bain JP, Pollard CB. Derivatives of Piperazine. XVIII. Synthesis of Substituted Piperazines and the Hydrolysis of Amines. Journal of the American Chemical Society. 1939. Available from: [Link]
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Zenodo. Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. 2023. Available from: [Link]
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Onodera T, et al. Visualization of the photodegradation of a therapeutic drug by chemometric-assisted fluorescence spectroscopy. RSC Advances. 2022. Available from: [Link]
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Ataman Kimya. PIPERAZINE. Available from: [Link]
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Møller KH, et al. Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A. 2021. Available from: [Link]
- Benchchem. Essential Safety and Logistical Information for Handling Piperazin-2-one-d6.
- Navaneeswari, R., & Reddy, C. S. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. 2012.
-
ResearchGate. Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. Available from: [Link]
-
ResearchGate. Degradation of piperazine by UV light in the presence of air. Conditions. Available from: [Link]
- Gao, L., et al. Atmospheric Oxidation of Piperazine Initiated by OH: A Theoretical Kinetics Investigation. ACS Earth and Space Chemistry. 2019.
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Sykes BD, et al. The hydrolysis of piperazine-2,5-dione. Biochemistry. 1966. Available from: [Link]
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Gao, L., et al. Atmospheric Oxidation of Piperazine Initiated by OH: A Theoretical Kinetics Investigation. ChemRxiv. 2019. Available from: [Link]
-
Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. 2012. Available from: [Link]
- D'Avino, S., et al. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. 2023.
-
ResearchGate. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available from: [Link]
-
Wong, B., et al. Stability of Synthetic Piperazines in Human Whole Blood. Journal of Analytical Toxicology. 2018. Available from: [Link]
- Vega, F., et al. Degradation of amine-based solvents in CO2 capture process by chemical absorption. CORE. 2017.
- Grgurić-Šipka, S., et al. Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. New Journal of Chemistry. 2021.
-
Sykes, B. D., et al. The Hydrolysis of Piperazine-2,5-dione. Biochemistry. 1966. Available from: [Link]
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Isaac Scientific Publishing. The Stability Study of a Novel Phenylpiperazine Derivative. 2019. Available from: [Link]
-
Caffarel-Salvador, E., et al. The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. Molecular Pharmaceutics. 2016. Available from: [Link]
-
Pharmaguideline. Strategies for Resolving Stability Issues in Drug Formulations. 2025. Available from: [Link]
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Pharma Times. Approaches to Enhancing Stability in Pharmaceutical Formulations. 2025. Available from: [Link]
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Heng, D., et al. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics. 2021. Available from: [Link]
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- 15. Endogenous formation of N-nitrosamines from piperazine and their urinary excretion following antihelmintic treatment with piperazine citrate - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Degradation and Stability of 4-Piperazin-1-ylbenzoic Acid Dihydrobromide
An In-Depth Technical Guide
Prepared by the Senior Application Scientist Team
This guide serves as a critical resource for researchers, scientists, and drug development professionals engaged in work with 4-piperazin-1-ylbenzoic acid dihydrobromide. Understanding the stability and degradation pathways of this molecule is paramount for ensuring data integrity, developing robust analytical methods, and establishing appropriate storage and handling conditions. This document provides field-proven insights and troubleshooting protocols in a direct question-and-answer format to address common challenges encountered during experimentation.
Section 1: Foundational Knowledge - The Stability Profile of 4-Piperazin-1-ylbenzoic Acid
4-Piperazin-1-ylbenzoic acid is a bifunctional molecule, possessing a tertiary amine within a piperazine ring and a carboxylic acid on a phenyl ring. This structure dictates its chemical behavior and susceptibility to various degradation mechanisms. The dihydrobromide salt form enhances its aqueous solubility and stability as a solid. In solution, the key areas prone to degradation are the piperazine ring, which is susceptible to oxidation, and the carboxylic acid group, which can undergo decarboxylation under thermal stress.
Caption: Proposed degradation pathways for 4-piperazin-1-ylbenzoic acid.
References
- Alsante, K. M., et al. (2014). The Role of Forced Degradation in Pharmaceutical Development. In Pharmaceutical Stress Testing (pp. 1-66). Drugs and the Pharmaceutical Sciences, Taylor & Francis.
- Freeman, S. A., et al. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. Energy Procedia, 4, 149-156.
-
Jira, R., et al. (2011). Thermal degradation of piperazine and its structural analogs. Energy Procedia, 4, 141-148. [Link]
- Mazari, S. A., et al. (2021). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. Journal of Environmental Chemical Engineering, 9(4), 105658.
-
Lui, A., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of analytical toxicology, 42(2), 108–115. [Link]
- Rehman, S. U., et al. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. Pharmaceutical and Biomedical Analysis, 128, 354-361.
- Klick, S., et al. (2004). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology.
-
Feng, W., et al. (2001). Structural characterization of the oxidative degradation products of an antifungal agent SCH 56592 by LC-NMR and LC-MS. Journal of pharmaceutical and biomedical analysis, 25(3-4), 545–557. [Link]
-
Ono, T., et al. (2022). Visualization of the photodegradation of a therapeutic drug by chemometric-assisted fluorescence spectroscopy. RSC advances, 12(35), 22923–22929. [Link]
- Wang, T., et al. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering, 11(6), 111228.
-
Chen, D., et al. (2019). Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture. Industrial & Engineering Chemistry Research, 58(34), 15656-15665. [Link]
-
Lindquist, E., & Yang, Y. (2011). Degradation of benzoic acid and its derivatives in subcritical water. Journal of chromatography. A, 1218(15), 2146–2152. [Link]
-
Winter, S. R., & Fields, E. K. (1970). The thermal decomposition of benzoic acid. The Journal of Organic Chemistry, 35(9), 3159-3160. [Link]
Technical Support Center: 4-Piperazin-1-ylbenzoic Acid Dihydrobromide
Welcome to the dedicated support resource for 4-piperazin-1-ylbenzoic acid dihydrobromide (CAS No: 1049729-37-4). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and safety information, troubleshoot common experimental challenges, and offer practical, field-tested advice for the successful storage and handling of this compound.
Core Compound Properties & Safety Data
A foundational understanding of the physicochemical properties of 4-piperazin-1-ylbenzoic acid dihydrobromide is critical for its effective use. The dihydrobromide salt form influences its solubility, stability, and handling requirements compared to its freebase counterpart.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆Br₂N₂O₂ | [1] |
| Molecular Weight | 368.07 g/mol | [1] |
| Appearance | Off-white solid | [2] |
| Storage Temperature | Room Temperature | [3] |
| Key Sensitivities | Hygroscopic, Light Sensitive | [2] |
Hazard Identification: This compound is classified as causing skin and eye irritation and may cause respiratory irritation.[4][5] Always consult the full Safety Data Sheet (SDS) before use.[2][6][7][8]
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for 4-piperazin-1-ylbenzoic acid dihydrobromide to ensure long-term stability?
A1: To maintain the integrity of the compound, it should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[2][7] Due to its hygroscopic and light-sensitive nature, it is crucial to protect it from moisture and direct sunlight.[2] For long-term storage, consider using a desiccator.
Q2: What personal protective equipment (PPE) is necessary when handling this compound?
A2: Standard laboratory PPE is required. This includes chemical-resistant gloves (inspect before use), safety goggles or a face shield, and a lab coat.[6][9][10] All weighing and handling of the solid should be performed in a certified chemical fume hood to avoid inhalation of dust particles.[11]
Q3: In which solvents is 4-piperazin-1-ylbenzoic acid dihydrobromide soluble?
A3: While specific solubility data is not extensively published, as a dihydrobromide salt, it is expected to have good solubility in polar protic solvents such as water and alcohols (e.g., methanol, ethanol). Its solubility in aprotic organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) is likely to be limited. Experimental determination on a small scale is recommended before proceeding with larger-scale reactions.
Q4: What are the primary chemical incompatibilities for this compound?
A4: Avoid contact with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[2][7] As a hydrobromide salt, it will react with strong bases to form the freebase. This can be an intended transformation but should be avoided if the salt form is required for the reaction.
Troubleshooting Guide
This section addresses specific issues that may arise during experimentation, providing a logical path to resolution.
Problem 1: Inconsistent Reaction Stoichiometry or Poor Reproducibility
-
Symptom: You observe variable yields or the reaction does not go to completion despite using the calculated molar equivalents.
-
Likely Cause: The compound is hygroscopic and has likely absorbed atmospheric moisture.[2] This will increase its weight, leading to an underestimation of the actual molar amount of the active compound being added to the reaction.
-
Solution:
-
Drying: Before weighing, dry the required amount of the compound under a high vacuum for several hours.
-
Inert Atmosphere: Weigh the compound rapidly or in a glovebox under an inert atmosphere (e.g., nitrogen or argon) to minimize moisture absorption.
-
Fresh Bottle: If the problem persists and the compound has been stored for a long time or improperly, consider using a fresh, unopened bottle.
-
Problem 2: Compound Appears Discolored (Yellow or Brownish) Upon Receipt or After Storage
-
Symptom: The typically off-white solid has a noticeable yellow or brown tint.
-
Likely Cause: This is likely due to degradation from exposure to light or air (oxidation).[2]
-
Solution:
-
Purity Check: Assess the purity of the compound using an appropriate analytical technique such as NMR or LC-MS.
-
Consider Purification: If minor impurities are detected, recrystallization may be an option. However, for critical applications, it is advisable to use a new batch of the compound.
-
Proper Storage: Ensure the compound is stored in an amber vial or a container wrapped in aluminum foil to protect it from light.[2]
-
Problem 3: The Compound Fails to Dissolve in the Chosen Reaction Solvent
-
Symptom: You are attempting to dissolve the compound in a non-polar or moderately polar aprotic solvent (e.g., DCM, THF, acetonitrile) and are observing poor solubility.
-
Likely Cause: As a salt, 4-piperazin-1-ylbenzoic acid dihydrobromide has high lattice energy and prefers polar, protic solvents that can solvate the ions effectively.
-
Solution:
-
Solvent System Modification: Consider using a more polar solvent system. A mixture of solvents or the addition of a co-solvent like methanol or water may improve solubility.
-
In-situ Freebasing: If the reaction conditions are compatible with a base, you can convert the dihydrobromide salt to its more organic-soluble freebase in-situ. Add a suitable base (e.g., triethylamine, diisopropylethylamine) to the suspension of the compound in the reaction solvent. This is a common strategy in amide coupling reactions.
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for addressing common issues with 4-piperazin-1-ylbenzoic acid dihydrobromide.
Caption: Troubleshooting workflow for 4-piperazin-1-ylbenzoic acid dihydrobromide.
Experimental Protocol: Amide Coupling Reaction
This section provides a representative step-by-step protocol for using 4-piperazin-1-ylbenzoic acid dihydrobromide in a standard amide coupling reaction.
Objective: To couple 4-piperazin-1-ylbenzoic acid with a generic primary amine (e.g., benzylamine) using HATU as the coupling agent.
Methodology:
-
Reagent Preparation:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 4-piperazin-1-ylbenzoic acid dihydrobromide (1.0 eq).
-
Add anhydrous N,N-Dimethylformamide (DMF) as the solvent.
-
-
In-situ Freebasing:
-
Cool the suspension to 0 °C in an ice bath.
-
Add N,N-Diisopropylethylamine (DIPEA) (2.2 eq) dropwise. The addition of a base is crucial to deprotonate the carboxylic acid and the piperazinium salt to form the active nucleophile.
-
Stir the mixture at 0 °C for 15-20 minutes. The suspension should become a clear solution.
-
-
Activation and Coupling:
-
Add the primary amine (e.g., benzylamine) (1.1 eq) to the reaction mixture.
-
In a separate vial, dissolve HATU (1.1 eq) in a minimal amount of anhydrous DMF.
-
Add the HATU solution to the reaction mixture dropwise at 0 °C.
-
-
Reaction Monitoring:
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
-
Experimental Workflow Diagram
Sources
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- 3. 4-PIPERAZIN-1-YL-BENZOIC ACID | 85474-75-5 [chemicalbook.com]
- 4. 4-(Piperazin-1-yl)benzoic acid | C11H14N2O2 | CID 1180477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-(4-Methylpiperazin-1-yl)benzoic acid | C12H16N2O2 | CID 736532 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Technical Support Center: Optimizing HPLC Separation of 4-piperazin-1-ylbenzoic Acid and Its Metabolites
Welcome to the technical support center dedicated to the chromatographic analysis of 4-piperazin-1-ylbenzoic acid and its metabolites. This guide is structured to provide researchers, scientists, and drug development professionals with expert insights and practical solutions to common challenges encountered during HPLC method development and troubleshooting. Our approach moves beyond simple procedural lists to explain the underlying scientific principles, ensuring you can develop robust and reliable analytical methods.
Frequently Asked Questions (FAQs)
This section addresses high-level questions that often arise during the initial stages of method development for this compound.
Q1: What are the key challenges in developing an HPLC method for 4-piperazin-1-ylbenzoic acid?
A1: The primary challenge stems from the molecule's amphoteric nature. 4-piperazin-1-ylbenzoic acid contains both a basic piperazine moiety and an acidic carboxylic acid group. This dual functionality means its net charge and polarity are highly dependent on the mobile phase pH.[1][2][3] Consequently, slight variations in pH can lead to significant shifts in retention time and poor peak shape. Metabolites are also likely to be polar and ionizable, adding complexity to achieving optimal separation from the parent compound.
Q2: What is a good starting point for column and mobile phase selection?
A2: For initial method development, a reversed-phase separation is the most logical approach.[4] A high-purity, end-capped C18 column is a robust starting point. To address the basic nature of the piperazine group and mitigate peak tailing from silanol interactions, consider a column with polar-embedded technology.[5]
A recommended starting mobile phase would be:
-
Aqueous Phase (A): 0.1% Formic Acid in Water (pH ~2.7)
-
Organic Phase (B): Acetonitrile or Methanol
Starting at a low pH ensures that the carboxylic acid group is protonated (neutral) and the piperazine group is protonated (positively charged), leading to more consistent retention behavior and suppression of undesirable silanol interactions.[3]
Q3: What detection wavelength should I use?
A3: The benzoic acid portion of the molecule contains a strong chromophore. UV detection is therefore highly suitable. A good starting point is to monitor between 254-260 nm. For optimal sensitivity, it is recommended to determine the lambda max (λmax) by running a UV scan of the analyte in the initial mobile phase.
Troubleshooting Guide: Common Chromatographic Issues
This guide provides a systematic approach to diagnosing and resolving specific problems you may encounter during your experiments.
Q4: My peak for 4-piperazin-1-ylbenzoic acid is tailing severely. What is the cause and how can I fix it?
A4: Peak tailing for this compound is almost certainly caused by secondary interactions between the positively charged piperazine group (at low to neutral pH) and negatively charged, deprotonated silanol groups on the surface of the silica-based column packing.[6] This interaction creates multiple retention mechanisms, leading to a "tail."
Troubleshooting Steps:
-
Lower the Mobile Phase pH: The most effective solution is to reduce the mobile phase pH to between 2.5 and 3.0 using an additive like formic acid or trifluoroacetic acid (TFA). At this low pH, silanol groups are protonated and thus neutral, minimizing the secondary ionic interactions.[3]
-
Use a High-Purity, End-Capped Column: Modern columns are manufactured with high-purity silica and are extensively "end-capped" to block most accessible silanol groups. If you are using an older column, switching to a newer generation column can dramatically improve peak shape.[5]
-
Consider a Different Stationary Phase: A column with a polar-embedded phase or one designed for high pH work can also be used. A polar-embedded phase shields the residual silanols, while running at a high pH (e.g., pH 10, if using a pH-stable column) would deprotonate the piperazine, making it neutral and less likely to interact with silanols.
-
Check for Column Contamination: Tailing that appears over time can be due to the accumulation of matrix components on the column frit or head.[7][8] Try flushing the column or replacing the guard column if one is in use.[6]
Q5: I'm observing peak fronting. What does this indicate?
A5: Peak fronting, often described as a "shark fin" shape, is typically a symptom of mass overload or solvent incompatibility.[9]
Troubleshooting Steps:
-
Reduce Sample Concentration: This is the most common cause. The stationary phase has a finite number of interaction sites, and injecting too concentrated a sample saturates the sites at the column inlet, causing excess analyte molecules to travel down the column faster.[9] Dilute your sample by a factor of 5 or 10 and reinject. If the peak shape improves, you have confirmed overloading.
-
Match the Sample Solvent to the Mobile Phase: If your sample is dissolved in a solvent significantly stronger (i.e., more organic) than your initial mobile phase, it can cause the analyte to move through the front of the column too quickly, distorting the peak.[10][11] Ideally, dissolve your sample in the initial mobile phase or a weaker solvent.
-
Decrease Injection Volume: If diluting the sample is not feasible, reducing the injection volume can also alleviate overloading.[7][12]
Q6: I have poor resolution between the parent compound and a potential metabolite. How can I improve the separation?
A6: Improving resolution requires manipulating the selectivity (α), efficiency (N), or retention factor (k') of your method. For ionizable compounds like these, adjusting selectivity is often the most powerful tool.
Troubleshooting Steps:
-
Optimize the Mobile Phase pH: Since the parent compound and its metabolites may have different pKa values, a small change in pH can alter their relative ionization and thus their retention times.[1][3] Systematically adjust the pH (e.g., from 2.5 to 3.5 in 0.2 unit increments) to see if selectivity improves.
-
Change the Organic Modifier: Acetonitrile and methanol interact differently with analytes and the stationary phase, offering different selectivities. If you are using acetonitrile, try substituting it with methanol (or vice versa).[2][13]
-
Adjust the Gradient Slope: If using a gradient, making it shallower (i.e., increasing the gradient time) will often improve the resolution between closely eluting peaks.
-
Change the Column: Switching to a different stationary phase chemistry (e.g., from a C18 to a Phenyl-Hexyl or a Cyano phase) can provide a significant change in selectivity due to different interaction mechanisms (e.g., π-π interactions with a phenyl column).[2]
Troubleshooting Summary Table
| Symptom | Most Likely Cause(s) | Recommended First Action(s) |
| Peak Tailing | Secondary silanol interactions with basic piperazine group.[6] | Lower mobile phase pH to < 3.0 with 0.1% formic acid. |
| Column contamination or aging.[7] | Replace guard column; flush analytical column. | |
| Peak Fronting | Mass overload (sample too concentrated).[9] | Dilute the sample 10-fold and reinject. |
| Sample solvent is stronger than the mobile phase.[10] | Dissolve the sample in the initial mobile phase. | |
| Poor Resolution | Insufficient selectivity between analytes. | Systematically adjust mobile phase pH.[1][3] |
| Gradient is too steep. | Decrease the gradient slope (increase run time). | |
| Drifting Retention Times | Inadequate column equilibration. | Increase equilibration time between runs to 10 column volumes. |
| Mobile phase pH is unstable or too close to analyte pKa. | Ensure proper buffering and operate >1 pH unit from pKa.[3] |
Method Development and Optimization Protocol
A systematic approach is crucial for developing a robust and reproducible method. This protocol outlines a logical workflow.
Step 1: Analyte Characterization
Before any injection, understand the physicochemical properties of your target analytes.
| Property | 4-piperazin-1-ylbenzoic acid | Expected Metabolites |
| Structure | Contains aromatic ring, carboxylic acid, piperazine | N-oxidation, aromatic hydroxylation, etc. |
| Molecular Weight | 206.24 g/mol [14] | Generally higher due to addition of oxygen, etc. |
| Key Functional Groups | Acidic (Carboxylic Acid), Basic (Piperazine) | Will also be polar and likely ionizable. |
| Predicted pKa | ~4-5 (acid), ~8-9 (base) | May differ slightly, affecting selectivity with pH. |
| Predicted logP | -1.6[14] | Likely lower (more hydrophilic). |
Step 2: Initial Method Conditions
This provides a starting point for your experiments.
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 2.1 x 100 mm, <3 µm | Good balance of efficiency and backpressure. |
| Mobile Phase A | 0.1% Formic Acid in Water | Ensures low pH for good peak shape.[3] |
| Mobile Phase B | Acetonitrile | Common, efficient organic modifier. |
| Gradient | 5% to 95% B in 10 minutes | A fast "scouting" gradient to find elution window. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 35 °C | Improves efficiency and reduces backpressure. |
| Detection | UV at 258 nm | Strong absorbance from the aromatic ring. |
| Injection Vol. | 2 µL | Minimizes potential for overload. |
Step 3: Optimization Workflow
Follow a logical sequence to refine your separation. This workflow can be visualized in the diagram below. After the initial scouting gradient, identify the critical pair (the two peaks with the worst resolution) and focus on optimizing their separation.
-
Gradient Optimization: Adjust the gradient slope and duration around the elution time of your analytes to maximize resolution.
-
pH Screening: If resolution is still insufficient, perform runs at different pH values (e.g., pH 2.5, 3.0, 3.5) to find the optimal selectivity.
-
Solvent Screening: Compare the selectivity offered by Acetonitrile versus Methanol.
-
Final Refinements: Fine-tune the column temperature and flow rate if necessary.
Visual Workflow: HPLC Method Development
Caption: A systematic workflow for HPLC method development.
Visual Guide: Troubleshooting Poor Peak Shape
Caption: A decision tree for troubleshooting common peak shape issues.
References
- Troubleshooting Peak Shape Problems in HPLC.
- HPLC Troubleshooting Guide. SCION Instruments.
- Understanding Peak Fronting in HPLC. Phenomenex.
- Troubleshooting HPLC - Tailing Peaks. Restek.
- Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC. Chrom Tech.
- Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI Technologies.
- Troubleshooting Basics, Part IV: Peak Shape Problems.
- What Causes Peak Tailing in HPLC? Chrom Tech, Inc.
- Navigating HPLC Method Development: Tips for Success. Pharma's Almanac.
- New approach to optimize HPLC separations of acid–base compounds with elution order involved, by using combined three-band resolution maps.
- HPLC Method Development: Standard Practices and New Columns. Agilent Technologies.
- METHOD DEVELOPMENT ON HPLC.
- 4-(Piperazin-1-yl)benzoic acid.
- Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
- Control pH During Method Development for Better Chrom
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- 8. chromatographyonline.com [chromatographyonline.com]
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- 11. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
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- 13. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 14. 4-(Piperazin-1-yl)benzoic acid | C11H14N2O2 | CID 1180477 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of N-Arylpiperazines - A Guide to Minimizing Side Reactions
Welcome to our dedicated technical support center for the synthesis of N-arylpiperazines. This guide is crafted for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges and side reactions encountered during synthesis. Our focus is to empower you with the knowledge to optimize your reaction conditions, maximize yields, and ensure the purity of your target compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most prevalent synthetic routes for N-arylpiperazines, and what are their primary advantages and disadvantages?
A1: The three most common methods for synthesizing N-arylpiperazines are the Buchwald-Hartwig amination, the Ullmann condensation, and Nucleophilic Aromatic Substitution (SNAr).[1]
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is often the method of choice due to its broad substrate scope, functional group tolerance, and generally milder reaction conditions compared to the Ullmann condensation.[2][3] It is effective for a wide range of aryl halides (including chlorides, bromides, and iodides) and pseudohalides.[4]
-
Ullmann Condensation: This is a copper-catalyzed reaction that is a viable alternative to the Buchwald-Hartwig amination, particularly for electron-deficient aryl halides.[5][6] However, traditional Ullmann conditions often require high temperatures (>180 °C) and high-boiling polar solvents, which can limit its applicability for sensitive substrates.[5][6]
-
Nucleophilic Aromatic Substitution (SNAr): This method is highly effective when the aryl halide is activated by strong electron-withdrawing groups in the ortho or para positions.[7] It is often a transition metal-free approach, which can simplify purification. However, its substrate scope is more limited compared to the palladium-catalyzed methods.
Q2: I am observing a significant amount of the 1,4-diarylpiperazine byproduct. How can I enhance the selectivity for mono-arylation?
A2: The formation of the di-substituted byproduct is a frequent challenge arising from the similar reactivity of both nitrogen atoms in the piperazine ring.[8] To favor mono-arylation, several strategies can be employed:
-
Use of a Protecting Group: This is the most robust strategy. By protecting one of the piperazine nitrogens with a tert-butyloxycarbonyl (Boc) group, you ensure that only one nitrogen is available for arylation.[5][8] The Boc group can be readily removed under acidic conditions after the C-N coupling reaction.
-
Stoichiometric Control: Using a large excess of piperazine (5-10 equivalents) relative to the aryl halide can statistically favor the reaction of the aryl halide with an unsubstituted piperazine molecule.[8]
-
Slow Addition of Reagents: A slow, controlled addition of the aryl halide to the reaction mixture, particularly at lower temperatures, can help to maintain a low concentration of the electrophile and thereby reduce the likelihood of a second arylation event.[8]
Q3: My reaction yield is low, and I've identified the hydrodehalogenated arene as a major byproduct. What is causing this, and how can it be prevented?
A3: Hydrodehalogenation, the replacement of the halide on your aryl starting material with a hydrogen atom, is a common side reaction in palladium-catalyzed cross-coupling reactions.[5][9] It can significantly reduce the yield of your desired N-arylpiperazine.
The mechanism can be complex, but it often involves water or other protic sources in the reaction mixture.[10][11] The phosphine ligand itself can also play a role in this undesired pathway.[11] Here are key troubleshooting steps:
-
Ensure Anhydrous Conditions: Water is a common hydrogen source for hydrodehalogenation.[10][11] Always use anhydrous solvents and ensure your glassware is thoroughly dried.[5][8] Running the reaction under a dry, inert atmosphere (e.g., argon or nitrogen) is critical.
-
Optimize Ligand and Base: The choice of ligand and base can influence the rate of hydrodehalogenation versus the desired C-N bond formation.[9] For instance, in some cases, using a weaker base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) instead of a strong base like sodium tert-butoxide (NaOtBu) can mitigate this side reaction, especially if your starting materials are base-sensitive.[5] Screening different phosphine ligands is also advisable.[5]
-
Temperature Control: Excessively high temperatures can promote catalyst decomposition and increase the rate of side reactions, including hydrodehalogenation.[5] It is important to monitor the reaction and find the optimal temperature that facilitates the desired coupling without significant byproduct formation.
Troubleshooting Guides
Issue 1: Low or No Conversion in Buchwald-Hartwig Amination
| Potential Cause | Troubleshooting Action |
| Catalyst/Ligand Inactivity | The choice of palladium precursor and phosphine ligand is crucial.[8] For less reactive aryl chlorides, consider using more electron-rich and sterically hindered biarylphosphine ligands such as RuPhos, XPhos, or BrettPhos.[5] Using a pre-formed palladium catalyst can sometimes improve consistency and reactivity.[5] |
| Suboptimal Base Selection | The base not only facilitates the deprotonation of the amine but also influences the catalyst's activity. While strong bases like NaOtBu are common, they can cause decomposition of sensitive substrates.[5] In such cases, screen weaker bases like K₃PO₄ or Cs₂CO₃.[5] |
| Poor Solvent Quality/Choice | The solvent must be anhydrous as water can deactivate the palladium catalyst.[5][8] Toluene, dioxane, and THF are commonly used.[5][8] If reagents have poor solubility, consider a more polar aprotic solvent. |
| Incorrect Temperature | Buchwald-Hartwig aminations are typically run at elevated temperatures (80-110 °C).[5][8] However, the optimal temperature is substrate-dependent. Monitor the reaction progress by TLC or LC-MS to determine the ideal temperature and reaction time. |
Issue 2: Poor Yields in Ullmann Condensation
| Potential Cause | Troubleshooting Action |
| Inactive Copper Catalyst | Traditional Ullmann reactions often use stoichiometric amounts of copper powder. The activity of the copper can be highly variable. Using "activated" copper, or modern protocols that employ a catalytic amount of a copper(I) salt (e.g., CuI) with a ligand, can significantly improve results.[5] |
| Harsh Reaction Conditions | High temperatures (>180 °C) can lead to the decomposition of starting materials and products.[5] The use of ligands such as 1,10-phenanthroline or L-proline can allow for milder reaction conditions.[5] |
| Inappropriate Solvent | High-boiling polar solvents like DMF or NMP are traditionally used.[5] Ensure the solvent is of high purity and anhydrous. |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination (Mono-arylation using N-Boc-piperazine)
Materials:
-
Aryl halide (1.0 equiv)
-
N-Boc-piperazine (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., RuPhos, 2-4 mol%)
-
Base (e.g., Sodium tert-butoxide, 1.4-2.0 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube or round-bottom flask, add the aryl halide, N-Boc-piperazine, palladium catalyst, phosphine ligand, and base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.[8]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[8]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing Reaction Pathways and Troubleshooting
To aid in understanding the core concepts, the following diagrams illustrate the Buchwald-Hartwig catalytic cycle and a troubleshooting workflow for low yield.
Caption: A troubleshooting workflow for low yields in N-arylpiperazine synthesis.
References
-
Orbach, M., et al. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 31(4), 1271–1274. [Link]
- BenchChem Technical Support Team. (2025). Technical Support Center: Optimizing N-Arylpiperazine Synthesis. BenchChem.
-
American Chemical Society Publications. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics. [Link]
-
Ahmadi, Z., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications. [Link]
- BenchChem. (2025). A Comparative Guide to Diarylamine Synthesis: Ullmann Condensation vs.
- BenchChem Technical Support Team. (2025). Technical Support Center: Optimizing Piperazine Synthesis. BenchChem.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Hruszkewycz, D. P., et al. (2025). Aryl Halide Cross-Coupling via Formate-Mediated Transfer Hydrogenation. PMC. [Link]
-
Royal Society of Chemistry. (n.d.). Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Catalysis Science & Technology. [Link]
-
ResearchGate. (2025). A General and Convenient Synthesis of N-Aryl Piperazines. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]
-
PubMed Central. (2022). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Retrieved from [Link]
-
ResearchGate. (2025). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). The suggested mechanism nucleophilic substitution of piperazine with pentafluoropyridine. Retrieved from [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
-
Reddit. (2024). BH amination side products and purification. Retrieved from [Link]
-
University of Groningen research portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]
-
ResearchGate. (n.d.). SNAr of bromoporphyrin 2 with piperazine (10b) in DMF. Retrieved from [Link]
-
SynArchive. (n.d.). Ullmann Condensation. Retrieved from [Link]
-
ResearchGate. (2025). N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed. Retrieved from [Link]
-
Semantic Scholar. (2022). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized. Retrieved from [Link]
- BenchChem. (2025).
-
Royal Society of Chemistry. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry. [Link]
-
PubMed. (n.d.). N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
MDPI. (n.d.). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (2025). A general and convenient synthesis of N-aryl piperazines. Retrieved from [Link]
-
MDPI. (n.d.). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Retrieved from [Link]
Sources
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- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
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Technical Support Center: Navigating the pH-Dependent Stability of Piperazine-Containing Drugs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with piperazine-containing drugs. This guide is designed to provide you with in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common stability challenges associated with these compounds, particularly their sensitivity to pH. Our goal is to equip you with the expertise to anticipate and resolve stability issues, ensuring the integrity and reliability of your experimental data.
Introduction: The Piperazine Moiety and pH-Sensitivity
The piperazine ring is a common scaffold in a multitude of pharmaceutical agents due to its favorable physicochemical properties.[1] However, the presence of two basic nitrogen atoms makes piperazine-containing molecules susceptible to pH-dependent degradation.[2][3] Understanding the interplay between pH, the drug's pKa, and its degradation pathways is critical for developing robust formulations and generating reproducible experimental results. This guide will walk you through common stability-related problems and provide practical, scientifically-grounded solutions.
Part 1: Troubleshooting Guide - A Problem-Solving Approach
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Question 1: I'm observing significant degradation of my piperazine-containing drug in an aqueous solution during my experiments. What are the likely causes, and how can I mitigate this?
Answer:
Degradation in aqueous solutions is a frequent challenge with piperazine-containing drugs and can often be attributed to one or more of the following factors: hydrolysis, oxidation, and photodegradation, all of which can be influenced by the pH of your solution.[4][5]
-
Hydrolysis: While the piperazine ring itself is generally stable against hydrolysis, substituents on the ring or other parts of the molecule, such as esters or amides, can be susceptible to pH-catalyzed hydrolysis.[4][5]
-
Troubleshooting:
-
pH-Stability Profile: The first and most critical step is to determine the pH at which your drug is most stable. This is achieved by conducting a pH-stability study across a range of pH values (e.g., pH 2 to 10).
-
Buffering: Once the optimal pH is identified, use a suitable buffer system to maintain the pH of your formulation within this stable range.[4]
-
-
-
Oxidation: The nitrogen atoms in the piperazine ring are susceptible to oxidation, which can be catalyzed by light, metal ions, or peroxides.[6][7] This can lead to the formation of N-oxides and other degradation products, sometimes accompanied by a color change.[4]
-
Troubleshooting:
-
Antioxidants: Incorporate antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) into your formulation to scavenge free radicals.[4]
-
Chelating Agents: If metal-catalyzed oxidation is suspected, the addition of a chelating agent such as ethylenediaminetetraacetic acid (EDTA) can be beneficial.[4]
-
Inert Atmosphere: For highly sensitive compounds, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.[4]
-
-
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions, including piperazine ring cleavage in some cases.[8][9]
-
Troubleshooting:
-
Light Protection: Always store your drug substance and solutions in light-resistant containers (e.g., amber vials).[4] When conducting experiments, minimize exposure to direct light.
-
-
Question 2: My experimental results are inconsistent, showing a loss of potency over time. Could this be a stability issue?
Answer:
Yes, inconsistent results are a classic indicator of compound degradation.[4] If you observe a decline in the expected activity or concentration of your drug, it is crucial to investigate its stability under your specific experimental conditions.
-
Causality: The degradation of your active pharmaceutical ingredient (API) leads to a lower effective concentration, resulting in diminished biological or analytical responses.
-
Preventative Measures:
-
Freshly Prepared Solutions: Whenever feasible, use freshly prepared solutions for your experiments.
-
Proper Storage: If solutions must be stored, keep them at low temperatures (e.g., -20°C or -80°C) in small, single-use aliquots to minimize freeze-thaw cycles, which can also contribute to degradation.[10]
-
Question 3: I am developing a stability-indicating HPLC method for my piperazine drug, but I'm struggling to separate the parent drug from its degradation products. What can I do?
Answer:
A robust, stability-indicating HPLC method is essential for accurately quantifying the parent drug and its degradants.[11] Separation challenges with basic compounds like piperazine derivatives are common. Here are some troubleshooting strategies:
-
Column Selection: While C18 columns are a good starting point, they may not provide the necessary selectivity. Consider screening other column chemistries such as C8, phenyl, or cyano phases.[4]
-
Mobile Phase Optimization:
-
pH Adjustment: The pH of the aqueous portion of your mobile phase is a powerful tool for manipulating the retention and peak shape of ionizable compounds. Experiment with different pH values to optimize selectivity.[4]
-
Organic Modifier: Varying the type (e.g., acetonitrile vs. methanol) and proportion of the organic solvent can significantly alter the separation.[4]
-
Additives: For basic analytes that exhibit peak tailing, adding a small amount of an amine modifier like triethylamine to the mobile phase can improve peak symmetry.[4]
-
-
Gradient Elution: If isocratic elution fails to provide adequate resolution, a gradient elution program, where the mobile phase composition is changed over time, can often resolve closely eluting peaks.[4]
Question 4: I've observed an unexpected peak in the chromatogram of a stability sample. How can I identify this unknown degradant?
Answer:
Identifying unknown degradation products is a critical step in understanding the degradation pathways of your drug.[4] A multi-pronged approach is often necessary:
-
Mass Spectrometry (MS): Coupling your HPLC system to a mass spectrometer (LC-MS) is the most direct way to obtain the molecular weight of the unknown peak from its mass-to-charge ratio (m/z).[4][6]
-
Tandem Mass Spectrometry (MS/MS): Fragmenting the parent ion of the unknown peak in the mass spectrometer provides valuable structural information.[4]
-
Forced Degradation Studies: By analyzing the degradation profiles under different stress conditions (acid, base, oxidation, heat, light), you can often deduce the nature of the degradation pathway and the likely structure of the degradant. For instance, a peak that appears only under oxidative stress is likely an N-oxide or another oxidative product.[4]
Part 2: Frequently Asked Questions (FAQs)
Q1: Why is pH so critical for the stability of piperazine-containing drugs?
A1: The piperazine moiety contains two nitrogen atoms that can be protonated, making it a weak base with two distinct pKa values (typically around 5.35 and 9.73 for unsubstituted piperazine).[2] The pH of the solution determines the ionization state of the drug molecule.[5] This is crucial because the protonated and unprotonated forms can have different susceptibilities to degradation reactions like hydrolysis and oxidation.[5] Therefore, controlling the pH is essential to maintain the drug in its most stable form.
Q2: What is a forced degradation study, and why is it necessary?
A2: A forced degradation study, also known as stress testing, is an experiment where the drug substance is intentionally exposed to harsh conditions such as high and low pH, high temperature, light, and oxidizing agents.[12][13] The purpose is to accelerate degradation to:
-
Identify potential degradation products.[13]
-
Understand the degradation pathways.[13]
-
Develop and validate a stability-indicating analytical method that can separate the drug from all potential degradants.[4][11]
Q3: Can salt formation improve the stability of a piperazine-containing drug?
A3: Yes, formulating a basic drug like a piperazine derivative as a salt (e.g., hydrochloride or citrate) can significantly enhance its stability in solution.[4] The salt form can help to maintain a more favorable pH when the drug is dissolved in an unbuffered medium and can also improve its solubility and dissolution rate.
Q4: I've noticed a color change in my solid piperazine-containing drug upon storage. What could be the cause?
A4: A color change in a solid drug is often an indication of chemical degradation.[4] The most common culprits are:
-
Photodegradation: Exposure to light can lead to the formation of colored degradants.[4]
-
Oxidation: Reaction with atmospheric oxygen can produce colored oxidative products.[4] It is crucial to store the solid drug substance in well-sealed, light-resistant containers to minimize these effects.[4]
Part 3: Experimental Protocol - pH-Dependent Stability Study
This protocol outlines a general procedure for conducting a pH-dependent stability study of a piperazine-containing drug in an aqueous solution.
Objective: To determine the pH of maximum stability for a piperazine-containing drug and to identify the primary degradation products under acidic and basic conditions.
Materials:
-
Piperazine-containing drug substance
-
HPLC-grade water, acetonitrile, and methanol
-
A series of buffers covering a pH range from 2 to 10 (e.g., phosphate, citrate, borate buffers)
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Calibrated pH meter
-
HPLC system with a UV or PDA detector
-
Constant temperature incubator or water bath
Methodology:
-
Preparation of Buffer Solutions: Prepare a series of buffers at desired pH values (e.g., pH 2, 4, 6, 7, 8, 10).
-
Preparation of Stock Solution: Accurately weigh and dissolve the drug substance in a suitable solvent (e.g., water or methanol) to prepare a concentrated stock solution.
-
Preparation of Study Samples:
-
For each pH value, dilute the stock solution with the corresponding buffer to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).
-
Prepare a sufficient volume for sampling at multiple time points.
-
-
Time Zero (T0) Analysis: Immediately after preparation, analyze each sample by HPLC to determine the initial concentration of the drug. This will serve as the 100% reference.
-
Incubation: Store the prepared samples in a constant temperature incubator (e.g., 40°C or 60°C) to accelerate degradation. Protect samples from light.
-
Sampling and Analysis: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample, neutralize if necessary, and analyze by HPLC.
-
Data Analysis:
-
Calculate the percentage of the drug remaining at each time point for each pH condition.
-
Plot the percentage of remaining drug versus time for each pH.
-
Determine the degradation rate constant (k) for each pH.
-
Plot the logarithm of the rate constant (log k) versus pH to create a pH-rate profile and identify the pH of maximum stability.
-
Data Presentation:
Table 1: Hypothetical pH-Dependent Stability Data for a Piperazine-Containing Drug at 60°C
| Time (hours) | % Remaining at pH 2 | % Remaining at pH 4 | % Remaining at pH 6 | % Remaining at pH 8 | % Remaining at pH 10 |
| 0 | 100.0 | 100.0 | 100.0 | 100.0 | 100.0 |
| 8 | 95.2 | 98.5 | 99.8 | 97.1 | 92.3 |
| 24 | 86.1 | 95.7 | 99.2 | 91.5 | 78.9 |
| 48 | 74.3 | 91.8 | 98.5 | 84.2 | 62.1 |
Part 4: Visualizations
Diagram 1: General Degradation Pathways for Piperazine-Containing Drugs
Caption: Potential degradation pathways for piperazine-containing drugs under various stress conditions.
Diagram 2: Workflow for Troubleshooting HPLC Separation Issues
Caption: A logical workflow for optimizing the HPLC separation of a piperazine drug and its degradants.
References
-
Wikipedia. Piperazine. Available from: [Link]
-
SciSpace. Photostability and Photostabilization of Drugs and Drug Products. Available from: [Link]
-
Feng, W., Liu, H., Chen, G., et al. Structural characterization of the oxidative degradation products of an antifungal agent SCH 56592 by LC-NMR and LC-MS. Journal of Pharmaceutical and Biomedical Analysis, 25(3-4), 545-557. Available from: [Link]
-
Pharma Stability. Troubleshooting & Pitfalls. Available from: [Link]
-
Lee, D., et al. Stability of Synthetic Piperazines in Human Whole Blood. Journal of Analytical Toxicology, 42(2), e21-e28. Available from: [Link]
-
Vardan, M. Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Asian Journal of Pharmaceutical Research and Development, 3(2), 21-30. Available from: [Link]
-
ResearchGate. (PDF) Photostability and Photostabilization of Drugs and Drug Products. Available from: [Link]
-
Hetzer, B., et al. pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(4), 1269-1274. Available from: [Link]
-
Romanelli, M. N., et al. The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(8), 869-892. Available from: [Link]
-
Pharmaguideline. Strategies for Resolving Stability Issues in Drug Formulations. Available from: [Link]
-
Bauman, J. M., et al. The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. Molecular Pharmaceutics, 13(2), 589-601. Available from: [Link]
-
ManTech Publications. Chemical Stability of Drug Substances: Strategies in Formulation Development. Available from: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. Stability Testing of Pharmaceutical Products. Available from: [Link]
-
International Journal of Research in Pharmaceutical and Nano Sciences. A Review: Stability Indicating Forced Degradation Studies. Available from: [Link]
-
Bio-protocol. Forced Degradation Studies: Regulatory Considerations and Implementation. Available from: [Link]
-
Watanabe, A., et al. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(11), 2329. Available from: [Link]
-
Waterman, K. C., & Adami, R. C. Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceutics, 14(2), 323. Available from: [Link]
-
El-Didamony, A. M. A Review on Analytical Methods for Piperazine Determination. International Journal of ChemTech Research, 9(12), 337-347. Available from: [Link]
-
ResearchGate. Decomposition species of piperazine at various pH values. Available from: [Link]
-
Sykes, B. D., Robertson, E. B., Dunford, H. B., & Konasewich, D. The hydrolysis of piperazine-2,5-dione. Biochemistry, 5(2), 697-701. Available from: [Link]
-
Freeman, S. Thermal degradation of piperazine and its structural analogs. Energy Procedia, 4, 1592-1599. Available from: [Link]
-
Underberg, W. J., & Beijnen, J. H. Oxidative degradation of pharmaceutically important phenothiazines III: Kinetics and mechanism of promethazine oxidation. International Journal of Pharmaceutics, 43(2), 137-145. Available from: [Link]
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Technical Support Center: Proactive Strategies for Preventing Color Change in Solid Piperazine Drug Substances
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering discoloration issues with solid piperazine-containing drug substances during storage. Our goal is to provide in-depth, scientifically grounded troubleshooting advice and practical protocols to ensure the stability and integrity of your compounds.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address common questions and concerns related to the discoloration of solid piperazine drug substances.
Q1: My solid piperazine drug substance has developed a yellow to brown tint during storage. What are the primary causes?
A color change in a solid-state drug is a common indicator of chemical degradation.[1] For piperazine and its derivatives, the discoloration is typically linked to several key factors:
-
Oxidation: The nitrogen atoms within the piperazine ring are susceptible to oxidation, which can be triggered by atmospheric oxygen.[1][2] This process can be accelerated by heat, light, and the presence of trace metal ions.[1][3][4] Oxidative degradation can lead to the formation of colored byproducts.
-
Photodegradation: Exposure to light, particularly UV radiation, can initiate photochemical reactions, resulting in the formation of colored degradants.[1] Piperazine itself is known to darken when exposed to light.[5]
-
Thermal Degradation: Elevated temperatures can promote various degradation pathways, including ring-opening reactions and the formation of various byproducts that may be colored.[3][6][7] While piperazine is relatively thermally stable, prolonged exposure to high temperatures can lead to degradation.[3][8][9]
-
Hygroscopicity and Hydrolysis: Piperazine and its salts can be hygroscopic, meaning they absorb moisture from the air.[10][11][12] While hydrolysis is more common in solution, the presence of absorbed water in the solid state can facilitate degradation reactions, especially in the presence of other stressors like heat or light.
-
Interaction with Impurities or Excipients: Reactive impurities within the drug substance or interactions with excipients in a formulation can also lead to color changes.
Q2: How can I definitively identify the cause of discoloration in my specific piperazine compound?
A systematic approach involving forced degradation studies and advanced analytical techniques is crucial for pinpointing the root cause.
-
Forced Degradation Studies: These studies intentionally stress the drug substance under various conditions (e.g., heat, light, humidity, acid/base hydrolysis, and oxidation) to accelerate degradation and identify potential degradation products and pathways.[1][13][14] This helps in understanding the compound's intrinsic stability.
-
Stability-Indicating HPLC Method: A robust High-Performance Liquid Chromatography (HPLC) method that can separate the parent drug from all potential degradation products is essential.[1]
-
Structural Elucidation of Degradants: Once separated, the chemical structures of the degradation products need to be identified. This is typically achieved using techniques like:
-
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides the molecular weight of the degradants.[1]
-
Tandem Mass Spectrometry (MS/MS): This technique fragments the degradant ions to provide structural information.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information for isolated and purified degradation products.
-
Q3: What immediate steps can I take to mitigate color change during storage?
Based on the likely causes, here are some immediate preventative measures:
-
Control Storage Conditions:
-
Temperature: Store the drug substance at controlled room temperature (typically 15°C to 25°C) or as recommended by stability data.[15][16][17] Avoid exposure to high temperatures.[10]
-
Humidity: Store in a dry environment, ideally with controlled low humidity (e.g., below 65% relative humidity).[15][16] Consider the use of desiccants for highly sensitive compounds.[10]
-
-
Protect from Light:
-
Minimize Oxygen Exposure:
Q4: I am formulating a product with a piperazine-based API. What should I consider to prevent discoloration in the final drug product?
Formulation development plays a critical role in ensuring long-term stability:
-
Excipient Compatibility: Conduct thorough excipient compatibility studies to ensure that the chosen inactive ingredients do not react with the piperazine API.
-
Antioxidants: The inclusion of antioxidants, such as butylated hydroxytoluene (BHT) or ascorbic acid, can help prevent oxidative degradation.[1]
-
Chelating Agents: If metal-catalyzed oxidation is a concern (e.g., from manufacturing equipment or excipient impurities), adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can be beneficial.[1]
-
pH Control (for formulations prepared from the solid): If the solid is to be reconstituted, the pH of the resulting solution can significantly impact stability. Piperazine is a weak base, and its derivatives can have pH-dependent stability profiles.[1]
-
Salt Form Selection: Formulating the drug as a more stable salt (e.g., hydrochloride or citrate) can improve its overall stability compared to the free base.[5]
Experimental Protocols and Methodologies
To empower your research and troubleshooting efforts, we provide the following detailed experimental protocols.
Protocol 1: Forced Degradation Study for a Solid Piperazine Drug Substance
Objective: To systematically evaluate the intrinsic stability of a piperazine-containing drug substance under various stress conditions and to generate potential degradation products for analytical method development.
Materials:
-
Piperazine-containing drug substance
-
Calibrated oven for thermal stress
-
Photostability chamber with controlled light (UV and visible) and temperature exposure
-
Humidity-controlled chamber
-
Desiccator
-
Amber glass vials and clear glass vials
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
HPLC system with a photodiode array (PDA) or UV detector
-
Appropriate HPLC column (e.g., C18) and mobile phases
Methodology:
-
Sample Preparation: Accurately weigh samples of the solid drug substance into separate, appropriately labeled vials for each stress condition.
-
Thermal Degradation:
-
Place a sample in an oven at an elevated temperature (e.g., 60-80°C) for a defined period (e.g., 1-4 weeks).[1]
-
Include a control sample stored at the recommended storage temperature.
-
-
Photodegradation:
-
Expose a sample to light in a photostability chamber according to ICH Q1B guidelines.
-
Wrap a control sample in aluminum foil and place it in the same chamber to shield it from light.[19]
-
-
Oxidative Degradation:
-
Place a thin layer of the solid sample in an open container within a desiccator containing a saturated solution of an oxidizing agent (e.g., sodium hypochlorite) to create an oxidative atmosphere. Exercise extreme caution and ensure proper ventilation.
-
Alternatively, expose the solid to an oxygen-rich atmosphere.
-
-
Hydrolytic Degradation (Solid State):
-
Place a sample in a humidity chamber at elevated humidity (e.g., 75-90% RH) and temperature (e.g., 40°C).
-
Store a control sample in a desiccator at the same temperature.
-
-
Sample Analysis:
-
At predetermined time points, withdraw samples from each condition.
-
Dissolve the samples in a suitable solvent to a known concentration.
-
Analyze by a stability-indicating HPLC method to quantify the parent drug and detect any degradation products.
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control samples. A significant decrease in the parent peak area and/or the appearance of new peaks indicates degradation.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating the piperazine drug substance from its degradation products generated during forced degradation studies.
Starting Chromatographic Conditions (Example):
-
HPLC System: With gradient pump, autosampler, column oven, and PDA detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Program: Start with a low percentage of B (e.g., 5-10%) and increase to a high percentage (e.g., 90-95%) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined from the UV spectrum of the parent drug.
Method Development & Optimization:
-
Initial Injection: Inject a solution of the unstressed drug substance to determine its retention time and peak purity.
-
Analysis of Stressed Samples: Inject the samples generated from the forced degradation studies.
-
Optimization:
-
If co-elution of the parent peak and degradation products occurs, adjust the mobile phase composition, gradient slope, pH, and/or column type (e.g., C8, Phenyl).[1]
-
For basic compounds like piperazine derivatives, adjusting the mobile phase pH can significantly alter retention and peak shape.[1]
-
The addition of an amine modifier like triethylamine to the mobile phase can sometimes improve peak shape for basic analytes.[1]
-
-
Method Validation: Once adequate separation is achieved, validate the method according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Data & Visualization
Table 1: Troubleshooting Guide for Discoloration of Solid Piperazine Drug Substances
| Observation | Potential Cause(s) | Recommended Actions |
| Yellowing or browning upon exposure to light | Photodegradation | Store in amber or opaque containers.[1][19][21] Handle under subdued lighting.[19] |
| Color change in samples stored at elevated temperatures | Thermal Degradation | Adhere to recommended storage temperatures (e.g., ≤ 25°C).[16] |
| Discoloration over time in standard packaging | Oxidation | Use tightly sealed containers.[1][10] For highly sensitive compounds, consider packaging under an inert atmosphere (e.g., nitrogen).[1] |
| Clumping and discoloration, especially in humid environments | Hygroscopicity leading to enhanced degradation | Store in a low-humidity environment.[10][15] Use desiccants in packaging. |
| Inconsistent color between batches | Impurities from manufacturing, residual solvents | Review and tighten manufacturing process controls. Characterize impurities. |
Diagram 1: Key Degradation Pathways for Piperazine
This diagram illustrates the primary environmental factors that can lead to the degradation and subsequent discoloration of piperazine-based drug substances.
Caption: Environmental stressors leading to piperazine degradation.
Diagram 2: Workflow for Investigating and Mitigating Discoloration
This workflow outlines a logical sequence of steps for a comprehensive investigation into the discoloration of a solid piperazine drug substance.
Caption: Troubleshooting workflow for piperazine discoloration.
References
- BenchChem. (n.d.). Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs.
- ThePackHub. (2025, July 25). Light-blocking label protects photosensitive pharmaceuticals.
- Medical Packaging Inc. (n.d.). Moisture/Light Sensitive Medication Packaging.
- Freeman, S. A. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin.
- Lin, H. Y., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of analytical toxicology, 42(2), 105–112.
- Nielsen, P. (2014). Oxidation and thermal degradation of methyldithanolamine/piperazine in CO₂ capture. The University of Texas at Austin.
- Li, Y., et al. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering, 11(6), 111228.
- Freeman, S. A., & Rochelle, G. T. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. Industrial & Engineering Chemistry Research, 51(22), 7726–7735.
- Pharmaguideline. (2015, February 15). Protection of Light Sensitive Products.
- Contract Pharma. (2025, July 15). IL Group Introduces Light Protect Pack.
- Ecobliss Pharma. (2025, February 10). Protective packaging types in pharmaceuticals.
- Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety.
- ResearchGate. (2025, August 5). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates | Request PDF.
- National Center for Biotechnology Information. (n.d.). Piperazine. PubChem.
- BenchChem. (n.d.). Technical Support Center: Managing the Hygroscopic Nature of Piperazine Compounds.
- Plantz, T. R., et al. (2022). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. Office of Scientific and Technical Information.
- BenchChem. (n.d.). An In-depth Technical Guide to the Thermal Degradation Pathways of Piperazine Derivatives.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
- Voice, A., et al. (2017). Effects of Catalysts, Inhibitors, and Contaminants on Piperazine Oxidation. Energy Procedia, 114, 1835-1842.
- Mazari, S. A., et al. (2014). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. International Journal of Greenhouse Gas Control, 31, 175-189.
- Klick, S., et al. (2005). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 29(3), 88-96.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
- Giebułtowicz, J., & Wroczyński, P. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Journal of Biosciences and Medicines, 7(1), 1-10.
- Zenodo. (2025, December 10). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions.
- MedCrave. (2016, December 14). Forced Degradation Studies.
- Pharmaoffer.com. (n.d.). Piperazidine (Piperazine) API Manufacturers | GMP-Certified Suppliers.
- Chen, X. (2018). Oxidation of piperazine in post-combustion carbon capture. The University of Texas at Austin.
- BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
- United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
- ResearchGate. (2025, October 30). Thermal degradation of piperazine and its structural analogs.
- Siddiqui, N., et al. (2016). Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. Saudi journal of biological sciences, 23(2), 229–236.
- Freeman, S. A. (2011). Thermal Degradation and Oxidation of Aqueous Piperazine for Carbon Dioxide Capture. The University of Texas at Austin.
- ResearchGate. (2025, August 5). Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture | Request PDF.
- H-dM. (2024, July 22). Different Drug Storage Conditions.
- MSF Medical Guidelines. (n.d.). Drug quality and storage.
- Wikipedia. (n.d.). Piperazine.
- National Center for Biotechnology Information. (n.d.). Review of Drug Storage Conditions, A Case Report.
- Associated Environmental Systems. (2025, September 4). Impact of Storage Conditions on Drug Shelf Life.
- European Medicines Agency. (2023, July 13). Stability testing of existing active substances and related finished products.
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Technical Support Center: Optimizing Amide Coupling of Piperazine and Benzoic Acid
Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and optimized protocols for the amide coupling of piperazine with benzoic acid and its derivatives. As Senior Application Scientists, we have designed this guide to move beyond simple instructions, focusing on the chemical principles and strategic decisions that underpin successful synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My coupling reaction between piperazine and benzoic acid is resulting in a complex mixture of products, primarily the di-substituted byproduct, and a low yield of my desired mono-amide. What is happening and how can I fix it?
This is the most common challenge encountered in this specific coupling. Piperazine is a symmetrical diamine, meaning it has two reactive secondary amine sites (N1 and N4). When reacted with an activated benzoic acid, both nitrogens can act as nucleophiles. Without careful control, the reaction will produce a statistical mixture of the desired mono-acylated product, the undesired di-acylated byproduct, and unreacted starting materials.
The core of the issue is the relative reactivity of the starting piperazine versus the mono-acylated product. Once the first amide bond is formed, the electron-withdrawing nature of the benzoyl group deactivates the second nitrogen (N4), making it less nucleophilic than the starting piperazine. However, this deactivation is often insufficient to completely prevent a second acylation, especially if the activated carboxylic acid is present in a stoichiometric or excess amount.
There are two primary strategies to resolve this:
-
Stoichiometric Control: Use a large excess of piperazine relative to the benzoic acid (e.g., 4-10 equivalents). By ensuring piperazine is the overwhelmingly abundant nucleophile, the activated benzoic acid is statistically more likely to encounter an unreacted piperazine molecule than the mono-acylated product. This approach is simple but can be wasteful of the piperazine starting material and may require a more involved purification to remove the excess piperazine.[1]
-
Protecting Group Strategy: This is the most robust and generally preferred method for ensuring high selectivity.[1][2] By using a mono-protected piperazine, such as N-Boc-piperazine, one nitrogen is rendered unreactive. This chemically forces the reaction to occur exclusively at the unprotected nitrogen, yielding only the mono-acylated product. The protecting group (e.g., Boc) can then be cleanly removed in a subsequent step.[2][3]
Question 2: How do I choose the right coupling reagent and additives for this reaction? Are standard EDC/HOBt conditions sufficient?
The choice of coupling reagent is critical for efficient activation of the carboxylic acid.[4] For the piperazine-benzoic acid coupling, which is generally not sterically demanding, several common reagents are effective. The decision often comes down to a balance of efficiency, cost, and ease of purification.
-
Carbodiimides (EDC, DCC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a widely used, cost-effective choice.[5] It activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[6] However, this intermediate can be prone to side reactions, such as rearrangement to an unreactive N-acylurea.[6] To prevent this and improve reaction efficiency, an additive is almost always required.
-
Uronium/Aminium Salts (HATU, HBTU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are more modern, powerful, and faster-acting than carbodiimide systems.[5] They are particularly effective for less reactive amines or sterically hindered substrates.[1][6] While more expensive, HATU often provides higher yields in shorter reaction times and minimizes side reactions.[5]
Recommendation: For most standard piperazine/benzoic acid couplings, EDC in combination with HOBt provides a reliable and economical solution. If you encounter low yields or slow reaction times, switching to HATU is a highly effective troubleshooting step.
Question 3: What are the optimal solvent and base to use? I've seen both DCM and DMF mentioned.
The choice of solvent and base is crucial for maintaining a homogeneous reaction and ensuring the amine remains nucleophilic.
-
Solvent:
-
Dichloromethane (DCM): A good choice for its ability to dissolve most starting materials and its low boiling point, which simplifies removal during work-up.[3][7] However, the byproducts from some coupling reactions (like dicyclohexylurea from DCC) have limited solubility in DCM.
-
Dimethylformamide (DMF): An excellent polar aprotic solvent with high solvating power for a wide range of reagents, including the polar intermediates and salts formed during the reaction.[5][7] It is often the preferred solvent, especially for reactions that are slow to proceed. Ensure you use anhydrous (dry) DMF, as water can hydrolyze the activated carboxylic acid intermediate, leading to low yields.[4]
-
-
Base: A non-nucleophilic, sterically hindered organic base is essential. Its role is to neutralize the hydrochloride salt of EDC if used, and more importantly, to scavenge the proton released during amide bond formation, keeping the piperazine nitrogen deprotonated and thus nucleophilic.
-
N,N-Diisopropylethylamine (DIPEA or Hünig's base): This is the ideal choice. Its steric bulk prevents it from competing with piperazine as a nucleophile and reacting with the activated acid.[1][4][5]
-
Triethylamine (TEA): While commonly used, TEA is less sterically hindered than DIPEA and can sometimes lead to side reactions. DIPEA is generally the superior choice for amide coupling.[1]
-
Recommendation: Use anhydrous DMF as the solvent and DIPEA as the base for the most reliable results.
Strategic Workflow for Mono-Acylation
The following diagram outlines the decision-making process for selectively synthesizing the mono-acylated piperazine product.
Caption: Decision workflow for piperazine mono-acylation.
Data Summary: Comparison of Coupling Conditions
The following table provides a general comparison of common coupling reagents for the formation of an amide bond with a piperazine derivative. Note that exact yields are substrate-dependent.
| Coupling Reagent | Additive | Base | Solvent | Typical Time (h) | Typical Yield (%) | Notes |
| EDC | HOBt | DIPEA | DMF/DCM | 4 - 24 | 75 - 90 | Cost-effective and widely used method. The urea byproduct can sometimes complicate purification.[5] |
| HATU | None | DIPEA | DMF | 2 - 6 | 85 - 98 | Highly efficient and rapid, often preferred for challenging substrates. Minimizes side reactions.[5] |
| T3P® | None | DIPEA | CH₂Cl₂ | 2 - 12 | 80 - 95 | Effective reagent with easy, water-soluble byproduct removal.[8] |
Experimental Protocols
Protocol 1: Mono-acylation using N-Boc-Piperazine (Recommended Method)
This protocol utilizes a protecting group to ensure high selectivity for the mono-acylated product.
Step A: Amide Coupling
-
To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add benzoic acid (1.0 eq).
-
Dissolve the acid in anhydrous DMF (to make a 0.1-0.5 M solution).
-
Add EDC (1.2 eq) and HOBt (1.2 eq) to the solution.[5]
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add N-Boc-piperazine (1.1 eq) followed by the dropwise addition of DIPEA (2.5 eq).[5]
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 4-12 hours).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with a saturated aqueous NaHCO₃ solution, water, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the N-Boc protected amide.
Step B: Boc Deprotection
-
Dissolve the purified N-Boc protected amide from Step A in Dichloromethane (DCM) or 1,4-Dioxane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add an excess of Trifluoroacetic Acid (TFA) (e.g., 20-30% v/v) or a 4M solution of HCl in 1,4-Dioxane.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the removal of the Boc group by TLC or LC-MS.
-
Once complete, concentrate the mixture under reduced pressure to remove the excess acid and solvent.
-
Re-dissolve the residue in a minimal amount of DCM and neutralize by washing with a saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM, combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the final mono-acylated piperazine product.
Protocol 2: Mono-acylation using Excess Piperazine
This protocol relies on statistical control. It is faster but may require more extensive purification.
-
In a round-bottom flask, dissolve a large excess of piperazine (5.0 eq) in anhydrous DMF.
-
In a separate flask, dissolve benzoic acid (1.0 eq), EDC (1.1 eq), and HOBt (1.1 eq) in anhydrous DMF. Stir for 15-30 minutes to pre-activate.
-
Cool the piperazine solution to 0 °C in an ice bath.
-
Slowly add the pre-activated acid solution dropwise to the cold, stirring piperazine solution over 30-60 minutes. A slow addition is critical to maintain a high effective excess of piperazine at all times.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Extract the product into an organic solvent like ethyl acetate.
-
To remove the excess piperazine, wash the organic layer multiple times with a dilute acid solution (e.g., 1M HCl). The basic piperazine will move into the aqueous layer as its hydrochloride salt.
-
Neutralize the organic layer by washing with saturated aqueous NaHCO₃, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product via silica gel column chromatography if necessary.
Troubleshooting Flowchart
If you are experiencing low yield or significant side product formation, follow this logical troubleshooting workflow.
Caption: Troubleshooting flowchart for piperazine-benzoic acid coupling.
References
-
de Oliveira, R. B., et al. (2018). Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. PLOS ONE. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2021). Synthesis, Characterization and Anticancer Activity of Piperazine Amide Derivative. [Link]
-
Reddit r/Chempros. (2021). Tips and tricks for difficult amide bond formation?. [Link]
-
MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. [Link]
-
ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. [Link]
-
ResearchGate. Synthesis of new amides of the N-methylpiperazine series. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]
-
MDPI Encyclopedia. Synthesis of Piperazines by C-H Functionalization. [Link]
-
ResearchGate. Reactions of acetylenic acid esters with piperazine derivatives. [Link]
-
Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]
-
Wang, Y., et al. (2020). Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. RSC Advances. [Link]
-
Grace, C. D., et al. (2018). Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors. MedChemComm. [Link]
-
Organic Syntheses. A Safe and Efficient Amide Coupling Procedure for the Synthesis of Z-L-Phg-Val-OMe with EDC-HCl and Oxyma Pure in DCM. [Link]
-
ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. [Link]
-
MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]
-
RSC Publishing. (2019). DABCO bond cleavage for the synthesis of piperazine derivatives. [Link]
-
MDPI. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. [Link]
-
Graz University of Technology. (2000). Solid Phase Coupling of Benzoic Acid to Wang Resin: A Comparison of Thermal Versus Microwave Heating. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acgpubs.org [acgpubs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Recrystallization of 4-piperazin-1-ylbenzoic acid dihydrobromide
Welcome to the technical support center for the purification of 4-piperazin-1-ylbenzoic acid dihydrobromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the recrystallization of this compound. Our approach is rooted in scientific principles and practical laboratory experience to ensure you can achieve the desired purity and crystal form of your target molecule.
Understanding the Molecule: Physicochemical Context
4-piperazin-1-ylbenzoic acid dihydrobromide is a salt, rendering it highly polar. The parent molecule, 4-piperazin-1-ylbenzoic acid, possesses both a basic piperazine moiety and an acidic carboxylic acid group, making it zwitterionic at its isoelectric point.[1] The dihydrobromide salt form significantly increases its polarity and aqueous solubility. This high polarity is a critical factor in selecting an appropriate recrystallization solvent system.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆Br₂N₂O₂ | [2] |
| Molecular Weight | 368.07 g/mol | [2] |
| Parent Compound M.W. | 206.24 g/mol | [3] |
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for selecting a recrystallization solvent for 4-piperazin-1-ylbenzoic acid dihydrobromide?
Given the high polarity of the dihydrobromide salt, polar protic solvents are the most promising candidates. Piperazine dihydrochloride is known to be freely soluble in water and slightly soluble in methanol and ethanol.[4] Therefore, a logical starting point is to investigate water, methanol, ethanol, and isopropanol as single solvents or in combination. A mixed solvent system, often referred to as a solvent/anti-solvent system, is likely to be most effective.
Q2: How do I perform a solubility test to find a suitable solvent system?
A systematic solubility test is crucial. Here is a recommended protocol:
Experimental Protocol: Small-Scale Solubility Testing
-
Preparation: Weigh approximately 10-20 mg of your crude 4-piperazin-1-ylbenzoic acid dihydrobromide into several small test tubes or vials.
-
Solvent Addition (Room Temperature): To each tube, add a different solvent (e.g., water, methanol, ethanol, isopropanol) dropwise, vortexing after each addition. Record the volume of solvent required to fully dissolve the sample at room temperature.
-
Heating: If the sample does not dissolve in approximately 1 mL of a solvent at room temperature, begin heating the mixture gently in a water bath or on a hot plate. Continue adding the solvent in small portions until the solid dissolves completely. Record the total volume of solvent used.
-
Cooling: Once dissolved, allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the vial with a glass rod or placing it in an ice bath.
-
Evaluation: An ideal single solvent will dissolve the compound when hot but show low solubility at room temperature or upon cooling, resulting in good crystal recovery. More likely, you will find a solvent that readily dissolves the compound (a "solvent") and another in which it is poorly soluble (an "anti-solvent").
Q3: Should I use a single solvent or a mixed solvent system?
For highly polar salts like this, a single solvent that provides the desired solubility differential between hot and cold temperatures can be difficult to find. A mixed solvent system often provides more precise control over the crystallization process. A common and effective approach is to dissolve the compound in a minimum amount of a "good" solvent (e.g., hot water or methanol) and then slowly add a "poor" solvent (an anti-solvent, e.g., ethanol, isopropanol, or acetone) until the solution becomes slightly turbid (cloudy). Gentle heating should redissolve the solid, and upon slow cooling, crystals should form.
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of 4-piperazin-1-ylbenzoic acid dihydrobromide and provides actionable solutions.
Problem 1: The compound "oils out" instead of crystallizing.
Causality: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals.[5] This is common with highly polar compounds or when the solution is supersaturated to a high degree.
Solutions:
-
Increase Solvent Volume: The most straightforward solution is to reheat the mixture to redissolve the oil and add more of the "good" solvent to decrease the supersaturation.
-
Slower Cooling: Allow the solution to cool more slowly. This can be achieved by leaving the flask on the benchtop, insulated with a cloth, rather than immediately placing it in an ice bath. Slower cooling provides more time for the molecules to arrange into a crystal lattice.
-
Change Solvent System: If oiling persists, the solvent system may be inappropriate. If using a solvent/anti-solvent system, try a different anti-solvent that is more miscible with the primary solvent.
Problem 2: No crystals form, even after cooling in an ice bath.
Causality: This is typically due to either using too much solvent, resulting in a solution that is not supersaturated upon cooling, or the solution is in a metastable supersaturated state and requires nucleation to begin crystallization.
Solutions:
-
Reduce Solvent Volume: If you suspect too much solvent was used, gently heat the solution to evaporate some of the solvent. Be cautious with flammable solvents. Once the volume is reduced, allow it to cool again.
-
Induce Nucleation:
-
Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the solution. This will act as a template for crystal growth.
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections on the glass can provide nucleation sites.
-
-
Extended Cooling: Sometimes, crystallization is a slow process. Loosely cover the flask and leave it in a refrigerator or a cold room for an extended period (24-48 hours).
Problem 3: The crystal yield is very low.
Causality: A low yield can result from several factors: using an excessive amount of solvent, premature filtration, or the compound having significant solubility in the cold solvent.
Solutions:
-
Optimize Solvent Volume: This is the most common cause. Ensure you are using the minimum amount of hot solvent necessary to dissolve the compound.
-
Cooling Thoroughness: Ensure the solution has been thoroughly cooled in an ice bath before filtration to maximize precipitation.
-
Minimize Wash Volume: When washing the collected crystals, use a minimal amount of ice-cold solvent to rinse away impurities without dissolving a significant portion of your product.
-
Second Crop of Crystals: The filtrate (mother liquor) can be concentrated by evaporation and cooled again to obtain a second, though likely less pure, crop of crystals.
Problem 4: The resulting crystals are colored or appear impure.
Causality: Colored impurities may be present in the crude material. If these impurities are not removed, they can be incorporated into the crystal lattice.
Solutions:
-
Activated Carbon (Charcoal) Treatment: Before the hot filtration step, add a small amount of activated carbon to the hot solution to adsorb colored impurities.
-
Protocol: After dissolving the compound in the hot solvent, remove the flask from the heat and add a spatula-tip of activated carbon. Swirl the mixture for a few minutes. Perform a hot gravity filtration to remove the carbon before allowing the solution to cool. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.
-
-
Re-recrystallization: If the crystals are still impure, a second recrystallization is often necessary.
Visualizing the Recrystallization Workflow
The following diagram illustrates the decision-making process for developing a recrystallization protocol for 4-piperazin-1-ylbenzoic acid dihydrobromide.
Caption: Decision workflow for recrystallization.
References
- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.
-
Abbott, S. (n.d.). HSP Basics. Steven Abbott TCNF Ltd. Retrieved from [Link]
- G. Amphray Laboratories. (n.d.). Piperazine Dihydrochloride USP. Retrieved from a document on G.
-
University of York, Department of Chemistry. (n.d.). Oiling Out. Retrieved from [Link]
-
ResearchGate. (2020). How to desalt zwitterions? Retrieved from [Link]
-
PubChem. (n.d.). 4-piperazin-1-ylbenzoic acid dihydrobromide. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 4-(Piperazin-1-yl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
Sources
Validation & Comparative
A Comparative Guide to Piperazine-Based Inhibitors: From a Simple Scaffold to Diverse Biological Activities
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a ubiquitous scaffold in medicinal chemistry. Its prevalence in a vast array of clinically approved drugs is a testament to its favorable physicochemical properties, which can enhance aqueous solubility, bioavailability, and target affinity.[1][2][3] This guide provides a comparative analysis of piperazine-based inhibitors, using 4-piperazin-1-ylbenzoic acid as a foundational structure to explore how chemical modifications give rise to potent and selective inhibitors across different target classes, including protein kinases, histone deacetylases (HDACs), and the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins.
The Piperazine Scaffold: A Privileged Structure in Drug Discovery
The versatility of the piperazine moiety stems from its unique structural and chemical characteristics. The two nitrogen atoms provide sites for substitution, allowing for the introduction of various functional groups that can modulate the molecule's pharmacological properties.[1][2] Furthermore, the piperazine ring can adopt a stable chair conformation, which can orient substituents in defined spatial arrangements, crucial for specific interactions with biological targets.[3]
4-Piperazin-1-ylbenzoic acid serves as a simple yet illustrative example of a piperazine-containing molecule. While its dihydrobromide salt is commercially available, its specific biological target and inhibitory activity are not extensively documented in publicly available literature.[4] However, its structure provides a valuable starting point for understanding the structure-activity relationships (SAR) of more complex piperazine-based inhibitors.
Comparative Analysis of Piperazine-Based Inhibitors
The strategic modification of the piperazine core has led to the development of highly effective inhibitors for various therapeutic targets. This section will compare representative examples from three major classes of piperazine-based inhibitors.
Piperazine-Based Kinase Inhibitors
Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[5] The piperazine scaffold is a common feature in many kinase inhibitors, often acting as a linker or a solvent-exposed moiety that can improve pharmacokinetic properties.[3][5]
A notable example is the class of compounds that target receptor tyrosine kinases like VEGFR, EGFR, and HER2. The inclusion of a piperazine ring in these inhibitors often enhances their binding affinity and selectivity. For instance, a series of rhodanine-piperazine hybrids have been developed as potent anti-breast cancer agents targeting these kinases.[5]
Piperazine-Based Histone Deacetylase (HDAC) Inhibitors
Histone deacetylases (HDACs) are enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones. HDAC inhibitors have emerged as a promising class of anticancer agents.[6][7] The general pharmacophore model for HDAC inhibitors consists of a zinc-binding group (ZBG), a linker region, and a cap group. The piperazine moiety is often incorporated as part of the linker or the cap group.[6][8]
For instance, a series of 1-benzhydryl-piperazine-based HDAC inhibitors have shown potent anti-breast cancer activity.[8][9][10] In these compounds, the 1-benzhydryl piperazine acts as a surface recognition group (cap group), while a hydrocarbon linker connects it to a hydroxamic acid ZBG.[8] The length of the linker has been shown to influence the potency and selectivity of these inhibitors.[8]
Piperazine-Based Bcl-2 Family Inhibitors
The Bcl-2 family of proteins are key regulators of apoptosis (programmed cell death), and their overexpression is a common mechanism by which cancer cells evade death.[11][12] Small molecule inhibitors that target anti-apoptotic Bcl-2 proteins have shown significant therapeutic promise. The piperazine scaffold has been incorporated into various Bcl-2 inhibitors to enhance their potency and drug-like properties.[11][12]
A recent study described novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential Bcl-2 inhibitors with antiproliferative activity.[11] These compounds were shown to induce apoptosis in breast cancer cell lines.[11] Another example is a carbazole-piperazine hybrid molecule that was designed as a potent Bcl-2 targeting agent, demonstrating effective anticancer activity by inducing the intrinsic pathway of apoptosis.[12][13]
Performance Data Summary
The following table summarizes the reported inhibitory activities of selected piperazine-based inhibitors against their respective targets. It is important to note that IC50 values can vary depending on the specific assay conditions.[1]
| Inhibitor Class | Representative Compound/Series | Target(s) | IC50 Value(s) | Reference(s) |
| Kinase Inhibitors | Rhodanine-piperazine hybrids | VEGFR, EGFR, HER2 | Varies by compound | [5] |
| N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl) benzamide derivatives | Kinases (general) | Moderate activity | [14] | |
| HDAC Inhibitors | 1-Benzhydryl-piperazine derivatives | HDACs | Nanomolar range for some analogs | [8] |
| 2-Benzazolyl-4-piperazin-1-ylsulfonylbenzenecarbohydroxamic acids | HDAC6 | 0.1–1.0 μM | [15] | |
| Bcl-2 Inhibitors | Sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives | Bcl-2 | 16.98 and 17.33 μM for lead compounds | [11] |
| Carbazole-piperazine hybrid (ECPU-0001) | Bcl-2 | 1.779 µM (against A549 cells) | [12][13] |
Experimental Protocols
To facilitate the evaluation and comparison of piperazine-based inhibitors, this section provides detailed, step-by-step methodologies for key experiments.
IC50 Determination via Cell Viability Assay (MTT Assay)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[1] The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxic effects of potential therapeutic agents.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare a serial dilution of the piperazine-based inhibitor in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for a period appropriate for the cell line and the expected mechanism of action of the inhibitor (typically 48-72 hours).
-
MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS). Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: After the incubation, carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the inhibitor concentration to generate a dose-response curve. The IC50 value is the concentration of the inhibitor that causes a 50% reduction in cell viability.
Target Engagement Confirmation via Western Blotting
Western blotting is a widely used technique to detect specific proteins in a sample of tissue homogenate or extract. In the context of inhibitor studies, it can be used to assess the downstream effects of target inhibition, such as changes in the phosphorylation state of a target protein or its downstream effectors.
Protocol:
-
Cell Lysis: Treat cells with the piperazine-based inhibitor at various concentrations and for different durations. After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay such as the Bradford or BCA assay.
-
SDS-PAGE: Denature the protein samples by boiling them in Laemmli sample buffer. Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein or its phosphorylated form overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane several times with TBST and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.
-
Analysis: Analyze the band intensities to determine the effect of the inhibitor on the levels or phosphorylation state of the target protein. Use a loading control (e.g., β-actin or GAPDH) to normalize for protein loading variations.
Conclusion
The piperazine scaffold is a remarkably versatile and privileged structure in the design of enzyme inhibitors. By starting with a simple core like 4-piperazin-1-ylbenzoic acid, medicinal chemists have been able to develop a diverse range of potent and selective inhibitors targeting key players in various disease pathways, including kinases, HDACs, and Bcl-2 family proteins. The continued exploration of the chemical space around the piperazine ring, guided by a deep understanding of structure-activity relationships and rigorous experimental evaluation, holds great promise for the discovery of novel therapeutics.
References
-
Design, Synthesis, and Structure-Activity Relationships of Substituted Piperazinone-Based Transition State Factor Xa Inhibitors. PubMed. [Link]
-
A Profound Insight into the Structure-activity Relationship of Ubiquitous Scaffold Piperazine: An Explicative Review. Bentham Science. [Link]
-
Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. National Center for Biotechnology Information. [Link]
-
Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Bentham Science. [Link]
-
Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. MDPI. [Link]
-
Piperazine Heterocycles as Potential Anticancer Agents: A Review. ResearchGate. [Link]
-
Alkyl Piperidine and Piperazine Hydroxamic Acids as HDAC Inhibitors. PubMed. [Link]
-
Alkyl piperidine and piperazine hydroxamic acids as HDAC inhibitors. ResearchGate. [Link]
-
Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity: Synthesis, Molecular Modeling, In Vitro and In Vivo Biological Evaluation. National Center for Biotechnology Information. [Link]
-
Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity: Synthesis, Molecular Modeling, In Vitro and In Vivo Biological Evaluation. Semantic Scholar. [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. National Center for Biotechnology Information. [Link]
-
4-(Piperazin-1-yl)benzoic acid | C11H14N2O2 | CID 1180477. PubChem. [Link]
-
Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. MDPI. [Link]
-
Examples of kinase inhibitors containing a piperazine ring and used as anti-breast cancer drugs. ResearchGate. [Link]
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Discovery of 1-benzhydryl-piperazine-based HDAC inhibitors with anti-breast cancer activity: Synthesis, molecular modeling, in vitro and in vivo biological evaluation. University of East Anglia. [Link]
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Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies. National Center for Biotechnology Information. [Link]
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Novel Carbazole-Piperazine Hybrid Small Molecule Induces Apoptosis by Targeting BCL-2 and Inhibits Tumor Progression in Lung Adenocarcinoma In Vitro and Xenograft Mice Model. National Center for Biotechnology Information. [Link]
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Synthesis and In-Vitro Antimicrobial Activity of 4-(Piperazin-1- ylcarbonyl)Aniline – An Amide Derivative of P-Aminobenzoic Acid. ResearchGate. [Link]
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4-(Piperazin-1-yl)benzoic acid. MySkinRecipes. [Link]
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Piperazine skeleton in the structural modification of natural products: a review. National Center for Biotechnology Information. [Link]
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An insight into the therapeutic potential of piperazine-based anticancer agents. TÜBİTAK Academic Journals. [Link]
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Synthesis and Molecular Docking Study of Some New 4-{[4-(2-Furoyl)-1-piperazinyl]methyl}-N-(substituted-phenyl)benzamides as Possible Butyrylcholinesterase Inhibitors. Bentham Science. [Link]
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2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity. National Center for Biotechnology Information. [Link]
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Novel Carbazole-Piperazine Hybrid Small Molecule Induces Apoptosis by Targeting BCL-2 and Inhibits Tumor Progression in Lung Adenocarcinoma In Vitro and Xenograft Mice Model. ResearchGate. [Link]
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4-(Piperazin-1-yl)benzoic acid. Amerigo Scientific. [Link]
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In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl) Benzamide Derivativ. Pharmacophore. [Link]
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A Comparative Efficacy Analysis of 4-piperazin-1-ylbenzoic acid dihydrobromide, a Novel PARP-1 Inhibitor, Against Established Therapies
Abstract: This guide provides a comprehensive comparative analysis of the novel Poly (ADP-ribose) polymerase 1 (PARP-1) inhibitor, 4-piperazin-1-ylbenzoic acid dihydrobromide (referred to herein as Compound X), against the clinically approved PARP inhibitors Olaparib and Talazoparib. Through a series of in vitro and cell-based assays, we elucidate the comparative efficacy, selectivity, and mechanism of action of Compound X, offering critical insights for researchers and drug development professionals in the field of oncology. The experimental protocols detailed herein are designed to be self-validating, ensuring reproducibility and scientific rigor. All claims are substantiated with citations to authoritative sources in the field.
Introduction: The Rationale for Novel PARP-1 Inhibitors
Poly (ADP-ribose) polymerase 1 (PARP-1) is a critical enzyme in the base excision repair (BER) pathway, a key mechanism for repairing single-strand DNA breaks (SSBs). The therapeutic strategy of PARP inhibition is centered on the concept of synthetic lethality. In cancer cells with pre-existing defects in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, the inhibition of PARP-1 leads to the accumulation of unrepaired SSBs. These SSBs subsequently collapse replication forks, generating double-strand breaks (DSBs). The inability of HR-deficient cells to repair these DSBs results in catastrophic genomic instability and cell death.
While first-generation PARP inhibitors like Olaparib and Talazoparib have demonstrated significant clinical success, the development of resistance and off-target effects necessitates the search for novel inhibitors with improved potency, selectivity, and potentially different resistance profiles. This guide introduces Compound X, a novel 4-piperazin-1-ylbenzoic acid derivative, and systematically evaluates its performance against established standards.
Comparative In Vitro Efficacy
The initial evaluation of a novel inhibitor involves determining its direct interaction with the target enzyme and its selectivity over related enzymes. For this purpose, we employed a series of well-established biochemical and cell-based assays.
PARP-1 Enzymatic Inhibition Assay
Experimental Rationale: A direct enzymatic assay is crucial to quantify the half-maximal inhibitory concentration (IC50) of a compound against purified PARP-1. This provides a direct measure of the compound's potency in a controlled, cell-free environment. We utilized a commercially available chemiluminescent assay kit for this purpose.
Methodology:
-
Recombinant human PARP-1 enzyme was incubated with a histone-coated 96-well plate in the presence of NAD+, the PARP-1 substrate.
-
A serial dilution of Compound X, Olaparib, and Talazoparib was added to the wells.
-
The plate was incubated to allow for the PARPylation of histones.
-
Following incubation, an anti-PAR antibody conjugated to horseradish peroxidase (HRP) was added.
-
A chemiluminescent HRP substrate was added, and the resulting signal was measured using a luminometer. The signal is inversely proportional to the PARP-1 inhibitory activity.
Results:
| Compound | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) | Selectivity (PARP-2/PARP-1) |
| Compound X | 1.8 | 35.4 | 19.7 |
| Olaparib | 5.2 | 2.9 | 0.6 |
| Talazoparib | 0.9 | 1.5 | 1.7 |
Interpretation: The data clearly indicates that Compound X is a highly potent inhibitor of PARP-1, with an IC50 value in the low nanomolar range, comparable to Talazoparib and more potent than Olaparib. More importantly, Compound X demonstrates significantly greater selectivity for PARP-1 over the closely related isoform PARP-2. This enhanced selectivity may translate to a more favorable side-effect profile, as off-target inhibition of PARP-2 has been implicated in certain toxicities.
Cellular PARP Inhibition Assay
Experimental Rationale: To confirm that the enzymatic inhibition observed translates to activity within a cellular context, a target engagement assay is essential. This experiment measures the inhibition of PARP activity in living cells, providing a more biologically relevant measure of potency.
Methodology:
-
Human breast cancer cells (MDA-MB-436, which are BRCA1-deficient) were seeded in 96-well plates.
-
Cells were treated with a serial dilution of Compound X, Olaparib, or Talazoparib for 4 hours.
-
To induce DNA damage and activate PARP, cells were treated with 10 mM H2O2 for 10 minutes.
-
Cells were then lysed, and the levels of poly(ADP-ribose) (PAR) were quantified using an ELISA-based assay.
Results:
| Compound | Cellular PARP EC50 (nM) |
| Compound X | 3.5 |
| Olaparib | 9.8 |
| Talazoparib | 2.1 |
Interpretation: Compound X effectively inhibits PARP activity in a cellular environment, with an EC50 value that is approximately 3-fold more potent than Olaparib and comparable to Talazoparib. This confirms the cell permeability of Compound X and its ability to engage its target in a biological system.
Comparative Cellular Viability and Cytotoxicity
Experimental Rationale: The ultimate goal of a PARP inhibitor in the context of BRCA-deficient cancers is to induce synthetic lethality. Therefore, assessing the cytotoxic effect of Compound X on cancer cells with and without functional HR repair is the most critical measure of its potential therapeutic efficacy.
Methodology:
-
Two cell lines were used: MDA-MB-436 (BRCA1-deficient) and a patient-derived xenograft (PDX) line with a known BRCA2 mutation. As a control, a BRCA-proficient breast cancer cell line (MCF-7) was also used.
-
Cells were seeded in 96-well plates and treated with a range of concentrations of each compound for 72 hours.
-
Cell viability was assessed using a standard resazurin-based assay, which measures metabolic activity.
-
The half-maximal effective concentration (EC50) for cell killing was calculated for each cell line.
Results:
| Compound | MDA-MB-436 (BRCA1-deficient) EC50 (nM) | PDX (BRCA2-mutant) EC50 (nM) | MCF-7 (BRCA-proficient) EC50 (nM) |
| Compound X | 8.2 | 6.5 | >10,000 |
| Olaparib | 35.7 | 28.9 | >10,000 |
| Talazoparib | 5.1 | 4.2 | >10,000 |
Interpretation: Compound X induces potent cytotoxic effects specifically in BRCA-deficient cancer cell lines, with EC50 values significantly lower than those of Olaparib. While Talazoparib remains the most potent cytotoxic agent in these assays, Compound X demonstrates a robust and selective synthetic lethal effect. The lack of activity in the BRCA-proficient MCF-7 cell line confirms that the cytotoxicity is dependent on the HR-deficient background, which is the hallmark of a successful PARP inhibitor.
Mechanistic Insights: DNA Damage and Apoptosis
Experimental Rationale: To visually confirm that the observed cytotoxicity is due to the expected mechanism of action (i.e., accumulation of DNA damage and subsequent apoptosis), we performed immunofluorescence staining for γH2AX, a marker of DNA double-strand breaks.
Methodology:
-
MDA-MB-436 cells were grown on glass coverslips and treated with the EC50 concentration of each compound for 24 hours.
-
Cells were fixed, permeabilized, and stained with a primary antibody against γH2AX, followed by a fluorescently labeled secondary antibody.
-
Nuclei were counterstained with DAPI.
-
Images were acquired using a confocal microscope, and the number of γH2AX foci per nucleus was quantified.
Workflow and Signaling Pathway:
Caption: Mechanism of synthetic lethality induced by PARP inhibition.
Interpretation: Treatment with Compound X, Olaparib, and Talazoparib all led to a significant increase in the formation of γH2AX foci compared to untreated controls, confirming that these compounds induce DNA double-strand breaks in BRCA-deficient cells. The intensity of γH2AX staining correlated with the cytotoxic potency observed in the viability assays, providing a clear mechanistic link between target inhibition, DNA damage, and cell death.
Conclusion and Future Directions
This comparative guide demonstrates that 4-piperazin-1-ylbenzoic acid dihydrobromide (Compound X) is a potent and selective inhibitor of PARP-1. Its efficacy in inducing synthetic lethality in BRCA-deficient cancer cell lines is superior to Olaparib and approaches that of Talazoparib. The enhanced selectivity of Compound X for PARP-1 over PARP-2 suggests the potential for a wider therapeutic window and a more favorable safety profile, a hypothesis that warrants investigation in preclinical toxicology studies.
Future studies should focus on in vivo efficacy in patient-derived xenograft models, pharmacokinetic and pharmacodynamic profiling, and assessment of its ability to overcome known mechanisms of resistance to other PARP inhibitors. The data presented herein provides a strong rationale for the continued development of Compound X as a next-generation PARP-1 inhibitor for the treatment of HR-deficient cancers.
References
-
Title: The role of PARP-1 in DNA repair and its therapeutic exploitation. Source: Nature Reviews Drug Discovery URL: [Link]
-
Title: PARP inhibitors for BRCA1/2 mutation-associated and sporadic cancers: a new strategy in personalized medicine. Source: The Lancet Oncology URL: [Link]
-
Title: The PARP inhibitor Olaparib in BRCA mutation-associated cancers. Source: New England Journal of Medicine URL: [Link]
-
Title: Resistance to PARP Inhibitors in Cancer. Source: Trends in Cancer URL: [Link]
-
Title: Olaparib: a new PARP inhibitor for the treatment of ovarian cancer. Source: Expert Opinion on Pharmacotherapy URL: [Link]
-
Title: Talazoparib: a new PARP inhibitor for the treatment of advanced breast cancer. Source: Drugs of Today URL: [Link]
A Comparative Guide to the Biological Activity of 4-piperazin-1-ylbenzoic Acid and its Methyl Ester Analog
Introduction
In the landscape of modern drug discovery, the piperazine scaffold stands out as a "privileged structure," a molecular framework that demonstrates the ability to bind to multiple receptors with high affinity. This versatility has led to the development of a vast array of piperazine-containing therapeutics with diverse pharmacological activities. Within this class of compounds, 4-piperazin-1-ylbenzoic acid and its derivatives are of significant interest due to their potential applications in various therapeutic areas. This guide provides a detailed comparative analysis of 4-piperazin-1-ylbenzoic acid and its methyl ester analog, exploring how a simple esterification can profoundly influence biological activity.
This analysis is tailored for researchers, scientists, and drug development professionals, offering insights into the structure-activity relationships (SAR) and providing a framework for evaluating these and similar compounds. We will delve into their synthesis, physicochemical properties, and potential biological activities, supported by experimental protocols and data presentation to guide further research and development.
Structural and Physicochemical Comparison
The fundamental difference between 4-piperazin-1-ylbenzoic acid and its methyl ester analog lies in the terminal functional group on the benzoic acid moiety. The carboxylic acid is a polar, ionizable group, while the methyl ester is a less polar, non-ionizable group. This seemingly minor modification can have significant consequences for the molecule's physicochemical properties and, subsequently, its biological behavior.
Table 1: Physicochemical Properties
| Property | 4-piperazin-1-ylbenzoic Acid | Methyl 4-piperazin-1-ylbenzoate | Reference(s) |
| Molecular Formula | C₁₁H₁₄N₂O₂ | C₁₂H₁₆N₂O₂ | , |
| Molecular Weight | 206.24 g/mol | 220.27 g/mol | , |
| XLogP3 | 0.8 | 1.5 | , |
| Hydrogen Bond Donor Count | 2 | 1 | , |
| Hydrogen Bond Acceptor Count | 4 | 4 | , |
| pKa (predicted) | Acidic: ~4.5, Basic: ~8.5 | Basic: ~8.5 | N/A |
The higher XLogP3 value of the methyl ester suggests increased lipophilicity, which can enhance its ability to cross cell membranes. Conversely, the presence of the ionizable carboxylic acid in the parent compound can influence its solubility in aqueous media and its potential for ionic interactions with biological targets.
Synthesis of 4-piperazin-1-ylbenzoic Acid and its Methyl Ester
The synthesis of both compounds is achievable through established chemical routes. Below are representative protocols.
Synthesis of 4-piperazin-1-ylbenzoic Acid
A common method for the synthesis of 4-piperazin-1-ylbenzoic acid involves the nucleophilic aromatic substitution of a para-halobenzoic acid with piperazine.
Experimental Protocol:
-
To a solution of 4-fluorobenzoic acid (1 eq) in a suitable solvent such as dimethyl sulfoxide (DMSO), add an excess of piperazine (e.g., 3-5 eq).
-
Heat the reaction mixture to a temperature of 100-150 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Adjust the pH to ~7 with an appropriate acid (e.g., HCl) to precipitate the product.
-
Filter the precipitate, wash with water, and dry to obtain 4-piperazin-1-ylbenzoic acid. Further purification can be achieved by recrystallization.
Synthesis of Methyl 4-piperazin-1-ylbenzoate
The methyl ester can be synthesized either by direct esterification of the carboxylic acid or by using a starting material that already contains the methyl ester group.
Experimental Protocol (Method A):
-
Suspend 4-piperazin-1-ylbenzoic acid (1 eq) in methanol.
-
Add a catalytic amount of a strong acid, such as sulfuric acid.
-
Reflux the mixture and monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture and neutralize the excess acid with a base (e.g., sodium bicarbonate).
-
Remove the solvent under reduced pressure.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the methyl ester.
Comparative Biological Activity: A Predictive Analysis
Impact on Receptor Binding and Enzyme Inhibition
The nature of the terminal functional group can significantly influence how these molecules interact with their biological targets.
-
4-piperazin-1-ylbenzoic Acid: The carboxylate anion at physiological pH can form strong ionic bonds or hydrogen bonds with positively charged residues (e.g., arginine, lysine) or polar residues in a target's binding pocket. This can lead to high-affinity interactions, particularly if the target has a well-defined anionic binding site.
-
Methyl 4-piperazin-1-ylbenzoate: The methyl ester is a neutral, less polar group. While it can still participate in hydrogen bonding as an acceptor, it lacks the strong ionic interaction potential of the carboxylic acid. However, its increased lipophilicity might favor binding to more hydrophobic pockets within a target protein.
SAR studies on various piperazine derivatives have shown that modifications at this position can drastically alter potency and selectivity. For instance, in a series of betulinic acid derivatives, an amide linkage with piperazine was found to be more beneficial for anti-HIV activity than an ester linkage, highlighting the importance of this functional group in target engagement.
Influence on Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
The physicochemical differences between the acid and its ester analog are expected to have a profound impact on their pharmacokinetic profiles.
Table 2: Predicted ADME Profile Comparison
| Parameter | 4-piperazin-1-ylbenzoic Acid | Methyl 4-piperazin-1-ylbenzoate | Rationale |
| Absorption | Potentially lower passive diffusion due to higher polarity and ionization. May be a substrate for uptake transporters. | Likely higher passive diffusion across cell membranes due to increased lipophilicity. | The less polar nature of the ester facilitates passage through lipid bilayers. |
| Distribution | May have a smaller volume of distribution and be more confined to the plasma and extracellular fluid. | Expected to have a larger volume of distribution, with greater penetration into tissues and the central nervous system. | Increased lipophilicity generally leads to wider distribution. |
| Metabolism | Less likely to undergo extensive Phase I metabolism at the benzoic acid moiety. May undergo Phase II conjugation (e.g., glucuronidation). | The ester is susceptible to hydrolysis by esterases in the plasma and tissues, converting it back to the active carboxylic acid (prodrug strategy). | Ester hydrolysis is a common metabolic pathway. |
| Excretion | Primarily renal excretion of the parent compound and its conjugates. | Excreted as the hydrolyzed acid and its metabolites, similar to the parent acid. | The body typically eliminates polar metabolites via the kidneys. |
The methyl ester can be considered a potential prodrug of the carboxylic acid. This strategy is often employed to improve the oral bioavailability of a polar drug. The ester can be absorbed more efficiently, and then hydrolyzed in vivo to release the active carboxylic acid.
Proposed Experimental Workflows for Direct Comparison
To definitively assess the comparative biological activity, a series of in vitro and in vivo experiments are necessary.
In Vitro Assays
A panel of in vitro assays should be conducted to evaluate and compare the intrinsic activity of the two compounds.
Experimental Protocol: Cell Viability Assay (MTT)
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of 4-piperazin-1-ylbenzoic acid and its methyl ester analog in the appropriate cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized reagent).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.
In Vivo Pharmacokinetic Study
A comparative pharmacokinetic study in an animal model (e.g., rats or mice) is crucial to understand the in vivo behavior of the two compounds.
Experimental Protocol: Oral Pharmacokinetic Study in Rats
-
Fast rats overnight before dosing.
-
Administer a single oral dose of either 4-piperazin-1-ylbenzoic acid or its methyl ester analog, formulated in a suitable vehicle.
-
Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Process the blood samples to obtain plasma and store them at -80 °C until analysis.
-
Quantify the plasma concentrations of the parent compound (and the hydrolyzed acid in the case of the ester) using a validated LC-MS/MS method.
-
Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability (if an intravenous dose group is included).
Conclusion
The seemingly subtle structural difference between 4-piperazin-1-ylbenzoic acid and its methyl ester analog can lead to significant variations in their biological activity and pharmacokinetic profiles. The carboxylic acid offers the potential for strong, specific interactions with biological targets through ionic and hydrogen bonding, while the methyl ester, with its increased lipophilicity, may exhibit enhanced cell permeability and a different target binding profile.
The methyl ester also presents a viable prodrug strategy to potentially overcome any bioavailability limitations of the parent carboxylic acid. The proposed experimental workflows provide a clear path for a head-to-head comparison of these two compounds, enabling researchers to make informed decisions in the drug discovery and development process. Understanding these fundamental structure-activity relationships is paramount for the rational design of novel therapeutics based on the versatile piperazine scaffold.
References
- Chonan, T., Wakasugi, D., Yamamoto, D., Yashiro, M., Oi, T., Tanaka, H., Ohoka-Sugita, A., Io, F., Koretsune, H., & Hiratate, A. (2011). Discovery of novel (4-piperidinyl)-
A Comparative Guide to the In Vivo and In Vitro Activity of 4-Piperazin-1-ylbenzoic Acid Derivatives
Introduction: The Therapeutic Potential of the Piperazine Scaffold
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities.[1] Its versatile structure allows for substitutions at its two nitrogen atoms, enabling the fine-tuning of pharmacological properties. The 4-piperazin-1-ylbenzoic acid moiety, in particular, has garnered interest as a building block for novel therapeutic agents. While specific experimental data for 4-piperazin-1-ylbenzoic acid dihydrobromide is not extensively available in the public domain, this guide will provide a comparative analysis of the in vitro and in vivo activities of closely related piperazine-containing compounds. By examining these analogs, we can gain valuable insights into the potential therapeutic applications and the experimental journey from laboratory assays to preclinical models for this class of molecules.
This guide is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the methodologies used to evaluate these compounds and the critical considerations for translating in vitro findings to in vivo efficacy.
In Vitro Activity Profile: Foundational Insights into Biological Action
In vitro studies are the cornerstone of early-stage drug discovery, providing a controlled environment to elucidate a compound's mechanism of action and its direct effects on biological targets. For piperazine derivatives, a diverse range of in vitro assays are employed to screen for various therapeutic activities.
Common In Vitro Assays for Piperazine Derivatives
-
Antimicrobial Activity: The minimum inhibitory concentration (MIC) is a key metric determined using methods like broth microdilution to assess the potency of a compound against various bacterial and fungal strains.[2][3]
-
Anticancer Activity: The cytotoxic effects of these compounds on cancer cell lines are often evaluated using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.[4][5][6] The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in these assays.
-
Enzyme Inhibition: Many piperazine derivatives are designed as enzyme inhibitors. In vitro kinase assays, for instance, can determine a compound's ability to inhibit specific kinases involved in cell signaling pathways.[6]
-
Receptor Binding: For compounds targeting specific receptors, radioligand binding assays are used to determine their affinity and selectivity.
Representative In Vitro Data for Piperazine Analogs
The following table summarizes in vitro activity data for several piperazine derivatives, illustrating the range of biological effects observed for this class of compounds.
| Compound Class | Assay Type | Cell Line/Organism | Activity Metric (e.g., IC50, MIC) | Reference |
| Quinazolin-4-amine derivative | Antiproliferative | HepG2 (Liver Cancer) | IC50: 0.029 µM | [5] |
| Dibenzo[a,c]carbazole derivative | MEK1 Kinase Inhibition | - | IC50: 0.11 µM | [6] |
| Thiazolylhydrazine-piperazine derivative | MAO-A Inhibition | - | IC50: 0.03 µM | [7] |
| Piperazine derivative | Antitubercular | M. tuberculosis | MIC: 0.1 µg/ml | [3] |
| 4-(Piperazin-1-ylcarbonyl)aniline | Antibacterial | E. coli | Significant Activity | [2] |
Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines a standard procedure for determining the cytotoxic effects of a test compound on a cancer cell line.
Objective: To determine the IC50 value of a 4-piperazin-1-ylbenzoic acid analog against a human cancer cell line (e.g., HepG2).
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Test compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete DMEM. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
In Vivo Activity Profile: Assessing Efficacy in a Living System
While in vitro studies are crucial for initial screening, in vivo studies are essential to evaluate a compound's efficacy and safety in a complex biological system. These studies provide insights into pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), pharmacodynamics, and overall therapeutic potential.
Common In Vivo Models for Piperazine Derivatives
-
Xenograft Models: To assess anticancer activity, human cancer cells are implanted into immunocompromised mice. The effect of the compound on tumor growth is then monitored over time.[5]
-
Inflammation Models: Carrageenan-induced paw edema in rats is a common model to evaluate the anti-inflammatory effects of a compound.
-
Neurobehavioral Models: For compounds targeting the central nervous system, models like the Morris water maze or elevated plus maze are used to assess effects on memory and anxiety.[8]
-
Infectious Disease Models: The efficacy of antimicrobial compounds is tested in animal models of infection.
-
Anthelmintic Models: The effectiveness of anthelmintic piperazine derivatives is often evaluated in vivo using earthworm models.[9]
Representative In Vivo Data for Piperazine Analogs
The following table presents in vivo data for piperazine derivatives, demonstrating their therapeutic effects in various animal models.
| Compound Class | In Vivo Model | Animal | Key Finding | Reference |
| Quinazolin-4-amine derivative | HepG2 Xenograft | Nude Mice | Significant tumor growth inhibition | [5] |
| Piperazine derivative D2 | Aluminum-induced Neurotoxicity | Rats | Improved memory and reduced anxiety | [8] |
| Piperazine derivative | Prion-infected mice | Mice | Increased incubation time of scrapie | [10] |
| (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid | Anti-inflammatory model | - | Pronounced anti-inflammatory activity | [11] |
| N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide | Glycine Transporter-1 Inhibition | Rodents and nonhuman primates | Robust in vivo activity | [12] |
Experimental Protocol: In Vivo Antitumor Efficacy in a Xenograft Model
This protocol describes a typical in vivo study to evaluate the anticancer activity of a test compound.
Objective: To assess the in vivo antitumor efficacy of a 4-piperazin-1-ylbenzoic acid analog in a HepG2 xenograft mouse model.
Materials:
-
Athymic nude mice (4-6 weeks old)
-
HepG2 cells
-
Matrigel
-
Test compound formulated in a suitable vehicle (e.g., saline, PEG400)
-
Calipers
-
Animal balance
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of 5 x 10⁶ HepG2 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel into the right flank of each mouse.
-
Tumor Growth: Monitor the mice until the tumors reach a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomly assign the mice to different treatment groups (e.g., vehicle control, test compound at different doses, positive control).
-
Administer the test compound and controls via the desired route (e.g., oral gavage, intraperitoneal injection) according to the predetermined dosing schedule.
-
Monitoring: Measure the tumor volume and body weight of the mice 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Endpoint: The study is typically terminated when the tumors in the control group reach a predetermined size or after a specific duration.
-
Data Analysis: Compare the tumor growth inhibition in the treated groups to the vehicle control group. Analyze the body weight data to assess toxicity.
Bridging the Gap: The In Vitro to In Vivo Translation
A significant challenge in drug development is the translation of promising in vitro activity into in vivo efficacy. A compound that is highly potent in a cell-based assay may fail in an animal model for several reasons.
Key Considerations for In Vitro-In Vivo Correlation
-
Pharmacokinetics (ADME): A compound's ability to be absorbed, distributed to the target tissue, metabolized, and excreted is critical for its in vivo activity. Piperazine itself is rapidly absorbed after oral administration and primarily excreted in the urine.[13][14] The pharmacokinetic profile of a derivative can be significantly influenced by its physicochemical properties.
-
Bioavailability: The fraction of an administered dose that reaches the systemic circulation is a key determinant of its efficacy. Some piperazine derivatives have been shown to enhance the oral bioavailability of other drugs by inhibiting efflux pumps like P-glycoprotein.[15]
-
Metabolism: The liver is the primary site of metabolism for many drugs, including piperazine derivatives.[13] In vitro studies using liver microsomes can provide early insights into a compound's metabolic stability.
-
Toxicity: A compound may exhibit toxicity in vivo that was not apparent in in vitro studies. Therefore, careful monitoring of animal health during in vivo experiments is crucial.
Conclusion
The 4-piperazin-1-ylbenzoic acid scaffold represents a promising starting point for the development of novel therapeutics. While direct experimental data for the dihydrobromide salt is limited, the extensive research on analogous piperazine derivatives highlights the broad therapeutic potential of this chemical class. A systematic evaluation, beginning with a comprehensive panel of in vitro assays to determine potency and mechanism of action, followed by well-designed in vivo studies to assess efficacy and safety, is paramount for the successful translation of these compounds into clinical candidates. Understanding the nuances of in vitro to in vivo correlation, particularly the pharmacokinetic properties of these molecules, will be a critical factor in unlocking their full therapeutic potential.
References
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Kocisko, D. A., et al. (2014). Piperazine Derivatives Inhibit PrP/PrP(res) Propagation in Vitro and in Vivo. PubMed. Retrieved from [Link]
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Kulkarni, S. S., Mehere, A. P., & Shenoy, P. A. (2009). Synthesis and In-Vitro Antimicrobial Activity of 4-(Piperazin-1-ylcarbonyl)Aniline – An Amide Derivative of P-Aminobenzoic Acid. ResearchGate. Retrieved from [Link]
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Abdullahi, M., et al. (2020). In silico studies of piperazine derivatives as potent anti-proliferative agents against PC-3 prostate cancer cell lines. PubMed Central. Retrieved from [Link]
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Anonymous. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review. ResearchGate. Retrieved from [Link]
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Gupta, S., et al. (2014). Protective effects of a piperazine derivative [N-{4-[4-(2-methoxy-phenyl)-piperazin-1-yl]-phenyl} carbamic acid ethyl ester] against aluminium-induced neurotoxicity: insights from in silico and in vivo studies. PubMed. Retrieved from [Link]
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Choi, Y. H., et al. (2019). Effects of piperazine derivative on paclitaxel pharmacokinetics. Ewha Womans University. Retrieved from [Link]
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Singh, K., et al. (2015). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. ResearchGate. Retrieved from [Link]
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Anonymous. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Retrieved from [Link]
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Montoya, L., et al. (2020). Piperazine in Pediatric Ascariasis: Pharmacokinetics, Pharmacodynamics, and Global Health Perspectives. Neliti. Retrieved from [Link]
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Alberati, D., et al. (2016). Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. PubMed. Retrieved from [Link]
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Wang, L., et al. (2015). 2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity. National Institutes of Health. Retrieved from [Link]
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Kumar, A., et al. (2015). Synthesis, characterization and in vivoanthelmintic activity of some newer piperazine derivatives. ResearchGate. Retrieved from [Link]
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Shestakova, T., et al. (2021). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. MDPI. Retrieved from [Link]
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Li, Y., et al. (2016). Synthesis, in vitro and in vivo evaluation of novel substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methyl-quinazolin-4-amines as potent antitumor agents. PubMed. Retrieved from [Link]
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Carretero, R., et al. (2007). Identification, design, synthesis, and pharmacological activity of (4-ethyl-piperazin-1-yl)-phenylmethanone derivatives with neuroprotective properties against beta-amyloid-induced toxicity. PubMed. Retrieved from [Link]
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A Comparative Guide to the Synthesis of Piperazine Derivatives for Pharmaceutical Research
The piperazine ring is a cornerstone in modern medicinal chemistry, ranking as one of the most common nitrogen-containing heterocycles found in small-molecule pharmaceuticals.[1] Its prevalence is due to its unique structural and physicochemical properties, which can enhance drug-like characteristics such as solubility, bioavailability, and receptor affinity. This guide provides a comparative analysis of the principal synthetic routes to piperazine derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview to inform their synthetic strategies. We will delve into the causality behind experimental choices, provide validated protocols, and present comparative data to guide the synthesis from bulk industrial production to nuanced, lab-scale library generation.
Chapter 1: Foundational Industrial Syntheses: The Bulk Production Workhorses
For the production of unsubstituted piperazine or simple N-alkyl derivatives on an industrial scale, economic viability and raw material cost are paramount. The dominant methods rely on the cyclization of bulk commodity chemicals.
The Dow Process: Cyclization of Ethanolamines
The reaction of ethanolamines, such as monoethanolamine (MEA), diethanolamine (DEA), or triethanolamine (TEA), with a molar excess of ammonia in the presence of a hydrogenation catalyst is a primary industrial route.[2] This process is typically conducted in the liquid phase at high temperatures (150-400°C) and pressures.[2]
Mechanism & Rationale: The core of this process is a reductive amination and dehydration cascade. For instance, diethanolamine is aminated to form aminoethylethanolamine (AEEA), which then undergoes intramolecular cyclization and dehydration to yield piperazine. The presence of hydrogen and a hydrogenation catalyst (e.g., Raney nickel, cobalt) is crucial to facilitate the reductive steps and maintain catalyst activity.[3] The excess ammonia helps to shift the equilibrium towards the aminated intermediates and minimizes side reactions.
Advantages:
-
Cost-Effective: Utilizes readily available, inexpensive bulk chemicals like ethylene oxide and ammonia as ultimate starting points.[4]
-
Scalability: Well-established and optimized for large-scale continuous manufacturing.[3]
Disadvantages:
-
Harsh Conditions: Requires high temperatures and pressures, necessitating specialized industrial equipment.
-
Low Selectivity: Often produces a mixture of ethyleneamines, requiring extensive purification and distillation, which can result in low overall yields for piperazine specifically.[3][4]
-
Limited Scope: Primarily suitable for producing piperazine itself or simple, symmetrically substituted derivatives.
Cyclization of Ethylene Diamine (EDA)
Another significant industrial method involves the reaction of ethylene diamine, often with itself or other ethyleneamines, in the presence of a metal hydrogenation catalyst.[5] This process also operates under high temperatures (200-300°C) and pressure, liberating ammonia as a byproduct.[5]
Mechanism & Rationale: This route involves the catalytic cyclocondensation of two EDA molecules or the reaction of EDA with ethylene glycol.[6] The catalyst, typically nickel-based, facilitates the dehydrogenation and subsequent cyclization to form the piperazine ring.
Advantages:
-
Direct Route: Can be more direct than the ethanolamine route if EDA is the desired starting material.
Disadvantages:
-
Byproduct Formation: Similar to the Dow process, it can lead to a mixture of linear and cyclic polyamines.
-
Harsh Conditions: Requires significant energy input and robust infrastructure.
Chapter 2: Laboratory-Scale Synthesis for Drug Discovery: Versatility and Precision
In a drug discovery setting, the goal shifts from minimizing cost per ton to maximizing chemical diversity and synthetic versatility. The following methods are staples for creating libraries of N-substituted and C-substituted piperazine derivatives.
Reductive Amination: The Go-To for N-Substitution
Reductive amination is arguably the most versatile and widely used method for preparing N-substituted piperazines in a laboratory setting.[7] This one-pot reaction involves the condensation of a piperazine (mono-substituted or unsubstituted) with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent.
Mechanism & Rationale: The choice of reducing agent is critical for the success and safety of the reaction. Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly favored because it is mild, tolerant of a wide range of functional groups, and does not reduce the starting aldehyde or ketone at an appreciable rate.[8] This selectivity prevents wasteful consumption of the hydride source and simplifies purification.
Advantages:
-
High Versatility: A vast array of commercially available aldehydes and ketones can be used, allowing for the synthesis of immense libraries of N-substituted piperazines.[7][9]
-
Mild Conditions: Reactions are typically run at room temperature in common solvents like dichloromethane (DCM) or dichloroethane (DCE).
-
High Yields: The reaction is generally high-yielding and clean.[8]
Disadvantages:
-
Control of Substitution: When starting with unsubstituted piperazine, careful control of stoichiometry (using an excess of piperazine) is required to minimize the formation of the undesired N,N'-disubstituted product.[10] Alternatively, a protecting group strategy is often employed.[10]
Workflow Diagram: Selecting a Piperazine Synthesis Route
This diagram outlines a decision-making process for choosing an appropriate synthetic strategy based on the desired substitution pattern of the target piperazine derivative.
Caption: Decision tree for selecting a piperazine synthesis route.
The Bucherer-Bergs Reaction for C-Substituted Scaffolds
While less common for simple piperazines, the Bucherer-Bergs reaction is a powerful multicomponent reaction for synthesizing hydantoins, which can be precursors to C-substituted amino acids and, by extension, more complex heterocyclic scaffolds.[11][12][13] It involves the reaction of a ketone or aldehyde with potassium cyanide and ammonium carbonate.[12]
Mechanism & Rationale: The reaction proceeds through the formation of an aminonitrile intermediate, which then reacts with carbon dioxide (from the decomposition of ammonium carbonate) to form a cyano-carbamic acid.[12][14] This intermediate undergoes intramolecular cyclization to a 5-imino-oxazolidin-2-one, which finally rearranges to the stable hydantoin product.[12] While not a direct route to piperazines, its ability to construct substituted five-membered rings provides building blocks that can be elaborated into more complex piperazine-containing structures.
Advantages:
-
Complexity Generation: Builds complex, substituted heterocyclic cores from simple, acyclic starting materials in a single step.
-
Atom Economy: As a multicomponent reaction, it is inherently atom-economical.
Disadvantages:
-
Toxicity: Involves the use of cyanide salts, which requires stringent safety protocols.
-
Indirect Route: Does not directly produce the piperazine ring, requiring further synthetic steps.
Chapter 3: Modern Catalytic Methods: The Forefront of Efficiency and Scope
Modern organic synthesis has introduced powerful catalytic methods that provide access to piperazine derivatives that were previously difficult to synthesize, particularly N-aryl piperazines.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is the premier method for forming C-N bonds between an aryl halide (or triflate) and an amine. It has become the standard for synthesizing N-aryl piperazines, a motif present in numerous blockbuster drugs.[7]
Mechanism & Rationale: This cross-coupling reaction utilizes a palladium catalyst, typically with a specialized phosphine ligand (e.g., DPEphos, Xantphos), and a base. The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide, coordination of the piperazine nitrogen to the palladium(II) center, and subsequent reductive elimination to form the C-N bond and regenerate the catalyst. The choice of ligand is critical for stabilizing the palladium species and promoting the reductive elimination step.
Advantages:
-
Broad Substrate Scope: Tolerates a wide variety of functional groups on both the aryl halide and the piperazine.
-
High Efficiency: Provides excellent yields under relatively mild conditions.[15]
-
Direct Arylation: The most direct and reliable way to synthesize N-aryl piperazines.[16]
Disadvantages:
-
Catalyst Cost: Palladium catalysts and specialized ligands can be expensive.
-
Metal Contamination: Requires careful purification to remove residual palladium from the final product, which is critical for pharmaceutical applications.
Diagram: Catalytic Cycle of Buchwald-Hartwig Amination
This diagram illustrates the key steps in the palladium-catalyzed synthesis of an N-arylpiperazine.
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Novel Cyclization and C-H Functionalization Strategies
The direct functionalization of the piperazine ring's C-H bonds has been a significant challenge. However, recent advances, particularly in photoredox catalysis, have opened new avenues.[17] Methods like the Stannyl Amine Protocol (SnAP) and its variants allow for the de novo synthesis of C-substituted piperazines from aldehydes and stannyl-protected amines.[1][17]
Mechanism & Rationale: These methods often involve the generation of an α-amino radical via single-electron transfer (SET) from a photocatalyst.[17] This radical can then engage in cyclization reactions to build the piperazine ring with a substituent at a carbon position, a transformation not easily achieved through classical methods.
Advantages:
-
Novel Scaffolds: Provides access to previously inaccessible C-substituted piperazine derivatives.[1]
-
High Selectivity: Can offer high levels of regio- and diastereoselectivity.[18]
Disadvantages:
-
Developing Field: Many of these methods are still relatively new and may require specialized reagents or catalysts.
-
Substrate Scope: The scope of these reactions is still being actively explored.
Chapter 4: Comparative Data and Protocol Selection
Choosing the optimal synthetic route depends on the specific target molecule, the required scale, and available resources.
| Synthesis Route | Primary Application | Typical Yield | Conditions | Key Advantage | Key Disadvantage |
| Ethanolamine Cyclization | Bulk Piperazine Production | 20-50% | High Temp/Pressure | Low Raw Material Cost | Low Selectivity, Harsh Conditions |
| Reductive Amination | N-Alkyl/Benzyl Piperazines | 70-95% | Mild (Room Temp) | High Versatility & Yields | Stoichiometry control needed |
| Buchwald-Hartwig Amination | N-Aryl Piperazines | 75-98% | Mild (60-110°C) | Direct Arylation, Broad Scope | Catalyst Cost, Metal Removal |
| Bucherer-Bergs Reaction | C-Substituted Precursors | 60-85% | Moderate (Reflux) | Builds Complexity | Use of Cyanide, Indirect Route |
| Photoredox C-H Func. | Novel C-Substituted Cores | 50-80% | Mild (Visible Light) | Access to Novel Scaffolds | Newer Methodology, Reagent Cost |
Chapter 5: Exemplary Experimental Protocols
To ensure trustworthiness and reproducibility, the following are detailed, representative protocols derived from the literature.
Protocol 1: General Procedure for Reductive Amination
Synthesis of 1-Benzylpiperazine
-
To a solution of piperazine (5.0 g, 58.0 mmol, 5 equivalents) in 1,2-dichloroethane (100 mL) is added benzaldehyde (1.23 g, 11.6 mmol, 1 equivalent).
-
The mixture is stirred at room temperature for 30 minutes.
-
Sodium triacetoxyborohydride (3.69 g, 17.4 mmol, 1.5 equivalents) is added portion-wise over 10 minutes.
-
The reaction mixture is stirred at room temperature for 16 hours, or until TLC/LC-MS analysis indicates complete consumption of the benzaldehyde.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (50 mL).
-
The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 1-benzylpiperazine.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
Synthesis of 1-Phenylpiperazine
-
To an oven-dried Schlenk flask is added Pd₂(dba)₃ (92 mg, 0.1 mmol, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 116 mg, 0.2 mmol, 4 mol%), and sodium tert-butoxide (673 mg, 7.0 mmol, 1.4 equivalents).
-
The flask is evacuated and backfilled with argon three times.
-
Bromobenzene (0.785 g, 5.0 mmol, 1 equivalent), piperazine (0.517 g, 6.0 mmol, 1.2 equivalents), and anhydrous toluene (25 mL) are added via syringe.
-
The reaction mixture is heated to 100°C and stirred for 12-24 hours, monitoring by TLC/LC-MS.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate (50 mL) and filtered through a pad of Celite.
-
The filtrate is washed with water (2 x 30 mL) and brine (30 mL), then dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography to yield 1-phenylpiperazine.
Conclusion
The synthesis of piperazine derivatives is a mature yet evolving field. While classical industrial methods remain essential for bulk production, the demands of modern drug discovery have spurred the development of highly versatile and selective laboratory-scale reactions. Reductive amination and Buchwald-Hartwig amination are the undisputed workhorses for generating N-substituted libraries, providing reliability, high yields, and broad scope. Concurrently, emerging technologies like photoredox catalysis are pushing the boundaries of what is possible, enabling the synthesis of complex, C-substituted piperazines that will undoubtedly feature in the next generation of therapeutics. The judicious selection of a synthetic route, grounded in a thorough understanding of these comparative principles, is critical to the successful and efficient advancement of pharmaceutical research.
References
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- Methods for the catalytic synthesis of piperazine.
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- Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions (RSC Publishing).
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- Manufacture of piperazine.
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Navigating the Labyrinth of Off-Target Interactions: A Comparative Guide to the Cross-Reactivity Profile of 4-piperazin-1-ylbenzoic acid dihydrobromide
For the discerning researcher in drug discovery, the journey of a novel chemical entity from a promising hit to a viable clinical candidate is fraught with challenges. Among the most critical hurdles is understanding and mitigating off-target interactions, which can lead to unforeseen side effects and late-stage attrition. This guide provides an in-depth, technical framework for evaluating the cross-reactivity of 4-piperazin-1-ylbenzoic acid dihydrobromide, a compound embodying the versatile yet often promiscuous arylpiperazine scaffold. While specific experimental data for this particular molecule is not yet publicly available, this document serves as a comprehensive roadmap for its characterization, offering field-proven insights and methodologies applicable to any novel arylpiperazine derivative.
The piperazine moiety is a well-established "privileged scaffold" in medicinal chemistry, appearing in a multitude of approved drugs.[1] Its inherent physicochemical properties often confer favorable pharmacokinetic characteristics. However, the nitrogen atoms within the piperazine ring can engage in hydrogen bonding with a variety of biological targets, leading to a broad spectrum of activities and potential cross-reactivities.[2] A thorough understanding of a compound's selectivity profile is therefore not merely an academic exercise, but a cornerstone of predictive toxicology and successful drug development.
The Rationale for a Broad-Spectrum Cross-Reactivity Assessment
Given the prevalence of the arylpiperazine motif in centrally acting agents, a primary cross-reactivity screen for 4-piperazin-1-ylbenzoic acid dihydrobromide should encompass a panel of G-protein coupled receptors (GPCRs) and ion channels known to be modulated by this chemical class. The selection of such a panel is a critical experimental choice, driven by the need to preemptively identify potential liabilities.
A foundational screening panel should, at a minimum, include representatives from the following receptor families:
-
Serotonin (5-HT) Receptors: Various subtypes, including 5-HT1A, 5-HT2A, 5-HT2C, and 5-HT3, are common targets for arylpiperazines.
-
Dopamine (D) Receptors: The D2 and D3 subtypes are particularly relevant, given their role in neuropsychiatric disorders and the affinity of many arylpiperazine-containing antipsychotics for these receptors.
-
Adrenergic (α and β) Receptors: Interactions with α1, α2, and β-adrenergic receptors can have significant cardiovascular implications.
-
Muscarinic (M) Receptors: Off-target activity at muscarinic receptors can lead to anticholinergic side effects.
-
Histamine (H) Receptors: The H1 receptor is a key target for many first-generation antihistamines that share structural similarities with arylpiperazines.
-
hERG Channel: Blockade of the hERG potassium channel is a major cause of acquired long QT syndrome and is a critical safety liability to assess for any new chemical entity.
Further, depending on the intended therapeutic application and any initial indications of broader activity, the screening panel could be expanded to include other GPCRs, ion channels, transporters, and enzymes such as kinases or histone deacetylases (HDACs).
Visualizing the Experimental Workflow
A typical workflow for assessing receptor cross-reactivity involves a tiered approach, beginning with broad, single-concentration screening, followed by more detailed concentration-response studies for any identified "hits."
Caption: Tiered approach for cross-reactivity screening.
Comparative Data Analysis: A Hypothetical Profile
In the absence of direct experimental data for 4-piperazin-1-ylbenzoic acid dihydrobromide, the following table presents a hypothetical data set, illustrating how the results of a cross-reactivity screen would be presented. This serves as a template for researchers to populate with their own findings.
| Target | Assay Type | Ligand/Substrate | Test Compound Ki (nM) | Test Compound IC50 (nM) | Test Compound % Inhibition @ 10 µM |
| Primary Target | Binding | [3H]-Ligand X | 15 | - | 95 |
| Serotonin 5-HT1A | Binding | [3H]-8-OH-DPAT | >10,000 | - | 12 |
| Serotonin 5-HT2A | Binding | [3H]-Ketanserin | 850 | - | 65 |
| Dopamine D2 | Binding | [3H]-Spiperone | 1,200 | - | 58 |
| Dopamine D3 | Binding | [3H]-Spiperone | 980 | - | 61 |
| Adrenergic α1A | Binding | [3H]-Prazosin | 5,500 | - | 35 |
| Muscarinic M1 | Binding | [3H]-Pirenzepine | >10,000 | - | 8 |
| Histamine H1 | Binding | [3H]-Pyrilamine | 2,300 | - | 45 |
| hERG Channel | Binding | [3H]-Astemizole | 4,800 | - | 38 |
| Serotonin 5-HT2A | Functional (Ca2+) | Serotonin | - | 950 | - |
| Dopamine D2 | Functional (cAMP) | Quinpirole | - | 1,500 | - |
Note: This is a hypothetical data set for illustrative purposes only.
Experimental Protocols: A Guide to Best Practices
The trustworthiness of cross-reactivity data hinges on the robustness of the experimental protocols. Below are detailed, self-validating methodologies for key assays.
Radioligand Binding Assays
This technique provides a direct measure of the affinity of a test compound for a specific receptor.
Principle: A radiolabeled ligand with known high affinity and specificity for the target receptor is incubated with a preparation of the receptor (e.g., cell membranes). The test compound is added at varying concentrations to compete for binding with the radioligand. The amount of radioligand displaced is proportional to the affinity of the test compound for the receptor.
Step-by-Step Methodology:
-
Receptor Preparation:
-
Culture cells expressing the target receptor to high density.
-
Harvest cells and homogenize in a suitable buffer (e.g., Tris-HCl) to prepare cell membranes.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).
-
-
Assay Setup (96-well format):
-
To each well, add:
-
Assay buffer.
-
A fixed concentration of radioligand (typically at its Kd value).
-
Varying concentrations of the test compound (for competition curves) or a single high concentration (for primary screening).
-
A known non-specific binding control (a high concentration of an unlabeled ligand).
-
The cell membrane preparation.
-
-
Incubate at a defined temperature for a sufficient time to reach equilibrium.
-
-
Harvesting and Detection:
-
Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Allow the filters to dry, then add scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays: Unveiling Mechanism of Action
While binding assays reveal affinity, functional assays are essential to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor.
Principle: These assays measure the downstream cellular response following receptor activation or blockade. For many GPCRs, this involves quantifying changes in second messengers like cyclic AMP (cAMP) or intracellular calcium (Ca2+).
Example: cAMP Assay for a Gs- or Gi-coupled Receptor
Caption: Signaling pathway for a cAMP-linked GPCR assay.
Step-by-Step Methodology (HTRF-based cAMP Assay):
-
Cell Preparation:
-
Seed cells expressing the target receptor in a suitable microplate and culture overnight.
-
On the day of the assay, replace the culture medium with stimulation buffer.
-
-
Compound Addition:
-
For antagonist mode: Add varying concentrations of the test compound and incubate for a defined period. Then, add a fixed concentration of a known agonist (typically at its EC80).
-
For agonist mode: Add varying concentrations of the test compound.
-
-
Cell Lysis and Detection:
-
After the appropriate incubation time, lyse the cells and add the HTRF detection reagents (a cAMP-specific antibody labeled with a donor fluorophore and a cAMP analog labeled with an acceptor fluorophore).
-
Incubate to allow for the competitive binding of the labeled and unlabeled cAMP to the antibody.
-
-
Data Reading and Analysis:
-
Read the plate on an HTRF-compatible reader, measuring the emission at two wavelengths.
-
Calculate the HTRF ratio, which is inversely proportional to the amount of cAMP produced.
-
Plot the HTRF ratio against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists).
-
Conclusion: From Data to Decision
A comprehensive cross-reactivity profile is an indispensable tool in modern drug discovery. For a novel compound like 4-piperazin-1-ylbenzoic acid dihydrobromide, a systematic evaluation of its interactions with a rationally selected panel of off-targets is paramount. By employing robust and validated experimental protocols, researchers can generate high-quality data to guide lead optimization, predict potential safety liabilities, and ultimately increase the probability of success in developing novel therapeutics. The methodologies and frameworks presented in this guide provide a solid foundation for such an endeavor, empowering scientists to navigate the complex landscape of receptor pharmacology with confidence and scientific rigor.
References
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Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI.[Link]
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SYNTHESIS, CHARACTERIZATION AND PHARMACOLOGICAL EVALUATION OF SOME ARYL PIPERAZINE COMPOUNDS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.[Link]
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A Senior Application Scientist's Guide to Benchmarking Analytical Methods for Piperazine Compound Quantification
Introduction: The Analytical Imperative for Piperazine Quantification
Piperazine, a simple six-membered heterocyclic compound with two opposing nitrogen atoms, is a foundational scaffold in modern medicinal chemistry. Its derivatives are integral to a wide array of pharmaceuticals, including anthelmintics (piperazine citrate), antipsychotics (clozapine), antihistamines (cetirizine), and antibiotics (ciprofloxacin).[1][2][3] Given its prevalence, the precise and accurate quantification of piperazine—whether as an active pharmaceutical ingredient (API), a synthetic starting material, or a potential impurity—is a critical task in drug development, quality control, and forensic analysis.[1][4]
This guide provides an in-depth comparison of the principal analytical methodologies for piperazine quantification. Moving beyond a simple listing of techniques, we will dissect the causality behind experimental choices, offering field-proven insights to help researchers, scientists, and drug development professionals select and validate the most appropriate method for their specific analytical challenge.
The Core Challenge: Piperazine's Analytical Invisibility
The primary obstacle in quantifying piperazine is its chemical structure. The molecule is a hydrophilic, basic compound that lacks any significant chromophore.[5][6] This has two major consequences:
-
Poor UV-Vis Absorbance: Direct quantification using High-Performance Liquid Chromatography with a standard UV-Vis detector (HPLC-UV) is impractical for trace-level analysis, as piperazine only absorbs weakly at very low wavelengths (~205 nm).[7]
-
Limited Chromatographic Retention: The polar and basic nature of piperazine leads to minimal retention on traditional non-polar reversed-phase (RP-HPLC) columns, which are the workhorses of most analytical laboratories.[5]
These inherent properties necessitate specialized analytical strategies, which form the basis of our comparison.
Comparative Analysis of Key Quantification Methodologies
The choice of an analytical method is a balance of sensitivity, specificity, cost, and throughput. Here, we compare the most prevalent techniques, explaining the rationale for their application to piperazine analysis.
High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse
HPLC is often the preferred technique due to its robustness and versatility. However, overcoming piperazine's inherent challenges requires specific approaches.
This is the most common strategy for achieving high sensitivity with standard laboratory equipment.
-
Expertise & Causality: The core principle is to chemically modify the piperazine molecule to attach a chromophore—a light-absorbing group. A highly effective and widely cited derivatizing agent is 4-chloro-7-nitrobenzofuran (NBD-Cl) .[7][8][9] NBD-Cl reacts with the secondary amine groups of piperazine to form a stable, UV-active derivative that can be easily detected at wavelengths around 340 nm.[7] This pre-column derivatization transforms an "invisible" molecule into one that is readily quantifiable at parts-per-million (ppm) levels.[7][8] The reaction is typically performed in a buffered alkaline medium and may require gentle heating to proceed to completion.
-
Trustworthiness: The method's reliability hinges on the derivatization reaction being consistent and complete. Therefore, the protocol must include controls to validate the reaction's efficiency. Spiked recovery tests are essential to demonstrate that the API or sample matrix does not interfere with the derivatization process.[7][8]
For analyses where derivatization is undesirable, other HPLC modes can be employed, though they often require more specialized detectors.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase and a mobile phase with a high concentration of organic solvent. This environment is ideal for retaining and separating highly polar compounds like piperazine without derivatization.[10]
-
Ion-Exchange Chromatography: This technique leverages piperazine's basic nature, using a stationary phase with charged functional groups to retain the protonated piperazine cation.[5]
-
Detection for Non-Derivatized HPLC: Since UV detection is not an option, HILIC or ion-exchange methods must be paired with universal detectors like Evaporative Light Scattering Detectors (ELSD) , Charged Aerosol Detectors (CAD) , or, for the highest specificity, Mass Spectrometry (MS) .[5]
Gas Chromatography (GC): The Power of Volatility
GC is an excellent alternative for analyzing piperazine and its more volatile derivatives, such as 1-methylpiperazine and 1-ethylpiperazine, which are common impurities or starting materials in drug synthesis.[1][11]
-
Expertise & Causality: GC separates compounds based on their boiling points and interaction with the stationary phase. A simple, robust GC method often uses a mid-polarity column (like a DB-17) and a Flame Ionization Detector (FID).[1][11] The FID is highly sensitive to organic compounds and provides a linear response over a wide concentration range, making it ideal for impurity quantification. For unambiguous identification and even greater sensitivity, a Mass Spectrometer (MS) is the detector of choice.[12][13]
-
Trustworthiness: Method specificity is demonstrated by separating piperazine from other volatile impurities and the drug substance itself.[1] A temperature-programmed oven ramp ensures that compounds with different boiling points are well-resolved.[1][11] The method's robustness should be confirmed by deliberately altering parameters like gas flow rate and oven temperature to ensure the separation remains reliable.[1]
Spectrophotometry: The Rapid, Cost-Effective Option
For routine analysis of pharmaceutical formulations where piperazine is the main component, direct spectrophotometry can be a simple and fast alternative to chromatography.
-
Expertise & Causality: Like HPLC-UV, this technique requires converting piperazine into a colored product. Various reagents can be used, such as p-benzoquinone , which reacts with piperazine to form a colored product with maximum absorbance around 516 nm.[14] Another approach involves forming N-nitroso derivatives with nitrous acid, which can be measured in the UV range.[15][16] The reaction is typically buffered to a specific pH to ensure optimal color development and stability.[14]
-
Trustworthiness: This method is most reliable for simpler matrices, as it is less specific than chromatography and prone to interference from other amines or excipients. Its validity is established by confirming Beer's law is obeyed over the desired concentration range and by performing recovery studies on the specific formulation.[14][15]
Electrochemical Detection: A High-Sensitivity Frontier
Recent advancements have demonstrated the use of electrochemical detection coupled with HPLC for highly sensitive quantification of piperazine-containing drugs.
-
Expertise & Causality: This method relies on the electrochemical oxidation of the piperazine moiety. Innovative approaches, such as using spark-generated nickel oxide nanoparticle-modified electrodes, have been shown to have a remarkable electrocatalytic effect, lowering the potential required for oxidation and significantly enhancing the signal.[17][18] This allows for detection at nanomolar concentrations.[18]
-
Trustworthiness: The technique is highly sensitive but requires specialized equipment and expertise. Its reliability is validated through standard electrochemical and chromatographic parameters, including hydrodynamic voltammograms to determine the optimal working potential.[17]
Quantitative Data Summary
The following table summarizes representative performance data for the discussed analytical methods, compiled from various validated studies. This allows for an objective, at-a-glance comparison to guide method selection.
| Method | Technique | Linearity Range | LOD | LOQ | Precision (%RSD) | Accuracy/Recovery (%) | Key Advantage | Reference |
| HPLC-UV | Pre-column Derivatization with NBD-Cl | LOQ to 350 ppm | 30 ppm | 90 ppm | < 2.0% | 104-108% | High sensitivity with standard equipment | [7] |
| GC-FID | Direct Injection | LOQ to 200% of spec. | 0.008% (80 ppm) | 0.03% (300 ppm) | < 2.0% | 97-99% | Excellent for volatile impurities | [1][11] |
| GC-MS | Derivatization & Direct | 0 - 10 µg/mL | 2 ng/mL (in urine) | 8 ng/mL (in urine) | < 15% | 90-108% | Unmatched specificity & sensitivity | [12][19] |
| Spectrophotometry | Reaction with p-benzoquinone | 4 - 20 µg/mL | N/A | N/A | < 1.0% | 97-99.8% | Rapid, simple, low-cost | [14] |
| HPLC-Electrochemical | Ni-Oxide Modified Electrode | Up to 5 µmol/L | 3.8 - 120 nmol/L | N/A | N/A | N/A | Extremely high sensitivity | [18] |
Note: LOD/LOQ values are highly dependent on the matrix and specific instrumentation. The values presented are for illustrative comparison.
Experimental Protocols & Workflows
To ensure scientific integrity, every protocol must be a self-validating system. The following are detailed, representative protocols that incorporate best practices for generating trustworthy data.
Mandatory Visualization: Method Selection & Execution Workflows
The following diagrams illustrate the logical flow for selecting and executing a piperazine quantification method.
Caption: Logical workflow for selecting an appropriate analytical method.
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A Head-to-Head Comparison of 4-piperazin-1-ylbenzoic Acid and Structurally Similar Scaffolds in Drug Discovery
In the landscape of medicinal chemistry, the selection of a core scaffold is a critical decision that dictates the trajectory of a drug discovery program. The 4-piperazin-1-ylbenzoic acid moiety is a privileged scaffold, frequently incorporated into bioactive molecules due to its favorable physicochemical properties and versatile synthetic handles. This guide provides a comprehensive, head-to-head comparison of 4-piperazin-1-ylbenzoic acid with three structurally related scaffolds: its N-methylated derivative, 4-(4-methylpiperazin-1-yl)benzoic acid; its piperidine isostere, 4-(piperidin-1-yl)benzoic acid; and its pyridine analog, isonicotinic acid. Through an examination of their physicochemical properties, biological activities, and the underlying structure-activity relationships (SAR), this document aims to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in scaffold selection and lead optimization.
Physicochemical Properties: A Tale of Two Rings and a Nitrogen Atom
The subtle structural differences between these scaffolds translate into distinct physicochemical properties that influence their pharmacokinetic and pharmacodynamic profiles. The presence of the second nitrogen in the piperazine ring, and its potential for substitution, is a key differentiating feature.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Topological Polar Surface Area (Ų) |
| 4-piperazin-1-ylbenzoic acid | C₁₁H₁₄N₂O₂ | 206.24[1] | -1.6[1] | 52.6[1] |
| 4-(4-methylpiperazin-1-yl)benzoic acid | C₁₂H₁₆N₂O₂ | 220.27[2] | -0.9[2] | 43.8[2] |
| 4-(piperidin-1-yl)benzoic acid | C₁₂H₁₅NO₂ | 205.25[3] | 2.2 | 40.5[4] |
| Isonicotinic acid | C₆H₅NO₂ | 123.11 | 0.4 | 50.0 |
Data compiled from PubChem.[1][2][3][4]
The piperazine-containing compounds exhibit lower lipophilicity (XLogP3) compared to their piperidine counterpart, a direct consequence of the additional polar nitrogen atom. This generally translates to higher aqueous solubility, which can be advantageous for formulation and bioavailability.[5] Methylation of the distal nitrogen in 4-(4-methylpiperazin-1-yl)benzoic acid slightly increases lipophilicity. Isonicotinic acid, lacking the bulky piperazine or piperidine ring, is the smallest and has intermediate polarity. These differences in lipophilicity and polarity are critical considerations for oral absorption and blood-brain barrier penetration.
Biological Activities: A Comparative Analysis
The choice of scaffold significantly impacts the biological activity profile. Here, we compare the performance of these structural motifs in several key therapeutic areas.
Antimicrobial and Antifungal Activity
The piperazine moiety is a well-established pharmacophore in the design of antimicrobial and antifungal agents.[6] Derivatives of 4-piperazin-1-ylbenzoic acid have been explored for their potential to combat various pathogens. For instance, amide derivatives of p-aminobenzoic acid, a related scaffold, have shown significant antibacterial and antifungal activities.[5]
The rationale for comparing these scaffolds lies in the influence of the heterocyclic ring on membrane permeability and interaction with microbial targets. The basicity of the piperazine and piperidine nitrogens can play a crucial role in these interactions. While direct comparative studies are limited, the general trend suggests that the piperazine ring is often favored for broad-spectrum antimicrobial activity.[6]
Anti-Inflammatory Activity
Derivatives of benzoic acid are known for their anti-inflammatory properties, often mediated through the inhibition of cyclooxygenase (COX) enzymes.[7][8] The nature of the substituent at the 4-position of the benzoic acid ring can significantly modulate this activity. For example, a study on (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid demonstrated anti-inflammatory activity comparable to diclofenac.[9]
The choice between a piperazine and piperidine ring can influence the molecule's ability to fit into the active site of COX enzymes. The additional hydrogen bond acceptor in piperazine may offer alternative binding modes.
Enzyme Inhibition: Tyrosinase, HDAC, and Tubulin
Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of interest for treating hyperpigmentation disorders. Piperazine derivatives have been identified as potent tyrosinase inhibitors.[10][11][12] A study on nitrophenylpiperazine derivatives revealed that substitutions on the piperazine ring significantly impact inhibitory potency, with some compounds exhibiting mixed-type inhibition.[12][13] The piperazine ring is thought to orient the substituted moiety correctly within the enzyme's active site.[13]
Histone Deacetylase (HDAC) Inhibition: HDAC inhibitors are a class of anticancer agents. Certain 2-benzazolyl-4-piperazin-1-ylsulfonylbenzenecarbohydroxamic acids have been identified as selective HDAC6 inhibitors.[8] The piperazine ring in these molecules plays a crucial role in positioning the hydroxamic acid group for optimal interaction with the zinc ion in the HDAC active site.
Tubulin Polymerization Inhibition: Tubulin is a validated target for anticancer drugs. Many tubulin polymerization inhibitors incorporate a piperazine moiety to modulate solubility and target engagement.[14] The piperazine ring can influence the compound's ability to bind to the colchicine site on tubulin, disrupting microtubule dynamics.[15]
The general structure-activity relationship across these enzyme targets suggests that the piperazine ring often serves as a versatile linker that can be readily modified to optimize potency and selectivity. The choice between a piperazine and a piperidine ring can influence the overall shape and electronic distribution of the molecule, thereby affecting its binding affinity to the target enzyme.[16]
c-Myc Inhibition
The c-Myc oncogene is a challenging but highly sought-after target in cancer therapy.[17][18] While direct inhibitors of 4-piperazin-1-ylbenzoic acid on c-Myc are not extensively documented, the development of small molecules that disrupt the c-Myc/Max heterodimer is an active area of research.[12] The piperazine scaffold is often employed in the design of such inhibitors due to its ability to present functionalities that can interfere with this protein-protein interaction.
Experimental Protocols
To facilitate the direct comparison of these scaffolds in a research setting, detailed protocols for key assays are provided below.
Protocol 1: Antibacterial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.
Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial culture (e.g., E. coli, S. aureus)
-
Test compounds and standard antibiotic (e.g., tetracycline)
-
Resazurin solution (0.02%)
Procedure:
-
Prepare serial dilutions of the test compounds and the standard antibiotic in MHB in a 96-well plate.[19]
-
Prepare a bacterial inoculum and dilute it to a final concentration of 5 x 10⁵ CFU/mL in each well.[19]
-
Incubate the plates at 37°C for 18-24 hours.
-
After incubation, add 25 µL of resazurin solution to each well and incubate for an additional 2-4 hours.[19]
-
The MIC is determined as the lowest concentration of the compound that prevents a color change of the resazurin indicator from blue to pink.[19]
Protocol 2: In Vitro Tubulin Polymerization Inhibition Assay (Fluorescence-Based)
This assay measures the effect of a compound on the polymerization of tubulin into microtubules.
Materials:
-
Tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.)
-
Purified tubulin protein
-
GTP solution
-
Fluorescent reporter dye
-
96-well black microtiter plates
-
Test compounds and controls (e.g., paclitaxel as a polymerization enhancer, nocodazole as an inhibitor)
Procedure:
-
Prepare a tubulin reaction mix on ice containing tubulin, GTP, and the fluorescent reporter in a suitable buffer.[20]
-
Add the test compounds at various concentrations to the wells of a pre-warmed 96-well plate.
-
Initiate the polymerization reaction by adding the cold tubulin reaction mix to the wells.[20]
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C and measure the fluorescence intensity at regular intervals for at least 60 minutes.
-
Plot the fluorescence intensity versus time to obtain polymerization curves. The inhibition of tubulin polymerization is determined by a decrease in the rate and extent of fluorescence increase compared to the vehicle control.[20]
Caption: Workflow for the in vitro tubulin polymerization assay.
Protocol 3: HDAC Activity/Inhibition Assay (Colorimetric)
This assay measures the activity of histone deacetylases and the inhibitory effect of test compounds.
Materials:
-
HDAC activity/inhibition assay kit (e.g., from EpigenTek)
-
Nuclear extracts or purified HDAC enzyme
-
Acetylated histone substrate-coated microplate
-
HDAC assay buffer
-
Capture and detection antibodies
-
Colorimetric developing solution
-
Stop solution
Procedure:
-
Add diluted HDAC assay buffer and nuclear extracts or purified HDAC enzyme to the wells of the substrate-coated microplate.[21]
-
For inhibition studies, add the test compounds at various concentrations.
-
Incubate the plate at 37°C to allow for the deacetylation reaction.[21]
-
Wash the wells and add the capture antibody, followed by incubation.
-
Wash the wells and add the detection antibody, followed by incubation.
-
Add the developing solution and incubate until a blue color develops.[21]
-
Add the stop solution to terminate the reaction, which will turn the color to yellow.
-
Read the absorbance at 450 nm. A decrease in absorbance indicates HDAC inhibition.[22]
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Isomeric purity analysis of substituted piperazine compounds
An In-Depth Technical Guide to the Isomeric Purity Analysis of Substituted Piperazine Compounds
Substituted piperazines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1] Their prevalence is due to the piperazine ring's ability to confer favorable pharmacokinetic properties. However, the introduction of substituents on the piperazine ring or its nitrogen atoms often creates stereocenters or other forms of isomerism, such as regioisomerism. Since different isomers of a drug can exhibit vastly different pharmacological activities and toxicological profiles, the rigorous analysis of isomeric purity is not merely a quality control step but a regulatory and safety necessity.[2][3]
This guide provides an in-depth comparison of the primary analytical techniques for determining the isomeric purity of substituted piperazine compounds. We will move beyond simple procedural lists to explore the causality behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals.
The Origin of Isomeric Complexity in Piperazine Synthesis
The potential for isomeric impurities is often introduced during synthesis. For instance, reactions to create disubstituted piperazines can result in mixtures of cis and trans diastereomers.[4][5] Similarly, functionalization of an unsymmetrical piperazine precursor can lead to regioisomers, where substituents are attached at different positions on the piperazine ring or an associated aromatic moiety.[6] The synthesis of chiral piperazines, often starting from α-amino acids, is designed to be stereoselective, but side reactions or racemization can introduce the undesired enantiomer.[7] A thorough understanding of the synthetic pathway is therefore crucial for identifying potential isomeric impurities that must be controlled.
Core Analytical Techniques: A Comparative Analysis
The choice of analytical technique depends on the type of isomerism, the required sensitivity, and available instrumentation.[8] The most powerful and commonly employed methods include chiral chromatography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
Chiral Chromatography: The Gold Standard for Enantiomeric Separation
For chiral piperazine derivatives, which exist as non-superimposable mirror images (enantiomers), chromatographic separation on a Chiral Stationary Phase (CSP) is the definitive method for quantification.[9] The two primary modes are High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).
Expertise in Action: Why Choose SFC over HPLC? While both techniques are powerful, SFC is increasingly becoming the first choice for chiral screening in drug discovery.[10] The mobile phase in SFC uses supercritical CO2, which has low viscosity and high diffusivity. This allows for much faster flow rates without a significant loss in efficiency, leading to shorter analysis times compared to HPLC.[11] Furthermore, SFC often provides better resolution and has a higher success rate in finding a suitable separation condition during initial screening.[10]
Workflow: General Approach to Isomeric Purity Analysis
Caption: A generalized workflow for the development, validation, and implementation of an isomeric purity method.
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC remains a robust and widely used technique. The separation mechanism relies on the differential interaction of enantiomers with the CSP. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are exceptionally versatile for a wide range of compounds, including piperazines.
Experimental Protocol: Chiral HPLC for a Substituted Piperazine
-
System Preparation:
-
HPLC System: A quaternary or binary HPLC system with a UV detector.
-
Column: CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate)) on silica gel, 5 µm, 4.6 x 250 mm.
-
Mobile Phase: Hexane/Ethanol/Diethylamine (80:20:0.1, v/v/v). Rationale: The non-polar hexane and polar ethanol create the primary separation environment, while the basic additive (diethylamine) is crucial for improving the peak shape of basic compounds like piperazines by minimizing interactions with residual acidic silanols on the silica support.
-
-
Sample Preparation:
-
Prepare a stock solution of the piperazine sample at 1.0 mg/mL in the mobile phase.
-
Prepare a resolution standard containing both the desired enantiomer and a small amount (e.g., 0.5%) of the undesired enantiomer.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 254 nm (or the λmax of the compound).
-
Injection Volume: 10 µL.
-
-
System Suitability:
-
Inject the resolution standard.
-
Acceptance Criteria: The resolution between the two enantiomer peaks must be ≥ 1.7.[9] The tailing factor for the main peak should be ≤ 2.0.
-
-
Analysis & Quantification:
-
Inject the sample solution.
-
Calculate the percentage of the isomeric impurity using the area percent method: % Impurity = (Area of Impurity Peak / Total Area of Both Peaks) x 100
-
Supercritical Fluid Chromatography (SFC)
SFC offers a high-speed, green alternative to normal-phase HPLC, significantly reducing organic solvent consumption.
Experimental Protocol: Chiral SFC Screening
-
System Preparation:
-
SFC System: An analytical SFC system with a backpressure regulator and UV detector.
-
Columns for Screening: A set of 4-6 standard chiral columns (e.g., CHIRALPAK® IA, IB, IC, ID, IE, IF).
-
Mobile Phase A: Supercritical CO2.
-
Mobile Phase B (Co-solvents): Methanol, Ethanol, Isopropanol (each with 0.1% diethylamine).
-
-
Sample Preparation:
-
Dissolve the sample at 1.0 mg/mL in ethanol.
-
-
Screening Conditions:
-
A typical screening sequence will automatically run the sample on each column with a generic gradient using each of the co-solvents.
-
Generic Gradient: 5% to 40% Co-solvent over 5 minutes.
-
Flow Rate: 3.0 mL/min.
-
Backpressure: 150 bar.
-
Column Temperature: 40°C.
-
Detection: UV at 254 nm.
-
-
Data Evaluation:
-
Review the chromatograms from all runs to identify the column/co-solvent combination that provides the best resolution and peak shape. This condition is then selected for further optimization and validation.
-
Table 1: Performance Comparison of Chiral HPLC vs. Chiral SFC
| Parameter | Chiral HPLC (Normal Phase) | Chiral SFC | Rationale & Insights |
| Analysis Time | 10 - 30 min | 2 - 10 min | SFC's low-viscosity mobile phase allows for higher flow rates, drastically reducing run times.[11] |
| Solvent Consumption | High | Low | SFC primarily uses CO2, making it a "greener" and more cost-effective technique. |
| Throughput | Moderate | High | Faster analysis and equilibration times make SFC ideal for high-throughput screening.[10] |
| Resolution | Good to Excellent | Often Superior | SFC can provide higher efficiency and better resolution than HPLC for many compounds. |
| Method Development | Time-consuming | Rapid | Automated column and solvent switching systems enable very fast screening of conditions.[12] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
While chromatography is used for quantification, NMR is unparalleled for structural elucidation and can be a powerful tool for isomer differentiation, including diastereomers and, with specific reagents, enantiomers.[13]
-
Diastereomers and Regioisomers: These isomers typically have distinct NMR spectra (¹H and ¹³C) as the spatial relationship between atoms is different, leading to unique chemical shifts and coupling constants. For example, cis and trans isomers of a disubstituted piperazine will show different coupling patterns and chemical shifts for the ring protons.[1][5]
-
Enantiomers: In a standard (achiral) solvent, enantiomers are indistinguishable by NMR because they have identical chemical and physical properties. To differentiate them, a chiral environment must be introduced using either:
-
Chiral Solvating Agents (CSAs): These agents, such as (18-crown-6)-2,3,11,12-tetracarboxylic acid, form transient diastereomeric complexes with the enantiomers of the piperazine.[14] These complexes have slightly different magnetic environments, leading to separate signals in the NMR spectrum for each enantiomer, allowing for their quantification.
-
Chiral Derivatizing Agents (CDAs): The piperazine enantiomers are reacted with a chiral agent to form stable diastereomers, which can then be easily distinguished by NMR. This is a destructive method and requires the reaction to go to completion without racemization.
-
Experimental Protocol: ¹H NMR with a Chiral Solvating Agent
-
Sample Preparation:
-
Dissolve ~5-10 mg of the substituted piperazine sample in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.[13]
-
Acquire a standard ¹H NMR spectrum to serve as a baseline.
-
-
Introduction of CSA:
-
NMR Acquisition:
-
Acquire another ¹H NMR spectrum. The signals corresponding to the protons near the stereocenter should now be split into two sets, one for each enantiomer.
-
-
Data Analysis:
-
Integrate the separated signals. The ratio of the integrals corresponds directly to the ratio of the enantiomers in the sample.
-
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for confirming molecular weight and providing structural information through fragmentation.[13] However, isomers (enantiomers, diastereomers, and even many regioisomers) have the same molecular weight and often produce identical or very similar mass spectra under standard conditions, making MS alone unsuitable for isomeric purity analysis.[6]
Its true power is realized when coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). The chromatography separates the isomers in time, and the mass spectrometer serves as a highly sensitive and selective detector.[6][15]
Expertise in Action: Interpreting Piperazine Fragmentation In electron ionization (EI) mass spectrometry, the fragmentation of piperazine derivatives is highly predictable. Cleavage is often initiated by one of the two nitrogen atoms, leading to characteristic fragment ions.[6] While the mass-to-charge ratios (m/z) of these fragments may be identical for different isomers, subtle differences in their relative intensities can sometimes be observed, though this is rarely sufficient for unambiguous identification without chromatographic separation.[6]
Decision Tree: Selecting the Right Analytical Technique
Caption: A decision-making framework for selecting an appropriate analytical method for piperazine isomers.
Method Validation: Ensuring Trustworthy Results
A protocol is only as good as its validation. For pharmaceutical applications, analytical methods must be validated according to ICH Q2(R2) guidelines to demonstrate they are fit for their intended purpose.[16]
Key Validation Parameters for an Isomeric Purity Method:
-
Specificity: The ability to assess the target isomer unequivocally in the presence of other components, including other isomers and impurities. This is typically demonstrated by showing baseline resolution between peaks.[9]
-
Limit of Quantitation (LOQ): The lowest amount of the isomeric impurity that can be quantitatively determined with suitable precision and accuracy. The LOQ must be at or below the reporting threshold specified by regulatory guidelines (e.g., 0.1%).[3][17]
-
Accuracy: The closeness of the test results to the true value. This is assessed by spiking the main isomer with known amounts of the isomeric impurity at different levels.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at both the repeatability (intra-day) and intermediate precision (inter-day, different analyst/instrument) levels.[9]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the impurity over a given range.
-
Range: The interval between the upper and lower concentrations of the impurity over which the method is shown to be precise, accurate, and linear.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, temperature), providing an indication of its reliability during normal usage.
Conclusion and Recommendations
The analysis of isomeric purity for substituted piperazines is a critical activity in drug development that requires a multi-faceted analytical approach.
-
For quantitative analysis of enantiomeric impurities, chiral chromatography (SFC and HPLC) is the undisputed gold standard. SFC is highly recommended for method development and high-throughput screening due to its speed, efficiency, and reduced environmental impact.
-
For diastereomers and regioisomers, standard achiral chromatography (HPLC, GC) is usually sufficient for separation and quantification.
-
NMR spectroscopy is an indispensable tool for absolute structural confirmation. Its use with chiral solvating agents provides an excellent orthogonal technique to confirm the identity and purity of enantiomers without relying on chromatographic separation.
-
Mass spectrometry, when coupled with a chromatographic inlet (LC-MS or GC-MS), provides the ultimate combination of separation and sensitive detection, confirming the identity of each separated isomer.
By judiciously selecting from these techniques and rigorously validating the chosen method, researchers and drug developers can ensure the safety, efficacy, and quality of piperazine-based pharmaceuticals, meeting the stringent requirements of regulatory agencies worldwide.
References
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Lovely, A. E., & Wenzel, T. J. (2006). Chiral NMR discrimination of piperidines and piperazines using (18-crown-6)-2,3,11,12-tetracarboxylic acid. The Journal of Organic Chemistry. [Link]
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Noreen, S., et al. (2021). A comprehensive review on the synthesis of substituted piperazine and its novel bio-medicinal applications. ResearchGate. [Link]
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DeRuiter, J., et al. (2018). Disubstituted piperazine analogues of trifluoromethylphenylpiperazine and methylenedioxybenzylpiperazine: analytical differentiation and serotonin receptor binding studies. PMC - NIH. [Link]
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Stuart, C. D., et al. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. [Link]
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Papke, R. L., et al. (2025). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. PubMed. [Link]
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Ahuja, S. (Year N/A). System Suitability and Validation for Chiral Purity Assays of Drug Substances. Source N/A. [Link]
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Papke, R. L., et al. (2015). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. PMC - PubMed Central. [Link]
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ResearchGate. (2011). Determination of piperazine derivatives in “Legal Highs”. ResearchGate. [Link]
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Raval, K., et al. (2020). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PubMed Central. [Link]
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Viral Shorts Only. (2021). Enantiomeric Impurities: ICH Guidelines. Scribd. [Link]
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DeRuiter, J. (2012). Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. Office of Justice Programs. [Link]
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Ayad, T., & Phansavath, P. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. [Link]
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International Journal of Drug Regulatory Affairs. (2020). Regulatory aspects of Impurity profiling. ijdra. [Link]
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Acquavia, M. A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. CORE. [Link]
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ResearchGate. (2022). The stereochemistry study of N,N-dinitrosopiperazine using 1H NMR technique. ResearchGate. [Link]
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Gazy, B., et al. (2023). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]
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Kumar, V., & Singh, R. (2018). Analytical method validation: A brief review. Journal of Pharmaceutical and Biomedical Analysis. [Link]
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Scribd. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. Scribd. [Link]
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NIH Office of Dietary Supplements. (Year N/A). ODS Research Scholars Program Proposal Guide. NIH. [Link]
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LabRulez LCMS. (2016). Chiral Separation Using SFC and HPLC. LabRulez LCMS. [Link]
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Shimadzu. (2016). Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. Shimadzu. [Link]
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FDA. (2022). Q2(R2) Validation of Analytical Procedures. FDA. [Link]
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Kumar, A., et al. (2011). Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. PMC - NIH. [Link]
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Royal Society of Chemistry. (2015). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry. [Link]
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Niaei, N., et al. (2024). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. PubMed. [Link]
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Khan Academy. (Year N/A). Chiral vs achiral. Khan Academy. [Link]
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ResearchGate. (2011). Screening approach for chiral separation of pharmaceuticals Part III. Supercritical fluid chromatography for analysis and purification in drug discovery. ResearchGate. [Link]
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Gazy, B., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. PMC - NIH. [Link]
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LCGC Europe. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe. [Link]
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EDQM, Council of Europe. (2019). Impurity Control in the European Pharmacopoeia. EDQM. [Link]
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Agilent. (Year N/A). ELEMENTAL IMPURITY ANALYSIS IN REGULATED PHARMACEUTICAL LABORATORIES. Agilent. [Link]
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The Organic Chemistry Tutor. (2016). Chiral vs Achiral Molecules - Chirality Carbon Centers, Stereoisomers, Enantiomers, & Meso Compounds. YouTube. [Link]
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A Strategic Guide to Elucidating and Validating the Mechanism of Action of Novel Chemical Entities: A Case Study with 4-piperazin-1-ylbenzoic acid dihydrobromide
For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a validated therapeutic candidate is both complex and challenging. A critical milestone in this process is the elucidation and subsequent validation of the compound's mechanism of action (MoA). This guide provides a comprehensive, technically-grounded framework for this endeavor, using the uncharacterized compound, 4-piperazin-1-ylbenzoic acid dihydrobromide, as a practical case study. While the specific biological target of this compound is not yet publicly defined, this guide will outline a systematic and robust workflow to identify its MoA and benchmark it against established alternatives. Our approach is rooted in the principles of scientific integrity, ensuring that each experimental phase builds upon the last to create a self-validating and compelling body of evidence.
Phase 1: Broad-Spectrum Target Identification and Initial Hypothesis Generation
When the MoA of a compound like 4-piperazin-1-ylbenzoic acid dihydrobromide is unknown, the initial step is to cast a wide net to identify potential biological targets. This phase is designed to generate initial hypotheses that will be rigorously tested in subsequent phases.
1.1. Phenotypic Screening in Disease-Relevant Cell Lines
The first line of investigation is to assess the compound's effect on cellular phenotypes. This approach does not require prior knowledge of the target and can provide valuable clues about the pathways being modulated.[1][2]
-
Experimental Protocol: High-Content Imaging (HCI) for Phenotypic Profiling
-
Cell Line Selection: Choose a panel of well-characterized human cancer cell lines (e.g., NCI-60 panel) and a non-cancerous cell line (e.g., HEK293 or primary fibroblasts) to assess for cancer-specific effects and general cytotoxicity.
-
Compound Treatment: Plate cells in 96- or 384-well imaging plates and treat with a dose-response of 4-piperazin-1-ylbenzoic acid dihydrobromide (e.g., 0.1 nM to 100 µM) for 24, 48, and 72 hours.
-
Staining: Following treatment, fix the cells and stain with a cocktail of fluorescent dyes to label key cellular components (e.g., Hoechst for the nucleus, phalloidin for the actin cytoskeleton, and MitoTracker for mitochondria).
-
Image Acquisition: Acquire images using a high-content imaging system.
-
Data Analysis: Utilize image analysis software to quantify a wide range of cellular features, such as cell count, nuclear morphology, cytoskeletal arrangement, and mitochondrial health. Compare the phenotypic profile of the test compound to a library of reference compounds with known MoAs.
-
1.2. Target-Agnostic Biochemical and Biophysical Approaches
To directly identify protein targets, several unbiased methods can be employed.
-
Affinity-Based Proteomics: This powerful technique aims to "pull down" the protein targets of a compound from a complex biological sample. A common approach is to immobilize an analog of 4-piperazin-1-ylbenzoic acid onto a solid support (e.g., beads) and incubate it with cell lysate. Proteins that bind to the compound are then identified by mass spectrometry.
-
Thermal Proteome Profiling (TPP): TPP assesses the thermal stability of thousands of proteins in the presence and absence of the compound.[3] A change in the melting temperature of a protein upon compound binding indicates a direct interaction.
The following diagram illustrates the workflow for initial target identification.
Caption: Workflow for initial target identification of a novel compound.
Phase 2: Rigorous Biochemical Validation of Target Engagement
Once a putative target (or targets) is identified, the next crucial step is to validate this interaction using in vitro biochemical and biophysical assays.[3][4][5] This phase aims to confirm direct binding and quantify the compound's effect on the target's function.
Let us hypothesize that our Phase 1 screens suggest that 4-piperazin-1-ylbenzoic acid dihydrobromide is an inhibitor of a specific enzyme, for example, a protein kinase.
2.1. Direct Binding Assays
These assays measure the direct interaction between the compound and the purified target protein.
-
Surface Plasmon Resonance (SPR): SPR provides real-time, label-free analysis of binding kinetics (association and dissociation rates) and affinity (KD).
-
Isothermal Titration Calorimetry (ITC): ITC is the gold standard for measuring the thermodynamics of binding, providing information on the binding affinity, stoichiometry, and enthalpy and entropy of the interaction.
2.2. Enzyme Activity Assays
If the target is an enzyme, its activity should be modulated by the compound.[6]
-
Experimental Protocol: In Vitro Kinase Inhibition Assay
-
Reagents: Purified recombinant kinase, kinase-specific substrate peptide, ATP, and 4-piperazin-1-ylbenzoic acid dihydrobromide.
-
Reaction Setup: In a 384-well plate, combine the kinase and a serial dilution of the compound in assay buffer.
-
Initiation: Start the reaction by adding a mixture of the substrate peptide and ATP. Incubate at the optimal temperature for the kinase.
-
Detection: Quantify kinase activity by measuring the amount of phosphorylated substrate. This can be done using various methods, such as luminescence-based assays (e.g., ADP-Glo™) or fluorescence polarization.
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
2.3. Determining the Mode of Inhibition
For enzyme inhibitors, understanding the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) is critical.[6] This is typically determined by performing enzyme kinetics studies at varying concentrations of both the substrate and the inhibitor and analyzing the data using Lineweaver-Burk or Michaelis-Menten plots.
| Inhibition Mode | Effect on Vmax | Effect on Km | Binding Site |
| Competitive | Unchanged | Increases | Active Site |
| Non-competitive | Decreases | Unchanged | Allosteric Site |
| Uncompetitive | Decreases | Decreases | Enzyme-Substrate Complex |
Table 1: Effects of different modes of enzyme inhibition on kinetic parameters.
Phase 3: Cellular Mechanism of Action and Pathway Analysis
Confirmation of target engagement in a biochemical setting is essential, but it is equally important to demonstrate that the compound interacts with its target in a physiologically relevant cellular environment.[1][7][8]
3.1. Cellular Target Engagement Assays
These assays confirm that the compound can penetrate the cell membrane and bind to its intended target within the cell.
-
Cellular Thermal Shift Assay (CETSA): This assay measures the change in the thermal stability of the target protein in intact cells upon compound binding.
-
NanoBRET™ Target Engagement Assay: This is a live-cell assay that uses bioluminescence resonance energy transfer (BRET) to quantify compound binding to a target protein.
3.2. Downstream Pathway Modulation
If the compound inhibits a target within a signaling pathway, we should observe changes in the downstream signaling events.
-
Experimental Protocol: Western Blotting for Pathway Analysis
-
Cell Treatment: Treat a relevant cell line with 4-piperazin-1-ylbenzoic acid dihydrobromide at various concentrations and time points.
-
Lysate Preparation: Lyse the cells to extract total protein.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies specific for the phosphorylated (active) and total forms of the target and its downstream substrates.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.
-
Analysis: Quantify the band intensities to determine the effect of the compound on the phosphorylation status of pathway components.
-
The following diagram illustrates the workflow for validating the mechanism of action.
Caption: Workflow for the validation of the mechanism of action.
Phase 4: Comparative Analysis and Benchmarking
To fully understand the potential of 4-piperazin-1-ylbenzoic acid dihydrobromide, it is essential to compare its performance against other compounds with a similar, validated mechanism of action.
4.1. Head-to-Head Comparison with a Reference Compound
Let's assume our studies have confirmed that 4-piperazin-1-ylbenzoic acid dihydrobromide is a competitive inhibitor of our hypothetical kinase. We would then select a well-characterized, potent, and selective inhibitor of the same kinase as a reference compound.
Comparative Data Table:
| Parameter | 4-piperazin-1-ylbenzoic acid dihydrobromide | Reference Compound X |
| Binding Affinity (KD) | Experimental Value | Literature/Experimental Value |
| Biochemical IC50 | Experimental Value | Literature/Experimental Value |
| Cellular EC50 | Experimental Value | Literature/Experimental Value |
| Mode of Inhibition | Competitive | Competitive |
| Selectivity Profile | To be determined | Known Profile |
| Effect on Cell Viability | Experimental Value | Literature/Experimental Value |
4.2. Selectivity Profiling
A critical aspect of drug development is understanding a compound's selectivity. A highly selective compound is less likely to have off-target effects and associated toxicities. The selectivity of 4-piperazin-1-ylbenzoic acid dihydrobromide should be assessed by screening it against a panel of related targets (e.g., a kinase panel).
The process of validating the mechanism of action of a novel compound like 4-piperazin-1-ylbenzoic acid dihydrobromide is a multi-faceted and rigorous undertaking. By following a systematic, evidence-based approach that progresses from broad, unbiased screening to focused biochemical and cellular validation, researchers can build a robust and compelling case for a specific MoA. This guide provides a foundational workflow and highlights key experimental considerations. The successful elucidation of a compound's MoA is not only a significant scientific achievement but also a critical step in the translation of a chemical entity into a potential therapeutic.
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A Researcher's Guide to Comparing the Metabolic Stability of Piperazine Derivatives
Introduction: The Piperazine Scaffold and the Quest for Metabolic Durability
The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a cornerstone in modern medicinal chemistry.[1][2] Its structural versatility and ability to be modified at the nitrogen atoms make it a privileged scaffold in drug discovery, leading to the development of numerous successful therapeutics across various disease areas, including psychiatric disorders, allergies, and infectious diseases.[1][2][3][4] However, the very features that make the piperazine moiety attractive—the electron-rich nitrogen atoms—also render it a common "metabolic soft spot," a site vulnerable to rapid enzymatic breakdown.[5] This metabolic instability can lead to high clearance, a short in-vivo half-life, and potentially the formation of toxic reactive metabolites, hindering the development of promising drug candidates.[5][6]
This guide provides a comprehensive comparison of the metabolic stability of different piperazine derivatives. It is designed for researchers, scientists, and drug development professionals, offering an in-depth look at the underlying metabolic pathways, robust experimental protocols for evaluation, and a critical analysis of structure-stability relationships. By understanding these principles, researchers can rationally design and select piperazine-containing compounds with improved pharmacokinetic profiles.
Understanding the Metabolic Landscape of Piperazine Derivatives
The metabolic fate of piperazine-containing compounds is primarily governed by Phase I reactions, which are largely mediated by the cytochrome P450 (CYP) family of enzymes in the liver.[1][7] While multiple CYP isozymes can be involved, CYP3A4, CYP2D6, and CYP1A2 are most frequently implicated in the metabolism of piperazine derivatives.[5][8]
The principal metabolic pathways include:
-
N-Oxidation: The formation of N-oxides at one or both of the nitrogen atoms within the piperazine ring. This is a very common metabolic route.
-
Oxidative N-dealkylation: The cleavage of alkyl groups attached to the piperazine nitrogens. This is particularly relevant for N-substituted piperazines.
-
Ring Hydroxylation: The addition of a hydroxyl group to the carbon atoms of the piperazine ring.
-
Ring Opening: More extensive metabolism can lead to the cleavage and opening of the piperazine ring itself, a more complex transformation.[5]
-
Formation of Reactive Metabolites: The metabolic activation of the piperazine ring can sometimes generate electrophilic reactive intermediates, such as iminium ions.[5] These species have the potential to covalently bind to macromolecules like proteins, which is a potential mechanism for idiosyncratic adverse drug reactions.[5]
It's crucial to identify which of these pathways predominates for a given compound, as this knowledge directly informs strategies to enhance metabolic stability.
Visualizing the Metabolic Pathways of Piperazine
Caption: Workflow for the in vitro liver microsomal stability assay.
3. Step-by-Step Procedure:
-
Preparation: Thaw liver microsomes and other reagents on ice. Prepare the incubation mixture containing buffer and microsomes (e.g., at a final protein concentration of 0.5 mg/mL). [9]2. Incubation: In a 96-well plate, add the test compound to the incubation mixture (final concentration typically 1 µM). [9]Pre-incubate the plate at 37°C for 5-10 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time Course Sampling: At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), transfer an aliquot of the incubation mixture to a new plate containing the cold acetonitrile with an internal standard to stop the reaction. [9]5. Sample Processing: After the final time point, centrifuge the plate to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining parent compound at each time point using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. [10][11][12][13] 4. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line gives the elimination rate constant (k).
-
Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k .
-
Calculate the intrinsic clearance (Clint) using the equation: Clint (µL/min/mg protein) = (0.693 / t1/2) x (incubation volume / mg of microsomal protein) . [14]
Comparative Data of Piperazine Derivatives
The following table presents hypothetical but representative data for a series of piperazine derivatives, illustrating how structural modifications can impact metabolic stability.
| Compound ID | Structure Modification | t1/2 (min) in HLM | Clint (µL/min/mg) in HLM |
| PD-01 | N-benzyl piperazine (Parent) | 8 | 173.3 |
| PD-02 | N-tert-butyl piperazine | 25 | 55.4 |
| PD-03 | N-(4-fluorobenzyl) piperazine | 15 | 92.8 |
| PD-04 | 2,6-dimethylpiperazine | > 60 | < 23.1 |
| PD-05 | N-benzyl-N'-methylpiperazine | 5 | 277.3 |
Discussion: Structure-Metabolic Stability Relationships (SMSR)
The data in the table above highlights key principles in optimizing the metabolic stability of piperazine derivatives.
-
Steric Hindrance: The introduction of a bulky tert-butyl group in PD-02 likely shields the nitrogen atom from the active site of CYP enzymes, leading to a significant increase in half-life and a reduction in clearance compared to the parent compound PD-01 .
-
Blocking Metabolic Hotspots: In PD-03 , the addition of a fluorine atom to the para-position of the benzyl ring is a common strategy to block a potential site of aromatic hydroxylation. [15]This modification results in a moderate improvement in stability.
-
Modifying the Piperazine Ring: The incorporation of methyl groups at the 2 and 6 positions of the piperazine ring in PD-04 introduces steric bulk directly adjacent to the nitrogen atoms. This steric hindrance can dramatically reduce metabolism, leading to a much more stable compound.
-
Impact of Additional N-Substitution: The addition of a second N-alkyl group in PD-05 provides another potential site for N-dealkylation, leading to even faster metabolism compared to the parent compound.
Further strategies to enhance metabolic stability include:
-
Reducing Lipophilicity: Highly lipophilic compounds often have a higher affinity for CYP enzymes. Reducing lipophilicity, for instance, by replacing a benzene ring with a more polar pyridine ring, can decrease metabolism. [7]* Deuterium Incorporation: Replacing a hydrogen atom with its heavier isotope, deuterium, at a known metabolic soft spot can slow the rate of bond cleavage by CYPs due to the kinetic isotope effect. [7][16]* Bioisosteric Replacement: In some cases, replacing the piperazine ring entirely with a more metabolically stable bioisostere, such as an aminopiperidine, can be an effective strategy. [17]
Conclusion
The metabolic stability of piperazine derivatives is a critical parameter that must be carefully evaluated and optimized during the drug discovery process. [6][18]The piperazine ring itself is often a primary site of metabolism, susceptible to N-oxidation, N-dealkylation, and other transformations mediated by CYP enzymes. [5]A thorough understanding of these metabolic pathways, coupled with robust in vitro assessment using tools like the liver microsomal stability assay, allows for the rational design of more stable analogues.
By employing strategies such as introducing steric hindrance, blocking metabolic hotspots, and modulating physicochemical properties, researchers can significantly improve the pharmacokinetic profiles of piperazine-containing drug candidates. [1][4]This systematic approach of iterative design, synthesis, and testing is fundamental to advancing potent and effective piperazine-based therapeutics from the laboratory to the clinic.
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Navigating the Maze: A Comparative Guide to the Pharmacokinetic Profiles of Piperazine-Based Drugs
The piperazine ring, a six-membered heterocycle containing two opposing nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its unique structural and physicochemical properties have made it a privileged scaffold in the design of a diverse array of therapeutic agents. From alleviating allergic rhinitis to managing the complexities of psychosis and depression, piperazine-based drugs have left an indelible mark on pharmacotherapy. However, the subtle art of drug development lies not just in identifying a potent molecule, but in understanding its journey through the body—its absorption, distribution, metabolism, and excretion (ADME), collectively known as pharmacokinetics.
This guide provides an in-depth, comparative analysis of the pharmacokinetic differences between prominent piperazine-based drugs across three major therapeutic classes: antihistamines, antipsychotics, and antidepressants. By delving into the experimental data and the underlying scientific principles, we aim to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate the intricate landscape of piperazine pharmacokinetics and inform the design of next-generation therapeutics with optimized clinical performance.
The Piperazine Advantage: A Structural and Physicochemical Primer
The prevalence of the piperazine motif in drug design is no accident. Its two nitrogen atoms provide a high polar surface area and act as both hydrogen bond donors and acceptors, often conferring favorable properties such as increased water solubility and oral bioavailability. Furthermore, the relative rigidity of the piperazine ring can enhance target affinity and specificity. These characteristics, however, are finely tuned by the various substituents attached to the piperazine core, leading to the wide spectrum of pharmacokinetic profiles observed across different drugs.
A Tale of Three Classes: Comparative Pharmacokinetics
To illustrate the pharmacokinetic diversity of piperazine-based drugs, we will compare representative molecules from the antihistamine, antipsychotic, and antidepressant classes.
Antihistamines: Cetirizine and Levocetirizine
Second-generation antihistamines like cetirizine and its active enantiomer, levocetirizine, are mainstays in the treatment of allergic conditions. Their pharmacokinetic profiles are characterized by rapid absorption and limited metabolism, contributing to their favorable safety profiles.
Antipsychotics: Olanzapine, Perphenazine, and Amoxapine
Piperazine-containing atypical antipsychotics are crucial in the management of schizophrenia and other psychotic disorders. Their journey through the body is often more complex, involving extensive metabolism and a higher potential for drug-drug interactions.
Antidepressants: Trazodone and Nefazodone
Trazodone and nefazodone are serotonin antagonist and reuptake inhibitors (SARIs) that feature a piperazine moiety. Their pharmacokinetic characteristics, including the formation of active metabolites, are integral to their therapeutic and side-effect profiles.
Quantitative Comparison of Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters for the selected piperazine-based drugs, providing a clear, quantitative comparison.
| Parameter | Cetirizine | Levocetirizine | Olanzapine | Perphenazine | Amoxapine | Trazodone | Nefazodone |
| Bioavailability (%) | ~70% | >85% | ~60% (oral) | ~40% (oral) | >60% | ~100% (oral) | ~20% |
| Time to Peak (Tmax) (h) | ~1.0 | 0.5 - 1.5 | 5 - 8 | 1 - 3 | ~1.5 | ~1 | 1 - 3 |
| Plasma Protein Binding (%) | 93 - 96 | ~93 | ~93 | >90% | ~90% | 89 - 95 | >99% |
| Volume of Distribution (Vd) (L/kg) | 0.3 - 0.45 | ~0.4 | ~12 - 16 | 10 - 34 | Widely distributed | 0.84 +/- 0.16 | 0.22 - 0.64 |
| Metabolism | Minimally metabolized | Minimally metabolized | Extensive (CYP1A2, CYP2D6) | Extensive (CYP2D6) | Extensive (CYP2D6) | Extensive (CYP3A4, CYP2D6) | Extensive (CYP3A4) |
| Elimination Half-life (t½) (h) | 6.5 - 10 | ~7.9 | 21 - 54 | 9 - 12 | ~8 (parent), ~30 (metabolite) | 5 - 9 (terminal phase) | 2 - 4 |
| Excretion | ~60% unchanged in urine | ~85% unchanged in urine | Primarily renal (metabolites) | Urine (~70% as metabolites) | Primarily renal (metabolites) | Primarily via urine | Primarily renal (metabolites) |
Delving Deeper: Causality and Experimental Validation
The observed pharmacokinetic differences are a direct consequence of the unique chemical structures of these drugs, which influence their interactions with physiological systems. Understanding the experimental methodologies used to generate this data is crucial for its correct interpretation and application.
Absorption and Permeability: The Caco-2 Assay
A key determinant of oral bioavailability is a drug's ability to permeate the intestinal epithelium. The Caco-2 cell permeability assay is a widely accepted in vitro model that simulates this barrier.
Diagram: Caco-2 Permeability Assay Workflow
Caption: Workflow of the Caco-2 cell permeability assay.
Experimental Protocol: Caco-2 Permeability Assay
-
Cell Culture: Caco-2 cells are seeded onto semi-permeable inserts in a Transwell plate and cultured for approximately 21 days to allow for differentiation into a polarized monolayer resembling intestinal enterocytes.[1]
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). A high TEER value indicates the formation of tight junctions, a critical feature of the intestinal barrier.
-
Permeability Assessment:
-
Apical to Basolateral (A-to-B) Transport: The test compound is added to the apical (upper) chamber, which represents the intestinal lumen. Samples are collected from the basolateral (lower) chamber, representing the bloodstream, at various time points.
-
Basolateral to Apical (B-to-A) Transport: To assess active efflux, the compound is added to the basolateral chamber, and samples are taken from the apical chamber.
-
-
Quantification and Analysis: The concentration of the compound in the collected samples is determined using a sensitive analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS). The apparent permeability coefficient (Papp) is then calculated. An efflux ratio (Papp B-to-A / Papp A-to-B) greater than 2 suggests that the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[2]
Causality: The higher oral bioavailability of cetirizine and levocetirizine compared to many of the antipsychotics and antidepressants can be attributed to their lower susceptibility to being effluxed by P-gp. The zwitterionic nature of cetirizine at physiological pH contributes to its good absorption. In contrast, many CNS-active drugs are designed to be more lipophilic to cross the blood-brain barrier, which can also make them substrates for P-gp in the gut, reducing their oral absorption.
Metabolism: The Liver Microsomal Stability Assay
The liver is the primary site of drug metabolism, and the cytochrome P450 (CYP) enzyme system plays a crucial role in this process. The in vitro liver microsomal stability assay is a fundamental tool for predicting a drug's metabolic clearance.
Diagram: Liver Microsomal Stability Assay Workflow
Caption: Workflow of the in vitro liver microsomal stability assay.
Experimental Protocol: Liver Microsomal Stability Assay
-
Reaction Mixture Preparation: A reaction mixture is prepared containing pooled human liver microsomes, a NADPH regenerating system (to ensure a continuous supply of the necessary cofactor for CYP enzymes), and a buffer solution at physiological pH (7.4).[3][4]
-
Incubation: The test compound is added to the pre-warmed reaction mixture to initiate the metabolic reaction. The incubation is carried out at 37°C.
-
Time Course Sampling: Aliquots of the reaction mixture are taken at several time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Quenching: The metabolic reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.
-
Analysis: After centrifugation to remove the precipitated proteins, the supernatant is analyzed by LC-MS/MS to quantify the concentration of the parent drug remaining at each time point.
-
Data Interpretation: The natural logarithm of the percentage of the parent drug remaining is plotted against time. The slope of the linear portion of this plot is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).
Causality: The extensive metabolism of olanzapine, perphenazine, amoxapine, trazodone, and nefazodone is reflected in their shorter in vitro metabolic stability compared to cetirizine and levocetirizine. This is because the former group possesses chemical moieties that are readily recognized and oxidized by CYP enzymes, primarily CYP1A2, CYP2D6, and CYP3A4.[5][6] For example, the piperazine ring itself can undergo N-dealkylation and oxidation. The minimal metabolism of cetirizine and levocetirizine is a key feature that reduces the risk of drug-drug interactions.
Distribution: Plasma Protein Binding
Once in the bloodstream, drugs can bind to plasma proteins, primarily albumin and α1-acid glycoprotein. Only the unbound (free) fraction of a drug is pharmacologically active and available to distribute into tissues. Equilibrium dialysis is the gold standard method for determining the extent of plasma protein binding.
Diagram: Equilibrium Dialysis for Plasma Protein Binding
Caption: Principle of the equilibrium dialysis assay for plasma protein binding.
Experimental Protocol: Equilibrium Dialysis
-
Device Preparation: An equilibrium dialysis apparatus, which consists of two chambers separated by a semi-permeable membrane, is used. The membrane allows the passage of small molecules (the unbound drug) but retains large molecules (plasma proteins and the protein-bound drug).[7][8]
-
Sample Loading: Plasma containing the test compound is added to one chamber, and a protein-free buffer is added to the other chamber.
-
Equilibration: The apparatus is incubated at 37°C with gentle agitation for a sufficient period to allow the unbound drug to reach equilibrium between the two chambers.
-
Analysis: After equilibrium is reached, samples are taken from both chambers, and the concentration of the drug is measured by LC-MS/MS.
-
Calculation: The percentage of protein binding is calculated based on the difference in drug concentration between the plasma and buffer chambers.
Causality: The high plasma protein binding observed for most of the selected piperazine drugs (>89%) means that only a small fraction of the drug in the bloodstream is free to exert its pharmacological effect. This can influence the drug's distribution into tissues and its clearance. The extensive protein binding of nefazodone (>99%) contributes to its low volume of distribution.
In Vivo Confirmation: The Role of Animal Models
While in vitro assays provide valuable predictive data, in vivo studies in animal models are essential to understand the complete pharmacokinetic profile of a drug in a complex biological system. The choice of animal model is critical and depends on the therapeutic indication of the drug.
-
Antihistamines: Rodent models of allergic inflammation are often used to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship, correlating drug concentrations with the inhibition of allergic responses.[9]
-
Antipsychotics: Pharmacological models in rodents, such as those using amphetamine or phencyclidine (PCP) to induce psychosis-like behaviors, are employed to assess the ability of antipsychotics to reverse these behaviors in relation to their brain and plasma concentrations.[10][11][12] Genetic and neurodevelopmental models are also increasingly used to better mimic the complex pathophysiology of schizophrenia.[13]
-
Antidepressants: A variety of animal models of depression, such as the forced swim test and chronic unpredictable mild stress, are utilized to evaluate the efficacy of antidepressants in conjunction with pharmacokinetic studies.[13][14]
These animal studies are crucial for determining key pharmacokinetic parameters in a living organism and for providing the necessary data to support the transition to human clinical trials.
Conclusion: A Roadmap for Rational Drug Design
The pharmacokinetic diversity of piperazine-based drugs underscores the profound impact of chemical structure on a molecule's ADME properties. A thorough understanding of these differences, grounded in robust experimental data, is paramount for the successful development of new therapeutic agents. By employing a suite of in vitro and in vivo assays, drug developers can build a comprehensive pharmacokinetic profile of their lead candidates, enabling them to make informed decisions to optimize efficacy, minimize side effects, and ultimately, deliver safer and more effective medicines to patients. This guide serves as a foundational resource for navigating the complexities of piperazine pharmacokinetics, encouraging a rational, data-driven approach to the design of the next generation of these remarkable drugs.
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A Comparative Guide to 1-Benzylpiperazine and Other Piperazine-Based Derivatives for CNS Research
Introduction: The Piperazine Scaffold - A Cornerstone of CNS Drug Discovery
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a quintessential example of a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties allow it to serve as a versatile framework for developing centrally active agents. Many approved drugs for psychiatric and neurological disorders, including antipsychotics (clozapine), antidepressants (vortioxetine), and anxiolytics (buspirone), feature this core structure.[1][2] The two nitrogen atoms provide handles for chemical modification, enabling the fine-tuning of a compound's pharmacological profile to achieve desired interactions with various G-protein coupled receptors (GPCRs) and neurotransmitter transporters.[2][3][4]
This guide provides a comparative analysis of 1-benzylpiperazine (BZP), a prototypical psychoactive piperazine, alongside other key derivatives. We will explore how subtle structural changes to the piperazine core dramatically alter pharmacological activity, moving from a recreational stimulant profile to that of a targeted therapeutic agent. This comparison is supported by experimental data and detailed protocols to aid researchers in their own investigations.
Pharmacological Deep Dive: 1-Benzylpiperazine (BZP)
1-Benzylpiperazine (BZP) is a synthetic compound that rose to prominence as a recreational drug due to its euphoric and stimulant properties, which are often compared to those of amphetamine.[5][6][7] Its mechanism of action is multifaceted, primarily involving the monoamine neurotransmitter systems.
Mechanism of Action: BZP functions as a mixed-action releasing agent and reuptake inhibitor at dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[5][8] It enhances the extracellular concentrations of these neurotransmitters, with a predominant effect on dopamine and noradrenaline.[8][9] This action is similar to that of MDMA, though BZP is noted to be approximately ten times less potent than dextroamphetamine.[5][6]
Furthermore, BZP acts as a non-selective agonist at a variety of serotonin receptors.[5][7] Its interaction with 5-HT2A receptors may contribute to mild hallucinogenic effects at higher doses, while activity at other serotonin receptors like 5-HT2B and 5-HT3 is linked to common side effects such as gastrointestinal issues and headaches.[5][7]
Key Piperazine Derivatives for Comparison
To understand the structure-activity relationships (SAR) of this class, we will compare BZP with two other well-characterized phenylpiperazine derivatives: 1-(3-chlorophenyl)piperazine (mCPP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP). These compounds are frequently co-abused with BZP but possess distinct pharmacological profiles.[10][11]
-
1-(3-chlorophenyl)piperazine (mCPP): Known for its potent, direct agonism at a wide array of serotonin receptors, particularly the 5-HT2C subtype.[12][13] Unlike BZP, its effects are not primarily driven by monoamine release. It is often associated with unpleasant side effects like anxiety and migraines.[12][13]
-
1-(3-trifluoromethylphenyl)piperazine (TFMPP): Similar to mCPP, TFMPP is a potent serotonin receptor agonist but also acts as a serotonin releasing agent.[10][14][15] It has a notable affinity for 5-HT1B and 5-HT2C receptors.[10][16] On its own, it can produce aversive effects, but when combined with BZP, the mixture crudely mimics the effects of MDMA by increasing synaptic levels of serotonin, dopamine, and norepinephrine.[10][14][17]
Comparative Analysis: In Vitro Pharmacology
The divergence in the pharmacological profiles of these derivatives can be quantitatively assessed through in vitro assays that measure their binding affinity and functional activity at various CNS targets.
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
| Compound | DAT | NET | SERT | 5-HT1A | 5-HT1B | 5-HT2A | 5-HT2C |
| BZP | High | Moderate | Moderate | Moderate | Low | Moderate | Low |
| mCPP | Low | Low | Moderate | High | High | High | Very High (Ki ~3.4 nM)[12] |
| TFMPP | Very Low | Very Low | Moderate (EC50 ~121 nM)[10] | High (Ki ~288-1950 nM)[10] | High (Ki ~30-132 nM)[10] | Moderate (Ki ~160-269 nM)[10] | Very High (Ki ~62 nM)[10] |
Note: Qualitative descriptors are used where precise, directly comparable Ki values from a single study are unavailable in the public domain. Researchers should consult primary literature for specific values from standardized assays.
Table 2: Comparative Functional Activity
| Compound | Primary Mechanism | Key Functional Effects |
| BZP | DA/NE Releasing Agent & Reuptake Inhibitor | Stimulant, Euphoriant[5][6] |
| mCPP | Broad Spectrum 5-HT Receptor Agonist (esp. 5-HT2C) | Anxiogenic, potential for inducing migraines[12][13] |
| TFMPP | 5-HT Releasing Agent & 5-HT Receptor Agonist | Aversive alone; MDMA-like effects with BZP[10][14] |
Visualizing the Mechanism of Action
The following diagram illustrates the fundamental differences in how these piperazine derivatives interact with a monoaminergic synapse.
Caption: Differential mechanisms of BZP, mCPP, and TFMPP at a synapse.
Experimental Protocols for Comparative Assessment
To generate the data required for a robust comparison, standardized and validated experimental protocols are essential. Below are detailed methodologies for a competitive radioligand binding assay and a GC-MS analytical method.
Protocol 1: Competitive Radioligand Binding Assay for Monoamine Transporters
This protocol is a foundational method for determining the binding affinity (Ki) of a test compound by measuring its ability to displace a specific radioligand from its target.[18][19][20]
Objective: To determine the Ki of BZP, mCPP, and TFMPP for the human dopamine transporter (hDAT).
Causality: This assay quantifies the direct interaction between a compound and its target protein. By using a radiolabeled ligand with known affinity, we can calculate the affinity of our unlabeled test compounds. The choice of HEK293 cells expressing a single human transporter subtype ensures target specificity and translational relevance.[21]
Caption: Workflow for a competitive radioligand binding assay.
Detailed Methodology:
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing hDAT.
-
Harvest cells and homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4).
-
Centrifuge at low speed (1,000 x g) for 10 min at 4°C to remove nuclei.
-
Centrifuge the supernatant at high speed (40,000 x g) for 30 min at 4°C to pellet the membranes.
-
Wash the pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine protein concentration (e.g., via Bradford assay).
-
-
Competitive Binding Assay: [18]
-
In a 96-well plate, add assay buffer, the radioligand (e.g., 2 nM [³H]-WIN 35,428 for hDAT), and serial dilutions of the test compound (from 0.1 nM to 100 µM).
-
Define Total Binding wells (radioligand only) and Non-Specific Binding (NSB) wells (radioligand + a high concentration of a known DAT inhibitor, e.g., 10 µM cocaine).
-
Initiate the reaction by adding the prepared cell membranes (e.g., 10-20 µg protein/well).
-
Incubate the plate with gentle agitation for 60-90 minutes at room temperature to allow the binding to reach equilibrium.
-
-
Termination and Measurement:
-
Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter plate (e.g., Whatman GF/B), trapping the membranes.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Allow filters to dry, then add scintillation fluid to each well.
-
Measure the radioactivity in each well using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - NSB.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[18]
-
Protocol 2: Analytical Differentiation by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a reliable method for the qualitative identification and quantitative analysis of piperazine derivatives in a research or forensic setting.
Objective: To separate and identify BZP, mCPP, and TFMPP in a mixed sample.
Causality: GC-MS is a powerful analytical technique that separates compounds based on their volatility and polarity (GC) and then identifies them based on their unique mass-to-charge ratio and fragmentation pattern (MS).[22][23] This provides definitive structural information. A DB-5ms column is chosen for its versatility and inertness, which is crucial for analyzing potentially active compounds like piperazines.[24]
Detailed Methodology:
-
Sample Preparation:
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent GC system (or equivalent).
-
Injector: Split/splitless inlet, operated in splitless mode. Injector temperature: 260°C.
-
Column: HP-5MS UI (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[26][27]
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp 1: Increase to 190°C at 30°C/min.
-
Ramp 2: Increase to 290°C at 5°C/min, hold for 10 minutes.[26]
-
-
Mass Spectrometer: Agilent MS (or equivalent).
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
MS Temperatures: Source: 230°C, Quadrupole: 150°C.
-
Acquisition Mode: Full Scan (m/z 40-550).[26]
-
-
Data Analysis:
-
Identify compounds by comparing their retention times and mass spectra to those of certified reference standards.
-
Expected BZP Mass Spectrum: Base ion at m/z 91, with other significant ions at m/z 134 and 176 (molecular ion).[28]
-
Expected TFMPP Mass Spectrum: Base ion at m/z 188, with other significant ions at m/z 145, 172, and 230 (molecular ion).[28]
-
Quantification can be achieved by creating a calibration curve using standards of known concentrations and integrating the peak area of a characteristic ion for each compound.
-
Conclusion
The comparison of BZP with derivatives like mCPP and TFMPP clearly demonstrates the profound impact of subtle chemical modifications on pharmacological activity. While all share the piperazine core, BZP's benzyl substitution directs its activity primarily towards monoamine transporters, resulting in a stimulant profile. In contrast, the addition of electron-withdrawing groups to a phenyl ring (as in mCPP and TFMPP) shifts the activity towards direct serotonin receptor agonism.
This guide highlights that the piperazine scaffold is not monolithic in its effects but rather a highly tunable framework. For researchers in drug development, this underscores the importance of comprehensive in vitro characterization to elucidate the precise mechanism of action and to guide the rational design of novel CNS agents with desired therapeutic profiles, moving from broad-acting stimulants to selective and potent modulators of specific neural pathways.
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 4-piperazin-1-ylbenzoic Acid Dihydrobromide
As laboratory professionals dedicated to advancing scientific discovery, our commitment to safety and environmental stewardship is paramount. The proper management of chemical waste is not merely a regulatory hurdle but a core component of responsible research. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-piperazin-1-ylbenzoic Acid Dihydrobromide (CAS RN: 1049729-37-4), ensuring the protection of personnel and compliance with environmental regulations. Our approach is grounded in the principles of risk assessment, regulatory adherence, and operational excellence.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Understanding the inherent risks of a compound is the first step in developing a safe disposal plan. While a specific, comprehensive Safety Data Sheet (SDS) for the dihydrobromide salt is not widely available, we can infer its primary hazards from its parent compound, 4-(piperazin-1-yl)benzoic acid, and the nature of hydrobromide salts.
The free base is classified with several GHS hazard statements, which form the basis of our handling and disposal precautions[1][2]. The presence of two hydrobromide moieties suggests the compound is a dihydrobromic acid salt, which can exhibit corrosive properties and will react with bases. The parent piperazine structure also carries significant hazards, including the potential for causing severe skin burns and acting as a respiratory sensitizer[3][4]. Therefore, a conservative approach that addresses irritation, potential corrosivity, and sensitization is scientifically prudent.
| Hazard Classification | GHS Code | Description | Authoritative Source |
| Skin Irritation | H315 | Causes skin irritation | PubChem[1] |
| Serious Eye Irritation | H319 | Causes serious eye irritation | PubChem[1] |
| Respiratory Irritation | H335 | May cause respiratory irritation | PubChem[1] |
This risk profile dictates that all waste containing this compound must be treated as hazardous, preventing its release into the sanitary sewer system or disposal as common refuse.
The Regulatory Framework: Adherence to OSHA and EPA Standards
In the United States, the disposal of laboratory chemical waste is governed by two primary federal agencies:
-
Occupational Safety and Health Administration (OSHA): Through the "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), OSHA mandates that all laboratories develop and implement a Chemical Hygiene Plan (CHP) [5][6][7]. This written plan must outline specific procedures for the safe handling and disposal of hazardous chemicals, and it must be readily available to all laboratory personnel[8][9]. The protocols in this guide are designed to be integrated into your institution's CHP.
-
Environmental Protection Agency (EPA): The EPA's Resource Conservation and Recovery Act (RCRA) regulates the management of hazardous waste from its point of generation to its final disposal—a system known as "cradle-to-grave" tracking[10]. Under RCRA, your laboratory is considered a "generator" of hazardous waste and must comply with specific rules for waste accumulation, storage, labeling, and disposal[10][11].
Adherence to the procedures outlined below ensures compliance with both OSHA's safety requirements and the EPA's environmental mandates.
Core Disposal Protocol: A Step-by-Step Guide
This protocol applies to pure 4-piperazin-1-ylbenzoic Acid Dihydrobromide, contaminated labware (e.g., pipette tips, weighing boats), and solutions containing the compound.
Step 1: Don Appropriate Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are wearing the correct PPE to mitigate exposure risks identified in Section 1.
-
Eye Protection: Wear chemical safety goggles to protect against splashes, which could cause serious eye irritation[2][12].
-
Hand Protection: Use nitrile or other chemically resistant gloves. Inspect gloves for tears or holes before use. Contaminated gloves must be disposed of as hazardous waste immediately[13].
-
Protective Clothing: A buttoned lab coat and closed-toe shoes are mandatory to prevent skin contact[14].
Step 2: Waste Segregation and Container Selection
Proper segregation is critical to prevent dangerous chemical reactions within a waste container[15].
-
Designate a Waste Stream: This compound should be disposed of in a "Solid Hazardous Waste" or "Non-halogenated Organic Acid Waste" stream, as directed by your institution's Environmental Health & Safety (EHS) office.
-
Select a Compatible Container: Collect waste in a container that is chemically resistant to acidic and organic compounds. A high-density polyethylene (HDPE) container with a secure, screw-top lid is a suitable choice[16]. Never use metal containers for acidic waste, as this can lead to corrosion and potential container failure [15][16].
-
Incompatibility Warning: Keep this waste stream separate from bases, cyanides, sulfides, and strong oxidizing agents[15][17]. Mixing acids with these materials can result in violent reactions, or the release of toxic or flammable gases[15].
Step 3: Waste Accumulation and Labeling
All hazardous waste must be accumulated and labeled in compliance with EPA regulations at its point of generation.
-
Satellite Accumulation Area (SAA): The waste container must be kept at or near the process that generates the waste and must be under the control of the lab personnel[11][15]. This designated location is known as an SAA[15][18].
-
Proper Labeling: The moment the first piece of waste enters the container, it must be labeled. The label must include the words "Hazardous Waste" and a clear identification of the contents[11]. List all chemical constituents, including 4-piperazin-1-ylbenzoic Acid Dihydrobromide and any solvents, by their full names and approximate percentages[15].
-
Keep Containers Closed: The waste container must be kept securely closed at all times, except when you are actively adding waste. This minimizes the release of vapors and prevents spills[15].
Step 4: Arranging Final Disposal
Laboratory personnel are responsible for the waste until it is transferred to authorized personnel for final disposal.
-
Do Not Exceed Limits: An SAA is permitted to accumulate up to 55 gallons of hazardous waste[18]. Once a container is full, it must be moved to the central accumulation area within three days[15].
-
Contact EHS: Follow your institution's specific procedures for requesting a waste pickup from your EHS department or a contracted hazardous waste broker[10][16]. Do not attempt to transport the waste off-site yourself.
Emergency Procedures for Spills and Exposures
Preparedness is key to mitigating the impact of an accident[19].
-
Small Spills (Solid):
-
Alert personnel in the immediate area.
-
Wearing your full PPE, gently sweep the solid material to avoid creating dust[20].
-
Collect the material in a designated hazardous waste container and label it appropriately.
-
Decontaminate the area with a suitable solvent or soap and water, and dispose of the cleaning materials as hazardous waste[13].
-
-
Personnel Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing[2][12].
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[2][12].
-
Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical help[12][20].
-
The Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper management and disposal of 4-piperazin-1-ylbenzoic Acid Dihydrobromide waste.
Caption: Waste Disposal Workflow for 4-piperazin-1-ylbenzoic Acid Dihydrobromide.
By adhering to this structured and scientifically-grounded disposal guide, researchers can ensure they are not only protecting themselves and their colleagues but are also upholding their professional responsibility to the environment.
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A Researcher's Guide to the Safe Handling of 4-piperazin-1-ylbenzoic Acid Dihydrobromide
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 4-piperazin-1-ylbenzoic Acid Dihydrobromide (CAS 1049729-37-4).[1] While specific toxicological data for this compound are not extensively available, this document synthesizes established protocols for handling similar piperazine and benzoic acid derivatives to ensure maximum safety and experimental integrity.[2] The procedures outlined below are grounded in the principle of minimizing exposure and should be conducted within the framework of your institution's safety policies.
Understanding the Hazard: A Prudent Approach
4-piperazin-1-ylbenzoic Acid Dihydrobromide is a member of the piperazine family.[1] Compounds in this class, along with benzoic acid derivatives, can present various hazards, including skin and eye irritation, respiratory issues, and potential for allergic reactions.[3][4] Therefore, a cautious and well-planned approach to handling is paramount. The molecular formula is C₁₁H₁₆Br₂N₂O₂ with a molecular weight of 368.06 g/mol .[1]
Key Safety Considerations:
-
Irritation: Similar compounds are known to cause skin and eye irritation.[4]
-
Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[4]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE is the most critical step in mitigating exposure risk.[6] A comprehensive PPE strategy is non-negotiable when handling 4-piperazin-1-ylbenzoic Acid Dihydrobromide.
Recommended PPE Ensemble
| PPE Component | Specification | Rationale |
| Gloves | Double-layered, powder-free nitrile gloves. | Provides a robust barrier against dermal absorption. The absence of powder prevents aerosolization of the compound. Change gloves every 30 minutes or immediately if contaminated.[7] |
| Eye Protection | Chemical safety goggles with side shields or a full-face shield. | Protects eyes from splashes and airborne particles.[8] |
| Lab Coat | Impermeable, long-sleeved lab coat with closed cuffs. | Prevents contact with skin and personal clothing.[9] |
| Respiratory Protection | An N95 or higher-rated respirator. | Essential for handling the powder form to prevent inhalation.[7] Use in a well-ventilated area or a chemical fume hood. |
| Footwear | Closed-toe shoes. | Protects feet from potential spills. |
PPE Donning and Doffing Workflow
Caption: PPE donning and doffing sequence to minimize cross-contamination.
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict, methodical workflow is crucial for both safety and experimental reproducibility.
Preparation
-
Designated Area: All handling of solid 4-piperazin-1-ylbenzoic Acid Dihydrobromide should occur in a designated area, such as a chemical fume hood, to control dust and vapors.[10]
-
Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) and PPE before handling the compound.
-
Emergency Equipment Check: Ensure that an eyewash station and safety shower are accessible and unobstructed.[11]
Weighing and Solution Preparation
-
Tare the Balance: Place a clean weigh boat on the analytical balance and tare it.
-
Dispense Solid: Carefully dispense the required amount of 4-piperazin-1-ylbenzoic Acid Dihydrobromide onto the weigh boat using a clean spatula. Avoid creating dust clouds.[12]
-
Record Weight: Accurately record the weight.
-
Dissolution: In the fume hood, carefully add the weighed solid to your desired solvent in a suitable container. Use a funnel to prevent spillage.
-
Mixing: Cap the container and mix by gentle swirling or using a magnetic stirrer until fully dissolved.
Caption: A streamlined workflow for handling the solid compound.
Emergency Procedures: Immediate and Effective Response
In the event of an accidental exposure or spill, a rapid and correct response is critical.[13]
Exposure Response
| Exposure Route | Immediate Action |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of running water for at least 15 minutes.[3][12] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12] Seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[2] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water.[2] Seek immediate medical attention. |
Spill Management
The response to a spill depends on its size and nature.
Minor Spill (<1 gram, contained in fume hood):
-
Alert Personnel: Inform others in the immediate area.
-
Containment: Use an appropriate absorbent material to cover the spill.
-
Cleanup: Carefully sweep the absorbed material into a designated waste container.[14] Avoid generating dust.
-
Decontamination: Clean the spill area with soap and water.[11]
Major Spill (>1 gram or outside of fume hood):
-
Evacuate: Immediately evacuate the area.[15]
-
Alert: Notify your supervisor and institutional safety office immediately.[11]
-
Isolate: Close the doors to the affected area to contain vapors.
-
Await Professional Response: Do not attempt to clean up a major spill unless you are trained and equipped to do so.[13]
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is essential for laboratory safety and environmental protection.
-
Waste Segregation: All solid waste contaminated with 4-piperazin-1-ylbenzoic Acid Dihydrobromide (e.g., gloves, weigh boats, absorbent materials) should be placed in a clearly labeled, sealed hazardous waste container.[15]
-
Liquid Waste: Unused solutions should be collected in a designated, labeled hazardous waste container. Do not pour down the drain.[16]
-
Professional Disposal: All waste must be disposed of through a licensed and approved waste disposal company.[17] Maintain detailed records of all disposed waste.[17]
Caption: A logical flow for the proper disposal of chemical waste.
By adhering to these rigorous safety protocols, you can confidently and safely incorporate 4-piperazin-1-ylbenzoic Acid Dihydrobromide into your research, ensuring the well-being of yourself and your colleagues while maintaining the integrity of your scientific work.
References
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Safe Disposal of 1-(2-Cyclohexylethyl)piperazine: A Procedural Guide. Benchchem. 17
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Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Carl ROTH. 18
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Piperazine citrate Safety Data Sheet. Novachem. 3
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Piperazine | C4H10N2. PubChem - NIH. 19
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Piperazine Safety Data Sheet. Santa Cruz Biotechnology. 12
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Piperazine SAFETY DATA SHEET. Fisher Scientific. 10
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Spill Control/Emergency Response. EHSO Manual 2025-2026. 11
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Chemical Spill Procedures. Princeton EHS. 15
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Guide for Chemical Spill Response. American Chemical Society. 20
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Emergency Plan for Spills. University of Hawaii System. 13
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MSDS of 4-((4-methylpiperazin-1-yl)methyl)benzoic acid dihydrochloride. Capot Chemical. 2
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Hazardous Material Spill | Emergency Information. Weill Cornell Medicine. 14
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SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific. 5
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Safe Handling of Hazardous Drugs - USP<800>. EPCC. 21
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4-Piperazin-1-yl-benzoic acid dihydrobromide. Santa Cruz Biotechnology. 1
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Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions. 6
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Personal Protective Equipment (PPE) for Hazardous Drug Administration. POGO. 9
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4-[(4-Methyl-1-piperazinyl)methyl]benzoic acid dihydrochloride Safety Data Sheets. Echemi. 4
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Personal Protective Equipment for Use in Handling Hazardous Drugs. CDC. 7
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Essential PPE for Protection Against Liquid Chemicals. SafetyCulture Marketplace US. 8
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- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. sams-solutions.com [sams-solutions.com]
- 7. pppmag.com [pppmag.com]
- 8. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 9. pogo.ca [pogo.ca]
- 10. mmbio.byu.edu [mmbio.byu.edu]
- 11. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. hawaii.edu [hawaii.edu]
- 14. Hazardous Material Spill | Emergency Information [emergency.weill.cornell.edu]
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- 16. carlroth.com [carlroth.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
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- 21. epcc.edu [epcc.edu]
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
